Product packaging for Phenylacetyl-coa(Cat. No.:CAS No. 7532-39-0)

Phenylacetyl-coa

Katalognummer: B108361
CAS-Nummer: 7532-39-0
Molekulargewicht: 885.7 g/mol
InChI-Schlüssel: ZIGIFDRJFZYEEQ-CECATXLMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Phenylacetyl-CoA (phenylacetyl-coenzyme A) is a key activated intermediate in major biochemical pathways, primarily serving as the central metabolite in the bacterial phenylacetic acid (PAA) catabolic pathway . This hybrid pathway, found in approximately 16% of sequenced bacterial genomes, is the primary aerobic route for assimilating phenylacetic acid and various aromatic compounds, including environmental pollutants like styrene and ethylbenzene . The compound is synthesized from phenylacetate, Coenzyme A, and ATP in a reaction catalyzed by the enzyme phenylacetate-CoA ligase (PaaK) . In research, this compound is indispensable for studying the enzymatic synthesis of penicillins. A coupled enzyme system utilizing this compound ligase from Pseudomonas putida and acyltransferase from Penicillium chrysogenum has proven highly efficient, converting over 95% of 6-aminopenicillanic acid (6-APA) into benzylpenicillin and enabling the production of more than 60 different penicillins in vitro . Furthermore, its role extends to pathogenicity, as the PAA degradation pathway facilitates infections in cystic fibrosis patients by pathogens like Burkholderia cenocepacia . Beyond its metabolic and clinical significance, this compound also acts as a neurotoxin by competitively inhibiting the enzyme choline acetyltransferase, making it a compound of interest in neurological studies . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H42N7O17P3S B108361 Phenylacetyl-coa CAS No. 7532-39-0

Eigenschaften

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-phenylethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N7O17P3S/c1-29(2,24(40)27(41)32-9-8-19(37)31-10-11-57-20(38)12-17-6-4-3-5-7-17)14-50-56(47,48)53-55(45,46)49-13-18-23(52-54(42,43)44)22(39)28(51-18)36-16-35-21-25(30)33-15-34-26(21)36/h3-7,15-16,18,22-24,28,39-40H,8-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t18-,22-,23-,24+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGIFDRJFZYEEQ-CECATXLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80996770
Record name Phenylacetyl CoA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80996770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

885.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylacetyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006503
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7532-39-0
Record name Phenylacetyl CoA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7532-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylacetyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007532390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylacetyl CoA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80996770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylacetyl CoA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNJ7ZS9RVB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Phenylacetyl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006503
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Central Role of Phenylacetyl-CoA in Bacterial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phenylacetyl-CoA (PAA-CoA) is a critical intermediate in the metabolism of a wide range of aromatic compounds in numerous bacterial species. Occupying a key branch point, it serves as the entry molecule into a specialized catabolic pathway for energy and carbon acquisition and as a crucial precursor for the biosynthesis of valuable secondary metabolites, most notably penicillin G. This technical guide provides an in-depth examination of the multifaceted role of PAA-CoA in bacterial metabolism, detailing the core catabolic pathway, its complex regulatory networks, and its function in antibiotic production. The guide includes a compilation of quantitative enzymatic data, detailed experimental protocols for the study of PAA-CoA metabolism, and visual diagrams of key pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development and metabolic engineering.

Introduction

Phenylacetic acid (PAA) and its activated thioester, this compound (PAA-CoA), are central intermediates in the bacterial degradation of numerous aromatic compounds, including the amino acid phenylalanine and environmental pollutants like styrene (B11656) and ethylbenzene.[1][2][3] The metabolic pathway dedicated to PAA degradation is found in approximately 16% of all sequenced bacterial genomes, highlighting its significance in microbial physiology and environmental carbon cycling.[2][3][4][5][6]

This pathway is an unusual aerobic hybrid, employing CoA thioesters—a feature more typical of anaerobic metabolism—throughout its sequence.[2] PAA-CoA stands at the heart of this pathway, and its metabolic fate is tightly controlled. Beyond its role in catabolism, PAA-CoA is a key building block in industrial microbiology, serving as the direct precursor for the side chain of benzylpenicillin (penicillin G), one of the most important antibiotics in clinical use.[7] Understanding the synthesis, degradation, and regulation of the PAA-CoA pool is therefore of fundamental interest for basic microbiology, bioremediation, and the optimization of antibiotic production.

The this compound Catabolic Pathway (paa Pathway)

The aerobic degradation of PAA is initiated by its activation to PAA-CoA, which is then processed by a series of enzymes encoded by the paa gene cluster.[1][8] This pathway ultimately converts the aromatic ring into central metabolites, namely acetyl-CoA and succinyl-CoA.[2][3][5][9]

Activation of Phenylacetate (B1230308)

The first committed step is the ATP-dependent ligation of coenzyme A to PAA, a reaction catalyzed by Phenylacetate-CoA ligase (PaaK).[8][10][11] This activation is essential, as PAA-CoA, not PAA itself, is the substrate for the subsequent enzymatic machinery and the true inducer of the paa operon.[10][12][13]

Reaction: Phenylacetate + ATP + CoA → this compound + AMP + PPi

Aromatic Ring Epoxidation and Isomerization

Unlike canonical aerobic pathways that use dioxygenases to form catecholic intermediates, the paa pathway employs a novel strategy. The aromatic ring of PAA-CoA is attacked by a multicomponent monooxygenase, the PaaABCDE complex.[2][4] This enzyme introduces a single oxygen atom to form a highly reactive ring 1,2-epoxide.[2][3][5]

This unstable epoxide is then isomerized by PaaG into a seven-membered oxygen-containing heterocycle, an oxepin-CoA.[2][4][5] This isomerization is a key step that prepares the non-aromatic ring for hydrolytic cleavage.[2]

Ring Cleavage and β-Oxidation-like Cascade

The oxepin-CoA intermediate undergoes hydrolytic ring cleavage, followed by a series of reactions that resemble the β-oxidation of fatty acids.[2][4][14] The enzymes PaaZ, PaaF, PaaH, and PaaJ act sequentially to process the carbon chain.[2][8] The final step, catalyzed by the β-ketoadipyl-CoA thiolase PaaJ (sometimes referred to as PaaE in older literature), cleaves the C8 intermediate into succinyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[2][9]

The complete sequence of the PAA-CoA catabolic pathway is illustrated below.

PAA_Catabolism PAA Phenylacetate PAA_CoA This compound PAA->PAA_CoA PaaK (ATP, CoA) Epoxide Ring 1,2-Epoxythis compound PAA_CoA->Epoxide PaaABCDE (O₂, NADPH) Oxepin Oxepin-CoA Epoxide->Oxepin PaaG RingCleavage Ring Cleavage & β-Oxidation Cascade Oxepin->RingCleavage PaaZ, PaaF, PaaH Succinyl_CoA Succinyl-CoA RingCleavage->Succinyl_CoA PaaJ Acetyl_CoA Acetyl-CoA RingCleavage->Acetyl_CoA PaaJ TCA TCA Cycle Succinyl_CoA->TCA Acetyl_CoA->TCA

Caption: The aerobic this compound catabolic pathway in bacteria.

Regulation of the paa Gene Cluster

The expression of the paa genes is tightly regulated to prevent the wasteful synthesis of catabolic enzymes and the accumulation of toxic intermediates.[4] The primary regulatory mechanism involves transcriptional repressors that are inactivated by the pathway's key intermediate, PAA-CoA.[1][6][12]

Two main families of repressors have been identified:

  • GntR-type regulators (PaaX): Found in Escherichia coli and Pseudomonas putida, PaaX binds to the promoter regions of the paa operons in the absence of PAA-CoA, blocking transcription.[4][15] When PAA-CoA is present, it binds to PaaX, causing a conformational change that releases PaaX from the DNA, thereby inducing gene expression.[6][15]

  • TetR-type regulators (PaaR): Identified in species like Corynebacterium glutamicum and Thermus thermophilus, PaaR functions similarly as a negative regulator, with PAA-CoA acting as the derepressing effector molecule.[1][4]

Additionally, some bacteria possess thioesterases, such as PaaI and PaaY, which provide another layer of control.[4][15] These enzymes can hydrolyze PAA-CoA and other CoA-thioester intermediates, potentially to detoxify the cell if downstream enzymes are saturated or to prevent the depletion of the free coenzyme A pool.[15][16]

Paa_Regulation cluster_0 Low this compound cluster_1 High this compound PaaX_active PaaX Repressor (Active) paa_promoter paa Promoter PaaX_active->paa_promoter Binds paa_genes paa Catabolic Genes No_Transcription Transcription Blocked paa_promoter->No_Transcription PAA_CoA This compound (Inducer) PaaX_inactive PaaX-PAA-CoA Complex (Inactive) PAA_CoA->PaaX_inactive Binds to PaaX paa_promoter_2 paa Promoter paa_genes_2 paa Catabolic Genes Transcription Transcription Induced paa_promoter_2->Transcription RNA Polymerase Access

Caption: Regulation of the paa operon by the PaaX repressor and PAA-CoA inducer.

Role in Secondary Metabolism: Penicillin Biosynthesis

In fungi like Penicillium chrysogenum, and in some bacteria that have acquired the necessary genes, PAA-CoA serves as a direct precursor for the synthesis of benzylpenicillin (penicillin G).[7] The final step in penicillin biosynthesis is catalyzed by Acyl-CoA:Isopenicillin N Acyltransferase (IAT).[7] This enzyme exchanges the L-α-aminoadipyl side chain of the intermediate isopenicillin N (IPN) for an activated acyl group provided by a CoA thioester.[7]

When PAA-CoA is supplied, the IAT enzyme incorporates the phenylacetyl group onto the 6-aminopenicillanic acid (6-APA) nucleus, forming penicillin G.[7][17] The availability of PAA-CoA is a rate-limiting factor in this process, and industrial fermentation processes often include the addition of phenylacetic acid to the culture medium to boost the intracellular PAA-CoA pool and maximize penicillin G yields.[7] Studies have shown that the acyltransferase has a strong preference for PAA-CoA over other precursors, such as phenoxyacetyl-CoA (for penicillin V).[7]

Penicillin_Biosynthesis PAA_CoA This compound IAT Acyl-CoA: Isopenicillin N Acyltransferase (IAT) PAA_CoA->IAT IPN Isopenicillin N IPN->IAT PenG Penicillin G (Benzylpenicillin) IAT->PenG Side-chain Exchange

Caption: Role of this compound in the final step of Penicillin G biosynthesis.

Quantitative Data Summary

The efficiency of PAA-CoA metabolism is determined by the kinetic properties of the involved enzymes. Below is a summary of reported kinetic parameters for key enzymes in the pathway from different bacterial species.

EnzymeOrganismSubstrate(s)Apparent Km (μM)Vmax or ActivityReference(s)
Phenylacetate-CoA Ligase (PaaK) Azoarcus evansiiPhenylacetate1448 μmol min-1 mg-1[10]
ATP60[10]
CoA45[10]
Thermus thermophilusPhenylacetate5024 μmol min-1 mg-1[18]
ATP6[18]
CoA30[18]
PaaABCDE Complex Pseudomonas sp. Y2This compound6~1.0 μmol min-1 mg-1[4]
NADPH23[4]
O23[4]

Experimental Protocols

The study of PAA-CoA metabolism involves a combination of enzymatic assays, chromatography for metabolite separation and identification, and molecular biology techniques.

Protocol: In Vitro Reconstitution and Analysis of PAA-CoA Catabolism

This protocol describes a general workflow for reconstituting the initial steps of the PAA-CoA pathway in vitro and analyzing the products by High-Performance Liquid Chromatography (HPLC).

Objective: To enzymatically convert PAA-CoA to downstream intermediates using purified paa enzymes and to monitor the reaction progress.

Materials:

  • Purified enzymes (e.g., PaaK, PaaABCDE complex, PaaG)

  • Phenylacetate

  • Coenzyme A (CoA)

  • ATP, NADPH

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% formic acid)

  • HPLC system with a reverse-phase column (e.g., C18) and UV detector (260 nm)

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM ATP, 1 mM MgCl₂, 0.5 mM CoA, 1 mM NADPH, and the required purified enzymes (e.g., 0.5 mg PaaABCDE complex).[2][5]

  • Initiation: Start the reaction by adding the substrate, this compound, to a final concentration of 0.5 mM.[2][5] If starting from Phenylacetate, first incubate PAA with PaaK, ATP, and CoA to generate PAA-CoA in situ before adding the other enzymes.

  • Incubation: Incubate the reaction at the optimal temperature for the enzymes (e.g., 30°C) for a defined time course (e.g., 0, 2, 5, 10, 30 minutes).[2][5]

  • Quenching: At each time point, withdraw an aliquot of the reaction mixture and stop the reaction by adding an equal volume of quenching solution (e.g., 10% formic acid). This precipitates the proteins.

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g for 10 min) to pellet the precipitated protein.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject the sample onto a C18 reverse-phase column. Separate the metabolites using a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 40 mM ammonium (B1175870) acetate, pH 6.8).[19]

  • Detection: Monitor the elution of CoA-thioesters by measuring absorbance at 260 nm.[2][5] Identify and quantify substrates and products by comparing retention times and peak areas to authentic standards. Mass spectrometry can be coupled to the HPLC for definitive identification of novel intermediates.[2]

Experimental_Workflow Setup 1. Set up Reaction (Buffer, Enzymes, Cofactors) Start 2. Initiate with Substrate (this compound) Setup->Start Incubate 3. Incubate at 30°C (Time Course) Start->Incubate Quench 4. Quench Aliquots (e.g., Formic Acid) Incubate->Quench Centrifuge 5. Centrifuge to Remove Protein Quench->Centrifuge Analyze 6. Analyze Supernatant by HPLC-UV/MS Centrifuge->Analyze Data 7. Quantify Metabolites & Determine Kinetics Analyze->Data

Caption: General workflow for in vitro analysis of PAA-CoA metabolism.
Protocol: Phenylacyl-CoA Ligase Activity Assay

This protocol is a spectrophotometric assay to measure the activity of Phenylacetate-CoA ligase (PaaK).

Objective: To quantify the rate of PAA-CoA formation.

Principle: The assay measures the formation of phenylacetyl-hydroxamate from the enzymatic product PAA-CoA in the presence of hydroxylamine (B1172632). The resulting hydroxamate forms a colored complex with ferric ions, which can be measured spectrophotometrically.[20]

Materials:

  • Cell-free extract or purified PaaK

  • Reaction mixture: 100 mM Tris-HCl (pH 7.5), 10 mM ATP, 10 mM MgCl₂, 1 mM CoA, 20 mM Phenylacetic acid

  • Neutral hydroxylamine solution (prepared fresh)

  • Ferric chloride reagent (FeCl₃ in HCl)

  • Spectrophotometer

Methodology:

  • Enzyme Reaction: In a test tube, combine the cell-free extract or purified enzyme with the reaction mixture.

  • Hydroxylamine Addition: Add the neutral hydroxylamine solution to the tube.

  • Incubation: Incubate the reaction at the optimal temperature for a specific period (e.g., 15 minutes).

  • Color Development: Stop the reaction and develop the color by adding the ferric chloride reagent.

  • Measurement: Measure the absorbance of the resulting ferric-hydroxamate complex at 540 nm.

  • Quantification: Calculate the amount of phenylacetyl-hydroxamate formed using a standard curve, and from this, determine the enzyme activity (e.g., in nmoles/min/mg protein).[20]

Conclusion and Future Directions

This compound is a linchpin in bacterial aromatic metabolism, connecting catabolic processes for energy generation with anabolic pathways for the production of valuable compounds like penicillin G. The elucidation of the paa pathway has revealed a unique biochemical strategy for aerobic ring degradation and has provided a deeper understanding of its intricate regulatory circuits. For drug development professionals, modulating this pathway could offer strategies to enhance antibiotic yields or to identify novel targets for antimicrobial agents, as the pathway's intermediates can impact bacterial virulence and stress responses.[4][21] Future research will likely focus on the protein-protein interactions within the multi-enzyme complexes, the potential for engineering these pathways for bioremediation and biocatalysis, and further exploring the cross-talk between PAA metabolism and other cellular processes like quorum sensing and biofilm formation.[4]

References

The Discovery and Elucidation of Phenylacetyl-CoA in Microbial Metabolic Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catabolism of aromatic compounds is a critical process in microbial ecology and has significant implications for bioremediation and industrial biotechnology. A central hub in the degradation of numerous aromatic molecules, including the environmental pollutant styrene (B11656) and the amino acid phenylalanine, is the Phenylacetyl-CoA (PAA-CoA) catabolon. This intricate metabolic pathway converges various upstream degradation routes to a common intermediate, this compound, which is then further processed to yield primary metabolites. The discovery and characterization of this pathway have unveiled a unique "hybrid" aerobic degradation strategy that utilizes CoA thioesters, a feature more commonly associated with anaerobic metabolism. This guide provides a comprehensive technical overview of the this compound pathway, focusing on its core components, the experimental methodologies used to uncover its secrets, and the quantitative data that underpins our current understanding.

The this compound Catabolic Pathway: A Core Microbial Strategy

The aerobic degradation of phenylacetic acid (PAA) in bacteria such as Pseudomonas putida and Escherichia coli does not proceed through direct aromatic ring cleavage. Instead, it involves the activation of PAA to its coenzyme A thioester, this compound.[1][2][3] This central intermediate is the true inducer of the catabolic gene cluster responsible for its own degradation.[4] The pathway is encoded by the paa gene cluster, which typically includes genes for the core enzymatic steps, transport, and regulation.[5][6]

The core pathway can be summarized in the following key steps:

  • Activation: Phenylacetic acid is activated to this compound by the enzyme This compound ligase (PaaK) in an ATP-dependent manner.[3][7]

  • Ring Epoxidation: In a novel activation of the stable aromatic ring, a multi-component This compound epoxidase (PaaABCDE) catalyzes the formation of a ring 1,2-epoxide.[2][3]

  • Isomerization: The highly reactive epoxide is then isomerized to a seven-membered oxepin-CoA derivative by ring 1,2-epoxythis compound isomerase (PaaG) .[2][3]

  • Hydrolytic Ring Cleavage and β-Oxidation-like Cascade: The oxepin (B1234782) ring is subsequently hydrolyzed and the resulting aliphatic chain is degraded via a series of reactions analogous to fatty acid β-oxidation, catalyzed by enzymes such as enoyl-CoA hydratase (PaaF) , 3-hydroxyadipyl-CoA dehydrogenase (PaaH) , and 3-oxoadipyl-CoA thiolase (PaaJ) .[3] This cascade ultimately yields central metabolites such as acetyl-CoA and succinyl-CoA , which can enter the tricarboxylic acid (TCA) cycle.[2][8]

This pathway is not only crucial for bacterial degradation of aromatic compounds but also plays a vital role in the biosynthesis of β-lactam antibiotics. In the fungus Penicillium chrysogenum, this compound serves as the precursor for the side chain of penicillin G.[9][10]

Quantitative Data on this compound Pathway Enzymes

The following tables summarize the available quantitative data for key enzymes in the this compound pathway. The data is compiled from studies on various microorganisms, highlighting the diversity and conservation of this metabolic route.

Table 1: Kinetic Parameters of this compound Ligase (PaaK)
OrganismSubstrateKm (µM)kcat (s-1)Vmax (µmol/min/mg)kcat/Km (mM-1s-1)Reference(s)
Azoarcus evansiiPhenylacetate144048-[11][12]
ATP60---[11][12]
CoA45---[11][12]
Thermus thermophilusPhenylacetate502024-[10]
ATP6---[10]
CoA30---[10]
Penicillium chrysogenumPhenylacetic Acid (PAA)6100 ± 300--0.23 ± 0.06[8]
Phenoxyacetic Acid (POA)---7.8 ± 1.2[8]
trans-Cinnamic Acid---310 ± 40[8]
Table 2: Kinetic Parameters of this compound Pathway Thioesterase (PaaI)
OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
Escherichia coliThis compound9.60.414 x 104[13]
Azoarcus evansiiThis compound9.60.411 x 104[13]

Note: Kinetic data for other enzymes in the pathway, such as PaaABCDE and PaaG, are not extensively reported in the literature.

Key Experimental Protocols

The elucidation of the this compound pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Protocol 1: this compound Ligase (PaaK) Activity Assay (Coupled Spectrophotometric Method)

This assay continuously monitors the formation of AMP, which is coupled to the oxidation of NADH.

Principle: The reaction catalyzed by PaaK produces AMP. Myokinase then converts AMP and ATP to two molecules of ADP. Pyruvate (B1213749) kinase uses phosphoenolpyruvate (B93156) to convert ADP back to ATP, generating pyruvate. Finally, lactate (B86563) dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM MgCl₂, 5 mM ATP, 2 mM phosphoenolpyruvate, 0.5 mM CoA, 0.3 mM NADH.

  • Enzyme Mix: Myokinase (20 units/mL), Pyruvate Kinase (10 units/mL), Lactate Dehydrogenase (15 units/mL) in Assay Buffer.

  • Substrate: 100 mM Phenylacetic acid solution.

  • Enzyme Sample: Purified PaaK or cell-free extract.

Procedure:

  • Prepare the reaction mixture by combining the Assay Buffer and Enzyme Mix in a cuvette.

  • Add the Enzyme Sample to the reaction mixture and incubate for 2-3 minutes at 30°C to allow for temperature equilibration.

  • Initiate the reaction by adding the Phenylacetic acid solution.

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • Calculate the rate of reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6220 M-1cm-1).

Protocol 2: Purification of the this compound Epoxidase (PaaABCDE) Complex

This protocol describes the purification of the multi-component oxygenase from an overexpressing E. coli strain.

Materials:

  • E. coli cells co-expressing His-tagged PaaC and untagged PaaA, PaaB, PaaD, and PaaE.

  • Lysis Buffer: 50 mM HEPES pH 7.5, 400 mM NaCl, 5% (v/v) glycerol, 20 mM imidazole, 0.5 mM benzamidine, 10 µM leupeptin.

  • Wash Buffer: 50 mM HEPES pH 7.5, 400 mM NaCl, 5% (v/v) glycerol, 40 mM imidazole.

  • Elution Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 5% (v/v) glycerol, 250 mM imidazole.

  • Gel Filtration Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl.

  • Ni-NTA affinity chromatography column.

  • Gel filtration column (e.g., Superdex 200).

Procedure:

  • Harvest the E. coli cells by centrifugation and resuspend in Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer.

  • Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

  • Elute the protein complex with Elution Buffer.

  • Concentrate the eluted fractions and load onto a gel filtration column pre-equilibrated with Gel Filtration Buffer.

  • Collect fractions corresponding to the size of the PaaABCDE complex.

  • Assess the purity of the complex by SDS-PAGE.

Protocol 3: HPLC Analysis of this compound and its Metabolites

This method allows for the separation and quantification of PAA-CoA and related compounds.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

  • Solvent A: 20 mM Ammonium acetate, pH 5.5.

  • Solvent B: Acetonitrile.

Gradient Program:

  • A linear gradient from 5% to 95% Solvent B over 20 minutes.

Procedure:

  • Prepare samples by quenching enzymatic reactions with an equal volume of ice-cold methanol (B129727) and centrifuging to remove precipitated protein.

  • Inject the supernatant onto the HPLC system.

  • Monitor the elution of compounds by measuring the absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Identify and quantify peaks by comparison with authentic standards.

Mandatory Visualizations

This compound Catabolic Pathway

Phenylacetyl_CoA_Pathway cluster_upstream Upstream Pathways cluster_core_pathway Core this compound Pathway cluster_central_metabolism Central Metabolism Phenylalanine Phenylalanine Styrene Styrene PhenylaceticAcid Phenylacetic Acid (PAA) Phenylalanine->PhenylaceticAcid OtherAromatics Other Aromatics Styrene->PhenylaceticAcid OtherAromatics->PhenylaceticAcid PhenylacetylCoA This compound PhenylaceticAcid->PhenylacetylCoA PaaK (Ligase) ATP -> AMP + PPi Epoxide Ring-1,2-epoxythis compound PhenylacetylCoA->Epoxide PaaABCDE (Epoxidase) OxepinCoA Oxepin-CoA Epoxide->OxepinCoA PaaG (Isomerase) BetaOxidation β-Oxidation-like Cascade OxepinCoA->BetaOxidation PaaZ (Hydrolase) AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PaaF, PaaH, PaaJ SuccinylCoA Succinyl-CoA BetaOxidation->SuccinylCoA PaaF, PaaH, PaaJ TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle SuccinylCoA->TCA_Cycle

Caption: The convergent this compound catabolic pathway in bacteria.

Experimental Workflow for this compound Ligase (PaaK) Activity Assay

PaaK_Assay_Workflow start Start prep_reagents Prepare Assay Buffer, Enzyme Mix, and Substrate start->prep_reagents add_reagents Add Assay Buffer and Enzyme Mix to Cuvette prep_reagents->add_reagents add_enzyme Add Purified PaaK or Cell-Free Extract add_reagents->add_enzyme incubate Incubate at 30°C (2-3 minutes) add_enzyme->incubate start_reaction Initiate Reaction with Phenylacetic Acid incubate->start_reaction monitor_abs Monitor Absorbance at 340 nm start_reaction->monitor_abs calculate_rate Calculate Reaction Rate monitor_abs->calculate_rate end End calculate_rate->end

References

Phenylacetyl-CoA: A Linchpin Precursor in the Biosynthesis of β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetyl-CoA is a critical activated thioester intermediate that serves as a key precursor in the biosynthesis of several prominent members of the β-lactam family of antibiotics, most notably penicillin G. Its availability and enzymatic utilization are pivotal control points in the production of these life-saving therapeutic agents. This technical guide provides a comprehensive overview of the role of this compound in antibiotic biosynthesis, with a focus on the enzymatic pathways, quantitative data, and detailed experimental protocols relevant to researchers in the fields of microbiology, biochemistry, and pharmaceutical sciences. The catabolism of phenylacetic acid (PAA), the precursor to this compound, is a widespread pathway in bacteria and is increasingly recognized for its regulatory role in antibiotic resistance and stress responses.[1][2][3][4]

This compound in Penicillin G Biosynthesis

The production of penicillin G by the filamentous fungus Penicillium chrysogenum is a classic and extensively studied example of this compound's role as a direct precursor in antibiotic formation. The final step in the penicillin G biosynthetic pathway involves the exchange of the L-α-aminoadipyl side chain of isopenicillin N (IPN) for a phenylacetyl group derived from this compound.[5]

Key Enzymes in this compound Mediated Penicillin G Synthesis

Two principal enzymes govern the incorporation of the phenylacetyl moiety into the penicillin scaffold:

  • This compound Ligase (PCL or PaaK) (EC 6.2.1.30): This enzyme catalyzes the activation of exogenously supplied phenylacetic acid (PAA) to its corresponding CoA thioester, this compound. This activation step is essential for the subsequent transfer of the phenylacetyl group. The reaction proceeds as follows: PAA + ATP + Coenzyme A ⇌ this compound + AMP + PPi[6]

  • Isopenicillin N Acyltransferase (IAT) (EC 2.3.1.164): Also known as Acyl-CoA:6-aminopenicillanic acid acyltransferase (AT), this enzyme facilitates the crucial transacylation reaction where the L-α-aminoadipyl side chain of isopenicillin N is cleaved and replaced by the phenylacetyl group from this compound, yielding penicillin G.[7][8] The reaction is: this compound + Isopenicillin N → Penicillin G + L-α-Aminoadipic acid + Coenzyme A

Quantitative Data on Enzyme Kinetics and Penicillin Production

The efficiency of penicillin G biosynthesis is intrinsically linked to the kinetic properties of the involved enzymes and the overall fermentation yield. Below are tables summarizing key quantitative data from various studies. It is important to note that experimental conditions can vary between studies, affecting the absolute values.

Table 1: Kinetic Parameters of this compound Ligase (PCL)

OrganismSubstrateKm (mM)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)Reference
Penicillium chrysogenumPhenylacetic Acid (PAA)6.11.40.23[9][10]
Penicillium chrysogenumPhenoxyacetic Acid (POA)~2147.8[9][10]
Penicillium chrysogenumtrans-Cinnamic Acid--310[11]
Azoarcus evansiiPhenylacetic Acid (PAA)0.014402857[6]

Table 2: Kinetic Parameters of Isopenicillin N Acyltransferase (IAT)

OrganismSubstrateKm (mM)Reference
Penicillium chrysogenumThis compound0.55[12]
Penicillium chrysogenump-Tolylacetyl-CoA6[12]
Penicillium chrysogenumm-Tolylacetyl-CoA15[12]
Penicillium chrysogenum6-Aminopenicillanic Acid0.001

Table 3: Penicillin G Production Yields in Penicillium chrysogenum Fermentations

Strain/ConditionPrecursor(s)Fermentation Time (h)Penicillin G Titer (g/L)Reference
Wild Isolate UAF R1Phenylacetic Acid, Lactose1501.92[13]
Wild Isolate UAF R2Phenylacetic Acid, Lactose1501.92[13]
Wild Isolate with CSLPhenylacetic Acid, Lactose200-2501.20[13]
KF 425Phenylacetic Acid1440.022 (in supernatant)[14]
Optimized CultureSucrose, Yeast Extract144-192Not specified, but optimized

This compound in Cephamycin C Biosynthesis

This compound also plays a role as a precursor in the biosynthesis of some cephamycin antibiotics produced by actinomycetes. The biosynthetic pathway of cephamycins shares its early steps with penicillin and cephalosporin (B10832234) synthesis, starting from the tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) to form isopenicillin N.[15][16] In cephamycin C biosynthesis, the α-aminoadipic acid side chain is ultimately replaced, and while the direct incorporation of a phenylacetyl group to form a specific cephamycin is less common than in penicillin G, related activated aromatic acids can be utilized. The pathways diverge after the formation of deacetylcephalosporin C.[17][18]

Experimental Protocols

Protocol 1: Assay for this compound Ligase (PCL) Activity

This protocol describes a continuous spectrophotometric assay for PCL activity by coupling the production of AMP to the oxidation of NADH.

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Phenylacetic acid (PAA)

  • ATP

  • Coenzyme A (CoA)

  • MgCl₂

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Myokinase

  • Pyruvate (B1213749) kinase

  • Lactate (B86563) dehydrogenase

  • Purified PCL enzyme or cell-free extract

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM ATP, 0.5 mM CoA, 10 mM PEP, 0.2 mM NADH, 5 units of myokinase, 5 units of pyruvate kinase, and 10 units of lactate dehydrogenase.

  • Add a known amount of the PCL enzyme preparation or cell-free extract to the reaction mixture.

  • Initiate the reaction by adding varying concentrations of phenylacetic acid.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Determine kinetic parameters (Km and Vmax) by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 2: Assay for Isopenicillin N Acyltransferase (IAT) Activity

This protocol outlines a direct bioassay to measure the activity of IAT.

Materials:

  • Phosphate (B84403) buffer (50 mM, pH 8.0)

  • This compound

  • Isopenicillin N (IPN) or 6-Aminopenicillanic acid (6-APA) as substrate

  • Dithiothreitol (DTT)

  • Purified IAT enzyme or cell-free extract

  • Methanol (for reaction termination)

  • Micrococcus luteus as an indicator strain

  • Agar (B569324) plates and sterile paper discs

Procedure:

  • Prepare a reaction mixture containing 50 mM phosphate buffer (pH 8.0), 1 mM DTT, 1 mM this compound, and 0.5 mM IPN or 6-APA.

  • Add a defined amount of the IAT enzyme preparation.

  • Incubate the reaction at 25°C for a specific time (e.g., 30 minutes).

  • Terminate the reaction by adding an equal volume of methanol.

  • Apply a known volume of the reaction mixture to a sterile paper disc placed on an agar plate seeded with Micrococcus luteus.

  • Incubate the plates overnight at 37°C.

  • Measure the diameter of the zone of inhibition around the disc.

  • Quantify the amount of penicillin G produced by comparing the zone of inhibition to a standard curve of known penicillin G concentrations.

Protocol 3: Quantification of Penicillin G by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of penicillin G in fermentation broth.

Materials:

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove fungal mycelia.

    • Acidify the supernatant to pH 2.0-3.0 with an appropriate acid.

    • Extract the penicillin G into an organic solvent like ethyl acetate or butyl acetate.

    • Evaporate the organic solvent and redissolve the residue in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 10 mM ammonium acetate, pH 4.5) in a suitable ratio (e.g., 25:75 v/v). Isocratic or gradient elution can be used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of penicillin G.

    • Integrate the peak area of penicillin G in the sample chromatogram.

    • Calculate the concentration of penicillin G in the sample by comparing its peak area to the standard curve.

Signaling Pathways and Experimental Workflows

Penicillin G Biosynthesis Pathway

Penicillin_G_Biosynthesis cluster_activation Activation Step cluster_acylation Acylation Step PAA Phenylacetic Acid (PAA) PCL This compound Ligase (PaaK) PAA->PCL ATP ATP ATP->PCL CoA Coenzyme A CoA->PCL PACoA This compound PCL->PACoA IAT Isopenicillin N Acyltransferase (IAT) PACoA->IAT IPN Isopenicillin N IPN->IAT PenG Penicillin G IAT->PenG aAdipate L-α-Aminoadipic acid IAT->aAdipate

Caption: Biosynthesis of Penicillin G from Phenylacetic Acid.

Cephamycin C Biosynthesis Overview

Cephamycin_C_Biosynthesis AA L-α-Aminoadipic acid ACVS ACV Synthetase AA->ACVS Cys L-Cysteine Cys->ACVS Val D-Valine Val->ACVS ACV δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) ACVS->ACV IPNS Isopenicillin N Synthase ACV->IPNS IPN Isopenicillin N IPNS->IPN Epimerase Isopenicillin N Epimerase IPN->Epimerase PenN Penicillin N Epimerase->PenN Expandase Deacetoxycephalosporin C Synthase PenN->Expandase DAOC Deacetoxycephalosporin C Expandase->DAOC Hydroxylase Deacetylcephalosporin C Synthase DAOC->Hydroxylase DAC Deacetylcephalosporin C Hydroxylase->DAC Carbamoyltransferase Carbamoyltransferase DAC->Carbamoyltransferase CarbamoylDAC O-Carbamoyldeacetylcephalosporin C Carbamoyltransferase->CarbamoylDAC Methoxylase O-Carbamoyldeacetylcephalosporin C 7-α-hydroxylase/methoxylase CarbamoylDAC->Methoxylase CephC Cephamycin C Methoxylase->CephC

Caption: Overview of the Cephamycin C biosynthetic pathway.

Experimental Workflow for PCL Assay

PCL_Assay_Workflow start Start prep_reagents Prepare Reaction Mixture (Buffer, ATP, CoA, PEP, NADH, Coupling Enzymes) start->prep_reagents add_enzyme Add PCL Enzyme/ Cell-Free Extract prep_reagents->add_enzyme initiate_reaction Initiate with Phenylacetic Acid add_enzyme->initiate_reaction monitor_abs Monitor Absorbance Decrease at 340 nm initiate_reaction->monitor_abs calc_rate Calculate Initial Velocity monitor_abs->calc_rate kinetic_analysis Determine Km and Vmax calc_rate->kinetic_analysis end End kinetic_analysis->end

Caption: Workflow for the continuous spectrophotometric PCL assay.

Experimental Workflow for Penicillin G Quantification

PenG_Quantification_Workflow start Start sample_prep Fermentation Broth Sample Preparation (Centrifugation, Extraction, Filtration) start->sample_prep hplc_analysis HPLC Analysis (C18 Column, UV Detection) sample_prep->hplc_analysis quantification Quantify Penicillin G (Peak Area Comparison) hplc_analysis->quantification std_curve Prepare Penicillin G Standard Curve std_curve->quantification end End quantification->end

Caption: Workflow for HPLC-based quantification of Penicillin G.

Conclusion

This compound stands as a cornerstone in the industrial production of penicillin G and is implicated in the biosynthesis of other β-lactam antibiotics. A thorough understanding of the enzymes that produce and consume this intermediate, along with robust analytical methods for its quantification and the quantification of the final antibiotic products, is essential for optimizing fermentation processes and for the rational design of novel antibiotic biosynthetic pathways. The provided data, protocols, and workflow diagrams serve as a valuable resource for researchers dedicated to advancing the field of antibiotic development and production. The intricate regulation of the phenylacetic acid catabolic pathway and its connection to broader cellular stress responses and antibiotic resistance mechanisms highlight a promising area for future research and therapeutic intervention.[3][19]

References

The Central Role of Phenylacetyl-CoA in Bacterial Phenylalanine Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanine, an essential aromatic amino acid, serves as a crucial building block for proteins and a precursor for various specialized metabolites. In a significant portion of the bacterial kingdom, the catabolism of phenylalanine converges on the formation of a key intermediate: phenylacetyl-coenzyme A (phenylacetyl-CoA). This thioester stands at a critical metabolic juncture, initiating a unique "hybrid" degradation pathway that combines features of both aerobic and anaerobic metabolism. This technical guide provides an in-depth exploration of the function of this compound in bacterial phenylalanine catabolism, detailing the enzymatic reactions, quantitative parameters, and experimental methodologies used to elucidate this pathway. The information presented herein is intended to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development seeking to understand and potentially manipulate this important metabolic route.

Introduction to Phenylalanine Catabolism and the Phenylacetate (B1230308) Pathway

The microbial degradation of aromatic compounds is a vital component of global carbon cycling and has significant implications for bioremediation and industrial biotechnology. Phenylalanine, derived from dietary sources or the breakdown of proteins, is catabolized through various routes. While some organisms hydroxylate phenylalanine to tyrosine, a more common strategy in bacteria involves the conversion of phenylalanine to phenylacetate, which is then activated to this compound.[1] This marks the entry point into the phenylacetate catabolic pathway, a widespread aerobic degradation route found in numerous bacterial species, including Escherichia coli and Pseudomonas putida.[1][2]

The phenylacetate pathway is distinguished by its use of CoA thioesters as intermediates throughout the entire process, a feature typically associated with anaerobic metabolism.[1] This "hybrid" strategy involves the activation of the aromatic ring of this compound by a multicomponent oxygenase, followed by a series of enzymatic transformations that ultimately lead to the central metabolites acetyl-CoA and succinyl-CoA.[2]

The Core Function of this compound: A Step-by-Step Enzymatic Journey

The catabolism of phenylalanine to central metabolites via this compound can be dissected into two main stages: the conversion of phenylalanine to this compound and the subsequent degradation of the this compound molecule.

Formation of this compound from Phenylalanine

The initial steps converting phenylalanine to phenylacetate can vary among different bacterial species but generally involve transamination, decarboxylation, and oxidation reactions. The resulting phenylacetate is then activated to its CoA thioester by the enzyme Phenylacetate-CoA ligase (PaaK) .

Reaction: Phenylacetate + ATP + CoA ⇌ this compound + AMP + Diphosphate[3]

This reaction is the committed step for entry into the phenylacetate degradation pathway.

The this compound Degradation Pathway

Once formed, this compound undergoes a series of unique enzymatic reactions encoded by the paa gene cluster.[4]

  • Epoxidation of the Aromatic Ring: The first committed step in the degradation of the aromatic ring is catalyzed by the Ring 1,2-phenylacetyl-CoA epoxidase (PaaABCDE) , a multicomponent monooxygenase. This enzyme introduces an epoxide group across the 1 and 2 positions of the phenyl ring of this compound.[2][5]

  • Isomerization to an Oxepin (B1234782): The highly reactive epoxide intermediate is then isomerized by Ring 1,2-epoxythis compound isomerase (PaaG) to form a seven-membered oxygen-containing heterocyclic enol ether, an oxepin-CoA.[5]

  • Hydrolytic Ring Cleavage and Oxidation: The oxepin ring is subsequently cleaved and oxidized by the bifunctional enzyme PaaZ . The C-terminal hydrolase domain of PaaZ catalyzes the hydrolytic ring opening, while the N-terminal dehydrogenase domain oxidizes the resulting aldehyde to a carboxylic acid.[3]

  • β-Oxidation-like Steps: The resulting open-chain intermediate undergoes a series of reactions analogous to the β-oxidation of fatty acids, involving enzymes such as enoyl-CoA hydratase (PaaF), 3-hydroxyadipyl-CoA dehydrogenase (PaaH), and 3-oxoadipyl-CoA thiolase (PaaJ). These steps ultimately yield acetyl-CoA and succinyl-CoA , which can then enter central carbon metabolism.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for the key enzymes involved in the this compound pathway. It is important to note that kinetic parameters for some of the downstream enzymes are not yet fully characterized in the literature.

EnzymeOrganismSubstrate(s)Km (µM)Vmax or kcatSpecific ActivityReference(s)
Phenylacetate-CoA ligase (PaaK)Pseudomonas putidaPhenylacetate16.5--[4]
ATP9.7--[4]
CoA1.0--[4]
This compound 1,2-epoxidase (PaaABCDE)Escherichia coliThis compound--≈1 µmol min-1 mg-1[5]
Oxepin-CoA Hydrolase domain (PaaZ)Escherichia coliOxepin-CoA--33 U mg-1[3]
Aldehyde Dehydrogenase domain (PaaZ)Escherichia coli3-oxo-5,6-dehydrosuberyl-CoA semialdehyde--~20 µmol min-1 mg-1[3]

Note: Further research is required to determine the Km and Vmax values for this compound 1,2-epoxidase and the individual domains of PaaZ.

Signaling Pathways and Regulation

This compound is not only a metabolic intermediate but also a key signaling molecule that regulates the expression of the paa gene cluster. In E. coli and P. putida, this compound acts as the true inducer of the phenylacetate catabolic pathway.[6] It binds to a transcriptional repressor protein (PaaX in E. coli), causing a conformational change that prevents the repressor from binding to the operator regions of the paa operons. This derepression allows for the transcription of the genes encoding the enzymes of the phenylacetate degradation pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound metabolism.

Enzyme Activity Assays

This assay measures the formation of this compound by coupling the reaction to the oxidation of NADH.

  • Principle: The production of AMP from the ligase reaction is coupled to the conversion of NADH to NAD+ through the sequential action of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.8, 10 mM MgCl₂, 5 mM ATP, 0.5 mM CoA, 2 mM phosphoenolpyruvate, 0.2 mM NADH, 10 units/mL myokinase, 5 units/mL pyruvate kinase, 10 units/mL lactate dehydrogenase.

    • Substrate: 10 mM Phenylacetic acid.

    • Enzyme: Purified PaaK.

  • Procedure:

    • Add all components of the assay buffer to a cuvette.

    • Add the purified PaaK enzyme and incubate for 2 minutes at 30°C to equilibrate.

    • Initiate the reaction by adding phenylacetic acid.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the specific activity based on the rate of NADH oxidation (ε340 = 6.22 mM-1cm-1).

This assay measures the consumption of NADPH during the epoxidation of this compound.[5]

  • Principle: The PaaABCDE complex utilizes NADPH as a reductant. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.2 mM NADPH.

    • Substrate: 1 mM this compound.

    • Enzyme: Purified PaaABCDE complex.

  • Procedure:

    • Add the assay buffer and purified enzyme complex to a cuvette.

    • Incubate for 2 minutes at 30°C.

    • Start the reaction by adding this compound.

    • Monitor the decrease in absorbance at 340 nm.

    • Calculate the specific activity based on the rate of NADPH consumption.

Purification of His-tagged Paa Proteins

This protocol describes a general method for the purification of His-tagged Paa proteins expressed in E. coli using immobilized metal affinity chromatography (IMAC).

  • Principle: A polyhistidine tag engineered onto the recombinant protein allows for its selective binding to a resin containing chelated nickel ions. After washing away unbound proteins, the tagged protein is eluted with a high concentration of imidazole.

  • Materials:

    • E. coli cell paste expressing the His-tagged Paa protein.

    • Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF.

    • Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole.

    • Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole.

    • Ni-NTA Agarose resin.

  • Procedure:

    • Resuspend the cell paste in Lysis Buffer and incubate on ice for 30 minutes.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Incubate the clarified lysate with the equilibrated resin for 1 hour at 4°C with gentle rotation.

    • Wash the resin with Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with Elution Buffer.

    • Analyze the fractions by SDS-PAGE to assess purity.

HPLC Analysis of this compound and its Metabolites

This method is used for the separation and quantification of this compound and its downstream metabolites.[7]

  • Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. A C18 column is typically used with a gradient of an organic solvent in an aqueous buffer.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

  • Procedure:

    • Prepare samples by quenching metabolic activity and extracting metabolites (e.g., with perchloric acid followed by neutralization).

    • Inject the sample onto the C18 column.

    • Elute with a linear gradient of Solvent B in Solvent A (e.g., 5% to 60% B over 30 minutes).

    • Monitor the absorbance at 260 nm (for the adenine (B156593) moiety of CoA) and other relevant wavelengths.

    • Identify and quantify peaks by comparison with authentic standards.

Mandatory Visualizations

Phenylalanine Catabolism via this compound

Phenylalanine_Catabolism Phenylalanine Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Transaminase Phenylacetate Phenylacetate Phenylpyruvate->Phenylacetate Decarboxylase/ Oxidase Phenylacetyl_CoA Phenylacetyl_CoA Phenylacetate->Phenylacetyl_CoA PaaK (Phenylacetate-CoA Ligase) Epoxyphenylacetyl_CoA Epoxyphenylacetyl_CoA Phenylacetyl_CoA->Epoxyphenylacetyl_CoA PaaABCDE (Epoxidase) Oxepin_CoA Oxepin_CoA Epoxyphenylacetyl_CoA->Oxepin_CoA PaaG (Isomerase) Open_Chain_Intermediate Open_Chain_Intermediate Oxepin_CoA->Open_Chain_Intermediate PaaZ (Hydrolase/Dehydrogenase) Beta_Oxidation Beta_Oxidation Open_Chain_Intermediate->Beta_Oxidation PaaF, PaaH, PaaJ Acetyl_CoA Acetyl_CoA Beta_Oxidation->Acetyl_CoA Succinyl_CoA Succinyl_CoA Beta_Oxidation->Succinyl_CoA

Caption: Phenylalanine catabolic pathway via this compound in bacteria.

Experimental Workflow for PaaK Activity Assay

PaaK_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Assay_Buffer Prepare Assay Buffer (Tris, MgCl2, ATP, CoA, PEP, NADH, coupling enzymes) Mix Combine Assay Buffer and PaaK in cuvette Assay_Buffer->Mix Enzyme_Prep Prepare purified PaaK solution Enzyme_Prep->Mix Substrate_Prep Prepare Phenylacetate stock solution Start Initiate reaction with Phenylacetate Substrate_Prep->Start Incubate Incubate at 30°C for 2 min Mix->Incubate Incubate->Start Monitor Monitor Absorbance at 340 nm Start->Monitor Calculate Calculate Specific Activity Monitor->Calculate

Caption: Workflow for the spectrophotometric assay of Phenylacetate-CoA ligase (PaaK).

Regulation of the paa Operon by this compound

Paa_Operon_Regulation cluster_inactive Repressed State (- this compound) cluster_active Induced State (+ this compound) PaaX_inactive PaaX Repressor Operator_inactive paa Operator PaaX_inactive->Operator_inactive Binds Paa_Genes_inactive paa Genes No_Transcription No Transcription Phenylacetyl_CoA This compound PaaX_active Inactive PaaX Phenylacetyl_CoA->PaaX_active Binds to PaaX Operator_active paa Operator Paa_Genes_active paa Genes Operator_active->Paa_Genes_active RNA Polymerase binds Transcription Transcription Paa_Genes_active->Transcription

Caption: Transcriptional regulation of the paa operon by this compound.

Conclusion

This compound is a central and indispensable intermediate in the aerobic catabolism of phenylalanine in a wide range of bacteria. Its formation and subsequent degradation through the unique phenylacetate pathway represent an elegant metabolic strategy for the complete mineralization of this aromatic amino acid. Furthermore, its role as a signaling molecule in the regulation of its own catabolic pathway highlights the sophisticated control mechanisms governing bacterial metabolism. A thorough understanding of the function of this compound and the enzymes involved in its metabolism is crucial for advancements in bioremediation, metabolic engineering, and the development of novel antimicrobial strategies targeting bacterial-specific pathways. This technical guide provides a foundational resource for researchers to build upon in their exploration of this fascinating area of microbial biochemistry.

References

Phenylacetyl-CoA structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetyl-Coenzyme A (Phenylacetyl-CoA) is a pivotal intermediate in the metabolism of phenylalanine and other aromatic compounds. As an activated form of phenylacetic acid, it participates in a variety of biochemical transformations, including catabolic pathways that ultimately lead to central metabolites. This document provides an in-depth overview of the chemical structure and properties of this compound, detailed experimental protocols for its synthesis and analysis, and a description of its role in key metabolic pathways. The information presented herein is intended to serve as a valuable resource for researchers in biochemistry, microbiology, and drug development.

Chemical Structure and Identification

This compound is an acyl-CoA thioester. It is formed by the condensation of a phenylacetyl group with the thiol group of Coenzyme A.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-phenylethanethioate[1]
Molecular Formula C29H42N7O17P3S[1][2]
SMILES CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@HOP(=O)(O)O)--INVALID-LINK--O[3]
InChI Key ZIGIFDRJFZYEEQ-CECATXLMSA-N[4]
CAS Number 7532-39-0[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for developing analytical methods.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 885.67 g/mol [5][6]
Physical State Solid[1][7]
Water Solubility (Predicted) 3.19 g/L[4][7]
logP (Predicted) -0.03[4][7]
pKa (Strongest Acidic, Predicted) 0.83[4][7]
pKa (Strongest Basic, Predicted) 4.95[4][7]
Melting Point Not Available[4][7]
Boiling Point Not Available[4][7]

Experimental Protocols

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound is commonly achieved using Phenylacetate-CoA ligase, which catalyzes the ATP-dependent ligation of phenylacetic acid to Coenzyme A.

Materials:

  • Phenylacetate-CoA ligase (EC 6.2.1.30)

  • Phenylacetic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • Tris-HCl buffer

  • Dithiothreitol (DTT) (optional, for enzyme stability)

  • Inorganic pyrophosphatase (optional, to drive the reaction)

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (e.g., 50 mM, pH 8.0), MgCl2 (e.g., 5 mM), ATP (e.g., 10 mM), CoA (e.g., 1 mM), and phenylacetic acid (e.g., 2 mM).

  • Enzyme Addition: Add purified Phenylacetate-CoA ligase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a sufficient duration (e.g., 1-4 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the formation of this compound using reverse-phase High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination: The reaction can be stopped by adding an acid (e.g., perchloric acid) or by heat inactivation.

Purification of this compound by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Protocol:

  • Sample Preparation: After terminating the synthesis reaction, centrifuge the mixture to pellet any precipitated protein. Filter the supernatant through a 0.22 µm filter.

  • Chromatographic Separation: Inject the filtered sample onto the C18 column. Elute with a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., potassium phosphate (B84403) buffer, pH 6.5).

  • Detection: Monitor the elution profile at 260 nm, which corresponds to the absorbance maximum of the adenine (B156593) moiety in Coenzyme A.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Lyophilization: Lyophilize the collected fractions to obtain purified this compound as a solid.

Chemical Synthesis of this compound (Mixed Anhydride Method)

This method involves the activation of phenylacetic acid with a chloroformate followed by reaction with Coenzyme A.[8]

Materials:

  • Phenylacetic acid

  • Triethylamine (TEA)

  • Isobutyl chloroformate

  • Coenzyme A lithium salt

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Potassium phosphate buffer

Protocol:

  • Activation of Phenylacetic Acid: Dissolve phenylacetic acid in anhydrous THF and cool to -15°C. Add TEA and then slowly add isobutyl chloroformate. Stir for 30 minutes.[8]

  • Reaction with Coenzyme A: In a separate flask, dissolve Coenzyme A in cold water (pH ~7.5). Slowly add the activated phenylacetic acid solution while maintaining the temperature at 0-4°C and pH at 7.0-7.5.[8]

  • Work-up and Purification: Wash the reaction mixture with diethyl ether. Acidify the aqueous layer and purify by preparative HPLC as described in the enzymatic purification protocol.[8]

Metabolic Pathways

This compound is a central intermediate in the catabolism of phenylacetic acid in various microorganisms, such as Pseudomonas putida and Escherichia coli.[9] This pathway, often referred to as the this compound catabolon, involves a series of enzymatic reactions that ultimately convert the aromatic ring into intermediates of central metabolism.[9]

Phenylacetate_Catabolism Phenylacetate (B1230308) Phenylacetate Phenylacetyl_CoA This compound Phenylacetate->Phenylacetyl_CoA Phenylacetate-CoA ligase (PaaK) + ATP, + CoA Epoxide Ring-1,2-epoxythis compound Phenylacetyl_CoA->Epoxide this compound monooxygenase (PaaABCDE) Ring_Opening Ring-Opened Intermediate Epoxide->Ring_Opening Ring-opening enzyme (PaaG) Beta_Oxidation β-Oxidation-like Pathway Ring_Opening->Beta_Oxidation Various enzymes (PaaF, PaaH, PaaJ) Central_Metabolism Central Metabolism (Succinyl-CoA + Acetyl-CoA) Beta_Oxidation->Central_Metabolism

Figure 1. Aerobic catabolism of phenylacetate via this compound.

In this pathway, phenylacetate is first activated to this compound by Phenylacetate-CoA ligase (PaaK).[10] The aromatic ring of this compound is then epoxidized by a multicomponent monooxygenase (PaaABCDE) and subsequently isomerized and cleaved.[10][11] The resulting intermediate enters a β-oxidation-like pathway, which ultimately yields succinyl-CoA and acetyl-CoA, linking aromatic compound degradation to the central metabolic pathways.[11]

This compound also plays a role in the metabolism of phenylalanine. Phenylalanine can be converted to phenylacetate, which is then activated to this compound for further catabolism.[12] Furthermore, in the context of certain genetic disorders of the urea (B33335) cycle, phenylacetate is administered as a drug. It is converted to this compound, which then conjugates with glutamine to form phenylacetylglutamine, a non-toxic product that is excreted in the urine, thereby providing an alternative pathway for nitrogen disposal.[13]

Phenylacetyl_CoA_Formation_and_Fate Phenylalanine Phenylalanine Phenylacetate Phenylacetate Phenylalanine->Phenylacetate Transamination & Decarboxylation Phenylacetyl_CoA This compound Phenylacetate->Phenylacetyl_CoA Phenylacetate-CoA ligase + ATP, + CoA Catabolism Catabolism to Succinyl-CoA + Acetyl-CoA Phenylacetyl_CoA->Catabolism Phenylacetylglutamine Phenylacetylglutamine (excreted) Phenylacetyl_CoA->Phenylacetylglutamine + Glutamine Glutamine Glutamine

Figure 2. Formation and metabolic fate of this compound.

Conclusion

This compound is a molecule of significant interest in biochemistry and microbiology due to its central role in the degradation of aromatic compounds. A thorough understanding of its chemical properties and the enzymatic pathways in which it participates is essential for applications ranging from bioremediation to the development of novel therapeutic strategies. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and study this important metabolite. The continued investigation of this compound and its associated metabolic pathways will undoubtedly uncover new insights into microbial metabolism and may pave the way for innovative biotechnological and pharmaceutical applications.

References

The Enzymatic Conversion of Phenylacetic Acid to Phenylacetyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic conversion of phenylacetic acid (PAA) to its activated thioester, Phenylacetyl-Coenzyme A (PA-CoA). This reaction is a critical first step in the metabolic pathways of various organisms for the degradation of aromatic compounds and is a key process in the biosynthesis of important pharmaceuticals, such as penicillin G.[1] The activation is catalyzed by the enzyme Phenylacetate-CoA ligase, which belongs to the family of acid-thiol ligases (EC 6.2.1.30).[2] This document details the biochemical properties of the enzyme, presents its kinetic data from various sources, provides detailed experimental protocols for its study, and visualizes the core processes.

The Core Reaction: Phenylacetate-CoA Ligase

Phenylacetate-CoA ligase (PA-CoA ligase), often encoded by the paaK gene, catalyzes the ATP-dependent formation of a thioester bond between the carboxyl group of phenylacetic acid and the thiol group of coenzyme A.[3][4] The reaction proceeds in two steps: the activation of PAA with ATP to form a phenylacetyl-adenylate intermediate, and the subsequent reaction with Coenzyme A. The overall stoichiometry of the reaction is:

Phenylacetic Acid + ATP + Coenzyme A ⇌ Phenylacetyl-CoA + AMP + Diphosphate [2]

This activation is essential as it prepares the relatively inert phenylacetic acid molecule for subsequent enzymatic modifications, such as ring epoxidation in catabolic pathways.[5][6][7]

Biochemical and Kinetic Properties

PA-CoA ligase has been characterized from a variety of bacterial and fungal species. The enzyme's properties can vary significantly between organisms, particularly in terms of substrate affinity and optimal reaction conditions. Below is a summary of key quantitative data from several studies.

Data Presentation: Kinetic Parameters of Phenylacetate-CoA Ligase
Enzyme Source OrganismKm (Phenylacetic Acid)Km (ATP)Km (CoA)Vmax / Specific Activitykcat (s⁻¹)Optimal pHOptimal Temp. (°C)Reference
Azoarcus evansii14 µM60 µM45 µM48 µmol/min/mg408.0 - 8.537[3][4]
Thermus thermophilus HB2750 µM6 µM30 µM24 µmol/min/mgNot ReportedNot Reported75[8][9]
Pseudomonas putida16.5 mM9.7 mM1.0 mM10 nmol/min/mg (crude extract)Not Reported8.230[10]
Penicillium chrysogenumkcat/Km = 0.23 mM⁻¹s⁻¹Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[1]

Note: The significant differences in Km values for Pseudomonas putida may reflect different assay conditions or isoenzyme properties.

Signaling Pathways and Experimental Workflows

Enzymatic Reaction Pathway

The conversion of phenylacetic acid to this compound is a two-step process initiated by Phenylacetate-CoA ligase.

Enzymatic_Reaction PAA Phenylacetic Acid in1 PAA->in1 ATP ATP ATP->in1 CoA Coenzyme A CoA->in1 PA_CoA This compound AMP AMP PPi PPi Enzyme Phenylacetate-CoA Ligase (PaaK) out1 Enzyme->out1 Products in1->Enzyme Substrates out1->PA_CoA out1->AMP out1->PPi

Caption: The enzymatic ligation of Phenylacetic Acid and Coenzyme A catalyzed by Phenylacetate-CoA Ligase.

Phenylacetate (B1230308) Degradation Pathway

This compound is the entry molecule into the aerobic phenylacetate degradation pathway, which involves a series of enzymatic steps to break down the aromatic ring.

Degradation_Pathway cluster_activation Activation Step cluster_catabolism Ring Catabolism PAA Phenylacetic Acid PA_CoA This compound PAA->PA_CoA PaaK (Ligase) Epoxide 1,2-Epoxythis compound PA_CoA->Epoxide PaaABCDE (Monooxygenase) Oxepin Oxepin-CoA Epoxide->Oxepin PaaG (Isomerase) Metabolites Central Metabolites (Succinyl-CoA, Acetyl-CoA) Oxepin->Metabolites Further Steps...

Caption: Overview of the aerobic phenylacetate catabolic pathway initiated by this compound formation.

Experimental Workflow: Enzyme Characterization

A typical workflow for characterizing Phenylacetate-CoA ligase involves enzyme purification followed by kinetic analysis using an activity assay.

Experimental_Workflow start Cell Culture (e.g., PAA-induced E. coli) lysis Cell Lysis & Centrifugation start->lysis purification Protein Purification (e.g., Chromatography) lysis->purification assay Enzyme Activity Assay (e.g., Coupled Spectrophotometric Assay) purification->assay kinetics Kinetic Analysis (Km, Vmax, kcat) assay->kinetics end Data Interpretation kinetics->end

Caption: A standard experimental workflow for the purification and kinetic characterization of PA-CoA ligase.

Experimental Protocols

Accurate measurement of Phenylacetate-CoA ligase activity is crucial for its characterization. The following are detailed methodologies for common assays.

Enzyme Purification Protocol (Example from Azoarcus evansii)

This protocol provides a general framework for the purification of PA-CoA ligase.[3] Optimization may be required for enzymes from other sources.

  • Cell Lysis: Resuspend cell pellets in an appropriate buffer (e.g., 10 mM Tris-HCl pH 7.8, 2 mM MgCl₂, 2 mM DTE, 10% glycerol) and lyse cells using a French press or sonication. Centrifuge at high speed (e.g., 100,000 x g) to obtain a clear cell-free extract.

  • Anion-Exchange Chromatography (Step 1 - Negative Chromatography): Apply the cell extract to a DEAE-Sepharose column. The enzyme is expected to be in the flow-through and wash fractions, while many contaminating proteins bind to the matrix.

  • Anion-Exchange Chromatography (Step 2 - Binding & Elution): Dilute the active fractions to lower the salt concentration and apply to a second DEAE column. Elute the bound protein using a linear salt gradient (e.g., 20 to 70 mM KCl).

  • Affinity Chromatography: Use a column with a dye-ligand matrix (e.g., Reactive Green 19-agarose) to further purify the enzyme. Elute with a salt gradient.

  • Hydroxylapatite Chromatography: As a final polishing step, use a hydroxylapatite column and elute with a phosphate (B84403) gradient.

  • Purity Check: Analyze fractions from each step by SDS-PAGE to assess purity. Pool the purest active fractions and store in a stabilizing buffer (containing glycerol) at -80°C.

Enzyme Activity Assay: Coupled Spectrophotometric Method

This continuous assay is highly sensitive and measures the formation of AMP, which is stoichiometrically linked to NADH oxidation.[1]

  • Principle: The AMP produced by PA-CoA ligase is converted back to ATP in a series of reactions catalyzed by myokinase and pyruvate (B1213749) kinase. The pyruvate formed is then reduced to lactate (B86563) by lactate dehydrogenase, a reaction that consumes NADH. The decrease in absorbance at 340 or 365 nm, corresponding to NADH oxidation, is monitored.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Substrate Mix: Phenylacetic acid (final conc. ~1 mM), ATP (final conc. ~2 mM), Coenzyme A (final conc. ~0.5 mM), MgCl₂ (final conc. ~5 mM).

    • Coupling System Mix: Phosphoenolpyruvate (PEP, final conc. ~1 mM), NADH (final conc. ~0.3 mM), Myokinase (~5 U/mL), Pyruvate Kinase (~5 U/mL), Lactate Dehydrogenase (~5 U/mL).

  • Procedure: a. In a 1 mL quartz cuvette, combine 900 µL of assay buffer, 50 µL of substrate mix, and 40 µL of the coupling system mix. b. Mix gently and incubate at the desired temperature (e.g., 30°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background reaction. c. Initiate the reaction by adding 10 µL of the purified enzyme solution. d. Immediately start monitoring the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹) or 365 nm for 5-10 minutes. e. The rate of reaction is calculated from the linear portion of the absorbance vs. time plot. Note that 2 moles of NADH are oxidized per mole of this compound formed.

Enzyme Activity Assay: DTNB (Ellman's Reagent) Method

This is an endpoint assay that measures the amount of unreacted Coenzyme A remaining in the reaction mixture.

  • Principle: The reaction is allowed to proceed for a fixed time. It is then stopped, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is added. DTNB reacts with the free sulfhydryl group of the remaining CoA to produce a yellow-colored compound, 2-nitro-5-thiobenzoic acid (TNB), which is quantified by measuring its absorbance at 412 nm. The amount of CoA consumed is determined by subtracting the remaining amount from the initial amount.

  • Reagents:

    • Reaction Buffer: 100 mM HEPES or Tris-HCl, pH 7.5-8.0.

    • Substrates: Phenylacetic acid (~1 mM), ATP (~2 mM), CoA (~0.5 mM), MgCl₂ (~5 mM).

    • DTNB Solution: 10 mM DTNB in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 8.0).

  • Procedure: a. Set up the enzymatic reaction in a microcentrifuge tube by combining the reaction buffer and substrates. b. Add the enzyme to start the reaction. Also, prepare a control reaction without the enzyme or ATP. c. Incubate for a fixed time (e.g., 10-30 minutes) at the optimal temperature. d. Stop the reaction (e.g., by adding a small amount of acid or by heat inactivation, though this may need optimization). e. In a 96-well plate or cuvettes, add a sample of the reaction mixture to the DTNB solution. f. Incubate for 2-5 minutes at room temperature. g. Measure the absorbance at 412 nm (ε of TNB = 14,150 M⁻¹cm⁻¹). h. Calculate the concentration of remaining CoA and, by difference, the amount of this compound formed.

Enzyme Activity Assay: Hydroxamate Formation Method

This is a classic, though less common, colorimetric endpoint assay.

  • Principle: The this compound produced by the enzyme is reacted with neutral hydroxylamine (B1172632) to form phenylacetyl-hydroxamate. In the presence of acidified ferric chloride, this hydroxamate forms a colored complex that can be quantified spectrophotometrically.

  • Reagents:

    • Reaction mixture as described for the other assays.

    • Neutral Hydroxylamine Solution: Prepared fresh by mixing equal volumes of hydroxylamine-HCl and NaOH solutions.

    • Ferric Chloride Reagent: FeCl₃ and trichloroacetic acid (TCA) in HCl.

  • Procedure: a. Perform the enzymatic reaction for a fixed time as in the DTNB assay. b. Stop the reaction and add the neutral hydroxylamine solution. Incubate to allow for hydroxamate formation. c. Add the acidic ferric chloride reagent. This will precipitate the remaining protein and allow the color to develop. d. Centrifuge to pellet the precipitated protein. e. Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm). f. The concentration of the product is determined by comparison to a standard curve prepared with a known hydroxamate.[8]

References

Regulating Phenylacetyl-CoA Synthesis in Bacteria: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core regulatory mechanisms governing the synthesis of Phenylacetyl-CoA (PAA-CoA) in bacteria, a pivotal intermediate in the catabolism of phenylacetic acid (PAA) and other aromatic compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical metabolic pathway.

The bacterial degradation of aromatic compounds is a key environmental process and a source of valuable biocatalysts. Central to the catabolism of phenylacetic acid (PAA), a common intermediate in the breakdown of various aromatic substances like styrene (B11656) and phenylalanine, is the formation of this compound (PAA-CoA).[1][2][3] The synthesis of PAA-CoA is a tightly regulated process, ensuring that the pathway is only activated in the presence of its substrate and that cellular resources are efficiently utilized. This guide delves into the core regulatory circuits, key molecular players, and the experimental methodologies used to elucidate these mechanisms.

The Central Role of Phenylacetate-CoA Ligase (PaaK)

The synthesis of PAA-CoA is catalyzed by the enzyme Phenylacetate-CoA ligase, encoded by the paaK gene.[4][5] This enzyme activates PAA by ligating it to Coenzyme A in an ATP-dependent manner, forming PAA-CoA, AMP, and pyrophosphate.[4] The expression and activity of PaaK are primary points of regulation for the entire PAA catabolic pathway.

Transcriptional Regulation of the paa Operon: A Tale of Two Repressors

The genes encoding the enzymes for PAA catabolism, including paaK, are typically clustered in paa operons.[1][2] The transcriptional regulation of these operons is primarily governed by repressor proteins that respond to the intracellular concentration of PAA-CoA, the direct product of the PaaK-catalyzed reaction. Two main families of transcriptional repressors have been identified to control the paa operons in different bacterial lineages: the GntR-type regulators, exemplified by PaaX, and the TetR-type regulators, such as PaaR.

The PaaX Repressor System in Proteobacteria

In many Proteobacteria, such as Escherichia coli and Pseudomonas putida, the paa operons are under the negative control of the PaaX repressor.[1][6] In E. coli, the paa genes are organized into several transcriptional units, including the divergent paaZ and paaA-K operons, and the paaXY operon, which are controlled by the promoters Pz, Pa, and Px, respectively.[1][7]

PaaX, a GntR-family transcriptional regulator, binds to specific operator sites within these promoters, repressing transcription in the absence of an inducer.[1][6] The true inducer of the system is not PAA itself, but rather its activated form, PAA-CoA.[6] When PAA-CoA is present, it binds to PaaX, causing a conformational change that leads to the dissociation of PaaX from its DNA binding sites, thereby derepressing the paa operons and allowing for the synthesis of the PAA catabolic enzymes.[6][7]

The binding site for PaaX in E. coli has been identified as a conserved 15-base pair imperfect palindromic sequence.[6] In the Px and Pz promoters, PaaX binding sterically hinders the binding of RNA polymerase.[1] However, the repression mechanism at the Pa promoter appears to be different and does not involve direct competition with RNA polymerase.[7]

The PaaR Repressor System in Actinobacteria

In contrast to Proteobacteria, many Actinobacteria, such as Corynebacterium glutamicum, utilize a TetR-family transcriptional regulator named PaaR to control the paa genes.[2][8] Similar to the PaaX system, PaaR functions as a repressor, and its repressive effect is alleviated by the binding of the inducer molecule, PAA-CoA.[2] Disruption of the paaR gene leads to a significant increase in the transcription of the paa genes.[2] The PaaR binding motif in C. glutamicum has been identified as an imperfect palindromic sequence of 22 base pairs.[2]

Global Regulation: Integration with Cellular Metabolism

Beyond the specific regulation by PaaX and PaaR, the expression of the paa operons is also integrated with the overall metabolic state of the cell through global regulatory networks. In E. coli, the cAMP receptor protein (CRP), also known as the catabolite activator protein (CAP), plays a crucial role in the activation of the paa promoters.[6][9] The CRP-cAMP complex binds to specific sites in the promoter regions of the paa operons, enhancing their transcription.[6][9] This mechanism ensures that the energetically expensive PAA degradation pathway is preferentially expressed when a preferred carbon source, such as glucose, is absent.[10] The activation by CRP-cAMP can occur through direct interaction with RNA polymerase, recruiting it to the promoter.[9]

Quantitative Data on this compound Synthesis Regulation

The following tables summarize key quantitative data related to the regulation of PAA-CoA synthesis, primarily focusing on the kinetics of Phenylacetate-CoA ligase (PaaK) from various bacterial species.

Table 1: Kinetic Parameters of Phenylacetate-CoA Ligase (PaaK)

Bacterial SpeciesApparent Km (ATP)Apparent Km (CoA)Apparent Km (Phenylacetate)Vmax / Specific ActivityReference
Thermus thermophilus HB276 µM30 µM50 µM24 µmol/min/mg protein[4]
Azoarcus evansii60 µM45 µM14 µM48 µmol/min/mg protein[11][12]
Penicillium chrysogenum6.1 ± 0.3 mM (for PAA)--kcat/Km = 0.23 ± 0.06 mM-1s-1[13]

Table 2: Specific Activity of this compound Ligase under Different Growth Conditions

Bacterial SpeciesGrowth SubstrateSpecific ActivityReference
Pseudomonas putida CA-3Phenylacetic acid10 nmoles/min/mg protein[14]
Pseudomonas putida CA-3Benzoic acid~4 nmoles/min/mg protein[14]
Pseudomonas putida CA-3Phenylpropanoic acid~4 nmoles/min/mg protein[14]
Pseudomonas putida CA-3Cinnamic acid~4 nmoles/min/mg protein[14]
Azoarcus evansiiPhenylacetate (B1230308) or Phenylalanine76 nmol/min/mg of cell protein[11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of PAA-CoA synthesis.

Phenylacetate-CoA Ligase Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of Phenylacetate-CoA ligase by monitoring the consumption of Coenzyme A.

Principle: The free sulfhydryl group of Coenzyme A reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm. The rate of CoA consumption is directly proportional to the enzyme activity.

Reagents:

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2

  • ATP solution: 100 mM in water, pH 7.0

  • CoA solution: 10 mM in water

  • Phenylacetic acid solution: 100 mM in water, pH 7.0

  • DTNB solution: 10 mM in 100 mM potassium phosphate (B84403) buffer, pH 7.0

  • Purified PaaK enzyme or cell-free extract

Procedure:

  • Prepare a reaction mixture in a 1 ml cuvette containing:

    • 850 µl of Reaction Buffer

    • 50 µl of ATP solution (final concentration 5 mM)

    • 50 µl of Phenylacetic acid solution (final concentration 5 mM)

    • 20 µl of DTNB solution (final concentration 0.2 mM)

  • Add an appropriate amount of the enzyme solution (e.g., 10-50 µl of purified enzyme or cell-free extract) to the reaction mixture.

  • Incubate the mixture for 2-3 minutes at the desired temperature (e.g., 30°C or 37°C) to allow for temperature equilibration.

  • Initiate the reaction by adding 20 µl of CoA solution (final concentration 0.2 mM).

  • Immediately start monitoring the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient of TNB at 412 nm is 14,150 M-1cm-1.

Electrophoretic Mobility Shift Assay (EMSA)

This protocol is used to detect the binding of a regulatory protein, such as PaaX, to a specific DNA fragment containing its putative binding site.

Principle: A protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. This difference in mobility results in a "shift" of the DNA band.

Reagents:

  • DNA probe: A short, double-stranded DNA fragment (e.g., 30-50 bp) containing the putative PaaX binding site, labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.

  • Purified PaaX protein.

  • Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol, 1 µg/µl BSA.

  • Competitor DNA: Unlabeled DNA fragment with the same sequence as the probe (specific competitor) or a non-specific DNA sequence (e.g., poly(dI-dC)).

  • Inducer: this compound (PAA-CoA) solution.

  • Loading Dye: 6X Ficoll or glycerol-based loading dye without SDS.

  • TBE Buffer (Tris-Borate-EDTA).

  • Non-denaturing polyacrylamide gel (e.g., 5-8%).

Procedure:

  • Prepare the binding reactions in separate tubes:

    • Negative Control: Labeled probe only.

    • Binding Reaction: Labeled probe + purified PaaX protein.

    • Competition Assay (Specific): Labeled probe + PaaX + excess unlabeled specific competitor DNA.

    • Competition Assay (Non-specific): Labeled probe + PaaX + excess unlabeled non-specific competitor DNA.

    • Inducer Effect: Labeled probe + PaaX + PAA-CoA.

  • To each tube, add the components in the following order: Binding Buffer, competitor DNA (if applicable), PaaX protein, and finally the labeled probe. The total volume is typically 10-20 µl.

  • Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.

  • Add 2-3 µl of loading dye to each reaction.

  • Load the samples onto a pre-run non-denaturing polyacrylamide gel.

  • Run the gel in TBE buffer at a constant voltage (e.g., 100-150 V) until the dye front has migrated an appropriate distance.

  • After electrophoresis, visualize the DNA bands by autoradiography (for radioactive probes) or fluorescence imaging.

DNase I Footprinting Assay

This technique is used to precisely map the binding site of a protein on a DNA fragment.

Principle: A DNA fragment labeled at one end is incubated with a DNA-binding protein. The complex is then treated with a low concentration of DNase I, which randomly cleaves the DNA backbone. The protein-bound region is protected from DNase I cleavage, resulting in a "footprint" – a region with no cleavage products – when the DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.

Reagents:

  • DNA probe: A DNA fragment of 100-400 bp, uniquely labeled at one end (e.g., with 32P).

  • Purified PaaX protein.

  • Binding Buffer: Similar to EMSA binding buffer.

  • DNase I: A stock solution of appropriate concentration, diluted just before use.

  • Stop Solution: EDTA, SDS, and a carrier such as tRNA.

  • Formamide (B127407) Loading Dye.

  • Denaturing polyacrylamide gel (e.g., 6-8% with urea).

Procedure:

  • Prepare binding reactions with the end-labeled DNA probe and varying concentrations of the PaaX protein. Include a control reaction with no protein.

  • Incubate the reactions to allow for protein-DNA binding.

  • Add a freshly diluted solution of DNase I to each reaction and incubate for a short, defined time (e.g., 1-2 minutes) at room temperature. The amount of DNase I and the incubation time should be optimized to achieve, on average, one cut per DNA molecule in the no-protein control.

  • Stop the reaction by adding the Stop Solution.

  • Extract the DNA with phenol/chloroform and precipitate with ethanol.

  • Resuspend the DNA pellets in formamide loading dye.

  • Denature the samples by heating at 90-95°C for 2-5 minutes and then rapidly cool on ice.

  • Load the samples onto a denaturing polyacrylamide gel alongside a sequencing ladder (e.g., Maxam-Gilbert G-reaction) of the same DNA fragment to precisely map the protected region.

  • After electrophoresis, visualize the bands by autoradiography. The footprint will appear as a gap in the ladder of DNA fragments in the lanes containing the PaaX protein.

Visualizing the Regulatory Network

The following diagrams, generated using the DOT language, illustrate the key regulatory pathways and experimental workflows described in this guide.

PAA_Regulation_Ecoli cluster_operon paa Operons in E. coli cluster_regulators Regulators paaZ paaZ paaA paaA paaK paaK paaX paaX paaY paaY Pz Pz Pz->paaZ Pa Pa Pa->paaA Px Px Px->paaX PaaX PaaX PaaX->Pz represses PaaX->Pa represses PaaX->Px represses PAA_CoA PAA-CoA PAA_CoA->PaaX binds & inactivates CRP_cAMP CRP-cAMP CRP_cAMP->Pz activates CRP_cAMP->Pa activates

Caption: Regulatory circuit of the paa operons in E. coli.

EMSA_Workflow start Start prepare_probe Prepare Labeled DNA Probe start->prepare_probe prepare_protein Purify PaaX Protein start->prepare_protein binding_reaction Set up Binding Reactions (Probe, PaaX, Competitors, Inducer) prepare_probe->binding_reaction prepare_protein->binding_reaction incubation Incubate at Room Temperature binding_reaction->incubation gel_electrophoresis Non-denaturing PAGE incubation->gel_electrophoresis visualization Visualize Bands (Autoradiography/Fluorescence) gel_electrophoresis->visualization end End visualization->end

Caption: General workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Conclusion

The regulation of this compound synthesis in bacteria is a sophisticated process involving specific transcriptional repressors, global metabolic signals, and the pathway's own intermediate as the key inducer molecule. Understanding these regulatory networks is not only fundamental to microbial physiology and environmental microbiology but also holds significant potential for applications in biotechnology and drug development. By targeting these regulatory mechanisms, it may be possible to engineer bacteria for enhanced bioremediation of aromatic pollutants or to develop novel antimicrobial strategies that disrupt critical metabolic pathways in pathogenic bacteria. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and manipulate this important biochemical pathway.

References

Phenylacetyl-CoA Dependent Gene Expression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms governing phenylacetyl-CoA (PA-CoA) dependent gene expression, with a primary focus on the well-characterized phenylacetate (B1230308) (PAA) catabolic pathway in bacteria. This system serves as a paradigm for understanding how cells sense and respond to specific metabolites to control metabolic pathways. The information presented herein is intended to equip researchers with the foundational knowledge and practical methodologies required to investigate this and similar regulatory networks.

Introduction to this compound Dependent Gene Regulation

The aerobic degradation of phenylacetic acid (PAA) is a crucial metabolic pathway in many bacteria, enabling them to utilize this aromatic compound as a carbon and energy source. The expression of the genes encoding the enzymatic machinery for this pathway is tightly regulated to ensure efficient substrate utilization and prevent the wasteful production of proteins. The central molecule in this regulatory circuit is this compound (PA-CoA), the first intermediate of the PAA catabolic pathway. PA-CoA acts as an inducer molecule, triggering a cascade of events that leads to the coordinated expression of the necessary genes. This guide will delve into the molecular players, regulatory logic, and experimental approaches used to elucidate this fascinating gene regulatory network.

The Core Regulatory Circuit: The paa Gene Cluster and the PaaX Repressor

In model organisms like Escherichia coli and Pseudomonas putida, the genes responsible for PAA degradation are typically organized into a cluster, commonly referred to as the paa gene cluster.[1][2] The expression of these genes is primarily controlled by a transcriptional repressor called PaaX.[3][4][5]

The regulatory logic is as follows:

  • Basal Repression: In the absence of PAA, the PaaX repressor protein binds to specific operator sequences within the promoter regions of the paa catabolic operons.[4][6] This binding physically obstructs the RNA polymerase from initiating transcription, thus keeping the genes in a repressed state.

  • Induction by PA-CoA: When PAA is available, it is transported into the cell and activated to PA-CoA by the enzyme this compound ligase (PaaK).[7][8][9]

  • Derepression: PA-CoA then functions as the true inducer molecule by binding directly to the PaaX repressor.[4][10] This binding event causes a conformational change in PaaX, leading to its dissociation from the operator DNA.[5][11]

  • Gene Expression: With the repressor removed, RNA polymerase can access the promoters and initiate the transcription of the paa genes. This leads to the synthesis of the enzymes required for the complete catabolism of PAA.

This regulatory mechanism ensures that the metabolic machinery for PAA degradation is only produced when the substrate is present and has been activated for entry into the pathway.

Key Molecular Components

A summary of the key proteins involved in the PA-CoA dependent gene expression system is provided in the table below.

Protein Gene Function Organism(s) of Study
This compound LigasepaaKCatalyzes the ATP-dependent conversion of Phenylacetate to this compound.[7][8][9]Azoarcus evansii, Thermus thermophilus, Penicillium chrysogenum
Transcriptional RepressorpaaXA GntR family transcriptional regulator that represses the paa operons in the absence of PA-CoA.[3][4][12]Escherichia coli, Pseudomonas sp.
ThioesterasepaaYA thioesterase that may play a regulatory role by hydrolyzing inhibitory CoA intermediates.[6][8]Escherichia coli
PA-CoA Oxygenase SubunitspaaA, B, C, EComponents of the multicomponent monooxygenase that hydroxylates the aromatic ring of PA-CoA.[1][13][14]Escherichia coli, Pseudomonas sp.

Quantitative Data Summary

The following tables summarize key quantitative data gathered from various studies on the PA-CoA dependent gene expression system.

Table 1: Kinetic Properties of this compound Ligase (PaaK)
Organism Substrate Apparent Km (µM) Vmax Reference
Azoarcus evansiiPhenylacetate1448 µmol min-1 mg-1[9]
ATP60[9]
CoA45[9]
Thermus thermophilusPhenylacetate5024 µmol min-1 mg-1[7]
ATP6[7]
CoA30[7]
Table 2: Binding Affinity and Stoichiometry
Interaction Method Parameter Value Reference
PaaR (PaaX homolog) - PA-CoAIsothermal Titration CalorimetryBinding Stoichiometry1:1 (PA-CoA:PaaR monomer)[12]

Signaling Pathways and Experimental Workflows

This compound Dependent Gene Regulation Pathway

Phenylacetyl_CoA_Regulation cluster_extracellular Extracellular cluster_cell Cell PA_ext Phenylacetate (PAA) PA_int Phenylacetate PA_ext->PA_int Transport PACoA This compound (PA-CoA) PA_int->PACoA + CoA, ATP PaaX_inactive Inactive PaaX-PA-CoA Complex PACoA->PaaX_inactive Binds to PaaK PaaK PaaK->PA_int Catalyzes PaaX_active Active PaaX Repressor PaaX_inactive->PaaX_active Dissociation PaaX_active->PaaX_inactive Induction paa_promoter paa Promoter PaaX_active->paa_promoter Binds & Represses paa_genes paa Genes paa_promoter->paa_genes Transcription Degradation_Enzymes Degradation Enzymes paa_genes->Degradation_Enzymes Translation

Caption: Regulatory pathway of this compound dependent gene expression.

Experimental Workflow for Studying Protein-DNA Interactions

ChIP_Seq_Workflow start Bacterial Culture (e.g., with and without PAA) crosslink Cross-link Proteins to DNA (e.g., with Formaldehyde) start->crosslink lysis Cell Lysis and DNA Sonication crosslink->lysis immunoprecipitation Immunoprecipitation (with anti-PaaX antibody) lysis->immunoprecipitation reverse_crosslink Reverse Cross-links and Purify DNA immunoprecipitation->reverse_crosslink library_prep Prepare DNA Library for Sequencing reverse_crosslink->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing analysis Bioinformatic Analysis: Peak Calling, Motif Discovery sequencing->analysis end Identify PaaX Binding Sites analysis->end

Caption: A generalized workflow for Chromatin Immunoprecipitation sequencing (ChIP-seq).

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PA-CoA dependent gene expression.

Gene Expression Analysis using Reporter Fusions

Objective: To quantify the transcriptional activity of a paa promoter in response to PAA or other potential inducers.

Methodology:

  • Construct Preparation:

    • Clone the promoter region of a paa operon (e.g., the promoter of the paaA or paaZ gene) upstream of a reporter gene (e.g., lacZ encoding β-galactosidase or luxCDABE encoding luciferase) in a suitable plasmid vector.

    • Transform the resulting reporter plasmid into the bacterial strain of interest (e.g., E. coli). It is often beneficial to use both a wild-type strain and a mutant strain (e.g., ΔpaaX or ΔpaaK) to delineate the roles of specific regulatory components.

  • Bacterial Growth and Induction:

    • Grow the bacterial cultures in a defined minimal medium with a non-inducing carbon source (e.g., succinate (B1194679) or glycerol) to an early exponential phase (OD600 of ~0.4-0.6).

    • Divide the culture into aliquots. To one aliquot, add the inducing compound (e.g., PAA at a final concentration of 1-5 mM). Leave another aliquot untreated as a negative control.

    • Incubate the cultures for a defined period (e.g., 2-4 hours) to allow for induction and expression of the reporter gene.

  • Reporter Assay (β-galactosidase example):

    • Measure the OD600 of each culture.

    • Permeabilize the cells by adding a few drops of toluene (B28343) and vortexing vigorously.

    • Add a saturating concentration of the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

    • Incubate the reaction at a constant temperature (e.g., 28°C) until a yellow color develops.

    • Stop the reaction by adding a sodium carbonate solution.

    • Measure the absorbance at 420 nm (A420) and 550 nm (A550).

    • Calculate the β-galactosidase activity in Miller units using the following formula: Miller Units = 1000 * [A420 - (1.75 * A550)] / (t * v * OD600) where 't' is the reaction time in minutes and 'v' is the volume of the culture used in ml.

  • Data Analysis:

    • Compare the Miller units of the induced samples to the uninduced controls to determine the fold-induction.

    • Compare the results from wild-type and mutant strains to understand the function of the mutated gene.

In Vitro DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

Objective: To demonstrate the direct binding of the PaaX repressor to its operator DNA and to show that this binding is inhibited by PA-CoA.

Methodology:

  • Protein Purification:

    • Clone the paaX gene into an expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

    • Overexpress the PaaX protein in a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Purify the PaaX protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins) followed by size-exclusion chromatography to obtain a highly pure and homogenous protein preparation.

  • Probe Preparation:

    • Synthesize a short, double-stranded DNA fragment (40-60 bp) corresponding to the predicted PaaX operator site in a paa promoter.

    • Label the DNA probe with a radioactive isotope (e.g., 32P) using T4 polynucleotide kinase or a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).

    • Purify the labeled probe to remove unincorporated label.

  • Binding Reaction:

    • Set up binding reactions in a small volume (10-20 µl) containing a binding buffer (e.g., Tris-HCl, KCl, MgCl2, glycerol, and a non-specific competitor DNA like poly(dI-dC)).

    • Add a constant amount of the labeled DNA probe to each reaction.

    • Add increasing concentrations of the purified PaaX protein to different tubes.

    • To test the effect of the inducer, add a fixed amount of PaaX protein to several tubes and then add increasing concentrations of PA-CoA (or a non-metabolizable analog). Phenylacetate itself can be used as a negative control.

    • Incubate the reactions at room temperature for 20-30 minutes to allow binding to reach equilibrium.

  • Electrophoresis and Detection:

    • Load the samples onto a native polyacrylamide gel.

    • Run the gel at a low voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

    • If using a radioactive probe, dry the gel and expose it to a phosphor screen or X-ray film.

    • If using a non-radioactive probe, transfer the DNA to a nylon membrane and detect it using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

  • Data Analysis:

    • A "shifted" band, which migrates slower than the free probe, indicates the formation of a PaaX-DNA complex.

    • The intensity of the shifted band should increase with increasing PaaX concentration.

    • The intensity of the shifted band should decrease with increasing PA-CoA concentration, demonstrating the inhibitory effect of the inducer on DNA binding.

Conclusion

The this compound dependent gene expression system is a well-defined and elegant example of metabolic regulation at the transcriptional level. The core components and the regulatory logic have been extensively studied, providing a solid foundation for further research. The experimental protocols detailed in this guide offer robust methods for dissecting this and other prokaryotic gene regulatory networks. For professionals in drug development, understanding such bacterial-specific pathways can offer novel targets for antimicrobial strategies. Future research may focus on the structural dynamics of PaaX upon PA-CoA binding, the interplay of this system with global regulatory networks, and its role in the adaptation of bacteria to diverse environmental niches.

References

Probing the Catalytic Landscape: A Technical Guide to the Substrate Specificity of Phenylacetyl-CoA Ligase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the substrate specificity of Phenylacetyl-CoA ligase (PA-CoA ligase), an enzyme pivotal to various metabolic pathways and of significant interest in biotechnology and drug development.[1] this compound ligase catalyzes the ATP-dependent formation of this compound from phenylacetic acid (PAA) and coenzyme A (CoA), a critical activation step in the catabolism of PAA and related aromatic compounds.[2][3] Understanding the substrate repertoire of this enzyme is essential for applications ranging from the biosynthesis of antibiotics like penicillin to the bioremediation of environmental pollutants.[4][5]

Quantitative Analysis of Substrate Specificity

The substrate promiscuity of this compound ligase varies significantly across different organisms. Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) provide a quantitative measure of the enzyme's affinity and turnover rate for various substrates. Below is a summary of the kinetic data for PA-CoA ligase from different microbial sources.

OrganismSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (mM-1s-1)Reference
Thermus thermophilus HB27Phenylacetate (B1230308)5024--[6]
4-HydroxyphenylacetateLow Activity---[7][6]
ATP6---[7][6]
CoA30---[7][6]
Azoarcus evansiiPhenylacetate144840-[2][8]
ATP60---[9][2][8]
CoA45---[9][2][8]
Penicillium chrysogenumPhenylacetic acid (PAA)---0.23 ± 0.06[4]
Phenoxyacetic acid (POA)---7.8 ± 1.2[4]
trans-Cinnamic acid---(3.1 ± 0.4) x 102[4]
Pseudomonas putida CA-3Phenylacetic acid----[10]
Phenylpropanoic acid----[10]
Cinnamic acid----[10]
Phenylvaleric acid----[10]
Phenylhexanoic acid----[10]

Note: "-" indicates that the data was not reported in the cited literature. The study on Pseudomonas putida CA-3 demonstrated the presence of distinct phenylacyl-CoA ligase activities induced by different substrates, suggesting the existence of multiple enzymes with varying specificities.[10]

Experimental Protocols

Accurate determination of this compound ligase activity is fundamental to characterizing its substrate specificity. The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Continuous Spectrophotometric DTNB Assay[1]

This universally applicable method monitors the consumption of Coenzyme A (CoA) by measuring the decrease in absorbance of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Principle: The free thiol group of CoA reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 412 nm. As the ligase consumes CoA, the rate of TNB formation decreases, which can be monitored spectrophotometrically.

Materials:

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Phenylacetic acid or other substrate of interest

  • ATP

  • MgCl₂

  • Coenzyme A (CoA)

  • DTNB

  • Purified this compound ligase

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, the carboxylic acid substrate, ATP, MgCl₂, and DTNB in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C or 75°C for the thermophilic enzyme).[7]

  • Initiate the reaction by adding a known amount of this compound ligase.

  • Immediately monitor the decrease in absorbance at 412 nm over time using a spectrophotometer.

  • The rate of CoA consumption is calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).

Protocol 2: Coupled Spectrophotometric Assay[3]

This method couples the formation of AMP from the ligase reaction to the oxidation of NADH, which can be monitored spectrophotometrically.

Principle: The AMP produced is converted back to ATP in a series of reactions catalyzed by myokinase and pyruvate (B1213749) kinase, with the concomitant conversion of phosphoenolpyruvate (B93156) to pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, which oxidizes NADH to NAD⁺. The decrease in NADH concentration is measured at 340 nm or 365 nm.[9]

Materials:

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Phenylacetic acid or other substrate of interest

  • ATP

  • MgCl₂

  • Coenzyme A (CoA)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Myokinase

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Purified this compound ligase

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, the carboxylic acid substrate, ATP, MgCl₂, CoA, PEP, and NADH in a cuvette.

  • Add the coupling enzymes: myokinase, PK, and LDH.

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding the this compound ligase.

  • Monitor the decrease in absorbance at 340 nm or 365 nm over time.

  • The rate of the reaction is proportional to the rate of NADH oxidation, which can be calculated using the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹ at 340 nm). A stoichiometry of 2 moles of NADH oxidized per mole of this compound formed is expected, as the reaction produces AMP and pyrophosphate.[9]

Protocol 3: Hydroxamate Assay[10]

This is a discontinuous assay that measures the formation of the acyl-CoA product.

Principle: The acyl-CoA thioester formed reacts with hydroxylamine (B1172632) to produce a hydroxamate derivative. In the presence of ferric chloride under acidic conditions, this forms a colored complex that can be quantified spectrophotometrically.

Materials:

  • Buffer (e.g., Tris-HCl)

  • Phenylacetic acid or other substrate of interest

  • ATP

  • MgCl₂

  • Coenzyme A (CoA)

  • Neutral hydroxylamine solution

  • Ferric chloride solution (in HCl)

  • Purified this compound ligase or cell-free extract

Procedure:

  • Incubate the enzyme with the reaction mixture (buffer, substrate, ATP, MgCl₂, CoA) for a defined period (e.g., 30 minutes).[10]

  • Stop the reaction (e.g., by adding acid).

  • Add neutral hydroxylamine to the reaction mixture and incubate to form the hydroxamate.

  • Add ferric chloride solution to develop the color.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm).

  • The amount of product formed is determined by comparing the absorbance to a standard curve generated with a known concentration of the corresponding phenylacyl-hydroxamate.[10]

Visualizing the Context: Pathways and Workflows

To better understand the role and analysis of this compound ligase, the following diagrams illustrate its position in a key metabolic pathway and a typical experimental workflow.

Phenylacetate_Catabolic_Pathway cluster_oxidation Ring Oxidation Phenylacetate Phenylacetate Phenylacetyl_CoA Phenylacetyl_CoA Phenylacetate->Phenylacetyl_CoA Ring_Epoxide Ring 1,2-epoxide Phenylacetyl_CoA->Ring_Epoxide PaaABCDE (Oxygenase) Further_Metabolism Further Metabolism Ring_Epoxide->Further_Metabolism Ring Opening & β-oxidation-like steps

Caption: The initial steps of the aerobic phenylacetate catabolic pathway.

The diagram above illustrates the central role of this compound ligase in activating phenylacetate for subsequent degradation.[11][12] This activation to a CoA thioester is a common strategy in the metabolism of aromatic compounds.[11]

Substrate_Screening_Workflow Start Start Prepare_Reaction Prepare Reaction Mixture (Buffer, ATP, CoA, MgCl2, Assay Reagents) Start->Prepare_Reaction Add_Substrate Add Substrate from Library Prepare_Reaction->Add_Substrate Add_Enzyme Add Purified This compound Ligase Add_Substrate->Add_Enzyme Incubate Incubate at Optimal Temperature Add_Enzyme->Incubate Measure_Activity Measure Enzymatic Activity (e.g., Spectrophotometrically) Incubate->Measure_Activity Analyze_Data Analyze Data (Calculate Km, kcat) Measure_Activity->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for screening a substrate library.

This workflow provides a systematic approach to characterizing the substrate specificity of this compound ligase by testing a variety of potential substrates and determining the kinetic parameters for each.

Conclusion

The substrate specificity of this compound ligase is a multifaceted characteristic that is dependent on the enzyme's source. While highly specific for phenylacetate in some organisms, in others it exhibits broader activity towards a range of aromatic and even aliphatic carboxylic acids.[7][2][4] This catalytic versatility, coupled with its crucial role in metabolic pathways, makes this compound ligase a compelling target for research in biocatalysis, bioremediation, and the development of novel therapeutics. The detailed protocols and data presented herein provide a solid foundation for researchers to further explore and harness the potential of this important enzyme.

References

The Central Role of Phenylacetyl-CoA in Secondary Metabolite Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetyl-coenzyme A (phenylacetyl-CoA) stands as a critical metabolic node, channeling carbon flux from primary metabolism into a diverse array of high-value secondary metabolites. Derived from the activation of phenylacetic acid (PAA), this thioester is a key precursor in the biosynthesis of life-saving antibiotics, complex polyketides, pharmacologically active alkaloids, and commercially significant flavor and fragrance compounds. Understanding and manipulating the metabolic pathways involving this compound is paramount for enhancing the production of these valuable molecules in industrial biotechnology and for the discovery of novel therapeutic agents.

This technical guide provides an in-depth exploration of the multifaceted role of this compound in secondary metabolite production. It offers a comprehensive overview of the biosynthetic pathways, detailed experimental protocols for key enzymatic assays and analytical techniques, and a summary of the regulatory mechanisms that govern the metabolic fate of this crucial precursor.

Biosynthesis of this compound

The primary route for the formation of this compound is the ATP-dependent activation of phenylacetic acid, a reaction catalyzed by phenylacetate-CoA ligase (EC 6.2.1.30).[1][2] This enzyme activates PAA by forming a thioester bond with coenzyme A.

// Invisible nodes for layout in_react [shape=point, width=0]; out_react [shape=point, width=0];

// Edges for reactants PAA -> in_react [arrowhead=none]; CoA -> in_react [arrowhead=none]; ATP -> in_react [arrowhead=none];

// Main reaction node reaction [label="Phenylacetate-CoA\nLigase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; in_react -> reaction;

// Edges for products reaction -> Phenylacetyl_CoA; reaction -> out_react [arrowhead=none]; out_react -> AMP; out_react -> PPi; } caption: "Activation of Phenylacetic Acid to this compound."

This compound in Major Secondary Metabolite Pathways

This compound serves as a crucial building block or side-chain donor in the biosynthesis of several classes of secondary metabolites.

Penicillin G Biosynthesis

In the biosynthesis of penicillin G (benzylpenicillin) by fungi such as Penicillium chrysogenum, this compound provides the characteristic benzyl (B1604629) side chain.[3][4] The final step in the pathway involves the exchange of the L-α-aminoadipyl side chain of isopenicillin N for the phenylacetyl group from this compound, a reaction catalyzed by acyl-CoA:6-aminopenicillanic acid acyltransferase (AT).[3]

Penicillin_G_Biosynthesis cluster_precursors Precursors cluster_products Products Isopenicillin_N Isopenicillin N Acyltransferase Acyl-CoA:6-APA Acyltransferase Isopenicillin_N->Acyltransferase Phenylacetyl_CoA This compound Phenylacetyl_CoA->Acyltransferase Penicillin_G Penicillin G Acyltransferase->Penicillin_G CoA Coenzyme A Acyltransferase->CoA

Polyketide Biosynthesis

This compound can act as a starter unit in the biosynthesis of polyketides by polyketide synthases (PKSs).[5] The phenylacetyl group is loaded onto the acyl carrier protein (ACP) domain of the PKS, initiating the iterative condensation with extender units like malonyl-CoA.[5] This leads to the formation of aromatic polyketides with a phenyl-containing backbone.

Polyketide_Biosynthesis Phenylacetyl_CoA This compound (Starter Unit) PKS Polyketide Synthase (PKS) Phenylacetyl_CoA->PKS Malonyl_CoA Malonyl-CoA (Extender Unit) Malonyl_CoA->PKS Polyketide Aromatic Polyketide PKS->Polyketide

Alkaloid Biosynthesis

In the biosynthesis of certain alkaloids, this compound can be a precursor. For instance, in the synthesis of some quinolizinone alkaloids, a phenylacetate-CoA ligase catalyzes the conversion of a pyridine-containing acetic acid to its corresponding CoA thioester, which then enters the alkaloid biosynthetic pathway.[6]

Flavor and Fragrance Compounds

This compound is a key intermediate in the biosynthesis of the valuable fragrance compound 2-phenylethanol.[1][7] In microorganisms, this can be achieved through the Ehrlich pathway where L-phenylalanine is converted to phenylpyruvate, then to phenylacetaldehyde, and finally reduced to 2-phenylethanol. This compound can be an intermediate in related pathways.

Quantitative Data on Secondary Metabolite Production

The supplementation of fermentation media with phenylacetic acid, the precursor to this compound, has a significant impact on the yield of target secondary metabolites.

Secondary MetaboliteProducing OrganismPrecursor SupplementationTiter/YieldReference(s)
Penicillin GPenicillium chrysogenum0.4 g/L Phenylacetic Acid~12% increase in yield[4]
Penicillin GPenicillium chrysogenum0.6 g/L Phenylacetic Acid2.565 g/L[3][8]
2-PhenylethanolMetschnikowia pulcherrima30 g/L L-Phenylalanine1520-1710 mg/L[1]
2-PhenylethanolMetschnikowia pulcherrimaDe novo (high sugar)1500 mg/L[1]

Experimental Protocols

Phenylacetate-CoA Ligase Activity Assay

Principle: The activity of phenylacetate-CoA ligase can be determined by measuring the rate of formation of phenylacetyl-hydroxamate from phenylacetic acid and hydroxylamine (B1172632) in the presence of ATP and CoA.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.8)

    • 10 mM MgCl₂

    • 10 mM ATP

    • 2 mM Coenzyme A

    • 20 mM Phenylacetic acid

    • 500 mM neutral hydroxylamine

  • Enzyme Preparation: Use a cell-free extract of the organism of interest. Protein concentration should be between 4 and 8 mg/mL.

  • Reaction Initiation: Add the cell-free extract to the pre-warmed (30°C) reaction mixture to start the reaction.

  • Incubation: Incubate the reaction at 30°C for 30 minutes.

  • Termination and Detection: Stop the reaction by adding an equal volume of acidic ferric chloride solution (e.g., 10% FeCl₃ in 0.1 M HCl). The formation of the phenylacetyl-hydroxamate-iron complex results in a colored product.

  • Quantification: Measure the absorbance of the colored complex at a specific wavelength (typically around 540 nm) and quantify the amount of product formed using a standard curve of a known hydroxamate.

PA_CoA_Ligase_Assay start Start prepare_mix Prepare Reaction Mixture (Buffer, ATP, CoA, PAA, Hydroxylamine) start->prepare_mix add_enzyme Add Cell-Free Extract prepare_mix->add_enzyme incubate Incubate at 30°C for 30 min add_enzyme->incubate terminate Terminate with Acidic FeCl₃ incubate->terminate measure_abs Measure Absorbance at 540 nm terminate->measure_abs quantify Quantify Product measure_abs->quantify end End quantify->end

Purification of Acyl-CoA:6-APA Acyltransferase

Principle: This enzyme can be purified from Penicillium chrysogenum using a series of chromatographic steps.

Protocol:

  • Cell Lysis: Disrupt mycelia of P. chrysogenum in a suitable buffer (e.g., phosphate (B84403) buffer with protease inhibitors).

  • Clarification: Centrifuge the lysate to remove cell debris.

  • Ammonium (B1175870) Sulfate Precipitation: Fractionally precipitate proteins from the supernatant using ammonium sulfate.

  • Dialysis: Dialyze the resuspended protein pellet against a low-salt buffer.

  • Ion-Exchange Chromatography: Apply the dialyzed sample to an anion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient.

  • Hydrophobic Interaction Chromatography: Pool the active fractions and apply to a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient.

  • Gel Filtration Chromatography: Further purify the active fractions by size-exclusion chromatography (e.g., Sephacryl S-200).

  • Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

Quantification of Intracellular this compound by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of intracellular CoA esters.

Protocol:

  • Metabolism Quenching and Extraction: Rapidly quench metabolism of cell cultures by flash-freezing in liquid nitrogen. Extract metabolites with a cold solvent mixture (e.g., acetonitrile/methanol/water).[9]

  • Sample Preparation: Centrifuge the extract to remove cell debris and proteins. The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE).[10]

  • LC Separation: Separate the CoA esters on a C18 reversed-phase column using a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[9]

  • MS/MS Detection: Detect and quantify this compound using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Use a stable isotope-labeled internal standard for accurate quantification.

LCMS_Workflow start Start: Cell Culture quench Quench Metabolism (Liquid Nitrogen) start->quench extract Extract Metabolites (Cold Solvent) quench->extract centrifuge Centrifuge to Remove Debris extract->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data_processing Data Processing and Quantification analyze->data_processing end End: Intracellular Concentration data_processing->end

Regulatory Mechanisms

The flux of this compound into secondary metabolite pathways is tightly regulated at multiple levels, ensuring a balance between primary and secondary metabolism.

Transcriptional Regulation

The expression of genes involved in both the catabolism of PAA (the paa gene cluster) and the biosynthesis of secondary metabolites is subject to complex transcriptional control.

  • In Penicillin Biosynthesis: The expression of the penicillin biosynthesis genes (pcbAB, pcbC, and penDE) in fungi is controlled by various factors including carbon source availability, pH, and the presence of amino acid precursors.[11][12] Key regulatory proteins include the pH-dependent transcriptional regulator PacC and the CCAAT-binding complex.[11][12]

  • In Phenylacetic Acid Catabolism: In bacteria, the paa gene cluster is often regulated by a TetR-family transcriptional repressor, PaaX.[13] this compound, not phenylacetic acid, acts as the inducer molecule by binding to PaaX and causing its dissociation from the operator DNA, thereby allowing transcription of the catabolic genes.[13]

Transcriptional_Regulation cluster_paa PAA Catabolism (Bacteria) cluster_pen Penicillin Biosynthesis (Fungi) PaaX PaaX Repressor paa_genes paa genes PaaX->paa_genes represses Phenylacetyl_CoA_inducer This compound (Inducer) Phenylacetyl_CoA_inducer->PaaX inactivates PacC PacC pen_genes pen genes PacC->pen_genes activates (pH dependent) AnCF CCAAT-binding complex AnCF->pen_genes activates

Metabolic Flux and Interplay with Primary Metabolism

The availability of this compound for secondary metabolism is intrinsically linked to the central carbon metabolism, which provides the necessary precursors (e.g., acetyl-CoA for PAA biosynthesis in some organisms) and energy (ATP).[14][15] The intracellular concentration of this compound itself can act as a regulatory signal, influencing the activity of transcriptional regulators and the flux through competing pathways.[14] Metabolic flux analysis (MFA) using isotopic labeling is a powerful tool to quantify the flow of carbon through these interconnected pathways and identify metabolic bottlenecks.[16][17]

Conclusion

This compound is a cornerstone of secondary metabolism, playing a pivotal role in the production of a wide range of economically and medically important compounds. A deep understanding of its biosynthesis, its integration into various metabolic pathways, and the complex regulatory networks that control its fate is essential for the rational design of metabolic engineering strategies aimed at improving yields and discovering novel molecules. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the potential of this compound-dependent biosynthetic pathways.

References

The Phenylacetyl-CoA Metabolome: A Technical Guide to Enzyme Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of enzymes that utilize Phenylacetyl-CoA, a key intermediate in the metabolism of aromatic compounds. This compound is a critical node in bacterial catabolic pathways and its enzymatic machinery holds potential for bioremediation, biocatalysis, and as targets for novel antimicrobial strategies. This document details the core enzymes involved in this compound metabolism, provides detailed experimental protocols for their identification and characterization, and outlines workflows for the discovery of novel enzymes from environmental sources.

Core Enzymes Utilizing this compound

The primary pathway for the aerobic degradation of phenylacetic acid, and consequently the metabolism of this compound, is the Phenylacetate (B1230308) Catabolic Pathway, encoded by the paa gene cluster. Three key enzymes directly act on this compound within this pathway.

Phenylacetate-CoA Ligase (PaaK)

This enzyme catalyzes the initial activation of phenylacetate to this compound, a crucial step for its further degradation. The reaction proceeds as follows:

Phenylacetate + ATP + CoA ⇌ this compound + AMP + Diphosphate

PaaK is highly specific for phenylacetate and its activity is essential for initiating the catabolic cascade.[1]

This compound Oxygenase (PaaABCDE)

This multi-subunit enzyme complex is responsible for the critical ring-opening step of the aromatic ring of this compound. It is a five-component oxygenase that hydroxylates this compound, leading to the formation of a ring 1,2-epoxide.[2][3] This epoxidation is a key step that destabilizes the aromatic ring, making it susceptible to subsequent enzymatic attacks.[4][5] The PaaABCE components are essential for the oxidation reaction.[6]

This compound Thioesterase (PaaI)

PaaI is a hot dog-fold thioesterase that hydrolyzes the thioester bond of this compound to release Coenzyme A.[7] While it displays modest activity towards this compound, it is significantly more active with ring-hydroxylated this compound thioesters.[7] This suggests a role in releasing Coenzyme A from pathway intermediates, potentially to prevent the depletion of the cellular CoA pool.[8]

Quantitative Data on this compound Utilizing Enzymes

The following tables summarize the available kinetic data for the core enzymes that utilize this compound from various bacterial species. This data is essential for comparative analysis and for understanding the efficiency and substrate specificity of these enzymes.

Table 1: Kinetic Parameters of Phenylacetate-CoA Ligase (PaaK)

OrganismSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)Optimal pHOptimal Temp. (°C)Reference
Azoarcus evansiiPhenylacetate14-408.0-8.5-[9][10][11]
Azoarcus evansiiATP60--8.0-8.5-[9][10]
Azoarcus evansiiCoA45--8.0-8.5-[9][10]
Thermus thermophilus HB27Phenylacetate5024--75[12]
Thermus thermophilus HB27ATP6---75[12]
Thermus thermophilus HB27CoA30---75[12]

Table 2: Kinetic Parameters of this compound Oxygenase (PaaABCDE)

OrganismSubstrateKm (µM)Activity (µmol/min/mg)Reference
Escherichia coli K12This compound-≈1[2][4]

Table 3: Kinetic Parameters of this compound Thioesterase (PaaI)

OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Optimal pHOptimal Temp. (°C)Reference
Azoarcus evansiiThis compound--~1 x 1047.525[13]
Escherichia coliThis compound--~4 x 1047.525[13]
Streptococcus pneumoniaeThis compound906.57.2 x 104--[14]
Streptococcus pneumoniaeDecanoyl-CoA18332.81.8 x 105--[14]

Experimental Protocols

This section provides detailed methodologies for the identification and characterization of enzymes that utilize this compound.

Protocol 1: Continuous Spectrophotometric Assay for Phenylacetate-CoA Ligase (PaaK) Activity

This assay monitors the consumption of Coenzyme A (CoA) by measuring the decrease in absorbance of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[15]

Materials:

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Phenylacetic acid solution

  • ATP solution

  • Coenzyme A (CoA) solution

  • DTNB solution (in buffer)

  • Purified Phenylacetate-CoA Ligase enzyme solution

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the Tris-HCl buffer, phenylacetic acid, ATP, and DTNB.

  • Equilibrate the mixture to the desired assay temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the purified Phenylacetate-CoA Ligase enzyme solution to the cuvette and mix gently.

  • Immediately start monitoring the decrease in absorbance at 412 nm over time. The decrease in absorbance is due to the reaction of the free thiol group of CoA with DTNB.

  • To start the enzymatic reaction, add CoA to the mixture.

  • Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes, ensuring the reaction rate is linear.

  • Calculate the rate of CoA consumption using the Beer-Lambert law and the molar extinction coefficient of the DTNB-CoA adduct.

Protocol 2: Spectrophotometric Assay for this compound Oxygenase (PaaABCDE) Activity

This assay measures the this compound-dependent oxidation of NADPH, which can be monitored as a decrease in absorbance at 340 nm.[2][4]

Materials:

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • NADPH solution

  • This compound solution

  • Purified PaaABCDE enzyme complex

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the Tris-HCl buffer and NADPH.

  • Equilibrate the mixture to the desired assay temperature (e.g., 30°C).

  • Add the purified PaaABCDE enzyme complex to the cuvette and mix.

  • Initiate the reaction by adding the this compound solution.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Record the absorbance at regular intervals to determine the initial rate of NADPH oxidation.

  • The activity is calculated based on the molar extinction coefficient of NADPH at 340 nm.

Protocol 3: Workflow for Discovery of Novel this compound Utilizing Enzymes from Soil Metagenomes

This workflow outlines a comprehensive approach for identifying novel enzymes from environmental DNA (eDNA).[16][17][18]

1. Environmental DNA (eDNA) Extraction:

  • Collect soil samples from environments where aromatic compounds are likely to be present.
  • Use a commercial soil DNA isolation kit or a manual protocol (e.g., involving bead beating, phenol-chloroform extraction, and precipitation) to extract high-quality, high-molecular-weight eDNA.

2. Metagenomic Library Construction:

  • Fragment the extracted eDNA to a suitable size (e.g., 30-40 kb for fosmid libraries).
  • Ligate the DNA fragments into a suitable vector (e.g., fosmid or cosmid).
  • Package the ligation products into phage particles.
  • Transfect a suitable host strain (e.g., Escherichia coli) to generate a metagenomic library.

3. Functional Screening:

  • Plate the library on a medium containing phenylacetate as the sole carbon source. Clones that can grow possess the genetic machinery to degrade phenylacetate, which would include enzymes acting on this compound.
  • Alternatively, for thioesterase activity, plate the library on a medium containing an indicator substrate that changes color upon hydrolysis of a thioester bond.

4. Sequence-Based Screening (Shotgun Metagenomics):

  • Sequence the total eDNA using a high-throughput sequencing platform.
  • Assemble the sequencing reads into contigs and predict open reading frames (ORFs).
  • Search the predicted protein sequences against databases of known this compound utilizing enzymes (e.g., PaaK, PaaA, PaaI) using tools like BLAST.
  • Identify novel candidate genes based on sequence similarity and genomic context (e.g., presence in a putative paa gene cluster).

5. Gene Cloning and Heterologous Expression:

  • Amplify the candidate genes from the eDNA or the positive clones from the functional screen using PCR.
  • Clone the amplified genes into an expression vector.
  • Transform a suitable expression host (e.g., E. coli) with the expression construct.
  • Induce protein expression.

6. Protein Purification and Characterization:

  • Lyse the cells and purify the recombinant protein using chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).
  • Confirm the protein's identity and purity using SDS-PAGE and mass spectrometry.
  • Perform enzyme assays (as described in Protocols 1 and 2) to determine the kinetic parameters of the novel enzyme with this compound and other potential substrates.

Signaling Pathways and Logical Relationships

The enzymes that utilize this compound are central to the Phenylacetate Catabolic Pathway. The following diagrams illustrate the workflow for novel enzyme discovery and the core metabolic pathway.

Novel_Enzyme_Discovery_Workflow Sample Environmental Sample (e.g., Soil) eDNA eDNA Extraction Sample->eDNA Shotgun Shotgun Metagenomic Sequencing eDNA->Shotgun Library Metagenomic Library Construction eDNA->Library Assembly Sequence Assembly & Gene Prediction Shotgun->Assembly FuncScreen Functional Screening (Growth on Phenylacetate) Library->FuncScreen DB_Search Database Search (BLAST, etc.) Assembly->DB_Search Hits Positive Clones (Hits) FuncScreen->Hits DB_Search->Hits Gene_Cloning Gene Cloning & Heterologous Expression Hits->Gene_Cloning Purification Protein Purification Gene_Cloning->Purification Characterization Enzyme Characterization (Kinetics, etc.) Purification->Characterization Novel_Enzyme Novel Enzyme Characterization->Novel_Enzyme

Caption: Workflow for the discovery of novel enzymes from environmental samples.

Phenylacetate_Catabolic_Pathway PA Phenylacetate PaaK PaaK (Phenylacetate-CoA Ligase) PA->PaaK ATP, CoA PACoA This compound PaaABCDE PaaABCDE (this compound Oxygenase) PACoA->PaaABCDE O2, NADPH PaaI PaaI (Thioesterase) PACoA->PaaI H2O Epoxide Ring-1,2-epoxy- This compound Paa_Pathway Further Paa Pathway Enzymes (PaaF, G, H, J, Z) Epoxide->Paa_Pathway Downstream Downstream Metabolites CoA CoA SuccinylCoA Succinyl-CoA TCA TCA Cycle SuccinylCoA->TCA AcetylCoA Acetyl-CoA AcetylCoA->TCA PaaK->PACoA AMP, PPi PaaABCDE->Epoxide H2O, NADP+ PaaI->PA PaaI->CoA Paa_Pathway->SuccinylCoA Paa_Pathway->AcetylCoA

Caption: The core reactions of the Phenylacetate Catabolic Pathway.

References

Evolutionary Conservation of Phenylacetyl-CoA Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic pathway for Phenylacetyl-Coenzyme A (PA-CoA) represents a fascinating example of evolutionary adaptation, particularly in the microbial world. This technical guide provides an in-depth exploration of the core PA-CoA metabolic pathways, their enzymatic machinery, regulatory networks, and evolutionary conservation. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular logic, this document serves as a comprehensive resource for researchers in microbiology, biochemistry, and drug development. The pathway's significance in bacterial pathogenesis and its potential for biotechnological applications are also highlighted, offering insights for the development of novel therapeutics and biocatalytic processes.

The Core Phenylacetyl-CoA Catabolic Pathway in Bacteria

The degradation of phenylacetic acid (PAA) in many bacteria proceeds through a central, highly conserved pathway, often encoded by the paa gene cluster. This pathway is a hybrid, employing features of both aerobic and anaerobic metabolism. The central strategy involves the activation of PAA to its coenzyme A thioester, PA-CoA, followed by the oxygen-dependent destabilization of the aromatic ring and subsequent β-oxidation-like steps to yield intermediates of central metabolism.[1][2][3]

The core pathway can be divided into an "upper" pathway for aromatic ring activation and cleavage and a "lower" pathway for the degradation of the resulting aliphatic chain.

The Upper Pathway: Ring Activation and Cleavage
  • Activation: Phenylacetate (B1230308) is activated to this compound by the enzyme This compound ligase (PaaK) . This ATP-dependent reaction is the committed step of the pathway.[3][4]

  • Epoxidation: The aromatic ring of PA-CoA is attacked by a multicomponent This compound oxygenase (PaaABCDE) , which introduces an epoxide across the 1,2-position of the ring.[1][5]

  • Isomerization: The resulting epoxide is isomerized to a seven-membered oxepin-CoA ring by 1,2-epoxythis compound isomerase (PaaG) .[1]

  • Ring Cleavage: The oxepin (B1234782) ring is hydrolytically cleaved by the bifunctional enzyme PaaZ , which possesses both hydrolase and dehydrogenase activities, ultimately yielding 3-oxo-5,6-dehydrosuberyl-CoA.[4]

The Lower Pathway: β-Oxidation-like Cascade

The C8 intermediate generated from the upper pathway is then degraded via a series of reactions analogous to the β-oxidation of fatty acids, involving the enzymes PaaF (enoyl-CoA hydratase) , PaaH (3-hydroxyacyl-CoA dehydrogenase) , and PaaJ (β-ketothiolase) . This cascade results in the formation of acetyl-CoA and succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[6]

Quantitative Data on Key Enzymes

The efficiency and specificity of the PA-CoA metabolic pathway are determined by the kinetic properties of its constituent enzymes. The following tables summarize key quantitative data for the initial and regulatory enzymes of this pathway from various bacterial species.

Table 1: Kinetic Parameters of this compound Ligase (PaaK)

OrganismKm (Phenylacetate) (µM)Km (ATP) (µM)Km (CoA) (µM)Vmax (µmol/min/mg)kcat (s-1)Reference(s)
Azoarcus evansii1460454840[7]
Thermus thermophilus506302420[4][8]
Burkholderia cenocepacia (PaaK1)62----
Burkholderia cenocepacia (PaaK2)150----
Penicillium chrysogenum6100----[9]

Table 2: Kinetic Parameters of this compound Oxygenase (PaaABCDE) and Thioesterase (PaaI)

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference(s)
PaaABCDEPseudomonas sp. Y2This compound6-
PaaABCDEPseudomonas sp. Y2NADPH23-
PaaABCDEPseudomonas sp. Y2O23-
PaaIEscherichia coliThis compound9.60.41[4][10]
PaaIAzoarcus evansiiThis compound9.60.41[4][10]
PaaISphingomonas sp.This compound906.5[4][10]

Experimental Protocols

This section provides detailed methodologies for the assay and purification of key enzymes in the PA-CoA metabolic pathway.

Assay for this compound Ligase (PaaK) Activity

A continuous spectrophotometric assay is commonly used to determine PaaK activity by monitoring the consumption of CoA.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • ATP solution (100 mM)

  • CoA solution (10 mM)

  • Phenylacetic acid solution (100 mM)

  • MgCl2 solution (100 mM)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in buffer)

  • Purified PaaK enzyme or cell-free extract

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL Tris-HCl buffer

    • 50 µL MgCl2 solution

    • 50 µL ATP solution

    • 50 µL Phenylacetic acid solution

    • 20 µL DTNB solution

  • Add a known amount of PaaK enzyme or cell-free extract to the reaction mixture.

  • Initiate the reaction by adding 30 µL of CoA solution.

  • Immediately monitor the decrease in absorbance at 412 nm over time. The rate of decrease is proportional to the rate of CoA consumption.

  • Calculate the enzyme activity using the molar extinction coefficient of DTNB (14,150 M-1cm-1).

Purification of Recombinant this compound Ligase (PaaK)

This protocol describes a general method for the purification of His-tagged PaaK expressed in E. coli.

Materials:

  • E. coli cell pellet expressing His-tagged PaaK

  • Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE materials

Procedure:

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of wash buffer to remove unbound proteins.

  • Elute the His-tagged PaaK with elution buffer.

  • Collect fractions and analyze by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).

  • Store the purified enzyme at -80°C.

Visualization of Pathways and Logical Relationships

The Core Bacterial this compound Catabolic Pathway

PA_CoA_Pathway Phenylacetate Phenylacetate PA_CoA This compound Phenylacetate->PA_CoA PaaK (ATP, CoA) Epoxide 1,2-Epoxythis compound PA_CoA->Epoxide PaaABCDE (O2, NADPH) Oxepin Oxepin-CoA Epoxide->Oxepin PaaG Cleaved_Ring 3-Oxo-5,6-dehydrosuberyl-CoA Oxepin->Cleaved_Ring PaaZ Beta_Oxidation β-Oxidation-like Cascade Cleaved_Ring->Beta_Oxidation PaaF, PaaH, PaaJ Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Succinyl_CoA Succinyl-CoA Beta_Oxidation->Succinyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Core bacterial this compound catabolic pathway.
Experimental Workflow for PaaK Activity Assay

PaaK_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix (Buffer, ATP, PAA, MgCl2, DTNB) Start->Prepare_Mix Add_Enzyme Add PaaK Enzyme Prepare_Mix->Add_Enzyme Initiate_Reaction Initiate with CoA Add_Enzyme->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 412 nm Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity End End Calculate_Activity->End

Workflow for the spectrophotometric assay of PaaK activity.
Regulatory Network of the paa Operon

Paa_Regulation PaaX PaaX Repressor paa_operon paa catabolic operon PaaX->paa_operon Represses PA_CoA This compound (Inducer) PA_CoA->PaaX Inactivates Paa_proteins Paa catabolic proteins paa_operon->Paa_proteins Expresses

Simplified regulatory circuit of the bacterial paa operon.

Evolutionary Conservation and Divergence

The PA-CoA catabolic pathway is remarkably widespread within the bacterial domain, with the paa gene cluster being identified in a significant percentage of sequenced bacterial genomes.[1] Its presence has also been noted in some archaea. Phylogenetic analyses of key enzymes, such as PaaK, suggest a complex evolutionary history involving both vertical descent and horizontal gene transfer events.

In contrast, the metabolism of phenylacetate in eukaryotes, including humans, follows a different trajectory. While phenylacetate is also converted to this compound, this is primarily a detoxification pathway rather than a catabolic one for energy production.[11][12] In mammals, this compound is conjugated with glutamine to form phenylacetylglutamine, which is then excreted in the urine.[11] This fundamental difference in the ultimate fate of PA-CoA highlights a significant divergence in the evolutionary pressures shaping this metabolic capability in prokaryotes versus eukaryotes. The enzymes responsible for this compound synthesis in eukaryotes (acyl-coenzyme A synthetases) are not orthologous to the bacterial PaaK, indicating an independent evolutionary origin for this initial activation step.

Conclusion and Future Directions

The this compound metabolic pathway is a well-conserved and biochemically elegant solution for the bacterial catabolism of a common aromatic compound. Its modular nature, with distinct upper and lower pathways, and its tight regulation at the transcriptional level, underscore its efficiency and adaptability. For researchers in drug development, the enzymes of this pathway, particularly those unique to bacteria, represent potential targets for novel antimicrobial agents. Furthermore, the robust enzymatic machinery of the PA-CoA pathway holds considerable promise for biotechnological applications, including bioremediation of aromatic pollutants and the biocatalytic production of valuable chemicals. Future research will likely focus on a deeper characterization of the pathway's diversity across a wider range of microbial species, the elucidation of the three-dimensional structures of all the enzymatic components, and the engineering of these enzymes for novel synthetic biology applications.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Phenylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetyl-coenzyme A (Phenylacetyl-CoA) is a critical intermediate in the metabolism of phenylalanine and tyrosine, and it plays a role in various biosynthetic pathways.[1] Its efficient synthesis is paramount for studies in enzymology, metabolic engineering, and drug discovery. This document provides a detailed protocol for the enzymatic synthesis of this compound from phenylacetic acid and coenzyme A using Phenylacetate-CoA ligase. The method described offers a specific and efficient alternative to chemical synthesis, proceeding under mild conditions. These protocols are designed for professionals in biochemistry, molecular biology, and pharmaceutical sciences.

Introduction

The activation of carboxylic acids to their corresponding coenzyme A (CoA) thioesters is a fundamental biochemical reaction catalyzed by acyl-CoA synthetases or ligases. This enzymatic activation is the committed step for the entry of the acyl group into various metabolic pathways. This compound is synthesized by the enzyme Phenylacetate-CoA ligase (EC 6.2.1.30), which catalyzes the ATP-dependent ligation of phenylacetate (B1230308) and CoA.[1] This reaction is central to the catabolism of phenylacetic acid in various microorganisms.[2] The enzymatic approach to this compound synthesis provides high specificity and avoids the harsh conditions and potential side reactions associated with chemical synthesis methods.

Principle of the Reaction

The enzymatic synthesis of this compound is a two-step process catalyzed by Phenylacetate-CoA ligase in the presence of ATP and Mg²⁺.

  • Adenylation: Phenylacetate reacts with ATP to form a phenylacetyl-adenylate intermediate and pyrophosphate (PPi).

  • Thioesterification: The thiol group of Coenzyme A attacks the phenylacetyl-adenylate, leading to the formation of this compound and the release of AMP.

The overall reaction is as follows: ATP + Phenylacetate + CoA ⇌ AMP + Diphosphate + this compound[1]

Data Presentation

Table 1: Kinetic Parameters of Phenylacetate-CoA Ligase from Different Organisms
OrganismOptimal pHKm (Phenylacetate)Km (ATP)Km (CoA)Reference
Pseudomonas putida8.216.5 mM9.7 mM1.0 mM[2]
Azoarcus evansii8.0 - 8.514 µM60 µM45 µM[3][4]
Thermus thermophilus7.5 (assay temp)50 µM6 µM30 µM[5]
Table 2: Typical Reaction Conditions
ParameterRecommended Condition
pH8.0 - 8.5
Temperature30°C (mesophilic enzymes) or 75°C (thermophilic enzymes)
Enzyme Concentration1-5 µM
Incubation Time1-2 hours

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

Materials:

  • Phenylacetate-CoA ligase (recombinantly expressed or commercially available)

  • Phenylacetic acid

  • Adenosine triphosphate (ATP), disodium (B8443419) salt

  • Coenzyme A (CoA), free acid

  • Tris-HCl buffer (1 M, pH 8.0)

  • Magnesium chloride (MgCl₂) (1 M)

  • Dithiothreitol (DTT) (1 M, optional, for enzyme stability)

  • Nuclease-free water

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction master mix. For a 100 µL final reaction volume, combine the following in a microcentrifuge tube:

      • 10 µL of 1 M Tris-HCl, pH 8.0 (Final concentration: 100 mM)

      • 1 µL of 1 M MgCl₂ (Final concentration: 10 mM)

      • 15 µL of 10 mM ATP (Final concentration: 1.5 mM)

      • 12 µL of 10 mM CoA (Final concentration: 1.2 mM)

      • 10 µL of 10 mM Phenylacetic acid (Final concentration: 1.0 mM)

      • Nuclease-free water to a volume of 95 µL.

    • Mix gently by pipetting.

  • Enzyme Addition:

    • Add 5 µL of Phenylacetate-CoA ligase solution to a final concentration of 1-5 µM to initiate the reaction.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the specific enzyme used (e.g., 30°C for enzymes from mesophiles) for 1-2 hours.[6]

  • Reaction Termination:

    • Stop the reaction by one of the following methods:

      • Adding an equal volume of ice-cold methanol.

      • Heat inactivation at 95°C for 5 minutes.[7]

      • Adding perchloric acid to a final concentration of 5% (v/v) followed by centrifugation to remove the precipitated protein.

  • Analysis:

    • Analyze the formation of this compound using HPLC (see Protocol 2).

Protocol 2: HPLC Analysis of this compound

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 50 mM Potassium phosphate (B84403) buffer, pH 6.5

  • Mobile Phase B: Acetonitrile

Procedure:

  • Sample Preparation:

    • If the reaction was terminated with acid, centrifuge the mixture to pellet the precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject 10-20 µL of the filtered sample onto the HPLC column.

    • Elute the compounds using a linear gradient, for example:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 65% B

      • 25-30 min: 65% B

      • 30-35 min: 65% to 5% B

      • 35-40 min: 5% B

    • Monitor the absorbance at 260 nm. This compound has a characteristic absorbance spectrum and retention time that can be compared to a standard if available.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Substrates, MgCl2) master_mix Create Master Mix prep_reagents->master_mix add_enzyme Add Phenylacetate-CoA Ligase master_mix->add_enzyme to initiate reaction incubate Incubate (e.g., 30°C, 1-2h) add_enzyme->incubate terminate Terminate Reaction incubate->terminate after incubation period hplc Analyze by HPLC terminate->hplc

Caption: Experimental workflow for the enzymatic synthesis of this compound.

metabolic_pathway cluster_activation Activation Step cluster_catabolism Bacterial Catabolism phenylacetate Phenylacetate pac This compound phenylacetate->pac Phenylacetate-CoA Ligase ATP, CoA -> AMP, PPi epoxide 1,2-Epoxythis compound pac->epoxide PaaACBE Oxygenase oxepin Oxepin-CoA epoxide->oxepin PaaG Isomerase ring_cleavage Ring Cleavage Products oxepin->ring_cleavage PaaZ Hydrolase final_products Succinyl-CoA + Acetyl-CoA ring_cleavage->final_products Further degradation

Caption: Simplified metabolic pathway for Phenylacetate degradation.

References

Application Notes: Chemical Synthesis of Phenylacetyl-CoA for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenylacetyl-Coenzyme A (Phenylacetyl-CoA) is an acyl-CoA thioester derived from the condensation of phenylacetic acid and coenzyme A.[1][2] It is a key metabolite in the catabolism of phenylalanine and is found in various organisms, from bacteria to humans.[2][3] In research and drug development, chemically synthesized this compound serves as a vital tool for a range of in vitro applications. These include studying the kinetics of enzymes that utilize it as a substrate, screening for potential enzyme inhibitors, and investigating metabolic pathways.[4] For instance, it is used in assays for enzymes like acyltransferases and acyl-CoA oxidases and serves as a precursor in the chemoenzymatic synthesis of antibiotics like Penicillin V.[4][5]

Chemical Synthesis Protocols

The synthesis of this compound is typically achieved by activating the carboxyl group of phenylacetic acid, followed by its reaction with the free thiol group of Coenzyme A (CoA). Below are two common and effective methods for this synthesis.

Method 1: Symmetric Anhydride (B1165640) Method

This method involves forming a symmetric anhydride of phenylacetic acid using a carbodiimide (B86325) coupling reagent, which then reacts with CoA.[4]

Experimental Protocol:

  • Preparation of Phenylacetic Anhydride:

    • Dissolve phenylacetic acid (2 equivalents) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1 equivalent) to the solution.

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction's completion using thin-layer chromatography (TLC).

    • Filter the mixture to remove the urea (B33335) byproduct. The resulting filtrate contains the phenylacetic anhydride and can be used directly in the next step.[4]

  • Synthesis of this compound:

    • In a separate flask, dissolve Coenzyme A trilithium salt (1 equivalent) in a cold aqueous buffer (e.g., 0.5 M KHCO₃, pH 8.0).

    • Slowly add the prepared phenylacetic anhydride solution (1.5 equivalents) to the CoA solution with vigorous stirring on ice.

    • Maintain the reaction mixture's pH between 7.5 and 8.0 by adding a dilute base like 1 M KHCO₃ as needed.

    • Allow the reaction to proceed on ice for 1-2 hours.

    • Monitor the formation of this compound by High-Performance Liquid Chromatography (HPLC).[4]

Method 2: Carbonyldiimidazole (CDI) Method

This method uses 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the phenylacetic acid, forming a highly reactive acyl-imidazole intermediate.[4]

Experimental Protocol:

  • Activation of Phenylacetic Acid:

    • Dissolve phenylacetic acid (4 equivalents) in anhydrous THF.

    • Add CDI (4 equivalents) and stir at room temperature for 30-60 minutes, or until the evolution of CO₂ gas ceases. This indicates the formation of the phenylacetyl-imidazole intermediate.[4]

  • Synthesis of this compound:

    • In a separate flask, dissolve Coenzyme A trilithium salt (1 equivalent) in a cold aqueous buffer (e.g., 0.5 M KHCO₃, pH 8.0).

    • Slowly add the freshly prepared phenylacetyl-imidazole solution to the CoA solution while stirring constantly on an ice bath.

    • Allow the reaction to proceed for 1-2 hours on ice.

    • Monitor the reaction progress via HPLC to confirm the formation of the product.[4]

G cluster_activation Step 1: Activation of Phenylacetic Acid cluster_synthesis Step 2: Thioester Formation cluster_purification Step 3: Purification & Characterization PA Phenylacetic Acid Activated_PA Activated Intermediate (Anhydride or Acyl-imidazole) PA->Activated_PA Reaction Act_Agent Activating Agent (e.g., EDC or CDI) Act_Agent->Activated_PA Solvent1 Anhydrous Solvent (e.g., THF) Solvent1->Activated_PA Product Crude this compound Activated_PA->Product Slow addition with stirring CoA Coenzyme A (Trilithium Salt) CoA->Product Reaction on ice Buffer Aqueous Buffer (pH 7.5-8.0) Buffer->Product HPLC Purification by RP-HPLC Product->HPLC Lyophilize Lyophilization HPLC->Lyophilize Final_Product Pure this compound (White Powder) Lyophilize->Final_Product Characterization Characterization (MS, NMR, HPLC Purity) Final_Product->Characterization

Caption: General workflow for the chemical synthesis of this compound.

Purification and Characterization

Proper purification and characterization are critical to ensure the suitability of the synthesized this compound for in vitro assays.

Purification Protocol (RP-HPLC):

  • Sample Preparation: Centrifuge the final reaction mixture to pellet any precipitated byproducts. Filter the supernatant through a 0.22 µm syringe filter.[6]

  • HPLC System: Use a Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm) with a UV detector set to 260 nm.[3]

  • Mobile Phase:

    • Mobile Phase A: 50 mM Potassium phosphate (B84403) buffer, pH 6.5.[6]

    • Mobile Phase B: Acetonitrile.[6]

  • Gradient: Run a suitable gradient of Mobile Phase B to elute this compound.

  • Collection: Collect the fractions corresponding to the this compound peak.

  • Final Step: Pool the pure fractions and lyophilize to obtain the final product as a white powder.[4][5]

Characterization:

  • Mass Spectrometry (MS): Confirm the molecular weight (885.7 g/mol ) using ESI-MS.[4][7]

  • Nuclear Magnetic Resonance (NMR): Use ¹H NMR and ³¹P NMR to confirm the chemical structure.[4]

  • Purity Analysis: Assess the final product's purity using analytical RP-HPLC.[4]

Alternative Method: Enzymatic Synthesis

For applications requiring high purity and specificity, enzymatic synthesis offers a valuable alternative to chemical methods. This process utilizes the enzyme Phenylacetate-CoA ligase, which naturally catalyzes the formation of this compound.[6][8]

Experimental Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube with the following final concentrations:

    • 100 mM Tris-HCl, pH 8.0

    • 10 mM MgCl₂

    • 5 mM ATP

    • 2 mM Dithiothreitol (DTT)

    • 1.5 mM Phenylacetic acid

    • 1.2 mM Coenzyme A

  • Enzyme Addition: Initiate the reaction by adding Phenylacetate-CoA ligase to a final concentration of 1-5 µM.[6]

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.[6]

  • Termination: Stop the reaction by adding 10% (v/v) perchloric acid or by flash-freezing in liquid nitrogen.[6]

  • Purification: Purify the product using the HPLC protocol described above.

Quantitative Data for Phenylacetate-CoA Ligase

The following table summarizes typical kinetic parameters for Phenylacetate-CoA ligase from Thermus thermophilus, which can be used as a starting point for reaction optimization.[8]

ParameterValue
Optimal Temperature 75°C
Vmax 24 µmol/min/mg protein
Apparent Km (Phenylacetate) 50 µM
Apparent Km (ATP) 6 µM
Apparent Km (CoA) 30 µM

Applications for In Vitro Studies

Synthesized this compound is a versatile tool for biochemical and pharmacological research.

Key Applications:

  • Enzyme Kinetics: Serves as a substrate to determine the kinetic parameters (Km, Vmax) of enzymes involved in fatty acid metabolism and other pathways.[4]

  • Inhibitor Screening: Used in high-throughput screening assays to identify inhibitors of enzymes that recognize this compound.[4]

  • Metabolic Pathway Investigation: Enables the study of metabolic pathways, such as the aerobic phenylalanine catabolic pathway.[3]

  • Neurotoxicity Studies: Can be used to investigate its inhibitory effects on enzymes like choline (B1196258) acetyltransferase.[1]

G PA Phenylalanine PAA Phenylacetate PA->PAA Metabolism PACoA This compound PAA->PACoA Phenylacetate-CoA Ligase (PaaK) + ATP, + CoA OxepinCoA Oxepin-CoA PACoA->OxepinCoA Epoxidation & Isomerization (PaaABCE, PaaG) Downstream Downstream Metabolism (β-Oxidation) OxepinCoA->Downstream

Caption: Simplified aerobic phenylalanine catabolic pathway.

Example Protocol: In Vitro Acyl-CoA Oxidase Assay

This protocol determines if this compound can act as a substrate for acyl-CoA oxidase. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidation reaction.[4]

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.

    • Detection Reagent: Prepare a solution in the assay buffer containing horseradish peroxidase (HRP) and a suitable chromogenic or fluorogenic substrate (e.g., Amplex Red).

    • Substrate Solutions: Prepare serial dilutions of this compound in the assay buffer.

    • Positive Control: Use a known acyl-CoA substrate like Palmitoyl-CoA.[4]

  • Assay Procedure (96-well plate format):

    • Add the detection reagent to all wells.

    • Add the different concentrations of this compound, the positive control, and a buffer-only negative control to their respective wells.

    • Initiate the reaction by adding the acyl-CoA oxidase enzyme solution to all wells.

    • Immediately measure the absorbance or fluorescence in a microplate reader at the appropriate wavelength.

    • Take readings at regular intervals (e.g., every 30 seconds) for 10-15 minutes.[4]

  • Data Analysis:

    • Calculate the rate of reaction (change in signal per unit time) for each concentration of this compound.

    • Plot the reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine kinetic parameters.[4]

References

Application Note: Quantitative Analysis of Phenylacetyl-CoA in Cell Lysates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetyl-CoA is a critical intermediate in the metabolism of phenylalanine, an essential amino acid. The catabolism of phenylalanine to phenylacetate (B1230308) and its subsequent activation to this compound by Phenylacetate-CoA ligase is a key metabolic step.[1] Dysregulation of this pathway has been implicated in various metabolic disorders. Accurate and sensitive quantification of this compound in cellular lysates is therefore essential for understanding the metabolic flux of phenylalanine and for the development of therapeutic strategies targeting related diseases. This application note provides a detailed protocol for the extraction and quantification of this compound from cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Data Presentation

While direct comparative quantitative data for this compound across multiple cell lines is not extensively available in published literature, the following table provides an illustrative example of how such data would be presented. These hypothetical values are based on typical acyl-CoA concentrations found in mammalian cells and are for representational purposes only.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/10^6 cells)RAW264.7 (pmol/10^6 cells)
This compound [Illustrative Value: 1.5] [Illustrative Value: 0.8] [Illustrative Value: 2.1]
Acetyl-CoA10 - 505 - 3015 - 60
Propionyl-CoA1 - 50.5 - 42 - 8
Succinyl-CoA5 - 253 - 158 - 30

Note: The values for Acetyl-CoA, Propionyl-CoA, and Succinyl-CoA are representative ranges from existing literature to provide context. The this compound values are hypothetical and intended for illustrative purposes.

Experimental Protocols

This section details the methodologies for the extraction and LC-MS/MS analysis of this compound from cultured mammalian cells.

Cell Culture and Harvesting
  • Cell Lines: HepG2 (human liver carcinoma), MCF7 (human breast adenocarcinoma), and RAW264.7 (mouse macrophage) cells can be used.

  • Culture Conditions: Culture cells to approximately 80-90% confluency in appropriate media and conditions.

  • Harvesting:

    • Aspirate the culture medium and wash the cell monolayer twice with ice-cold Phosphate Buffered Saline (PBS).

    • For adherent cells, add 1 mL of ice-cold 80% methanol (B129727) (LC-MS grade) to the plate and scrape the cells. For suspension cells, pellet the cells by centrifugation, wash with PBS, and resuspend in 1 mL of ice-cold 80% methanol.

This compound Extraction (Protein Precipitation)
  • Transfer the cell suspension from the harvesting step into a microcentrifuge tube.

  • Add an internal standard (e.g., ¹³C-labeled this compound or a structurally similar odd-chain acyl-CoA) to each sample for accurate quantification.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for at least 2 hours to enhance protein precipitation.

  • Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant, containing the extracted metabolites, to a new clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of a suitable solvent, such as 50% methanol in water, for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating this compound from other cellular components.

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard should be optimized. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da).

      • This compound (C₂₉H₄₂N₇O₁₇P₃S, MW: 885.67 g/mol ):

        • Precursor Ion (Q1): m/z 886.7 [M+H]⁺

        • Product Ion (Q3): m/z 379.7 [M+H - 507]⁺ (example, needs to be optimized)

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Phenylalanine Catabolism Pathway

Phenylalanine_Catabolism Phenylalanine Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Transamination Phenylacetate Phenylacetate Phenylpyruvate->Phenylacetate Oxidative Decarboxylation Phenylacetyl_CoA This compound Phenylacetate->Phenylacetyl_CoA Phenylacetate-CoA ligase Metabolites Further Metabolism Phenylacetyl_CoA->Metabolites

Caption: Phenylalanine catabolism to this compound.

Experimental Workflow for this compound Analysis

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Cell_Culture Cell Culture (HepG2, MCF7, RAW264.7) Harvesting Cell Harvesting (Wash with PBS) Cell_Culture->Harvesting Extraction Extraction with 80% Methanol & Internal Standard Harvesting->Extraction Precipitation Protein Precipitation (-20°C) Extraction->Precipitation Centrifugation Centrifugation (15,000 x g, 4°C) Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Evaporation to Dryness Supernatant_Collection->Drying Reconstitution Reconstitution in 50% Methanol Drying->Reconstitution LC_Separation Reversed-Phase LC Separation Reconstitution->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM) ESI->MS_Analysis Quantification Quantification using Internal Standard MS_Analysis->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: LC-MS/MS workflow for this compound.

References

Application Notes and Protocols for Cell-Free Phenylacetyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and implementing a cell-free system for the production of Phenylacetyl-CoA, a key precursor in the biosynthesis of various pharmaceuticals and other valuable compounds.

Introduction

Cell-free systems have emerged as a powerful platform for the rapid prototyping and production of biochemicals. By harnessing the cellular machinery without the constraints of cell viability, these systems offer precise control over reaction conditions and the ability to synthesize products that may be toxic to living organisms. This compound is a central intermediate in the metabolism of phenylalanine and a precursor to numerous secondary metabolites with significant therapeutic applications. This document outlines the necessary components, protocols, and analytical methods to establish a robust cell-free system for this compound synthesis.

The core of this system is the enzymatic reaction catalyzed by Phenylacetate-CoA ligase (PA-CoA ligase), which ligates phenylacetic acid and Coenzyme A (CoA) in an ATP-dependent manner.[1][2]

Data Presentation

Table 1: Kinetic Parameters of Phenylacetate-CoA Ligase from Various Organisms
OrganismSubstrateApparent Km (µM)Vmax (µmol/min/mg protein)Optimal pHOptimal Temperature (°C)Reference
Azoarcus evansiiPhenylacetate14488.0 - 8.5-[3]
ATP60[3]
CoA45[3]
Thermus thermophilus HB27Phenylacetate5024-75[4]
ATP6[4]
CoA30[4]
Pseudomonas putidaPhenylacetate16,500-8.230[5]
ATP9,700[5]
CoA1,000[5]
Table 2: Recommended Component Concentrations for Cell-Free this compound Production
ComponentStock ConcentrationFinal ConcentrationPurpose
Buffer
HEPES-KOH (pH 7.5)1 M50-100 mMMaintain pH
Substrates
Phenylacetic acid100 mM1-10 mMPrecursor
Coenzyme A (CoA)10 mM0.5-2 mMPrecursor
Energy Source & Cofactors
ATP100 mM1.5-5 mMEnergy for ligation
GTP, UTP, CTP100 mM each0.85 mM eachEnergy and precursors for potential side reactions
NAD+50 mM0.33 mMCofactor for potential regeneration pathways
Magnesium Glutamate1 M10-15 mMEssential cation for enzymatic activity
Potassium Glutamate2 M100-150 mMSalt for ionic strength
Energy Regeneration System (Choose one)
Phosphoenolpyruvate (PEP)500 mM30-40 mMATP regeneration
Glucose1 M20-30 mMATP regeneration via glycolysis
Enzyme
Phenylacetate-CoA Ligase (purified or in crude extract)Varies0.1-1 mg/mL (total protein)Catalyst
Cell Extract (if used)
E. coli Crude Extract~30-60 mg/mL protein25-33% (v/v)Source of translation machinery and supporting enzymes

Experimental Protocols

Protocol 1: Preparation of E. coli Crude Cell Extract

This protocol describes the preparation of a crude cell extract from E. coli BL21 Star™ (DE3), which can be used as the source of Phenylacetate-CoA ligase if the corresponding gene is expressed, or as a basal system to which purified enzyme is added.

Materials:

  • E. coli BL21 Star™ (DE3) strain

  • 2xYTPG media

  • S30 Buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate)

  • Sonicator or homogenizer

  • Centrifuge

Procedure:

  • Grow E. coli BL21 Star™ (DE3) cells in 1L of 2xYTPG media at 37°C with shaking to an OD600 of approximately 3.0.[6]

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet three times with ice-cold S30 Buffer.

  • Resuspend the cell pellet in S30 Buffer (1 mL per 1 g of wet cell paste).

  • Lyse the cells by sonication on ice. Use multiple short bursts to prevent overheating. Alternatively, use a French press or homogenizer.

  • Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.[7]

  • Carefully collect the supernatant, which is the crude cell extract.

  • (Optional) Perform a run-off reaction by incubating the extract at 37°C for 60-80 minutes to degrade endogenous mRNA and nucleic acids.

  • Centrifuge again at 10,000 x g for 10 minutes at 4°C.

  • Aliquot the final supernatant, flash-freeze in liquid nitrogen, and store at -80°C.

  • Determine the total protein concentration of the extract using a Bradford assay or a similar method.

Protocol 2: Cell-Free Synthesis of this compound

This protocol outlines the setup of a batch reaction for the production of this compound.

Materials:

  • Prepared E. coli crude extract (or purified Phenylacetate-CoA ligase)

  • Stock solutions of all components listed in Table 2

  • Nuclease-free water

Procedure:

  • On ice, prepare a master mix containing all components except the enzyme source (crude extract or purified enzyme).

  • In a microcentrifuge tube, add the appropriate volume of the enzyme source.

  • Add the master mix to the enzyme to initiate the reaction. The final reaction volume can be scaled as needed (e.g., 15 µL to 1 mL).

  • Incubate the reaction at 30°C for 2-16 hours. The optimal time should be determined empirically.

  • Terminate the reaction by adding an equal volume of ice-cold 10% (w/v) perchloric acid (PCA) or by flash-freezing in liquid nitrogen.

Protocol 3: Quantification of this compound by HPLC

This protocol provides a general method for the analysis of this compound using reverse-phase HPLC with UV detection.

Materials:

  • Reaction samples

  • Perchloric acid (PCA)

  • Potassium carbonate (K2CO3)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 6.5

  • Mobile Phase B: Acetonitrile

  • This compound standard

Procedure:

  • Sample Preparation:

    • If the reaction was stopped with PCA, neutralize the sample by adding 3 M K2CO3 dropwise until the pH is between 6.0 and 7.0.[8]

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated potassium perchlorate (B79767) and proteins.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set the UV detector to 260 nm.

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the sample.

    • Elute the compounds using a linear gradient of Mobile Phase B (e.g., 5% to 50% B over 20 minutes).

    • The retention time of this compound should be determined using a pure standard.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of the this compound standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area to the standard curve.

Visualizations

Phenylacetyl_CoA_Pathway Phenylacetic_acid Phenylacetic Acid PA_CoA_ligase Phenylacetate-CoA Ligase Phenylacetic_acid->PA_CoA_ligase CoA Coenzyme A CoA->PA_CoA_ligase ATP ATP ATP->PA_CoA_ligase Phenylacetyl_CoA This compound PA_CoA_ligase->Phenylacetyl_CoA AMP AMP PA_CoA_ligase->AMP PPi PPi PA_CoA_ligase->PPi Cell_Free_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Cell_Culture E. coli Cell Culture Harvest Cell Harvest Cell_Culture->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Crude_Extract Crude Cell Extract Clarification->Crude_Extract Reaction_Setup Reaction Setup (Substrates, Buffers, Energy Source) Crude_Extract->Reaction_Setup Incubation Incubation (e.g., 30°C) Reaction_Setup->Incubation Quenching Reaction Quenching Incubation->Quenching Sample_Prep Sample Preparation Quenching->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC Quantification Quantification HPLC->Quantification Energy_Regeneration cluster_glycolysis Glycolysis cluster_pep PEP System Glucose Glucose Glycolytic_Intermediates Glycolytic Intermediates Glucose->Glycolytic_Intermediates Pyruvate Pyruvate Glycolytic_Intermediates->Pyruvate ADP ADP Glycolytic_Intermediates->ADP Substrate-level phosphorylation PEP Phosphoenolpyruvate (PEP) Pyruvate_Kinase Pyruvate Kinase PEP->Pyruvate_Kinase ATP ATP Pyruvate_Kinase->ATP ADP->Pyruvate_Kinase Reaction This compound Synthesis ATP->Reaction Reaction->ADP

References

Application Notes and Protocols for Measuring Phenylacetyl-CoA Synthetase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetyl-CoA synthetase (PAAS), also known as phenylacetate-CoA ligase, is a key enzyme that catalyzes the activation of phenylacetic acid (PAA) to this compound. This reaction is the initial step in the aerobic degradation of PAA in various microorganisms and is crucial for pathways such as penicillin biosynthesis. The enzymatic reaction proceeds as follows:

Phenylacetate + ATP + CoA ⇌ this compound + AMP + Pyrophosphate (PPi) [1][2][3]

Accurate measurement of PAAS activity is essential for understanding its biochemical properties, screening for inhibitors, and for metabolic engineering applications. These application notes provide detailed protocols for several robust methods to determine PAAS activity.

General Considerations

  • Enzyme Source : PAAS can be obtained from natural sources or through recombinant expression in hosts like Escherichia coli. The purification level of the enzyme will influence the choice of assay and may affect background noise.

  • Substrate Purity : High-purity substrates (Phenylacetic acid, ATP, and Coenzyme A) are critical for accurate kinetic measurements.

  • Controls : Appropriate controls are necessary for every experiment. These include "no enzyme" controls to measure non-enzymatic reactions and "no substrate" controls to assess background signals.

  • Enzyme Stability : PAAS from some sources can be labile and may require stabilizers like glycerol (B35011) for storage and during the assay.[2][3]

Data Presentation

Table 1: Kinetic Parameters of this compound Synthetase from Different Organisms
OrganismSubstrateApparent Km (µM)Vmax or Specific ActivityOptimal pHReference
Azoarcus evansiiPhenylacetate1448 µmol min-1 mg-18.0 - 8.5[2][3]
ATP60[2][3]
CoA45[2][3]
Thermus thermophilusPhenylacetate5024 µmol min-1 mg-1Not Specified[1]
ATP6[1]
CoA30[1]
Penicillium chrysogenumPhenylacetic acid6.1 ± 0.3Not SpecifiedNot Specified[4]

Experimental Protocols

Several methods can be employed to measure PAAS activity. The choice of method depends on the available equipment, the required sensitivity, and the specific experimental goals.

Protocol 1: Continuous Coupled Spectrophotometric Assay

This is a continuous assay that indirectly measures the production of AMP. The formation of AMP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm or 365 nm.[3] This method is suitable for detailed kinetic studies.

Principle: The AMP produced is converted to ADP by myokinase. Pyruvate (B1213749) kinase then uses phosphoenolpyruvate (B93156) (PEP) to convert ADP to ATP, generating pyruvate. Finally, lactate (B86563) dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD+. The rate of NADH oxidation is directly proportional to the PAAS activity.

Diagram of the Coupled Spectrophotometric Assay Workflow:

cluster_paas PAAS Reaction cluster_coupling Coupling Reactions cluster_detection Detection PAA Phenylacetate PAAS This compound Synthetase (PAAS) PAA->PAAS ATP ATP ATP->PAAS Myokinase Myokinase ATP->Myokinase CoA CoA CoA->PAAS PACoA This compound PAAS->PACoA AMP AMP PAAS->AMP PPi PPi PAAS->PPi AMP->Myokinase ADP ADP Myokinase->ADP 2 PK Pyruvate Kinase (PK) ADP->PK PEP Phosphoenolpyruvate PEP->PK Pyruvate Pyruvate PK->Pyruvate ATP_regen ATP PK->ATP_regen LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH NADH NADH NADH->LDH NAD NAD+ LDH->NAD Lactate Lactate LDH->Lactate Spectrophotometer Monitor Decrease in Absorbance at 340 nm NAD->Spectrophotometer Start Start PrepareReaction Prepare Reaction Mixture (Buffer, PAA, ATP, CoA, Mg2+) Start->PrepareReaction AddEnzyme Add PAAS Enzyme PrepareReaction->AddEnzyme Incubate Incubate at Optimal Temperature AddEnzyme->Incubate StopReaction Stop Reaction (e.g., with acid) Incubate->StopReaction HPLC Inject onto HPLC StopReaction->HPLC Separate Separate Reactants and Products (Reverse-Phase Column) HPLC->Separate Detect Detect this compound (UV Detector, e.g., 260 nm) Separate->Detect Quantify Quantify Peak Area Detect->Quantify End End Quantify->End PACoA This compound (from PAAS reaction) Reaction1 Chemical Reaction PACoA->Reaction1 Hydroxylamine Hydroxylamine Hydroxylamine->Reaction1 Hydroxamate Phenylacetyl-hydroxamate Reaction1->Hydroxamate Reaction2 Color Formation Hydroxamate->Reaction2 FerricChloride Acidic FeCl3 FerricChloride->Reaction2 ColoredComplex Colored Complex Reaction2->ColoredComplex Spectrophotometer Measure Absorbance ColoredComplex->Spectrophotometer

References

Application Notes and Protocols: The Role of Phenylacetyl-CoA in Penicillin Biosynthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The biosynthesis of penicillin, a cornerstone of antibiotic therapy, is a complex enzymatic process. A critical precursor for the production of Penicillin G (benzylpenicillin) is phenylacetyl-CoA. This molecule serves as the donor of the phenylacetyl side chain, which is incorporated into the penicillin structure by the enzyme Isopenicillin N Acyltransferase. Understanding the enzymatic activation of phenylacetic acid to this compound and its subsequent utilization is paramount for optimizing penicillin production strains and for the development of novel semi-synthetic penicillins. These application notes provide a detailed overview of the role of this compound in penicillin biosynthesis, including quantitative data on enzyme activity and penicillin yields, detailed experimental protocols, and visualizations of the key pathways.

Data Presentation

Table 1: Impact of this compound Ligase (phl) Gene Modification on Enzyme Activity and Penicillin Production in Penicillium chrysogenum
Genetic ModificationThis compound Ligase Activity (Relative Fold Change)Penicillin Production (Relative Change)Resistance to Phenylacetic AcidReference
Amplification of phl gene8-fold increase35% increaseIncreased (resistant to >2.5 g/l)[1][2]
Disruption of phl gene~40% decrease40% decreaseHighly susceptible[1][2]
Complementation of disrupted mutant with phl geneRestoration to normal levelsRestoration to normal levelsRestoration to normal levels[1][2]
Table 2: Substrate Specificity and Preference of Isopenicillin N Acyltransferase (AT)
SubstrateEnzyme Affinity (Km)In Vivo Precursor PreferenceProductReference
This compound0.55 mMHighly preferred; its presence blocks the utilization of phenoxyacetic acid.Penicillin G[3]
Phenoxyacetyl-CoANot explicitly reported, but in vivo data suggests a lower affinity.Not utilized when phenylacetic acid is present in the culture medium.Penicillin V[3]
Octanoyl-CoA0.60 mM-Penicillin K

Experimental Protocols

Protocol 1: Determination of Acyl-CoA:6-APA Acyltransferase Activity

This protocol outlines a method for determining the activity of purified acyl-CoA:6-aminopenicillanic acid acyltransferase (AT) with different acyl-CoA substrates.[3]

1. Enzyme Purification:

  • The acyl-CoA:6-APA acyltransferase is purified to homogeneity from cell-free extracts of P. chrysogenum using a multi-step chromatography process as described in the literature.[3]

2. Reaction Mixture Preparation:

  • Prepare a reaction mixture containing:

    • 6-aminopenicillanic acid (6-APA)

    • The acyl-CoA substrate of interest (e.g., this compound)

    • A suitable buffer (e.g., phosphate (B84403) buffer) at a specific pH (e.g., pH 8.4).

    • Dithiothreitol (DTT) may be required for enzyme stability.

3. Incubation:

  • Initiate the reaction by adding the purified enzyme to the reaction mixture.

  • Incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10-30 minutes).[3]

4. Reaction Termination:

  • Stop the reaction by adding a suitable quenching agent, such as methanol.

5. Product Analysis via HPLC:

  • Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) to quantify the amount of penicillin produced.[3]

  • HPLC Conditions:

    • Column: A suitable reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) at a specific pH.[3]

    • Detection: UV detector at a wavelength of 220-254 nm.[3]

    • Quantification: Determine the concentration of the produced penicillin by comparing the peak area to a standard curve of authentic penicillin G or other relevant penicillin derivatives.[3]

Protocol 2: In Vivo Competition Study of Penicillin Precursors

This protocol describes a method to assess the in vivo preference of P. chrysogenum for different penicillin precursors.[3]

1. Culture Preparation:

  • Prepare shake flask cultures of P. chrysogenum in a suitable fermentation medium.

2. Precursor Addition:

  • To the fermentation medium, add both phenylacetic acid (PA) and phenoxyacetic acid (POA) simultaneously at known concentrations.

3. Fermentation and Sampling:

  • Incubate the flasks under optimal fermentation conditions.

  • Withdraw samples at regular time intervals.

4. Analysis of Penicillin Production:

  • Analyze the samples by HPLC to determine the concentrations of Penicillin G and Penicillin V.

5. Precursor Depletion Analysis:

  • Monitor the concentrations of PA and POA in the medium over time to determine the rate of utilization of each precursor.

Expected Outcome:

  • P. chrysogenum will exclusively produce Penicillin G until the phenylacetic acid is depleted from the medium.[3] The production of Penicillin V will only commence after the exhaustion of the PA precursor.[3]

Mandatory Visualization

Penicillin_Biosynthesis_Pathway PA Phenylacetic Acid PCoA This compound PA->PCoA SixAPA 6-Aminopenicillanic Acid (6-APA) PCoA->SixAPA ACV δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine IPN Isopenicillin N ACV->IPN Isopenicillin N Synthase IPN->SixAPA Isopenicillin N Acyltransferase (AT) PenG Penicillin G SixAPA->PenG Isopenicillin N Acyltransferase (AT) Experimental_Workflow_Enzyme_Activity start Start: Purified Enzyme prep_reaction Prepare Reaction Mixture (6-APA, this compound, Buffer) start->prep_reaction incubation Incubate at 25°C (10-30 min) prep_reaction->incubation termination Terminate Reaction (e.g., add Methanol) incubation->termination analysis Analyze by HPLC termination->analysis quantification Quantify Penicillin G (vs. Standard Curve) analysis->quantification end End: Determine Enzyme Activity quantification->end Logical_Relationship_Precursor_Preference PA Phenylacetic Acid (PA) PenG Penicillin G PA->PenG Preferential Utilization POA Phenoxyacetic Acid (POA) PenV Penicillin V POA->PenV Utilization after PA depletion

References

Application Notes and Protocols: Phenylacetyl-CoA Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetyl-coenzyme A (Phenylacetyl-CoA) is a central molecule in the metabolism of phenylalanine and other aromatic compounds. Enzymes that either synthesize or utilize this compound are critical for various physiological and pathophysiological processes, making them attractive targets for drug development. This compound analogs, molecules that mimic the structure of the natural substrate, serve as powerful tools to probe the function of these enzymes and to act as inhibitors. These analogs can be instrumental in elucidating enzyme mechanisms, validating drug targets, and serving as lead compounds in drug discovery programs.

This document provides detailed application notes and protocols for the use of this compound analogs as enzyme inhibitors, with a focus on two key enzymes: Phenylacetate-CoA ligase and Choline (B1196258) Acetyltransferase.

Data Presentation: Enzyme Inhibition by this compound and its Analogs

The following table summarizes the inhibitory activities of this compound and its analogs against target enzymes. This data is essential for comparing the potency of different analogs and for designing experiments.

Analog/InhibitorTarget EnzymeSpecies/SourceIC50KᵢInhibition TypeReference
This compoundCholine AcetyltransferaseNot Specified--Competitive with Acetyl-CoA[1]
Arylvinylpyridiniums (AVPs)Choline AcetyltransferaseNot SpecifiedVariesVariesNot Specified[2]
OmeprazoleCholine AcetyltransferaseNot Specified0.1 µM-Not Specified[3]
LansoprazoleCholine AcetyltransferaseNot Specified1.5 µM-Not Specified[3]
PantoprazoleCholine AcetyltransferaseNot Specified5.3 µM-Not Specified[3]
Divalent Cations (Zn²⁺, Cu²⁺, Hg²⁺)Phenylacetate-CoA LigasePseudomonas putida--Inhibition Observed[4]
Sulfhydryl Reagents (DTNB, NEM, pCMB)Phenylacetate-CoA LigasePseudomonas putida--Inhibition Observed[4]

Signaling Pathways and Experimental Workflows

Phenylacetate (B1230308) Metabolic Pathway

The catabolism of phenylacetate is initiated by its conversion to this compound by Phenylacetate-CoA ligase. Inhibition of this enzyme would block the entry of phenylacetate into this metabolic pathway.[5][6]

Phenylacetate_Metabolism Phenylacetate Phenylacetate PaaK Phenylacetate-CoA Ligase (PaaK) Phenylacetate->PaaK Phenylacetyl_CoA This compound Downstream Downstream Metabolism (e.g., Epoxidation, Ring Cleavage) Phenylacetyl_CoA->Downstream PaaK->Phenylacetyl_CoA Inhibitor This compound Analog (Inhibitor) Inhibitor->PaaK

Caption: Phenylacetate is converted to this compound by Phenylacetate-CoA Ligase, which can be inhibited by analogs.

Cholinergic Signaling Pathway

Choline acetyltransferase (ChAT) is responsible for the synthesis of the neurotransmitter acetylcholine (B1216132) from choline and acetyl-CoA.[7][8] this compound and its analogs can act as competitive inhibitors of acetyl-CoA, thereby disrupting cholinergic neurotransmission.[1]

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT ACh Acetylcholine (ACh) ChAT->ACh Vesicle Synaptic Vesicle ACh->Vesicle ACh_released ACh Vesicle->ACh_released Release Inhibitor This compound Analog (Inhibitor) Inhibitor->ChAT Receptor Acetylcholine Receptor ACh_released->Receptor Response Postsynaptic Response Receptor->Response

Caption: Inhibition of ChAT by this compound analogs disrupts the synthesis of acetylcholine in the presynaptic neuron.

Experimental Workflow: Enzyme Inhibition Assay

A general workflow for determining the inhibitory effect of a this compound analog on a target enzyme.

Inhibition_Assay_Workflow Start Start Prep Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor Start->Prep Incubate Pre-incubate Enzyme with Inhibitor Prep->Incubate Initiate Initiate Reaction with Substrate Incubate->Initiate Monitor Monitor Reaction Progress (e.g., Spectrophotometry) Initiate->Monitor Analyze Analyze Data: Calculate Initial Velocities Monitor->Analyze Determine Determine IC50 / Ki Analyze->Determine End End Determine->End

Caption: A typical workflow for conducting an enzyme inhibition assay to determine IC50 and Ki values.

Experimental Protocols

Protocol 1: Synthesis of this compound Analogs

This protocol describes a general method for the chemical synthesis of this compound analogs, exemplified by the synthesis of phenoxyacetyl-CoA. This can be adapted for other substituted phenylacetic acids.

Materials:

  • Substituted Phenylacetic Acid (e.g., Phenoxyacetic acid)

  • Coenzyme A (CoA) trilithium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Potassium Bicarbonate (KHCO₃) buffer (0.5 M, pH 8.0)

  • Thin-layer chromatography (TLC) supplies

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Activation of the Carboxylic Acid (Symmetric Anhydride (B1165640) Method): a. Dissolve the substituted phenylacetic acid (2 equivalents) in anhydrous DCM or THF. b. Add the coupling reagent (DCC or EDC, 1 equivalent) to the solution. c. Stir the reaction mixture at room temperature for 2-4 hours. d. Monitor the formation of the anhydride by TLC. e. Once the reaction is complete, filter the mixture to remove the urea (B33335) byproduct. The filtrate containing the anhydride can be used directly in the next step.

  • Synthesis of the this compound Analog: a. In a separate flask, dissolve Coenzyme A trilithium salt (1 equivalent) in cold aqueous KHCO₃ buffer (pH 8.0). b. Slowly add the freshly prepared anhydride solution to the Coenzyme A solution with vigorous stirring on ice. c. Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding a dilute base (e.g., 1 M KHCO₃) as needed. d. Allow the reaction to proceed on ice for 1-2 hours. e. Monitor the formation of the this compound analog by HPLC.

  • Purification: a. Purify the synthesized analog using preparative reverse-phase HPLC. b. Lyophilize the collected fractions to obtain the purified this compound analog as a solid.

Protocol 2: Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a this compound analog against a target enzyme, such as Phenylacetate-CoA ligase or Choline Acetyltransferase.

Materials:

  • Purified target enzyme

  • Substrate(s) for the enzyme (e.g., Phenylacetic acid, ATP, and CoA for Phenylacetate-CoA ligase; Choline and Acetyl-CoA for Choline Acetyltransferase)

  • This compound analog (inhibitor) at various concentrations

  • Assay buffer (optimized for the specific enzyme)

  • Detection reagents (e.g., DTNB for detecting free CoA)

  • 96-well microplate or cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of Reagents: a. Prepare stock solutions of the enzyme, substrate(s), and inhibitor in the appropriate assay buffer. b. Create a series of dilutions of the inhibitor stock solution to test a range of concentrations.

  • Assay Setup: a. In a 96-well plate or cuvettes, add the assay buffer, the enzyme, and the inhibitor (or vehicle control). b. Include a control without any inhibitor to determine the uninhibited enzyme activity (V₀). c. Also include a control without the enzyme to measure any non-enzymatic reaction.

  • Pre-incubation: a. Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation and Monitoring: a. Initiate the enzymatic reaction by adding the substrate(s). b. Immediately start monitoring the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader or spectrophotometer. The detection method will depend on the specific assay being used.

  • Data Analysis: a. Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the progress curve. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve. d. To determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations and analyze the data using methods such as Lineweaver-Burk plots.[4]

References

Application Notes and Protocols for Monitoring Phenylacetyl-CoA Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for monitoring the degradation of Phenylacetyl-Coenzyme A (PA-CoA), a key intermediate in the catabolism of phenylalanine and other aromatic compounds. The following sections offer insights into the metabolic pathways of PA-CoA and present various analytical techniques to quantify its degradation and the activity of associated enzymes.

Introduction to Phenylacetyl-CoA Metabolism

This compound (PA-CoA) is a central molecule in the metabolic pathways of aromatic compounds in various organisms, including bacteria and humans. In bacteria, it is a key intermediate in the aerobic and anaerobic degradation of phenylacetic acid.[1][2] In humans, phenylacetate (B1230308) metabolism, which involves the formation of PA-CoA, is crucial for the detoxification of phenylacetate and plays a role in certain metabolic disorders.[3][4] The degradation of PA-CoA involves a series of enzymatic reactions that ultimately lead to intermediates of central metabolism, such as succinyl-CoA and acetyl-CoA.[5] Monitoring the flux through this pathway and the activity of its enzymes is essential for understanding microbial metabolism, developing bioremediation strategies, and designing therapeutic interventions for metabolic diseases.

This compound Degradation Pathways

The degradation of PA-CoA proceeds through different pathways depending on the organism and the presence of oxygen.

Aerobic Degradation Pathway

In many bacteria, the aerobic degradation of PA-CoA is initiated by a multi-component monooxygenase that epoxidizes the aromatic ring.[2] This is followed by isomerization to an oxepin-CoA, hydrolytic ring cleavage, and subsequent β-oxidation-like steps.[1][2]

Phenylacetyl_CoA_Aerobic_Degradation PA Phenylacetate PA_CoA_Ligase Phenylacetate-CoA Ligase (PaaK) PA->PA_CoA_Ligase ATP, CoA PA_CoA This compound PA_CoA_Ligase->PA_CoA AMP, PPi PaaABCDE This compound Oxygenase (PaaABCDE) PA_CoA->PaaABCDE O2, NADPH Epoxide Ring-1,2-epoxythis compound PaaABCDE->Epoxide PaaG Isomerase (PaaG) Epoxide->PaaG Oxepin Oxepin-CoA PaaG->Oxepin RingCleavage Ring Cleavage Enzymes Oxepin->RingCleavage BetaOxidation β-Oxidation-like Pathway RingCleavage->BetaOxidation Succinyl_CoA Succinyl-CoA BetaOxidation->Succinyl_CoA Acetyl_CoA Acetyl-CoA BetaOxidation->Acetyl_CoA TCA TCA Cycle Succinyl_CoA->TCA Acetyl_CoA->TCA

Aerobic degradation pathway of this compound.
Anaerobic Degradation Pathway

Under anaerobic conditions, as observed in the denitrifying bacterium Thauera aromatica, PA-CoA is oxidized to phenylglyoxylate (B1224774) by a membrane-bound molybdenum-iron-sulfur enzyme, this compound:acceptor oxidoreductase.[6][7] Phenylglyoxylate is then further metabolized.

Phenylacetyl_CoA_Anaerobic_Degradation PA_CoA This compound Oxidoreductase This compound: acceptor oxidoreductase PA_CoA->Oxidoreductase 2 Quinone, 2 H2O Phenylglyoxylyl_CoA Phenylglyoxylyl-CoA Oxidoreductase->Phenylglyoxylyl_CoA 2 Quinol H2 Hydrolysis Hydrolysis Phenylglyoxylyl_CoA->Hydrolysis H2O Phenylglyoxylate Phenylglyoxylate Hydrolysis->Phenylglyoxylate CoA Further_Metabolism Further Metabolism Phenylglyoxylate->Further_Metabolism

Anaerobic degradation pathway of this compound.

Analytical Techniques for Monitoring PA-CoA Degradation

Several analytical techniques can be employed to monitor the degradation of PA-CoA and the activity of the enzymes involved. The choice of method depends on the specific research question, the available instrumentation, and the complexity of the sample matrix.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying PA-CoA and its degradation products.[8][9][10]

Protocol 1: HPLC Analysis of PA-CoA and Metabolites

Objective: To separate and quantify PA-CoA and its degradation products from a reaction mixture or cell extract.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Sample preparation reagents: 10% formic acid, centrifuge

  • Standards of PA-CoA and expected metabolites

Procedure:

  • Sample Preparation:

    • Stop enzymatic reactions by adding 10% formic acid to a final pH of 3.5.[8]

    • For cell extracts, perform a suitable extraction procedure (e.g., perchloric acid extraction) to precipitate proteins.

    • Centrifuge the sample at 14,000 rpm to pellet any precipitate.[8]

    • Filter the supernatant through a 0.22 µm filter before injection.

  • HPLC Conditions:

    • Set the column temperature to 30°C.

    • Use a gradient elution program. For example:

      • 0-5 min: 5% B

      • 5-25 min: 5-50% B (linear gradient)

      • 25-30 min: 50% B

      • 30-35 min: 50-5% B (linear gradient)

      • 35-40 min: 5% B (re-equilibration)

    • Set the flow rate to 1 mL/min.

    • Monitor the absorbance at 260 nm (for the adenine (B156593) ring of CoA) or another wavelength specific to a metabolite of interest.

  • Data Analysis:

    • Identify peaks by comparing their retention times with those of authentic standards.

    • Quantify the compounds by integrating the peak areas and comparing them to a standard curve.

Table 1: Example Retention Times for PA-CoA and Related Metabolites

CompoundTypical Retention Time (min)
Coenzyme A (CoA)~5.2
Acetyl-CoA~15.4
This compoundVaries with exact conditions
PhenylacetateVaries with exact conditions

Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase conditions and should be determined experimentally.

Mass Spectrometry

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity for the identification and quantification of PA-CoA and its metabolites.[11][12]

Protocol 2: LC-MS/MS Analysis of PA-CoA Degradation

Objective: To identify and quantify PA-CoA and its degradation products with high sensitivity and specificity.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • C18 reverse-phase column

  • Mobile Phase A: 10 mM ammonium (B1175870) formate, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Sample preparation reagents as in Protocol 1.

Procedure:

  • Sample Preparation: Follow the same steps as in Protocol 1. To improve stability, samples can be kept cold and at an acidic pH.[12]

  • LC-MS/MS Conditions:

    • Use a suitable gradient elution program similar to that in Protocol 1.

    • Operate the mass spectrometer in positive ion mode.[12]

    • For quantification, use Multiple Reaction Monitoring (MRM) mode. Monitor for characteristic transitions of PA-CoA and its metabolites. A common neutral loss for acyl-CoAs is 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[12] A characteristic fragment ion for CoA and its derivatives is m/z 428.[12]

  • Data Analysis:

    • Identify compounds based on their retention times and specific MRM transitions.

    • Quantify compounds using a standard curve prepared with authentic standards.

Table 2: Example MRM Transitions for PA-CoA and Related Compounds

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound886.2379.1 (after neutral loss of 507)
Coenzyme A768.1428.1
Acetyl-CoA810.1428.1

Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.

LC_MS_Workflow Sample Biological Sample (e.g., cell extract, reaction mixture) Extraction Extraction and Protein Precipitation Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 column) Supernatant->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis MS/MS Analysis (MRM) ESI->MS_Analysis Data_Analysis Data Analysis (Quantification) MS_Analysis->Data_Analysis

General workflow for LC-MS/MS analysis.
Spectrophotometric Assays

Spectrophotometric assays are often used to measure the activity of enzymes involved in PA-CoA degradation. These assays are typically continuous and can be adapted for high-throughput screening.

Protocol 3: Coupled Spectrophotometric Assay for Phenylacetate-CoA Ligase

Objective: To measure the activity of Phenylacetate-CoA ligase (PaaK), which catalyzes the first step in PA-CoA degradation.[13][14]

Principle: The formation of PA-CoA is coupled to the oxidation of NADH by monitoring the decrease in absorbance at 340 nm. This is achieved by including pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, and their respective substrates in the reaction mixture. The AMP produced in the ligase reaction is converted back to ATP, consuming phosphoenolpyruvate (B93156) and producing pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Reaction buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 5 mM ATP, 2 mM phosphoenolpyruvate, 0.3 mM NADH, 10 units/mL pyruvate kinase, 10 units/mL lactate dehydrogenase

  • Substrate solution: 10 mM Phenylacetate, 1 mM Coenzyme A

  • Purified Phenylacetate-CoA ligase or cell extract containing the enzyme

Procedure:

  • Reaction Setup:

    • In a cuvette, combine 900 µL of the reaction buffer and 50 µL of the substrate solution.

    • Incubate at 37°C for 5 minutes to allow the temperature to equilibrate and to record a stable baseline.

  • Initiate Reaction:

    • Add 50 µL of the enzyme solution to the cuvette and mix quickly.

  • Measurement:

    • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of NADH oxidation using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).

    • One mole of PA-CoA formed corresponds to the oxidation of one mole of NADH.

Protocol 4: Spectrophotometric Assay for this compound:acceptor Oxidoreductase

Objective: To measure the activity of the enzyme responsible for the anaerobic oxidation of PA-CoA.[6]

Principle: The activity of the oxidoreductase is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which results in a decrease in absorbance at 600 nm.

Materials:

  • Spectrophotometer capable of reading at 600 nm

  • Reaction buffer: 100 mM potassium phosphate buffer, pH 7.5

  • Substrate solution: 10 mM this compound

  • Electron acceptor: 1 mM DCPIP

  • Enzyme preparation (e.g., solubilized membrane fraction)

Procedure:

  • Reaction Setup:

    • In a cuvette, combine 850 µL of reaction buffer, 100 µL of DCPIP solution, and 25 µL of the enzyme preparation.

    • Incubate at 30°C for 3 minutes to equilibrate.

  • Initiate Reaction:

    • Add 25 µL of the PA-CoA substrate solution and mix.

  • Measurement:

    • Monitor the decrease in absorbance at 600 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of DCPIP reduction using its molar extinction coefficient (ε at 600 nm = 21,000 M⁻¹cm⁻¹).

Table 3: Summary of Enzyme Kinetic Parameters for Phenylacetate-CoA Ligases

OrganismEnzymeKm for Phenylacetate (µM)Km for ATP (µM)Km for CoA (µM)Specific Activity (µmol/min/mg)Reference
Azoarcus evansiiPaaK14604548[13]
Thermus thermophilusPaaK5063024[15]

Concluding Remarks

The techniques described in these application notes provide a robust framework for investigating the degradation of this compound. The choice of method will depend on the specific experimental goals. For detailed metabolic profiling and identification of novel intermediates, LC-MS/MS is the most powerful approach. HPLC offers a reliable method for routine quantification of known metabolites. Spectrophotometric assays are ideal for enzyme characterization and high-throughput screening of enzyme inhibitors. By applying these methods, researchers can gain valuable insights into the regulation and function of the PA-CoA degradation pathway in various biological systems.

References

Application Notes: Solid-Phase Extraction of Phenylacetyl-CoA from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenylacetyl-coenzyme A (Phenylacetyl-CoA) is a critical intermediate in various metabolic pathways, including the biosynthesis of antibiotics like penicillin and the degradation of phenylalanine. For researchers in metabolic engineering, enzyme characterization, and drug development, the ability to efficiently isolate this compound from complex enzymatic reaction mixtures is paramount for subsequent analysis, quantification, or downstream applications. Solid-Phase Extraction (SPE) offers a rapid, reliable, and efficient method for purifying and concentrating this compound, removing proteins, salts, and unreacted substrates.

These application notes describe a detailed protocol for the solid-phase extraction of this compound from enzymatic reaction mixtures using a weak anion-exchange sorbent, specifically 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel. This sorbent is particularly well-suited for acyl-CoA esters as it allows for retention under mildly acidic conditions and elution at a neutral pH, which minimizes the risk of hydrolyzing the labile thioester bond[1][2].

Data Presentation: Recovery of Acyl-CoA Esters

While specific recovery data for this compound using this method is not extensively published, the following table summarizes recovery percentages for structurally similar short and medium-chain acyl-CoA esters using the identical 2-(2-pyridyl)ethyl silica gel SPE protocol.[2][3] These values are highly representative of the expected efficiency for this compound. For comparison, data for a different SPE sorbent used for long-chain acyl-CoAs is also included.

Acyl-CoA SpeciesAcyl Chain CharacteristicsSPE SorbentAverage Recovery (%)Reference
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl Silica85 - 95%[3]
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl Silica83 - 90%[2][3]
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl Silica88 - 92%[3]
Palmitoyl-CoALong (C16)Oligonucleotide70 - 80%[3]
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl Silica85 - 90%[2]

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_output Final Product Reaction Enzymatic Reaction Mixture Termination Terminate Reaction (e.g., add Acetonitrile) Reaction->Termination Condition 1. Condition Column Centrifuge Centrifuge to Pellet Precipitated Protein Termination->Centrifuge Load 2. Load Supernatant Supernatant Collect Supernatant Centrifuge->Supernatant Wash 3. Wash Column Supernatant->Condition Elute 4. Elute this compound Condition->Load Load->Wash Wash->Elute Purified Purified this compound Elute->Purified

Caption: SPE Workflow for this compound Purification.

Detailed Experimental Protocol

This protocol is adapted from established methods for the purification of various acyl-CoA species.[2][3]

1. Materials and Reagents

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges (e.g., 100 mg bed weight, 1 mL volume).

  • Reaction Termination Solvent: Acetonitrile (B52724) (ACN), HPLC grade.

  • Wash Solution: Prepare a mixture of Acetonitrile/Isopropanol/Water/Acetic Acid in a ratio of 9:3:4:4 (v/v/v/v).[3]

  • Elution Solution: Prepare a mixture of Methanol (B129727)/250 mM Ammonium Formate in a ratio of 4:1 (v/v). The pH of this solution should be approximately 7.0.[2]

  • Collection Tubes: 2 mL microcentrifuge tubes or HPLC vials.

  • Equipment: Centrifuge, vacuum manifold (optional, for faster processing), nitrogen evaporator or vacuum concentrator.

2. Sample Preparation: Reaction Termination & Protein Removal

This step is crucial to stop the enzymatic reaction and remove the enzyme, which could interfere with the SPE process.

  • Terminate Reaction: To your enzymatic reaction mixture (e.g., 500 µL), add two volumes of ice-cold acetonitrile (1 mL).

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete mixing and protein precipitation.

  • Centrifuge: Centrifuge the sample at high speed (e.g., 12,000 x g) for 10 minutes at 4°C. This will pellet the precipitated enzyme and other proteins.

  • Collect Supernatant: Carefully transfer the clear supernatant, which contains the this compound, to a new, clean tube. Avoid disturbing the protein pellet.

3. Solid-Phase Extraction (SPE) Procedure

Perform the following steps using the 2-(2-pyridyl)ethyl SPE column. Columns can be processed by gravity or by using a vacuum manifold set to a gentle flow rate.

  • Column Conditioning:

    • This step activates the sorbent's functional groups. The acidic nature of the Wash Solution protonates the pyridyl group, enabling it to function as an anion exchanger.[2]

    • Pass 2 mL of the Wash Solution through the SPE column. Ensure the sorbent bed does not dry out before sample loading.

  • Sample Loading:

    • Load the entire supernatant from the sample preparation step onto the conditioned SPE column.

    • Allow the sample to pass through the sorbent slowly and completely by gravity or gentle vacuum. Collect the flow-through in a waste container.

  • Washing:

    • This step removes unbound impurities, such as salts and other polar molecules, that were not fully retained.

    • Wash the column by passing 2 mL of the Wash Solution through it.[3] Collect the wash fraction in a waste container.

  • Elution:

    • The neutral pH of the Elution Solution neutralizes the charge on the pyridyl sorbent, releasing the bound this compound.[2]

    • Place a clean collection tube under the SPE column.

    • Elute the this compound by adding 1.5 mL of the Elution Solution .[3]

    • Allow the entire volume to pass through the column to ensure complete recovery.

4. Post-Elution Processing (Optional)

  • Concentration: Evaporate the collected eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried, purified this compound in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS or an appropriate buffer for enzymatic assays).

References

Application Notes and Protocols for Fluorometric Assay of Phenylacetyl-CoA Ligase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetyl-CoA (PA-CoA) ligase (EC 6.2.1.30) is a key enzyme in the metabolic pathways of phenylalanine and tyrosine.[1] It catalyzes the ATP-dependent ligation of phenylacetate (B1230308) (PA) and Coenzyme A (CoA) to form this compound (PA-CoA), AMP, and pyrophosphate.[1][2][3] This enzymatic activity is a critical step in various biological processes, including the biosynthesis of antibiotics like penicillin G and the degradation of aromatic compounds.[4][5] The development of robust and sensitive assays for PA-CoA ligase is essential for understanding its enzymatic mechanism, discovering new inhibitors for therapeutic purposes, and for applications in biotechnology.

These application notes describe a highly sensitive and continuous fluorometric assay for determining PA-CoA ligase activity. The assay is based on the consumption of CoA, which is monitored using a fluorogenic probe that specifically reacts with the free sulfhydryl (-SH) group of CoA. As the PA-CoA ligase reaction proceeds, the concentration of free CoA decreases, leading to a proportional decrease in fluorescence intensity. This method is suitable for high-throughput screening (HTS) of potential enzyme inhibitors.[6][7][8]

Enzymatic Reaction

The reaction catalyzed by this compound ligase is as follows:

Phenylacetate + ATP + CoA ⇌ this compound + AMP + Pyrophosphate[1]

Principle of the Fluorometric Assay

The fluorometric assay for PA-CoA ligase activity is an indirect assay that quantifies the consumption of one of the substrates, Coenzyme A. The assay utilizes a fluorogenic probe, which is essentially non-fluorescent but becomes highly fluorescent upon reacting with the free thiol group of CoA. The rate of decrease in fluorescence is directly proportional to the rate of CoA consumption and thus to the PA-CoA ligase activity.

Several commercial kits are available for the quantification of CoA based on this principle.[9][10][11] These kits typically provide a proprietary dye that reacts with the -SH group of CoA. The general principle can be adapted using various thiol-reactive fluorescent probes.

Data Presentation

Table 1: Kinetic Parameters of this compound Ligase from Various Organisms
OrganismKm for Phenylacetate (µM)Km for ATP (µM)Km for CoA (µM)Optimal pH
Azoarcus evansii1460458.0 - 8.5
Thermus thermophilus50630~7.5 (assay temperature)
Escherichia coli (recombinant FabH)60 (for acetyl-CoA)---
Escherichia coli (recombinant FabD)--60 (for malonyl-CoA)-

Note: The kinetic parameters can vary depending on the specific enzyme source, purity, and assay conditions.[2][3][12][13]

Table 2: Recommended Concentration Ranges for Assay Components
ComponentInitial Concentration RangePurpose
Phenylacetate50 - 500 µMSubstrate
ATP100 - 1000 µMSubstrate & Energy Source
Coenzyme A10 - 100 µMSubstrate (to be monitored)
MgCl21 - 10 mMCofactor for ATP
PA-CoA Ligase1 - 10 µg/mLEnzyme
Fluorogenic ProbeAs per manufacturer's instructionsTo detect free CoA
Assay Buffer (e.g., Tris-HCl, HEPES)50 - 100 mM, pH 7.5 - 8.5Maintain pH

Mandatory Visualizations

Enzymatic_Reaction sub Phenylacetate + ATP + CoA enz This compound Ligase sub->enz Substrates prod This compound + AMP + PPi enz->prod Products

Caption: Enzymatic reaction catalyzed by this compound ligase.

Assay_Principle cluster_detection Detection Principle CoA Free CoA (-SH) Fluorescent_Product Fluorescent Product CoA->Fluorescent_Product Reaction PA-CoA Ligase Reaction (consumes CoA) CoA->Reaction Consumed Probe Non-fluorescent Probe Probe->Fluorescent_Product

Caption: Principle of the fluorometric assay for CoA detection.

Experimental_Workflow start Start prepare_reagents Prepare Reagents: Buffer, Phenylacetate, ATP, MgCl2, Fluorogenic Probe start->prepare_reagents add_enzyme Add PA-CoA Ligase (and inhibitors if screening) prepare_reagents->add_enzyme initiate_reaction Initiate Reaction by adding CoA add_enzyme->initiate_reaction monitor_fluorescence Monitor Fluorescence Decrease (e.g., Ex/Em = 490/520 nm) initiate_reaction->monitor_fluorescence calculate_rate Calculate Initial Rate of Reaction monitor_fluorescence->calculate_rate end End calculate_rate->end

Caption: Experimental workflow for the PA-CoA ligase fluorometric assay.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific enzymes or experimental setups. It is recommended to use a commercial fluorometric CoA assay kit and follow the manufacturer's instructions, adapting it for the PA-CoA ligase reaction.[9]

Materials and Reagents
  • Purified this compound ligase

  • Phenylacetic acid

  • Adenosine 5'-triphosphate (ATP)

  • Coenzyme A (CoA)

  • Magnesium chloride (MgCl2)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Fluorogenic probe for thiols (e.g., from a commercial CoA assay kit or a standalone probe)

  • Black, flat-bottom 96- or 384-well microplates

  • Microplate reader with fluorescence detection capabilities

  • Nuclease-free water

Preparation of Reagents
  • Assay Buffer: Prepare 100 mM Tris-HCl buffer, pH 8.0. Store at 4°C.

  • Substrate Stocks:

    • Phenylacetate: Prepare a 100 mM stock solution in nuclease-free water. Store at -20°C.

    • ATP: Prepare a 100 mM stock solution in nuclease-free water, neutralize to pH 7.0 with NaOH. Store at -20°C.

    • CoA: Prepare a 10 mM stock solution in nuclease-free water. Prepare fresh or store in aliquots at -80°C to minimize oxidation.

    • MgCl2: Prepare a 1 M stock solution in nuclease-free water. Store at room temperature.

  • Enzyme Solution: Dilute the purified PA-CoA ligase to the desired concentration in assay buffer. Keep on ice. The optimal concentration should be determined empirically by titration.

  • Fluorogenic Probe Solution: Prepare according to the manufacturer's instructions. Protect from light.

Assay Procedure
  • Reaction Mixture Preparation: Prepare a master mix containing all components except CoA. The final concentrations should be optimized, but a good starting point is:

    • 100 mM Tris-HCl, pH 8.0

    • 200 µM Phenylacetate

    • 500 µM ATP

    • 5 mM MgCl2

    • Fluorogenic Probe (as recommended by the manufacturer)

    • PA-CoA Ligase (empirically determined concentration)

    • Nuclease-free water to the final volume.

  • Assay Plate Setup:

    • Add the appropriate volume of the reaction mixture to each well of a black microplate. For a 96-well plate, a final reaction volume of 100 µL is common.

    • Include appropriate controls:

      • No Enzyme Control: Reaction mixture without PA-CoA ligase.

      • No Substrate Controls: Reaction mixture without phenylacetate or without ATP.

      • Positive Control: A known active enzyme preparation.

      • Vehicle Control (for inhibitor screening): Reaction mixture with the solvent used for the test compounds (e.g., DMSO).

  • Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 25°C, 30°C, or 37°C) for 5-10 minutes to allow the temperature to equilibrate.

  • Reaction Initiation: Initiate the reaction by adding CoA to each well to a final concentration of 50 µM. Mix gently.

  • Fluorescence Monitoring: Immediately place the plate in the microplate reader and begin monitoring the decrease in fluorescence in a kinetic mode.

    • Set the excitation and emission wavelengths according to the specifications of the fluorogenic probe (e.g., Ex/Em = 490/520 nm or 535/587 nm).[9][14]

    • Record fluorescence readings every 30-60 seconds for 15-30 minutes.

Data Analysis
  • Plot the Data: Plot the fluorescence intensity as a function of time for each reaction.

  • Determine the Initial Rate: Identify the linear portion of the curve (usually the first 5-10 minutes) and calculate the slope (ΔFluorescence/ΔTime). This represents the initial reaction rate.

  • Convert Fluorescence to CoA Concentration: Generate a standard curve by measuring the fluorescence of known concentrations of CoA with the fluorogenic probe. Use this curve to convert the rate from fluorescence units per minute to µM of CoA consumed per minute.

  • Calculate Specific Activity: The specific activity of the enzyme can be calculated using the following formula:

    Specific Activity (µmol/min/mg) = (Rate of CoA consumption (µM/min) * Total reaction volume (L)) / (Amount of enzyme (mg))

  • Inhibitor Screening: For inhibitor studies, calculate the percentage of inhibition relative to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

Troubleshooting

  • High background fluorescence: This may be due to the presence of reducing agents in the sample or buffer, which can react with the fluorogenic probe. Ensure all reagents are of high purity.

  • No change in fluorescence: This could indicate an inactive enzyme, missing reaction components, or inappropriate assay conditions (e.g., pH, temperature). Verify all components and conditions.

  • Non-linear reaction rate: This may occur due to substrate depletion, product inhibition, or enzyme instability. Use a lower enzyme concentration or a shorter measurement time.

By following these protocols, researchers can accurately and efficiently measure the activity of this compound ligase, facilitating further studies into its function and the development of novel therapeutics.

References

Application Notes and Protocols for the Cloning and Expression of Phenylacetyl-CoA Pathway Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, and characterization of genes involved in the Phenylacetyl-CoA (PA-CoA) catabolic pathway. This pathway is of significant interest for bioremediation, biotransformation, and the synthesis of valuable chemical precursors.

Introduction to the this compound Pathway

The this compound (PA-CoA) pathway is a central catabolic route in many bacteria, such as Pseudomonas putida and Escherichia coli, for the aerobic degradation of phenylacetic acid and related aromatic compounds.[1][2] The pathway converts phenylacetic acid into intermediates of the central metabolism, namely acetyl-CoA and succinyl-CoA.[3] The genes encoding the enzymes of this pathway are typically organized in a gene cluster, often designated as the paa cluster.[4][5]

The core of the PA-CoA pathway involves a series of enzymatic reactions that activate the aromatic ring, followed by its cleavage and subsequent β-oxidation-like degradation. The key enzymes and their corresponding genes are detailed in the sections below. Understanding the cloning and expression of these genes is crucial for harnessing their catalytic potential in various biotechnological applications.

This compound Catabolic Pathway Overview

The catabolism of phenylacetic acid via the PA-CoA pathway can be divided into an upper and a lower pathway. The upper pathway involves the activation of phenylacetic acid and the oxygenolytic cleavage of the aromatic ring. The lower pathway degrades the resulting aliphatic intermediate to central metabolites.

Key Enzymes and Genes of the this compound Pathway

The following table summarizes the key enzymes and their corresponding genes in the PA-CoA pathway, primarily based on the well-characterized systems in E. coli and Pseudomonas putida.

Enzyme Gene Function EC Number
This compound LigasepaaKActivates phenylacetate (B1230308) to this compound.[3]6.2.1.30
This compound OxygenasepaaA, paaB, paaC, paaD, paaEA multicomponent enzyme that catalyzes the epoxidation of the aromatic ring of this compound.[4][6]1.14.13.n9
This compound Epoxide IsomerasepaaGIsomerizes the epoxide intermediate.[3]5.3.3.-
Oxepin-CoA Hydrolase/OxidasepaaZCatalyzes the hydrolytic ring cleavage of the oxepin-CoA intermediate and subsequent oxidation.[7]3.7.1.18 / 1.2.1.88
Enoyl-CoA HydratasepaaFHydrates the double bond of the aliphatic intermediate.[8]4.2.1.17
3-Hydroxyadipyl-CoA DehydrogenasepaaHOxidizes the hydroxyl group to a keto group.[3]1.1.1.n1
3-Oxoadipyl-CoA ThiolasepaaJCleaves the β-ketoacyl-CoA intermediate into acetyl-CoA and succinyl-CoA.[3]2.3.1.174

Quantitative Data on Recombinant this compound Pathway Enzymes

The expression and characterization of recombinant Paa enzymes are crucial for their application. The following table presents a summary of available quantitative data for some of the key enzymes from the PA-CoA pathway expressed heterologously, primarily in E. coli.

Enzyme Source Organism Expression Host Specific Activity Kinetic Parameters (Km) Protein Yield Reference
This compound Ligase (PaaK)Thermus thermophilusE. coliVmax: 24 µmol/min/mgATP: 6 µM, CoA: 30 µM, Phenylacetate: 50 µMNot Reported[9]
This compound Ligase (PaaK)Azoarcus evansiiE. coli48 µmol/min/mgPA: 14 µM, ATP: 60 µM, CoA: 45 µMNot Reported[10]
This compound Oxygenase (PaaABCDE)E. coliE. coli~5 nmol/min/mg (reconstituted)Not ReportedNot Reported[11]
Oxepin-CoA Hydrolase/Oxidase (PaaZ)E. coliE. coli~20-33 µmol/min/mgNot ReportedNot Reported[7]

Note: Quantitative data on protein yield for many of the individual Paa enzymes are not consistently reported in the literature. Yields are highly dependent on the specific expression system and conditions used.

Diagrams of Pathways and Workflows

This compound Catabolic Pathway

Phenylacetyl_CoA_Pathway Phenylacetate Phenylacetate Phenylacetyl_CoA This compound Phenylacetate->Phenylacetyl_CoA PaaK (ATP, CoA) Epoxide Ring-1,2-epoxythis compound Phenylacetyl_CoA->Epoxide PaaABCDE (O2, NADPH) Oxepin_CoA Oxepin-CoA Epoxide->Oxepin_CoA PaaG Ring_Cleavage_Product 3-Oxo-5,6-dehydrosuberyl-CoA semialdehyde Oxepin_CoA->Ring_Cleavage_Product PaaZ (H2O) Beta_Oxidation_Intermediate1 3-Oxo-5,6-dehydrosuberyl-CoA Ring_Cleavage_Product->Beta_Oxidation_Intermediate1 PaaZ (NADP+) Beta_Oxidation_Intermediate2 2,3-Dehydroadipyl-CoA Beta_Oxidation_Intermediate1->Beta_Oxidation_Intermediate2 PaaJ (CoA) Beta_Oxidation_Intermediate3 3-Hydroxyadipyl-CoA Beta_Oxidation_Intermediate2->Beta_Oxidation_Intermediate3 PaaF (H2O) Beta_Oxidation_Intermediate4 3-Oxoadipyl-CoA Beta_Oxidation_Intermediate3->Beta_Oxidation_Intermediate4 PaaH (NAD+) Acetyl_CoA Acetyl-CoA Beta_Oxidation_Intermediate4->Acetyl_CoA PaaJ (CoA) Succinyl_CoA Succinyl-CoA Beta_Oxidation_Intermediate4->Succinyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Succinyl_CoA->TCA

Caption: The this compound catabolic pathway.

Experimental Workflow for Cloning and Expression

Cloning_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression and Purification cluster_characterization Enzyme Characterization Genomic_DNA Genomic DNA Isolation (e.g., from P. putida) PCR PCR Amplification of paa genes Genomic_DNA->PCR Digestion Restriction Digestion PCR->Digestion Vector Expression Vector (e.g., pET vector) Vector->Digestion Ligation Ligation Digestion->Ligation Transformation Transformation into Cloning Host (e.g., E. coli DH5α) Ligation->Transformation Screening Colony Screening and Plasmid Verification Transformation->Screening Expression_Host Transformation into Expression Host (e.g., E. coli BL21(DE3)) Screening->Expression_Host Culture Cell Culture and Induction (e.g., IPTG) Expression_Host->Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Purification Protein Purification (e.g., Affinity Chromatography) Lysis->Purification Analysis Purity Analysis (SDS-PAGE) Purification->Analysis Activity_Assay Enzyme Activity Assay Purification->Activity_Assay Kinetics Determination of Kinetic Parameters Activity_Assay->Kinetics

Caption: A typical workflow for cloning and expressing target genes.

Experimental Protocols

The following sections provide detailed protocols for the cloning and expression of paa genes. These are generalized protocols and may require optimization for specific genes and expression systems.

Protocol 1: Cloning of paa Genes into an Expression Vector

This protocol describes the amplification of a target paa gene from the genomic DNA of a source organism (e.g., Pseudomonas putida) and its insertion into a suitable E. coli expression vector.

Materials:

  • Genomic DNA from the source organism

  • High-fidelity DNA polymerase

  • Gene-specific primers with appropriate restriction sites

  • Expression vector (e.g., pET-28a(+))

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli cloning strain (e.g., DH5α)

  • LB agar (B569324) plates with appropriate antibiotics

  • Plasmid miniprep kit

Procedure:

  • Primer Design: Design forward and reverse primers for the target paa gene. Incorporate restriction enzyme sites into the 5' ends of the primers that are compatible with the multiple cloning site of the expression vector.

  • PCR Amplification: Perform PCR using the designed primers and genomic DNA as a template to amplify the target paa gene. Use a high-fidelity DNA polymerase to minimize mutations.

  • Purification of PCR Product: Purify the PCR product using a PCR purification kit to remove primers, dNTPs, and polymerase.

  • Restriction Digestion: Digest both the purified PCR product and the expression vector with the selected restriction enzymes.

  • Purification of Digested DNA: Purify the digested PCR product and vector from an agarose (B213101) gel using a gel extraction kit.

  • Ligation: Ligate the digested and purified paa gene insert into the linearized expression vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into competent E. coli DH5α cells.

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the expression vector and incubate overnight at 37°C.

  • Colony Screening and Plasmid Verification: Select several colonies and grow them in liquid LB medium with the corresponding antibiotic. Isolate the plasmid DNA using a miniprep kit. Verify the presence and correct orientation of the insert by restriction digestion analysis and DNA sequencing.

Protocol 2: Heterologous Expression and Purification of Paa Proteins

This protocol details the expression of a cloned paa gene in an E. coli expression host and the subsequent purification of the recombinant protein.

Materials:

  • Verified recombinant plasmid containing the target paa gene

  • Competent E. coli expression strain (e.g., BL21(DE3))

  • LB medium with appropriate antibiotics

  • Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444) for His-tagged proteins)

  • Lysozyme (B549824) and DNase I

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

  • Wash and elution buffers for chromatography

  • SDS-PAGE reagents

Procedure:

  • Transformation: Transform the recombinant plasmid into the competent E. coli BL21(DE3) expression host.

  • Protein Expression:

    • Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

    • The next day, inoculate a larger volume of LB medium with the overnight culture (e.g., 1:100 dilution).

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to incubate the culture for an additional 3-16 hours at a lower temperature (e.g., 18-30°C) to enhance protein solubility.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Add lysozyme and DNase I and incubate on ice.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to separate the soluble protein fraction from cell debris and inclusion bodies.

  • Protein Purification:

    • If the protein is tagged (e.g., with a His-tag), perform affinity chromatography.

    • Load the soluble fraction of the cell lysate onto a pre-equilibrated affinity column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the target protein with elution buffer (containing a high concentration of the competing ligand, e.g., imidazole for His-tagged proteins).

  • SDS-PAGE Analysis: Analyze the purity of the eluted protein fractions by SDS-PAGE. Pool the fractions containing the purified protein.

  • Buffer Exchange and Storage: If necessary, perform buffer exchange into a suitable storage buffer using dialysis or a desalting column. Store the purified protein at -80°C.

Protocol 3: Enzyme Activity Assays

The activity of the purified Paa enzymes can be determined using various spectrophotometric assays. The specific assay will depend on the reaction catalyzed by the enzyme.

5.3.1. This compound Ligase (PaaK) Activity Assay

This assay measures the formation of this compound, which can be monitored by a coupled enzyme assay or by detecting the consumption of CoA. A common method involves the formation of a hydroxamate derivative of the product, which can be colorimetrically quantified.[12]

5.3.2. This compound Oxygenase (PaaABCDE) Activity Assay

The activity of the multicomponent oxygenase can be determined by monitoring the consumption of NADPH at 340 nm or by quantifying the product formation using LC-MS/MS.[11]

Procedure (adapted from Grishin et al., 2011): [11]

  • Prepare a reaction mixture containing 25 mM Tris, pH 7.5, 500 µM NADPH, 10 µM Fe(NH₄)₂(SO₄)₂, and 10 µM FAD.

  • Add the purified PaaA, PaaB, PaaC, and PaaE subunits to the reaction mixture.

  • Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding this compound to a final concentration of 300 µM.

  • Monitor the decrease in absorbance at 340 nm due to NADPH oxidation or stop the reaction at different time points and analyze the formation of the epoxide product by LC-MS/MS.

5.3.3. Dehydrogenase (PaaH) Activity Assay

The activity of 3-hydroxyadipyl-CoA dehydrogenase can be measured by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.[3]

5.3.4. Thiolase (PaaJ) Activity Assay

The thiolase activity can be assayed in the direction of thiolytic cleavage by monitoring the decrease in absorbance of the 3-oxoadipyl-CoA substrate or in the reverse direction by measuring the consumption of free CoA using DTNB.

Conclusion

The cloning and expression of this compound pathway genes provide a powerful toolkit for various biotechnological applications. The protocols and data presented in these application notes offer a foundation for researchers to successfully produce and characterize these valuable enzymes. Further optimization of expression conditions and enzyme engineering can lead to enhanced catalytic efficiencies and broader substrate specificities, expanding their utility in synthetic biology and industrial processes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Phenylacetyl-CoA Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of Phenylacetyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction yields and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental enzymatic reaction for this compound synthesis?

A1: The synthesis is catalyzed by a Phenylacetate-CoA ligase (PA-CoA ligase) or a similar acyl-CoA synthetase. The reaction proceeds in two main steps: the adenylation of phenylacetic acid (PAA) with ATP, followed by the thioesterification with Coenzyme A (CoA). The overall balanced reaction is: Phenylacetic Acid + ATP + CoA ⇌ this compound + AMP + Pyrophosphate (PPi).[1][2][3][4]

Q2: Which enzyme should I use for this synthesis?

A2: A Phenylacetate-CoA ligase (EC 6.2.1.30) is the most specific enzyme for this reaction.[5] However, some acyl-CoA synthetases with broad substrate specificity, such as 4-coumaroyl-CoA ligase (4CL), may also effectively catalyze the reaction.[6] It is recommended to screen several commercially available or recombinantly expressed enzymes to find one with the highest activity for phenylacetic acid.

Q3: What are the critical parameters to control for optimal yield?

A3: The most critical parameters to optimize are pH, temperature, substrate concentrations (PAA, ATP, CoA), enzyme concentration, and reaction time.[5] The stability of both the enzyme and the this compound product under the chosen conditions is also crucial.[5]

Q4: How can I monitor the progress of the reaction?

A4: The most common and reliable method for monitoring reaction progress is High-Performance Liquid Chromatography (HPLC).[5] By analyzing aliquots of the reaction mixture at different time points, you can quantify the formation of this compound and the consumption of substrates. A reverse-phase C18 column is typically used, with detection at approximately 260 nm, which is the absorbance maximum for the adenine (B156593) moiety in CoA.[5][6]

Q5: What are some known inhibitors of this compound ligase?

A5: The product, this compound, can itself cause product inhibition.[5] Additionally, high concentrations of the substrates, particularly PAA and ATP, can lead to substrate inhibition.[5][6] Other compounds that generally inhibit acyl-CoA synthetases include Triacsin C, which targets the enzyme by binding to the acyl-CoA substrate, and N-Ethylmaleimide, which irreversibly modifies essential cysteine residues.[7] Malonyl-CoA can act as a competitive inhibitor against the acid substrate.[7]

Troubleshooting Guide

This guide addresses common problems encountered during the enzymatic synthesis of this compound.

Issue 1: Low or No Yield of this compound

This is the most frequent issue. The following decision tree and table will guide you through the troubleshooting process.

G start Low / No Yield check_enzyme 1. Verify Enzyme Activity start->check_enzyme check_substrates 2. Check Substrate Quality & Concentrations start->check_substrates check_conditions 3. Assess Reaction Conditions start->check_conditions check_equilibrium 4. Address Reaction Equilibrium start->check_equilibrium sol_enzyme_pos Run positive control with a known substrate. check_enzyme->sol_enzyme_pos Inactive? sol_enzyme_new Use a fresh enzyme aliquot or new batch. check_enzyme->sol_enzyme_new Degraded? sol_substrates_fresh Use fresh, high-purity substrates (PAA, ATP, CoA). check_substrates->sol_substrates_fresh Degraded? sol_substrates_ratio Titrate substrate concentrations to find optimal ratio. check_substrates->sol_substrates_ratio Inhibitory? sol_conditions_ph Perform a pH screen (e.g., pH 7.0-9.0). check_conditions->sol_conditions_ph Suboptimal pH? sol_conditions_temp Optimize temperature (e.g., 25-37°C). check_conditions->sol_conditions_temp Suboptimal Temp? sol_equilibrium Add inorganic pyrophosphatase to hydrolyze PPi. check_equilibrium->sol_equilibrium Reversible?

Caption: Troubleshooting logic for low this compound yield.

Potential Cause Recommended Solution
Inactive Enzyme Confirm the enzyme is active by running a positive control with a substrate known to work well (e.g., p-coumaric acid for some 4CL enzymes).[6] Use a fresh aliquot or a new batch of enzyme. Some ligases are labile and may require stabilizers like glycerol.[2][3][4]
Suboptimal pH Enzyme activity is highly pH-dependent. The optimal pH for PA-CoA ligase is typically between 8.0 and 8.5.[2][3][4][5] Perform a pH screen using different buffers (e.g., Tris-HCl, HEPES) to find the ideal condition for your specific enzyme.
Incorrect Temperature The optimal temperature can vary. Screen a range of temperatures (e.g., 25°C, 30°C, 37°C) to determine the best condition for enzyme activity and stability.[6]
Substrate Degradation Ensure the purity and integrity of your substrates. ATP and CoA solutions are particularly susceptible to degradation. Prepare stock solutions fresh and store them appropriately.
Substrate Inhibition High concentrations of PAA or ATP can inhibit the enzyme.[5][6] Perform a titration of substrate concentrations to identify inhibitory levels and determine the optimal molar ratio. A common starting point is a 1:1.2:1.5 ratio of PAA:CoA:ATP.[5]
Reaction Equilibrium The synthesis reaction is reversible. The accumulation of pyrophosphate (PPi) can drive the reaction backward, limiting the yield.[6] To overcome this, add a small amount of inorganic pyrophosphatase to the reaction mixture to hydrolyze PPi to phosphate, thus driving the reaction forward.[6]
Product Degradation Thioester bonds can be unstable, particularly at high pH.[6] If you suspect product instability, check the pH and consider purifying the product promptly after the reaction is complete.
Issue 2: Multiple or Unexpected Peaks in HPLC Analysis
Potential Cause Recommended Solution
Substrate/Product Hydrolysis Peaks may correspond to AMP, ADP, or free CoA from the hydrolysis of ATP or the this compound product.[5] Use fresh ATP solutions and ensure the reaction pH is not excessively high to maintain product stability.[5][6]
Contaminating Enzymes If using a crude cell lysate or partially purified enzyme, other enzymes may be present that catalyze side reactions.[5] Use a more highly purified enzyme preparation.
Impure Starting Materials Verify the purity of your phenylacetic acid and other reagents, as impurities may lead to side products.

Data and Parameters

Optimizing reaction conditions is key to maximizing yield. The following tables provide starting points based on published data for Phenylacetate-CoA ligases.

Table 1: Kinetic Parameters of Phenylacetate-CoA Ligase (Note: Values are enzyme-specific and should be used as a guide)

SubstrateApparent Kₘ (µM)Source Organism
Phenylacetate14Azoarcus evansii[2][3][4]
Phenylacetate50Thermus thermophilus[8][9]
ATP60Azoarcus evansii[2][3][4]
ATP6Thermus thermophilus[8][9]
Coenzyme A45Azoarcus evansii[2][3][4]
Coenzyme A30Thermus thermophilus[8][9]

Table 2: Recommended Starting Conditions for Optimization

ParameterRecommended Range / ValueNotes
pH 7.5 - 8.5Optimal activity for PA-CoA ligase is often found between pH 8.0-8.5.[2][3][4][5]
Temperature 25 - 37 °CA standard starting temperature is 30°C.[6] Thermophilic enzymes may require much higher temperatures (e.g., 75°C).[8][9]
Phenylacetic Acid 0.5 - 5 mMTitrate to balance activity and avoid substrate inhibition.
ATP 1 - 10 mMEnsure ATP is not limiting but avoid high concentrations that may inhibit.
Coenzyme A 0.5 - 5 mM
MgCl₂ 2 - 10 mMMagnesium is an essential cofactor for the reaction.
Incubation Time 1 - 4 hoursMonitor via HPLC to determine the optimal reaction time.[6]

Experimental Protocols

Protocol 1: Small-Scale Enzymatic Synthesis of this compound

This protocol is ideal for initial screening and optimization studies.[6]

1. Reagent Preparation:

  • Prepare a 1 M stock solution of Tris-HCl, pH 8.0.

  • Prepare stock solutions of 100 mM Phenylacetic Acid, 100 mM ATP (disodium salt), 50 mM Coenzyme A (lithium salt), and 1 M MgCl₂ in high-purity water.[6]

  • (Optional) Prepare a stock solution of inorganic pyrophosphatase at 100 U/mL.

2. Reaction Assembly (100 µL Total Volume):

  • To a microcentrifuge tube, add the following in order:

    • 58 µL Deionized Water

    • 10 µL of 1 M Tris-HCl, pH 8.0 (Final: 100 mM)

    • 10 µL of 1 M MgCl₂ (Final: 100 mM)

    • 5 µL of 100 mM Phenylacetic Acid (Final: 5 mM)

    • 10 µL of 100 mM ATP (Final: 10 mM)

    • 5 µL of 50 mM CoA (Final: 2.5 mM)

    • 1 µL of inorganic pyrophosphatase (Optional, Final: 1 U/mL)

    • 1 µL of Phenylacetate-CoA ligase solution (add last to initiate)

3. Incubation:

  • Mix gently by pipetting.

  • Incubate the reaction at 30°C for 1-4 hours.[6] The optimal time should be determined by monitoring product formation.

4. Reaction Termination and Analysis:

  • Stop the reaction by adding an equal volume (100 µL) of ice-cold methanol (B129727) or by heat inactivation at 95°C for 5 minutes.[6]

  • Centrifuge the mixture at >14,000 x g for 10 minutes to pellet the precipitated protein.[6]

  • Analyze the supernatant for this compound formation using reverse-phase HPLC.[6]

G prep 1. Prepare Stocks (Buffer, Substrates, Enzyme) mix 2. Assemble Reaction Mixture prep->mix incubate 3. Incubate (e.g., 30°C, 1-4h) mix->incubate terminate 4. Terminate Reaction (Methanol or Heat) incubate->terminate analyze 5. Centrifuge & Analyze Supernatant (HPLC) terminate->analyze

Caption: General workflow for this compound enzymatic synthesis.

Protocol 2: Preparative-Scale Synthesis and Purification

This protocol is for generating larger quantities of the product.[6]

1. Scale-Up Reaction:

  • Scale up the reaction mixture from Protocol 1 to the desired final volume (e.g., 10 mL). Adjust the amount of enzyme proportionally.

2. Incubation and Monitoring:

  • Incubate at the pre-determined optimal temperature.

  • Monitor the reaction progress by taking small aliquots (e.g., 20 µL) for HPLC analysis at regular intervals (e.g., every 30-60 minutes) until the reaction reaches completion or plateaus.

3. Purification:

  • Terminate the reaction as described above.

  • Purify the this compound from the supernatant using preparative reverse-phase HPLC.

  • Collect the fractions corresponding to the this compound peak.

  • Lyophilize (freeze-dry) the purified fractions to obtain the product as a solid.[6]

4. Quantification:

  • Determine the concentration of the purified product by measuring its absorbance at 260 nm and using the molar extinction coefficient of adenosine (B11128) (ε₂₆₀ = 15,400 M⁻¹cm⁻¹), as the adenine moiety of CoA dominates the UV absorbance.[6]

References

Technical Support Center: Chemical Synthesis of Phenylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Phenylacetyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the chemical synthesis of this compound?

A1: The most common chemical synthesis methods involve the activation of phenylacetic acid to a more reactive species, followed by its reaction with the thiol group of Coenzyme A. Two effective methods for this activation are the symmetric anhydride (B1165640) method and the mixed anhydride method.[1][2] The mixed anhydride method, often employing reagents like ethyl chloroformate or isobutyl chloroformate, is widely used for preparing acyl-CoA derivatives.[2]

Q2: What are the critical parameters to control for optimal yield in the chemical synthesis of this compound?

A2: Several parameters are critical for optimizing the yield of this compound. These include the purity of starting materials (phenylacetic acid and Coenzyme A), the choice of solvent and coupling reagents, reaction temperature, and pH control during the reaction with Coenzyme A. Anhydrous conditions are crucial during the activation of phenylacetic acid to prevent hydrolysis of the anhydride intermediate.[1]

Q3: How can I monitor the progress of the synthesis reaction?

A3: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC). By analyzing aliquots of the reaction mixture over time, you can observe the formation of this compound and the consumption of Coenzyme A. A reverse-phase C18 column is typically used, with detection at 260 nm to visualize the adenine (B156593) moiety of CoA.[1]

Q4: What are the main challenges in the purification of this compound?

A4: Purification of this compound can be challenging due to its relative instability in aqueous solutions and the presence of unreacted starting materials and byproducts. Reverse-phase HPLC is a common method for purification. It is also important to handle the purified product with care, minimizing exposure to high temperatures and alkaline pH to prevent hydrolysis of the thioester bond.

Q5: How should I store the synthesized this compound?

A5: For long-term stability, this compound should be stored as a lyophilized powder at -20°C or -80°C. If in solution, it should be prepared fresh and kept on ice. Aqueous solutions are prone to hydrolysis, especially at neutral to alkaline pH.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield of this compound Incomplete activation of phenylacetic acid: The formation of the anhydride intermediate may be inefficient.Ensure anhydrous conditions during the activation step. Use fresh, high-purity coupling reagents (e.g., DCC, EDC, or ethyl chloroformate).[1]
Hydrolysis of the anhydride intermediate: Presence of water can lead to the breakdown of the reactive anhydride.Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal pH during reaction with Coenzyme A: The thiol group of Coenzyme A needs to be deprotonated for nucleophilic attack, but a very high pH can cause hydrolysis of the product.Maintain the pH of the reaction mixture between 7.5 and 8.0 during the addition of the anhydride.[1]
Degradation of Coenzyme A: Coenzyme A can be unstable, especially if subjected to multiple freeze-thaw cycles or improper storage.Use fresh, high-quality Coenzyme A. Prepare solutions immediately before use.
Presence of Multiple Products in HPLC Formation of byproducts from side reactions: In the mixed anhydride method, the nucleophile (Coenzyme A) may attack the wrong carbonyl group of the mixed anhydride.[3]Use a sterically hindered chloroformate, such as isobutyl chloroformate, to favor the attack at the desired phenylacetyl carbonyl.[3]
Hydrolysis of this compound: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH or elevated temperatures.Maintain a slightly acidic to neutral pH during purification and storage. Keep samples on ice whenever possible.
Presence of unreacted starting materials: The reaction may not have gone to completion.Increase the reaction time or adjust the stoichiometry of the reactants. Monitor the reaction by HPLC to determine the optimal reaction time.[1]
Difficulty in Purifying the Product Co-elution with byproducts or starting materials: Similar retention times of the product and impurities can make separation difficult.Optimize the HPLC gradient and mobile phase composition. Consider using a different stationary phase or purification technique like solid-phase extraction.
Product degradation during purification: The product may be hydrolyzing on the column or during fraction collection.Use buffered mobile phases and collect fractions in tubes containing a small amount of acid to lower the pH. Work quickly and at low temperatures.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the chemical synthesis of acyl-CoAs, which can be used as a starting point for optimizing this compound synthesis. Specific yields for this compound are not widely reported and should be determined empirically.

ParameterSymmetric Anhydride MethodMixed Anhydride Method
Activating Reagent DCC or EDC[1]Ethyl chloroformate or Isobutyl chloroformate[2][3]
Stoichiometry (Acid:Activating Reagent) 2:1[1]1:1
Stoichiometry (Anhydride:CoA) 1.5:1[1]Typically a slight excess of the mixed anhydride
Reaction pH (with CoA) 7.5 - 8.0[1]~7.5[2]
Typical Solvent Anhydrous THF or Dichloromethane[1]Anhydrous THF or Pyridine[2]
Typical Reaction Time (Activation) 2-4 hours[1]30-60 minutes
Typical Reaction Time (with CoA) 1-2 hours[1]1-2 hours
Typical Purity (Post-HPLC) >95%>95%

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via the Mixed Anhydride Method

This protocol is adapted from the general method for synthesizing phenylacyl-CoA thioesters.[2]

Materials:

  • Phenylacetic acid

  • Ethyl chloroformate

  • Triethylamine (B128534) or Pyridine (B92270)

  • Coenzyme A (trilithium salt or free acid)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium Bicarbonate (KHCO₃) solution (1 M)

  • Sodium nitroprusside solution

  • HPLC system with a C18 column

Procedure:

  • Preparation of the Mixed Anhydride:

    • Dissolve phenylacetic acid in anhydrous THF.

    • Add an equimolar amount of triethylamine or pyridine and stir the solution at room temperature.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add an equimolar amount of ethyl chloroformate and stir the reaction mixture for 30-60 minutes at 0°C.

  • Synthesis of this compound:

    • In a separate flask, dissolve Coenzyme A in a cold aqueous solution of 1 M KHCO₃, adjusting the pH to approximately 7.5.[2]

    • Slowly add the freshly prepared mixed anhydride solution to the Coenzyme A solution with vigorous stirring, while maintaining the pH at ~7.5 by adding small amounts of 1 M KHCO₃ as needed.

    • Monitor the disappearance of free Coenzyme A by taking a small aliquot of the reaction mixture and spotting it on filter paper, followed by dipping in a sodium nitroprusside solution. The disappearance of a pink color indicates the consumption of free CoA.[2]

    • Allow the reaction to proceed for 1-2 hours on ice.

  • Purification and Quantification:

    • Purify the this compound from the reaction mixture using preparative reverse-phase HPLC.

    • Monitor the elution profile at 260 nm.

    • Collect the fractions containing the product peak.

    • Lyophilize the purified fractions to obtain this compound as a solid.

    • Determine the concentration of the purified this compound by measuring its absorbance at 260 nm using the extinction coefficient of adenosine (B11128) (ε₂₆₀ = 15,400 M⁻¹cm⁻¹).

Visualizations

Chemical_Synthesis_Workflow cluster_activation Step 1: Phenylacetic Acid Activation cluster_coupling Step 2: Coupling with Coenzyme A cluster_purification Step 3: Purification PA Phenylacetic Acid MA Mixed Anhydride Intermediate PA->MA ECF Ethyl Chloroformate ECF->MA Base Base (e.g., Pyridine) Base->MA PACoA_crude Crude this compound MA->PACoA_crude CoA Coenzyme A Solution (pH 7.5) CoA->PACoA_crude HPLC Reverse-Phase HPLC PACoA_crude->HPLC PACoA_pure Purified this compound HPLC->PACoA_pure

Caption: Workflow for the chemical synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Activation Check Activation Step (Anhydrous conditions? Reagent quality?) Start->Check_Activation Check_Coupling Check Coupling Step (pH control? CoA quality?) Start->Check_Coupling Check_Purification Optimize Purification (HPLC gradient? Temperature?) Start->Check_Purification Side_Reaction Side Reaction Suspected? (e.g., wrong carbonyl attack) Start->Side_Reaction Solution1 Use anhydrous solvents & fresh reagents. Check_Activation->Solution1 Solution2 Maintain pH 7.5-8.0 & use fresh CoA. Check_Coupling->Solution2 Solution3 Modify HPLC method. Check_Purification->Solution3 Solution4 Use sterically hindered chloroformate. Side_Reaction->Solution4

Caption: Troubleshooting decision tree for this compound synthesis.

References

troubleshooting low yield in Phenylacetyl-CoA production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic synthesis of Phenylacetyl-CoA, particularly focusing on resolving issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic reaction for this compound synthesis?

A1: The enzymatic synthesis of this compound is typically catalyzed by Phenylacetate-CoA ligase (EC 6.2.1.30). This enzyme facilitates the reaction of phenylacetic acid (PA) with Coenzyme A (CoA) and adenosine (B11128) triphosphate (ATP) to produce this compound, adenosine monophosphate (AMP), and inorganic pyrophosphate (PPi).[1][2]

Q2: My this compound yield is significantly lower than expected. What are the common causes?

A2: Low yields in this compound synthesis can arise from several factors. The most common issues include suboptimal reaction conditions (pH and temperature), incorrect substrate concentrations leading to enzyme inhibition, enzyme instability or inactivity, and degradation of substrates or the final product.[3][4][5]

Q3: How can I monitor the progress of my this compound synthesis reaction?

A3: The progress of the reaction can be effectively monitored by High-Performance Liquid Chromatography (HPLC).[3] A reverse-phase C18 column is commonly used to separate the product, this compound, from the substrates. Detection is typically performed by measuring the absorbance at 260 nm, which corresponds to the adenine (B156593) moiety of Coenzyme A.[4]

Q4: What are the optimal pH and temperature for the Phenylacetate-CoA ligase enzyme?

A4: The optimal pH for Phenylacetate-CoA ligase activity is generally in the range of 8.0 to 8.5.[1][2][3] The optimal temperature can vary depending on the source of the enzyme, but a common starting point for in vitro synthesis is around 30°C to 37°C.[2][3][6]

Q5: Can substrate inhibition occur in this reaction?

A5: Yes, high concentrations of the substrates, particularly phenylacetic acid or ATP, can lead to substrate inhibition, which will reduce the reaction rate and overall yield.[3][4] It is crucial to perform concentration titrations to determine the optimal concentrations for your specific experimental setup.

Troubleshooting Guide

Issue: Low to No this compound Product Detected

Potential Cause 1: Suboptimal Reaction pH

  • Recommended Solution: The activity of Phenylacetate-CoA ligase is highly dependent on the pH of the reaction buffer.[3] It is recommended to prepare buffers across a pH range of 7.5 to 9.0 to determine the optimal pH for your specific enzyme. Tris-HCl is a commonly used buffer for this reaction.[3]

Potential Cause 2: Incorrect Substrate Concentrations

  • Recommended Solution: The molar ratios of the substrates (phenylacetic acid, ATP, and CoA) are critical for efficient synthesis. A common starting point is a molar ratio of 1:1.5:1.2 for phenylacetic acid:ATP:CoA.[3] To avoid substrate inhibition, it is advisable to perform experiments with varying substrate concentrations to identify the optimal levels.

Potential Cause 3: Enzyme Instability or Inactivity

  • Recommended Solution: Ensure that the Phenylacetate-CoA ligase has been stored at the recommended temperature (typically -20°C or -80°C) and handled properly to prevent loss of activity.[3] If using a crude enzyme preparation, consider purifying the enzyme to remove proteases or other interfering components. The addition of stabilizing agents like glycerol (B35011) may also be beneficial.[1][2]

Potential Cause 4: Substrate or Product Degradation

  • Recommended Solution: The thioester bond in this compound can be susceptible to hydrolysis. Ensure that the reaction and storage pH are within an optimal range. Freshly prepare ATP and CoA solutions, as they can degrade over time.[7] Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Potential Cause 5: Reaction Equilibrium Limiting Product Formation

  • Recommended Solution: The synthesis of this compound produces inorganic pyrophosphate (PPi). The accumulation of PPi can drive the reverse reaction, limiting the net product yield. Adding an inorganic pyrophosphatase to the reaction mixture will hydrolyze PPi and shift the equilibrium towards product formation.[4]

Data Presentation

Table 1: Kinetic Parameters of Phenylacetate-CoA Ligase
SubstrateEnzyme SourceKm (µM)Vmax or kcatReference
Phenylacetic AcidAzoarcus evansii1440 s-1 (kcat)[1][2]
ATPAzoarcus evansii60-[1][2]
CoAAzoarcus evansii45-[1][2]
Phenylacetic AcidThermus thermophilus HB275024 µmol/min/mg[6]
ATPThermus thermophilus HB276-[6]
CoAThermus thermophilus HB2730-[6]
Table 2: Recommended Starting Reaction Conditions
ParameterRecommended ValueNotes
pH8.0 - 8.5Optimal for Phenylacetate-CoA ligase activity.[1][2][3]
Temperature30°CA good starting point for in vitro reactions.[3]
Phenylacetic Acid1 mMAdjust based on kinetic parameters and potential for inhibition.
ATP1.5 mMShould be in excess relative to the limiting substrate.
Coenzyme A1.2 mMShould be in excess relative to the limiting substrate.
MgCl₂2-10 mMMg2+ is a required cofactor for the enzyme.
Enzyme Concentration1-5 µMEmpirically determine the optimal concentration.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound
  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following reagents in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0):

    • Phenylacetic acid (to a final concentration of 1 mM)

    • ATP (to a final concentration of 1.5 mM)

    • Coenzyme A (to a final concentration of 1.2 mM)

    • MgCl₂ (to a final concentration of 5 mM)

    • Nuclease-free water to the desired final volume.

  • Enzyme Addition: Initiate the reaction by adding Phenylacetate-CoA ligase to a final concentration of 1-5 µM.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by flash-freezing in liquid nitrogen.[4]

  • Analysis: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Analyze the supernatant for this compound formation using HPLC.[4]

Protocol 2: HPLC Analysis of this compound
  • Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) in water, with both solvents containing 0.1% trifluoroacetic acid.

  • Detection: Monitor the absorbance at 260 nm to detect the adenine moiety of CoA and its derivatives.

  • Quantification: The concentration of this compound can be determined by comparing the peak area to a standard curve of known concentrations.

Visualizations

Phenylacetyl_CoA_Pathway PA Phenylacetic Acid PCL Phenylacetate-CoA Ligase PA->PCL ATP ATP ATP->PCL CoA Coenzyme A CoA->PCL PACoA This compound PCL->PACoA AMP AMP PCL->AMP PPi PPi PCL->PPi

Caption: Enzymatic synthesis of this compound.

Troubleshooting_Workflow start Low this compound Yield check_enzyme Check Enzyme Activity & Stability start->check_enzyme check_conditions Verify Reaction Conditions (pH, Temp) check_enzyme->check_conditions Enzyme OK optimize_enzyme Use Fresh Enzyme / Add Stabilizers check_enzyme->optimize_enzyme Enzyme Inactive check_substrates Assess Substrate Quality & Concentration check_conditions->check_substrates Conditions OK optimize_conditions Optimize pH and Temperature check_conditions->optimize_conditions Suboptimal optimize_substrates Titrate Substrate Concentrations check_substrates->optimize_substrates Suboptimal add_pyrophosphatase Add Pyrophosphatase check_substrates->add_pyrophosphatase Substrates OK optimize_enzyme->start optimize_conditions->start optimize_substrates->start success Improved Yield add_pyrophosphatase->success

Caption: Troubleshooting workflow for low this compound yield.

Logical_Relationship cluster_inputs Reaction Inputs cluster_process Process cluster_outputs Reaction Outputs cluster_inhibitors Inhibitors Enzyme Active Enzyme Reaction Enzymatic Reaction Enzyme->Reaction Substrates Correct Substrate Ratio Substrates->Reaction Conditions Optimal pH & Temperature Conditions->Reaction Product High this compound Yield Reaction->Product Inhibitor1 Substrate Inhibition Inhibitor1->Reaction Inhibitor2 Product Degradation Inhibitor2->Product Inhibitor3 PPi Accumulation Inhibitor3->Reaction

Caption: Factors influencing this compound yield.

References

minimizing by-product formation in Phenylacetyl-CoA reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during experiments involving Phenylacetyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic reaction for synthesizing this compound?

A1: The primary reaction is the ligation of phenylacetic acid (PAA) and Coenzyme A (CoA), catalyzed by this compound ligase (PCL), also known as Phenylacetate-CoA ligase (EC 6.2.1.30). This reaction is ATP-dependent and produces this compound, AMP, and pyrophosphate (PPi).[1][2][3][4]

Q2: What are the common by-products observed in this compound synthesis reactions?

A2: Common by-products can include the hydrolysis of ATP to ADP and AMP, and the degradation of the product, this compound, back to phenylacetic acid and CoA.[5] Additionally, if using crude enzyme preparations, contaminating enzymes may lead to the formation of other unwanted products.[5] In downstream metabolic pathways, reactive intermediates of this compound degradation can sometimes be diverted into non-productive shunt products, such as dihydrotropone-2-carboxyl-CoA.

Q3: How can I monitor the progress of the reaction and detect by-products?

A3: High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring the reaction.[5] A reversed-phase C18 column is typically used to separate this compound from substrates and by-products.[6] Detection is commonly performed by monitoring UV absorbance at 260 nm, which is characteristic of the adenine (B156593) moiety of Coenzyme A.[7][8]

Troubleshooting Guides

This section provides solutions to common issues encountered during this compound reactions.

Issue 1: Low Yield of this compound
Potential CauseRecommended Solution
Suboptimal pH The activity of this compound ligase is highly pH-dependent. The optimal pH is typically between 8.0 and 8.5.[2][4][5] It is advisable to perform a pH screen using different buffers (e.g., Tris-HCl, phosphate) to find the optimal condition for your specific enzyme.
Incorrect Substrate Concentrations The molar ratio of the substrates significantly affects the reaction equilibrium. A common starting point is a 1:1.5:1.2 molar ratio of phenylacetic acid:ATP:CoA.[5] High concentrations of substrates, particularly ATP and phenylacetic acid, can cause substrate inhibition.[5][9][10][11]
Enzyme Instability or Inactivity Ensure the enzyme is stored at the recommended temperature (typically -80°C) and handled gently.[12] The addition of stabilizing agents like glycerol (B35011) can be beneficial.[2] If using a crude enzyme preparation, consider purification to remove proteases.[5]
Degradation of Substrates ATP and Coenzyme A are susceptible to degradation. Prepare fresh stock solutions and store them in aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.[12]
Product Instability The thioester bond in this compound can be hydrolyzed, especially at non-optimal pH. Once the reaction is complete, store the product at low temperatures (-80°C).[12]
Issue 2: Presence of Multiple Peaks in HPLC Analysis, Indicating By-product Formation
Potential CauseRecommended Solution
Side Reactions Catalyzed by the Primary Enzyme The enzyme itself may catalyze side reactions. Optimizing reaction conditions such as pH and temperature can help minimize these.[5]
Contaminating Enzymes If using a crude enzyme lysate, other enzymes may be present that can lead to the formation of by-products. Purifying the this compound ligase is recommended.
Hydrolysis of ATP or Product Unwanted peaks may correspond to AMP, ADP, or free Coenzyme A due to hydrolysis.[5] Use fresh ATP solutions and maintain optimal pH and temperature to ensure product stability.[5]
Impure Starting Materials Verify the purity of your phenylacetic acid, ATP, and Coenzyme A. Impurities can lead to the formation of unexpected products.[5]

Quantitative Data

The following tables summarize key kinetic parameters for this compound ligase from different organisms. This data can be a useful reference for designing experiments.

Table 1: Kinetic Parameters of this compound Ligase from Azoarcus evansii [2]

SubstrateApparent Km (µM)
Phenylacetic Acid14
ATP60
Coenzyme A45

Table 2: Kinetic Parameters of this compound Ligase from Thermus thermophilus

SubstrateApparent Km (µM)
Phenylacetic Acid50
ATP6
Coenzyme A30

Table 3: Catalytic Efficiency of this compound Ligase from Penicillium chrysogenum with Various Substrates [13]

Substratekcat/Km (mM-1s-1)
Phenylacetic Acid (PAA)0.23 ± 0.06
Phenoxyacetic Acid (POA)7.8 ± 1.2
trans-Cinnamic Acid310 ± 40

Experimental Protocols

General Protocol for in vitro this compound Synthesis

This protocol provides a starting point for the enzymatic synthesis of this compound. Optimization of specific parameters will likely be required.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Add the substrates to the following final concentrations:

      • Phenylacetic acid: 1 mM

      • ATP: 1.5 mM

      • Coenzyme A: 1.2 mM

      • MgCl₂: 5 mM

    • Mix gently by pipetting.[5]

  • Enzyme Addition:

    • Initiate the reaction by adding purified this compound ligase to a final concentration of 1-5 µM.[5]

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for 1-2 hours.[5]

  • Stopping the Reaction:

    • Terminate the reaction by adding 10% (v/v) perchloric acid or by flash-freezing in liquid nitrogen.[5]

  • Analysis:

    • Analyze the reaction mixture for the formation of this compound using HPLC.[5]

HPLC Method for this compound Analysis

This is a representative HPLC method for separating this compound.

  • System: Agilent 1100 Series HPLC or equivalent.[6]

  • Column: Reversed-phase C18 column (e.g., Kinetex C18, 100 Å, 2.6 µm, 100 x 4.6 mm).[6]

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[6]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[6]

  • Gradient: A linear gradient from 20% B to 100% B over 15 minutes is a good starting point.[6]

  • Flow Rate: 0.8 mL/min.[6]

  • Detection: UV at 260 nm.[6]

Visualizations

The following diagrams illustrate the key reaction and a potential workflow for troubleshooting.

Phenylacetyl_CoA_Synthesis PAA Phenylacetic Acid PCL This compound Ligase (PCL) PAA->PCL ATP ATP ATP->PCL CoA Coenzyme A CoA->PCL PACoA This compound PCL->PACoA AMP AMP PCL->AMP PPi Pyrophosphate (PPi) PCL->PPi

Fig 1. Enzymatic synthesis of this compound.

Troubleshooting_Workflow start Low Yield or By-products in this compound Reaction check_enzyme Verify Enzyme Activity and Stability start->check_enzyme optimize_substrates Optimize Substrate Concentrations and Ratios check_enzyme->optimize_substrates optimize_conditions Optimize Reaction Conditions (pH, Temp) optimize_substrates->optimize_conditions check_purity Check Purity of Starting Materials optimize_conditions->check_purity purify_enzyme Purify Enzyme (if using crude lysate) check_purity->purify_enzyme analyze_hplc Analyze by HPLC purify_enzyme->analyze_hplc analyze_hplc->check_enzyme Issue Persists success Successful Synthesis analyze_hplc->success Issue Resolved

Fig 2. Troubleshooting workflow for this compound reactions.

References

purification strategies to remove unreacted phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Phenylacetic Acid

Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted phenylacetic acid (PAA) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method to remove unreacted phenylacetic acid?

A1: The most common method is a liquid-liquid extraction using a mild aqueous base. Phenylacetic acid, being a carboxylic acid, readily reacts with a base (like sodium bicarbonate or sodium carbonate) to form its water-soluble salt, sodium phenylacetate. This salt is then extracted from the organic phase, which contains your desired (presumably neutral or basic) product, into the aqueous phase.

Q2: How do I choose the right purification strategy for my specific compound and reaction mixture?

A2: The choice of strategy depends on the properties of your desired compound and the impurities present.

  • Liquid-Liquid Extraction (Acid-Base): Ideal when your desired product is neutral or basic and is stable to mild aqueous bases. This is the fastest and most common method.

  • Column Chromatography: Use this method when your product has a different polarity from phenylacetic acid. Phenylacetic acid is quite polar and will adhere strongly to polar stationary phases like silica (B1680970) gel. This method is excellent for separating compounds with similar solubilities but different polarities.

  • Recrystallization: This is a suitable option if your desired product is a solid with solubility characteristics significantly different from phenylacetic acid in a given solvent. The goal is to find a solvent where your product's solubility is high at elevated temperatures but low at cooler temperatures, while PAA remains in the solution.

Q3: How can I monitor the removal of phenylacetic acid during the purification process?

A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. Spot your crude reaction mixture, the purified fractions, and a standard of pure phenylacetic acid on a TLC plate. The disappearance of the PAA spot from your product fractions indicates successful removal. For acidic compounds like PAA, streaking can be minimized by adding a small amount of acetic or formic acid to the mobile phase.

Troubleshooting Guide 1: Liquid-Liquid Extraction

This section addresses common issues encountered during the removal of phenylacetic acid via basic aqueous extraction.

Issue: I've washed my organic layer with a basic solution, but I still have phenylacetic acid contamination. What went wrong?
  • Possible Cause 1: Insufficient Base. You may not have used enough base to neutralize all the phenylacetic acid. The stoichiometry should be at least 1:1, but using a slight excess of base is recommended.

  • Solution: Perform additional washes with the basic solution. After each wash, you can test the pH of the aqueous layer; it should be basic. Continue washing until the pH of the aqueous wash remains unchanged and basic.

  • Possible Cause 2: Base is too weak. For some applications, sodium bicarbonate (pKa of conjugate acid is 6.4) may not be sufficiently basic to deprotonate PAA (pKa ~4.3) completely and efficiently, especially if the organic solvent stabilizes the acid form.

  • Solution: Switch to a stronger base like sodium carbonate (pKa of conjugate acid is 10.3) or a dilute solution of sodium hydroxide (B78521) (~1 M). Be cautious with strong bases like NaOH, as they can cause hydrolysis of sensitive functional groups (e.g., esters) in your desired product.

Issue: A thick, stable emulsion has formed between the organic and aqueous layers. How can I break it?

An emulsion is a stable mixture of two immiscible liquids, often stabilized by surfactant-like molecules or fine particulates.[1][2] Vigorous shaking is a common cause.[2]

  • Solution 1: Be Patient. Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, emulsions will break on their own.

  • Solution 2: Gentle Swirling. To prevent emulsions, use gentle swirling or inverting of the separatory funnel instead of vigorous shaking. This maintains surface area contact without the high energy that forms emulsions.[1]

  • Solution 3: "Salting Out". Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[1][3] This increases the ionic strength and density of the aqueous layer, which helps to force the separation of the two phases.

  • Solution 4: Centrifugation. If the volume is manageable, transferring the mixture to centrifuge tubes and spinning at a moderate speed is a very effective method for breaking emulsions.[2]

  • Solution 5: Filtration. Passing the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion by disrupting the droplet interfaces.[3]

Experimental Protocol: Basic Extraction of Phenylacetic Acid
  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any CO₂ pressure that builds up. Avoid vigorous shaking to prevent emulsion formation.[1]

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the washing process (steps 2-4) one or two more times.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and help break any minor emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter away the drying agent and concentrate the solvent under reduced pressure to isolate the purified product.

Data Summary: Base Selection for Extraction
BaseConcentrationpKa (Conjugate Acid)Use Case & Comments
Sodium Bicarbonate (NaHCO₃)Saturated Solution (~8%)6.4Recommended first choice. Mild and effective for removing PAA. Generates CO₂ gas, requiring frequent venting.
Sodium Carbonate (Na₂CO₃)5-10% Solution10.3Stronger base than NaHCO₃. Useful if bicarbonate washes are ineffective. Less CO₂ evolution.
Sodium Hydroxide (NaOH)0.5 - 1 M Solution~15.7Use with caution. Very effective but can hydrolyze sensitive functional groups like esters or amides.

// Nodes start [label="Start:\nCrude Reaction Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; dissolve [label="Dissolve in Organic\nSolvent (e.g., EtOAc)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_base [label="Add Aqueous Base\n(e.g., sat. NaHCO3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mix [label="Gently Mix & Vent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separate [label="Separate Layers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aqueous_layer [label="Aqueous Layer:\nContains Sodium Phenylacetate", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; organic_layer [label="Organic Layer:\nContains Desired Product", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; brine_wash [label="Wash with Brine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="Dry over Na2SO4,\nFilter", fillcolor="#4285F4", fontcolor="#FFFFFF"]; concentrate [label="Concentrate Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End:\nPurified Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; discard [label="Discard", fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.5];

// Edges start -> dissolve; dissolve -> add_base; add_base -> mix; mix -> separate; separate -> aqueous_layer [label="Bottom Layer\n(if solvent is less dense than water)"]; separate -> organic_layer [label="Top Layer"]; aqueous_layer -> discard; organic_layer -> brine_wash; brine_wash -> dry; dry -> concentrate; concentrate -> end; } Caption: Workflow for removing Phenylacetic Acid via basic extraction.

Troubleshooting Guide 2: Column Chromatography

This section addresses common issues encountered when using column chromatography to separate phenylacetic acid from a product.

Issue: The phenylacetic acid is streaking badly down the column and contaminating all my fractions.
  • Possible Cause: The acidic nature of PAA can lead to strong, non-ideal interactions with the silica gel stationary phase, causing band tailing or streaking.

  • Solution: Add a small amount of a volatile acid, such as acetic acid or formic acid (0.5-2%), to your eluent. This suppresses the ionization of both the PAA and the acidic silanol (B1196071) groups on the silica surface, leading to sharper bands and better separation.[4]

Issue: I can't find a solvent system that separates my product from the phenylacetic acid.
  • Possible Cause: Your product and PAA may have very similar polarities.

  • Solution 1: Use a Gradient Elution. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by slowly adding a more polar solvent (e.g., ethyl acetate). This will elute the less polar compounds first and requires a more polar mobile phase to elute the more polar PAA. A typical gradient might be from 100% hexane (B92381) to 50:50 hexane:ethyl acetate.

  • Solution 2: Change the Stationary Phase. If silica gel (acidic) is not working, consider using a different stationary phase. Neutral alumina (B75360) can be effective for separating acidic compounds.[4] For very polar products, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile) might provide a better separation.[4]

Experimental Protocol: Column Chromatography Purification
  • TLC Analysis: First, determine an appropriate solvent system using TLC. An ideal system will show good separation between your product and PAA, with the Rf of the desired compound being around 0.2-0.4.[4] Phenylacetic acid is polar and will typically have a low Rf value.

  • Column Packing: Pack a glass column with silica gel or alumina using either a dry or wet packing method. Ensure the packing is uniform to avoid channeling.[5]

  • Sample Loading: Dissolve the crude mixture in a minimum amount of the eluent or a volatile solvent. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or vials.

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain your purified product, free of phenylacetic acid.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Data Summary: Eluent Systems for Silica Gel Chromatography
Eluent System (v/v)PolarityTypical Elution OrderComments
Hexane / Ethyl AcetateLow to HighNon-polar compounds elute first, followed by more polar compounds. PAA will elute late.A gradient from 5% to 50% Ethyl Acetate in Hexane is a good starting point.
Dichloromethane / Methanol (B129727)Medium to HighLess polar compounds elute first. PAA will require a higher percentage of methanol to elute.Useful for more polar products. A gradient from 1% to 10% Methanol is common.
Eluent + 1% Acetic AcidVariesSame as above, but with improved peak shape for acidic compounds.Recommended for reducing tailing of PAA and improving resolution.[4]

// Nodes start [label="Start:\nCrude Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; tlc [label="Develop Eluent System\nvia TLC", fillcolor="#F1F3F4", fontcolor="#202124"]; pack_column [label="Pack Column with\nStationary Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load_sample [label="Load Sample onto\nColumn", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elute [label="Elute with Solvent\n(Isocratic or Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Collect Fractions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Analyze Fractions\nby TLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; combine [label="Combine Pure\nFractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; concentrate [label="Concentrate Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End:\nPurified Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> tlc; tlc -> pack_column; pack_column -> load_sample; load_sample -> elute; elute -> collect; collect -> analyze; analyze -> combine [label="Identify Pure Fractions"]; combine -> concentrate; concentrate -> end; } Caption: Workflow for removing Phenylacetic Acid via column chromatography.

Troubleshooting Guide 3: Recrystallization

This section addresses common issues encountered when using recrystallization to remove phenylacetic acid.

Issue: My desired compound will not crystallize from the solution.
  • Possible Cause 1: Solution is not saturated. Too much solvent may have been added, preventing the solution from becoming supersaturated upon cooling.

  • Solution: Gently heat the solution to evaporate some of the solvent. Allow it to cool again. Repeat until crystals form upon cooling.

  • Possible Cause 2: Lack of nucleation sites. Crystal growth requires a starting point (a nucleus).

  • Solution: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The small glass particles scratched off can serve as nucleation sites. Alternatively, add a tiny "seed" crystal of your pure product to the cooled solution.

Issue: The recovered crystals are still impure and contain phenylacetic acid.
  • Possible Cause: The chosen solvent may not be optimal, causing PAA to co-crystallize with your product. Phenylacetic acid itself crystallizes well from hot water.

  • Solution: The key is to find a solvent where the solubility of your product and PAA are very different. Consult solubility data. You may need to try a mixed solvent system. The ideal solvent dissolves the compound well when hot but poorly when cold, while impurities (PAA) remain soluble even when cold.[2]

Experimental Protocol: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which your desired product is highly soluble at high temperatures but sparingly soluble at low temperatures. Phenylacetic acid should ideally remain soluble at low temperatures in this solvent.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the purified crystals completely to remove all traces of solvent.

Data Summary: Solubility of Phenylacetic Acid in Common Solvents
SolventSolubility at 20-25°CBoiling Point (°C)Comments on Suitability for Recrystallization
Water1.66 g / 100 mL[6]100PAA is sparingly soluble in cold water but more soluble in hot water. Can be used to recrystallize PAA itself.
EthanolSoluble[6]78PAA is very soluble. May not be a good choice unless the desired product is insoluble.
Diethyl EtherSoluble[6]35PAA is very soluble. Low boiling point can make it a convenient solvent to remove.
ChloroformSoluble[6]61Good solvent for PAA.
TolueneSoluble111PAA is soluble.
HexaneInsoluble (qualitative)69Since PAA is insoluble, hexane could be a good recrystallization solvent if the desired product is soluble.

// Nodes start [label="Select a\nTest Solvent", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124", width=2.5, height=0.7]; dissolve_cold [label="Is Product Soluble\nin Cold Solvent?", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve_hot [label="Is Product Soluble\nin Hot Solvent?", fillcolor="#F1F3F4", fontcolor="#202124"]; crystals_cool [label="Does Product Crystallize\non Cooling?", fillcolor="#F1F3F4", fontcolor="#202124"]; impurity_soluble [label="Does PAA Remain\nSoluble on Cooling?", fillcolor="#F1F3F4", fontcolor="#202124"]; bad_solvent [label="Bad Solvent:\nChoose Another", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.5, height=0.7]; good_solvent [label="Good Solvent:\nProceed to Scale-Up", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5, height=0.7];

// Edges start -> dissolve_cold; dissolve_cold -> bad_solvent [label=" Yes"]; dissolve_cold -> dissolve_hot [label="No"]; dissolve_hot -> bad_solvent [label="No "]; dissolve_hot -> crystals_cool [label="Yes"]; crystals_cool -> bad_solvent [label="No "]; crystals_cool -> impurity_soluble [label="Yes"]; impurity_soluble -> bad_solvent [label="No "]; impurity_soluble -> good_solvent [label="Yes "]; } Caption: Decision tree for selecting an appropriate recrystallization solvent.

References

Technical Support Center: Stabilizing Phenylacetyl-CoA During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of Phenylacetyl-CoA during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The instability of this compound primarily stems from the susceptibility of its high-energy thioester bond to two main degradation pathways:

  • Chemical Hydrolysis: The thioester bond can be cleaved by water, a reaction that is significantly accelerated in alkaline (pH > 7.5) and, to a lesser extent, strongly acidic conditions.

  • Enzymatic Degradation: Cellular enzymes, particularly acyl-CoA thioesterases, can rapidly hydrolyze this compound to phenylacetate (B1230308) and Coenzyme A. These enzymes are a major concern during the initial stages of sample extraction from biological matrices.

Q2: What is the optimal pH range for maintaining this compound stability?

A2: this compound is most stable in a slightly acidic to neutral environment, with a recommended pH range of 6.0-7.0 for aqueous solutions. Alkaline conditions should be strictly avoided as they promote rapid hydrolysis of the thioester bond.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures significantly increase the rate of both chemical hydrolysis and enzymatic degradation of this compound. Therefore, it is crucial to perform all sample preparation steps on ice or at 4°C to minimize degradation. For long-term storage, this compound should be kept at -80°C.

Q4: Which types of buffers are recommended for working with this compound?

A4: It is essential to use non-nucleophilic buffers to avoid reactions with the thioester bond. Recommended buffers include phosphate (B84403) and HEPES. Buffers containing primary amines, such as Tris, are not recommended as they can act as nucleophiles and cleave the thioester linkage.

Q5: How should I store this compound standards and samples?

A5: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or -80°C. If storing in solution, use a non-aqueous solvent like methanol (B129727) or a buffered aqueous solution with a high percentage of organic solvent at -80°C. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation.

Troubleshooting Guides

Issue 1: Low or No Detectable this compound Signal

Possible Cause 1: Degradation during Sample Extraction

  • Solution: Immediately quench enzymatic activity upon cell harvesting. This can be achieved by rapidly mixing the cell suspension with a cold solution like 60% aqueous methanol at -40°C. For tissue samples, homogenization in an ice-cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) is effective.

Possible Cause 2: Suboptimal pH of Buffers and Solutions

  • Solution: Ensure all buffers and solutions used during extraction and analysis are within the optimal pH range of 6.0-7.0. Verify the pH of your solutions before use.

Possible Cause 3: High Temperature During Sample Processing

  • Solution: Maintain a cold environment throughout the entire sample preparation workflow. Keep samples on ice at all times and use pre-chilled tubes, buffers, and solvents. Centrifugation steps should be performed in a refrigerated centrifuge at 4°C.

Issue 2: Inconsistent and Poorly Reproducible Results

Possible Cause 1: Variable Enzymatic Degradation

  • Solution: Standardize the time between sample collection and enzyme inactivation. Any delay can lead to variable degradation by endogenous thioesterases. Rapid and consistent quenching is key.

Possible Cause 2: Repeated Freeze-Thaw Cycles

  • Solution: Aliquot samples and standards into single-use volumes after preparation to avoid the detrimental effects of repeated freezing and thawing.

Possible Cause 3: Inappropriate Buffer Composition

  • Solution: Switch to a non-nucleophilic buffer such as phosphate or HEPES if you are currently using a Tris-based buffer.

Data Presentation

Table 1: Recommended pH and Temperature Conditions for this compound Sample Preparation

ParameterRecommended ConditionRationale
Extraction pH 4.9Inhibits thioesterase activity and minimizes chemical hydrolysis.
Storage/Analysis pH 6.0 - 7.0Optimal range for thioester bond stability in aqueous solutions.
Extraction Temperature 4°C (On Ice)Minimizes enzymatic degradation and slows chemical hydrolysis.
Short-term Storage 4°CFor samples in an autosampler pending analysis.
Long-term Storage -80°CEssential for long-term stability, preferably as a lyophilized powder.

Experimental Protocols

Protocol 1: Extraction of this compound from Bacterial Cell Culture

This protocol is adapted from methods for the extraction of short-chain acyl-CoAs from bacterial cultures.

Materials:

  • Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 0.3 M Perchloric Acid (PCA)

  • Internal Standard (e.g., [¹³C₂]acetyl-CoA or heptadecanoyl-CoA)

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated centrifuge (4°C)

  • Sonicator (optional)

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol in water)

Procedure:

  • Cell Harvesting and Quenching:

    • Rapidly harvest bacterial cells from the culture by centrifugation at 4°C.

    • Immediately resuspend the cell pellet in 1 mL of ice-cold 10% TCA containing a known amount of the internal standard. This step serves to simultaneously quench enzymatic activity and precipitate proteins.

  • Cell Lysis:

    • Vortex the cell suspension vigorously for 1 minute.

    • For more robust cells, sonicate the sample on ice to ensure complete lysis.

  • Protein Precipitation and Clarification:

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the this compound.

  • Sample Concentration (Optional):

    • If necessary, the supernatant can be dried under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS analysis (e.g., 100 µL of 50% methanol in water).

    • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material.

  • Analysis:

    • Transfer the clear supernatant to an autosampler vial for immediate LC-MS/MS analysis.

Mandatory Visualizations

Phenylacetyl_CoA_Degradation_Troubleshooting cluster_symptoms Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Low_Signal Low/No this compound Signal Degradation Degradation during Extraction Low_Signal->Degradation is likely due to pH Suboptimal pH Degradation->pH can be caused by Temp High Temperature Degradation->Temp can be caused by Enzymes Enzymatic Activity Degradation->Enzymes can be caused by Adjust_pH Adjust pH to 6.0-7.0 pH->Adjust_pH address with Low_Temp Work on Ice / 4°C Temp->Low_Temp address with Quench Rapid Quenching (Cold Methanol / Acidic Buffer) Enzymes->Quench address with Inhibit_Enzymes Use Thioesterase Inhibitors (if necessary) Enzymes->Inhibit_Enzymes consider

Troubleshooting workflow for low this compound signal.

Bacterial_Phenylacetate_Degradation_Pathway cluster_enzymes Enzymes enzyme enzyme Phenylacetate Phenylacetate Phenylacetyl_CoA Phenylacetyl_CoA Phenylacetate->Phenylacetyl_CoA ATP, CoA PaaK PaaK (Phenylacetate-CoA ligase) Ring_1_2_epoxyphenylacetyl_CoA Ring_1_2_epoxyphenylacetyl_CoA Phenylacetyl_CoA->Ring_1_2_epoxyphenylacetyl_CoA NADPH PaaABCDE PaaABCDE (Epoxidase) Oxepin_CoA Oxepin_CoA Ring_1_2_epoxyphenylacetyl_CoA->Oxepin_CoA PaaG PaaG (Isomerase) Ring_Cleavage_Products Ring_Cleavage_Products Oxepin_CoA->Ring_Cleavage_Products PaaZ PaaZ (Hydrolase) Beta_Oxidation Beta_Oxidation Ring_Cleavage_Products->Beta_Oxidation PaaF_PaaH_PaaJ PaaF, PaaH, PaaJ (β-oxidation enzymes) Acetyl_CoA_Succinyl_CoA Acetyl_CoA_Succinyl_CoA Beta_Oxidation->Acetyl_CoA_Succinyl_CoA

Bacterial Phenylacetate Degradation Pathway.

Technical Support Center: Optimizing HPLC Gradient for Phenylacetyl-CoA Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the separation of Phenylacetyl-CoA using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC gradient method for this compound separation?

A good starting point for separating acyl-CoA compounds like this compound is a reversed-phase HPLC method using a C18 column. A gradient elution is typically necessary to achieve a good separation in a reasonable time.[1][2] You can begin with a "scouting gradient" to determine the elution behavior of your analyte, for example, a broad gradient from 5-95% organic solvent over 20 minutes.[2] A more specific starting gradient could be 20% organic phase, ramping up to 100% over 15 minutes.[3]

Q2: Which type of HPLC column is most suited for this compound analysis?

Reversed-phase columns, particularly C18 columns, are commonly used for the analysis of acyl-CoA esters.[1][4] For higher efficiency and better resolution of complex mixtures, columns with smaller particle sizes (< 2 µm), often used in UPLC systems, can provide sharper and narrower peaks.[3] Due to the polar nature of the CoA moiety, columns with low silanol (B1196071) activity or those designed for polar compounds (like AQ-C18) can also be effective in reducing peak tailing.[5][6]

Q3: How does mobile phase pH affect the separation of this compound?

The pH of the mobile phase is a critical parameter as it influences the ionization state of this compound, which contains phosphate (B84403) groups.[3][7] Controlling the pH is necessary to achieve good peak shape and reproducible retention times.[1] For acidic compounds, using a low pH mobile phase (e.g., pH 2.5-3.5) suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing.[8][9] It is often recommended to keep the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[10][11]

Q4: What are the common mobile phases used for acyl-CoA compounds?

The mobile phase for reversed-phase HPLC of acyl-CoAs typically consists of an aqueous component and an organic modifier.[7][12]

  • Aqueous Phase (Solvent A): Often water containing a buffer or acid modifier to control pH. Common choices include ammonium (B1175870) hydroxide, potassium phosphate, or volatile alternatives like formic acid or ammonium acetate (B1210297) for LC-MS compatibility.[3][5][9][11]

  • Organic Phase (Solvent B): Acetonitrile is a common choice due to its low viscosity and UV transparency.[7][10] Methanol (B129727) is a cost-effective alternative that can offer different selectivity.[8][10]

Q5: What is the optimal detection wavelength for this compound?

UV detection is suitable for acyl-CoA compounds. The detection wavelength should be set around 260 nm, which corresponds to the maximum absorbance of the adenine (B156593) ring in the coenzyme A molecule.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)
Potential Cause Suggested Solution
Secondary Interactions The polar phosphate groups of this compound can interact with active silanol groups on the column's stationary phase, causing peak tailing.[1] Solution: Add an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress silanol activity. Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.0) to keep the analyte in a single ionic state.[1][9]
Column Overload Injecting too much sample can lead to broad or asymmetrical peaks.[13] Solution: Reduce the sample concentration or the injection volume.
Sample Solvent Mismatch If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, peak distortion can occur.[9] Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject a smaller volume.
Column Degradation A void at the column inlet or a contaminated/degraded packing bed can cause split or tailing peaks.[14] Solution: Use a guard column to protect the analytical column. If the problem persists, try back-flushing the column. If performance does not improve, the column may need to be replaced.[1][14]
Problem: Poor Resolution or Co-eluting Peaks
Potential Cause Suggested Solution
Gradient is Too Steep A rapid increase in the organic solvent concentration may not provide enough time for separation.[1] Solution: Make the gradient shallower to increase the separation window.[1] This will increase the run time but can significantly improve resolution.
Inappropriate Mobile Phase The choice of organic solvent (acetonitrile vs. methanol) can affect selectivity.[1][8] Solution: Try switching the organic solvent. For example, if using acetonitrile, perform a run with methanol to see if selectivity and resolution improve.[1]
Suboptimal Flow Rate The flow rate can influence separation efficiency.[1] Solution: Lowering the flow rate can sometimes enhance resolution, though it will extend the analysis time.[1]
Low Column Efficiency The column may not be providing sufficient theoretical plates for the separation. Solution: Consider using a column with a smaller particle size (e.g., <3 µm) or a longer column to increase efficiency.[1]
Problem: Inconsistent Retention Times
Potential Cause Suggested Solution
Inadequate Column Equilibration The column must return to the initial mobile phase conditions before each injection for reproducible results.[15] Solution: Increase the equilibration time at the end of the gradient program before the next injection.[15]
Pump Malfunction Issues with the HPLC pump, such as worn seals or faulty check valves, can lead to inaccurate mobile phase composition and flow rate.[13] Solution: Check the pump pressure for stability. Perform routine maintenance, including replacing pump seals and cleaning check valves.
Mobile Phase Preparation Small variations in mobile phase composition, especially pH, can cause retention time shifts. Solution: Prepare mobile phases carefully and consistently. Use a pH meter for accurate adjustments and ensure buffers are fully dissolved.
Temperature Fluctuations Changes in column temperature affect mobile phase viscosity and analyte retention.[13] Solution: Use a column oven to maintain a constant and controlled temperature.[1]
Problem: High System Backpressure
Potential Cause Suggested Solution
System Blockage Particulate matter can clog the column inlet frit, guard column, or tubing.[1] Solution: Systematically disconnect components (starting from the detector and moving backward) to isolate the source of the blockage. Back-flush the column if it is identified as the source.[1]
Particulates from Sample Unfiltered samples can introduce particulates into the system.[1] Solution: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.[1]
Buffer Precipitation High concentrations of organic solvent can cause buffers (e.g., phosphate) to precipitate from the mobile phase.[1][12] Solution: Ensure the buffer is soluble in the highest percentage of organic solvent used in the gradient. If precipitation occurs, flush the system with the aqueous phase (without buffer) to redissolve the salts.[14]

Experimental Protocols

Protocol 1: HPLC Method for this compound Separation

This protocol provides a representative method for the separation of this compound using a standard HPLC system.

  • Instrumentation:

    • Agilent 1100 Series HPLC system or equivalent.[3]

    • UV Detector.

    • Column Oven.

  • Chromatographic Conditions:

    • Column: Kinetex C18, 100 Å, 2.6 µm, 100 x 4.6 mm (or equivalent reversed-phase C18 column).[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.8 mL/min.[3]

    • Column Temperature: 40 °C.[3]

    • Detection: UV at 260 nm.[1]

    • Injection Volume: 10 µL.[3]

  • Gradient Program:

    • A starting point for the gradient program is outlined in the table below. This should be optimized based on the results of initial "scouting" runs.[2]

Time (minutes)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
0.08020
15.00100
22.50100
22.68020
30.08020
Table 1: Example HPLC Gradient Program. This program is a starting point and should be optimized for your specific application.[3]
Protocol 2: Sample Preparation from Biological Matrices

Accurate analysis of intracellular metabolites like this compound requires efficient extraction and removal of interfering substances like proteins.

  • Extraction:

    • Homogenize the biological sample (e.g., cell pellet, tissue) in a cold extraction solution. A common method involves protein precipitation with an acid like perchloric acid (PCA).

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4 °C to pellet the precipitated proteins.

  • Purification (Optional):

    • The resulting supernatant contains the acyl-CoA esters. This extract may be clean enough for direct injection.

    • If further purification is needed to remove interfering substances, solid-phase extraction (SPE) can be employed.

  • Final Preparation:

    • Before injection, filter the final sample extract through a 0.22 µm syringe filter to remove any remaining particulates.[1]

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (e.g., Cell Lysate) Extraction Protein Precipitation & Acyl-CoA Extraction Sample->Extraction Filter Filter Sample (0.22 µm) Extraction->Filter Inject Inject Sample Filter->Inject HPLC HPLC System Column C18 Column Gradient Elution HPLC->Column Inject->HPLC Detect UV Detection (260 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analysis Peak Integration & Quantification Chromatogram->Analysis

Caption: Experimental workflow for this compound analysis.

Troubleshooting Start Problem: Poor Peak Resolution SteepGradient Is the gradient too steep? Start->SteepGradient ShallowGradient Action: Make gradient shallower SteepGradient->ShallowGradient Yes CheckSolvent Is mobile phase optimized? SteepGradient->CheckSolvent No End Resolution Improved ShallowGradient->End ChangeSolvent Action: Try alternative organic solvent (e.g., Methanol) CheckSolvent->ChangeSolvent No CheckFlow Is flow rate optimal? CheckSolvent->CheckFlow Yes ChangeSolvent->End LowerFlow Action: Lower the flow rate CheckFlow->LowerFlow No CheckColumn Is column efficient? CheckFlow->CheckColumn Yes LowerFlow->End NewColumn Action: Use column with smaller particles or longer length CheckColumn->NewColumn No CheckColumn->End Yes NewColumn->End

Caption: Troubleshooting logic for poor peak resolution.

References

reducing ion suppression in mass spectrometry of Phenylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phenylacetyl-CoA Analysis

Welcome to the technical support center for the mass spectrometry analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate ion suppression, ensuring accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A: Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, this compound, is reduced.[1] It occurs when co-eluting molecules from the sample matrix (e.g., salts, lipids, proteins) compete with the analyte for ionization in the mass spectrometer's source.[1] This competition lowers the efficiency of this compound ionization, leading to a weaker signal.[2] The consequence is compromised analytical accuracy, precision, and sensitivity, which can lead to erroneously low quantification or even failure to detect the analyte.[1][3]

Q2: How can I determine if ion suppression is affecting my this compound signal?

A: The most common method to qualitatively identify ion suppression is the post-column infusion experiment . In this setup, a constant flow of a this compound standard solution is infused into the mobile phase stream after the analytical column. You then inject a blank matrix extract (a sample prepared without the analyte). Any dip or reduction in the stable this compound signal on the resulting chromatogram indicates a region where matrix components are eluting and causing suppression.[4] To quantify the extent of suppression, the post-extraction spike method is used, where the response of an analyte spiked into a blank matrix extract is compared to its response in a clean solvent.

Q3: What are the most common sources of ion suppression for acyl-CoAs?

A: For acyl-CoAs like this compound, which are typically analyzed in complex biological matrices, common sources of ion suppression include:

  • Endogenous Compounds: High concentrations of salts, proteins, and especially phospholipids (B1166683) from plasma or tissue extracts are notorious for causing ion suppression.[5][6]

  • Sample Preparation Artifacts: Contaminants can be introduced during sample handling, such as plasticizers leaching from plastic tubes or vials.[2]

  • Mobile Phase Additives: While necessary for chromatography, some additives can cause suppression. It is important to use volatile buffers (like ammonium (B1175870) formate) and the lowest effective concentration.[7]

  • Excipients: In preclinical or clinical studies, formulation agents like polyethylene (B3416737) glycol (PEG) used in dosing vehicles can be a major source of ion suppression.[8]

Q4: What is the single most effective strategy to reduce ion suppression?

A: Improving sample preparation is widely regarded as the most effective way to combat ion suppression. The goal is to remove as many interfering matrix components as possible before the sample is injected into the LC-MS system. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) provide much cleaner extracts than a simple protein precipitation.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving ion suppression issues during this compound analysis.

Problem: Low or inconsistent signal for this compound.

Below is a workflow to troubleshoot the potential causes and identify solutions.

G start Low / Inconsistent This compound Signal check_ms Step 1: Verify MS Performance (Tune & Calibrate) start->check_ms assess_suppression Step 2: Assess Matrix Effect (Post-Column Infusion) check_ms->assess_suppression MS OK suppression_present Ion Suppression Confirmed assess_suppression->suppression_present Suppression Zone Identified no_suppression No Significant Suppression Detected assess_suppression->no_suppression Signal Stable optimize_sample_prep Step 3: Optimize Sample Prep (e.g., Use SPE) suppression_present->optimize_sample_prep other_issue Investigate Other Issues: - Analyte Degradation - Poor Fragmentation no_suppression->other_issue optimize_chroma Step 4: Optimize Chromatography (Separate from interference) optimize_sample_prep->optimize_chroma use_is Step 5: Use Stable Isotope- Labeled Internal Standard optimize_chroma->use_is resolved Problem Resolved use_is->resolved

Figure 1. Troubleshooting workflow for low this compound signal.

Experimental Protocols & Data

Effective sample preparation is crucial. Below are protocols for two common approaches: simple protein precipitation and a more robust Solid-Phase Extraction (SPE) cleanup.

Protocol 1: Protein Precipitation (PPT)

This method is fast but may result in significant matrix effects. It is suitable for initial screening or when matrix effects are determined to be low.

Methodology:

  • To 100 µL of cell lysate or tissue homogenate, add 400 µL of ice-cold (-80°C) methanol (B129727) containing a suitable internal standard (e.g., ¹³C-labeled this compound or another acyl-CoA like C17:0-CoA).[9]

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.[9]

  • Incubate the samples at -20°C or -80°C for 20 minutes to enhance precipitation.[9]

  • Centrifuge at >15,000 x g for 10 minutes at 4°C.[9]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[9]

  • Reconstitute the dried extract in a solvent compatible with your initial LC mobile phase (e.g., 50% methanol/water).[9]

  • Centrifuge again to pellet any insoluble debris and transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[9]

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

This protocol uses a weak anion exchange (WAX) or 2-(2-pyridyl)ethyl sorbent to selectively retain acyl-CoAs while washing away neutral and cationic matrix components, significantly reducing ion suppression.[10][11][12]

G start Sample Homogenate (after protein precipitation) condition 1. Condition SPE Column (Methanol & Equilibration Buffer) start->condition load 2. Load Sample Supernatant condition->load wash 3. Wash Column (Remove impurities) load->wash elute 4. Elute Acyl-CoAs (e.g., Methanol/Ammonium Formate) wash->elute dry 5. Dry Eluate (Nitrogen Stream) elute->dry reconstitute 6. Reconstitute for LC-MS dry->reconstitute

Figure 2. General workflow for Solid-Phase Extraction (SPE) of Acyl-CoAs.

Methodology:

  • Sample Extraction: Prepare sample via protein precipitation as described in Protocol 1 (Steps 1-5) to obtain the initial supernatant.

  • SPE Column Conditioning: Condition a weak anion exchange or 2-(2-pyridyl)ethyl SPE column by sequentially passing 2-3 mL of methanol and then 2-3 mL of an equilibration buffer (e.g., deionized water or 100 mM KH₂PO₄, pH 4.9).[10][11][13]

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.[10]

  • Washing: Wash the column with 2-3 mL of a wash solution (e.g., 2% formic acid, followed by methanol) to remove unbound impurities.[11]

  • Elution: Elute the acyl-CoAs using 1.5-2.5 mL of an appropriate elution buffer (e.g., 2-5% ammonium hydroxide (B78521) or methanol/ammonium formate (B1220265) mixtures).[10][11]

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.[11]

Quantitative Data: Impact of Sample Preparation on Recovery

The choice of sample preparation method directly impacts the recovery of acyl-CoAs and the degree of ion suppression. The tables below summarize published recovery data for different methods.

Table 1: Acyl-CoA Recovery using 2-(2-pyridyl)ethyl Solid-Phase Extraction (SPE) This method demonstrates high and consistent recovery across various acyl-CoA chain lengths.

Acyl-CoA SpeciesChain LengthAverage Recovery (%)Reference
Acetyl-CoAShort (C2)85-95%[10]
Malonyl-CoAShort (C3)83-90%[10]
Octanoyl-CoAMedium (C8)88-92%[10]
Oleoyl-CoALong (C18:1)85-90%[10]

Table 2: Acyl-CoA Recovery using 5-Sulfosalicylic Acid (SSA) Protein Precipitation This simpler method avoids SPE but may offer lower recovery for some species and less matrix removal.

Acyl-CoA SpeciesChain LengthAverage Recovery (%)Reference
Acetyl-CoAShort (C2)59%[11]
Propionyl-CoAShort (C3)80%[11]
Isovaleryl-CoAShort (C5)59%[11]

Table 3: Quantified Ion Suppression for Acyl-CoAs with an Optimized LC-MS/MS Method This data shows that even with optimized methods, some ion suppression can remain, highlighting the importance of using an internal standard.

AnalyteAverage Ion Suppression (%)Reference
Dephospho-CoA19%[14]
Other Short-Chain Acyl-CoAs< 10%[14]

Chromatographic Strategies

If robust sample preparation is insufficient, optimizing the liquid chromatography can separate this compound from interfering matrix components.

  • Increase Chromatographic Resolution: Using columns with smaller particle sizes (UPLC/UHPLC) can sharpen peaks, increasing the chance of separating the analyte from sources of suppression.[15]

  • Modify Gradient: Adjusting the elution gradient can move this compound to a "cleaner" region of the chromatogram where fewer matrix components elute.

  • Alternative Chromatographies: For highly polar molecules like acyl-CoAs, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to traditional reversed-phase (C18) chromatography.[16][17] HILIC provides different selectivity and may better separate this compound from interfering phospholipids.[16][18]

By systematically applying these troubleshooting steps, protocols, and strategies, researchers can effectively minimize ion suppression and achieve reliable, high-quality data for this compound and other acyl-CoAs.

References

Technical Support Center: Enhancing Phenylacetyl-CoA Ligase Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phenylacetyl-CoA ligase (PAA-CoA ligase). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your in vitro experiments involving this enzyme.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro assays with PAA-CoA ligase in a question-and-answer format.

Q1: Why am I observing low or no PAA-CoA ligase activity?

A1: Several factors can contribute to low or absent enzyme activity. Consider the following potential causes and solutions:

  • Suboptimal pH: PAA-CoA ligase activity is highly dependent on the pH of the reaction buffer. The optimal pH for PAA-CoA ligase from Azoarcus evansii is between 8.0 and 8.5.[1][2][3] Activity decreases significantly at pH 9.0 and is less than 10% at pH 6.0.[3]

    • Solution: Perform a pH optimization screen using buffers such as Tris-HCl or phosphate (B84403) to determine the optimal pH for your specific enzyme.[2]

  • Incorrect Substrate Concentrations: The molar ratios of phenylacetic acid (PAA), ATP, and Coenzyme A (CoA) are critical for optimal enzyme kinetics.[2]

    • Solution: Optimize the concentrations of all three substrates. Refer to the table below for reported Km values from different organisms as a starting point.

  • Enzyme Instability: PAA-CoA ligase can be labile and lose activity over time.[1]

    • Solution: The presence of glycerol (B35011) has been shown to stabilize the enzyme.[1][3] Ensure your storage and reaction buffers contain glycerol.

  • Inactive Enzyme: The enzyme preparation itself may be inactive due to improper storage or handling.

    • Solution: Test the activity of a fresh batch of enzyme or a new aliquot. Always store the enzyme at the recommended temperature, typically -20°C or -80°C.[2]

  • Missing Cofactors: The reaction requires MgATP.[1]

    • Solution: Ensure that magnesium ions are present in your reaction mixture at an appropriate concentration.

Q2: My reaction starts but then quickly plateaus. What could be the cause?

A2: This pattern often suggests product inhibition or enzyme instability under the reaction conditions.

  • Product Inhibition: The product, this compound, may inhibit the enzyme's activity.[2]

    • Solution: Perform kinetic studies to assess product inhibition. If confirmed, consider a fed-batch approach for substrate addition or an in-situ product removal strategy to keep the concentration of the inhibitory product low.[2]

  • Enzyme Instability During Reaction: The enzyme may not be stable for the entire duration of the incubation at the chosen temperature.

    • Solution: Monitor the reaction over a time course (e.g., 30 min, 1h, 2h) to determine the optimal reaction time before the enzyme activity significantly decreases.[2] Consider if the incubation temperature is optimal. For example, the PAA-CoA ligase from Thermus thermophilus has an optimal temperature of 75°C, while assays for the enzyme from Penicillium chrysogenum are performed at 28°C.[4][5]

Q3: I am observing high background signal or non-specific activity in my assay. How can I reduce it?

A3: High background can arise from contaminants or non-enzymatic reactions.

  • Contaminated Reagents: Substrates or buffers may be contaminated.

    • Solution: Use high-purity reagents and prepare fresh solutions.

  • Non-Enzymatic Thioester Formation: Under certain conditions, non-enzymatic formation of this compound might occur.

    • Solution: Run a control reaction without the enzyme to quantify the level of non-enzymatic product formation.

Quantitative Data Summary

The following table summarizes key quantitative data for PAA-CoA ligase from different sources to aid in experimental design.

ParameterAzoarcus evansiiThermus thermophilus HB27Penicillium chrysogenum
Optimal pH 8.0 - 8.5[1][3]Not Specified8.0
Optimal Temperature 37°C (assay temp)[3]75°C[5]28°C (assay temp)[4]
Km (Phenylacetic Acid) 14 µM[1][3]50 µM[5]Not Specified
Km (ATP) 60 µM[1][3]6 µM[5]Not Specified
Km (CoA) 45 µM[1][3]30 µM[5]Not Specified
Specific Activity 48 µmol min-1 mg-1[1][3]24 µmol min-1 mg-1[5]Not Specified
Stabilizers Glycerol[1][3]Not SpecifiedGlycerol[4]

Experimental Protocols

Standard PAA-CoA Ligase Activity Assay

This protocol is a general guideline and may require optimization for your specific enzyme and experimental goals.

1. Reagent Preparation:

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT, 10% glycerol.

  • Substrate Stock Solutions:

    • 100 mM Phenylacetic Acid (PAA)

    • 50 mM ATP

    • 10 mM Coenzyme A (CoA)

  • Enzyme Dilution Buffer: 10 mM Tris-HCl, pH 7.8, 2 mM MgCl₂, 2 mM DTE, 10% (w/v) glycerol.[3]

2. Reaction Setup:

  • In a microcentrifuge tube, prepare the following reaction mixture on ice (for a 100 µL final volume):

    • 50 µL of 2x Reaction Buffer

    • 1 µL of 100 mM PAA (final concentration: 1 mM)

    • 10 µL of 50 mM ATP (final concentration: 5 mM)

    • 10 µL of 10 mM CoA (final concentration: 1 mM)

    • X µL of PAA-CoA Ligase (to a final concentration of 1-5 µM)[2]

    • Add nuclease-free water to a final volume of 100 µL.

3. Incubation:

  • Incubate the reaction at the optimal temperature for your enzyme (e.g., 30°C or 37°C) for a defined period (e.g., 30 minutes).[2][4]

4. Reaction Termination:

  • Stop the reaction by adding 100 µL of 10% (v/v) perchloric acid or by flash-freezing in liquid nitrogen.[2]

5. Product Analysis:

  • Analyze the formation of this compound using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly used, with detection at 254 nm or 260 nm.[2]

Visualizations

PAA_CoA_Ligase_Reaction PAA Phenylacetic Acid Enzyme This compound Ligase PAA->Enzyme ATP ATP ATP->Enzyme CoA CoA CoA->Enzyme Products This compound + AMP + PPi Enzyme->Products Catalysis

Caption: Enzymatic reaction workflow of this compound ligase.

Caption: Troubleshooting workflow for low PAA-CoA ligase activity.

Factors_Affecting_Activity center PAA-CoA Ligase Activity pH pH pH->center Temperature Temperature Temperature->center Substrate_Conc Substrate Concentrations (PAA, ATP, CoA) Substrate_Conc->center Enzyme_Conc Enzyme Concentration Enzyme_Conc->center Inhibitors Inhibitors (e.g., Product) Inhibitors->center Stabilizers Stabilizers (e.g., Glycerol) Stabilizers->center

Caption: Factors influencing this compound ligase activity.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound ligase?

A1: this compound ligase (EC 6.2.1.30) is an enzyme that catalyzes the first step in the aerobic degradation pathway of phenylacetic acid.[1] It activates phenylacetic acid by ligating it to Coenzyme A (CoA) in an ATP-dependent reaction to form this compound, AMP, and pyrophosphate.[1][3]

Q2: How specific is PAA-CoA ligase for its substrates?

A2: The PAA-CoA ligase from Azoarcus evansii shows high specificity for phenylacetic acid and does not utilize other tested aromatic or aliphatic acids as substrates.[1][3] Similarly, the enzyme from Thermus thermophilus is highly specific for phenylacetate, with only low activity towards 4-hydroxyphenylacetate.[5] ATP is the only nucleotide triphosphate accepted by the A. evansii enzyme.[3]

Q3: Can gene amplification be used to increase PAA-CoA ligase activity in a host organism?

A3: Yes, amplifying the gene encoding PAA-CoA ligase can lead to increased enzymatic activity. For instance, amplification of the phl gene in Penicillium chrysogenum resulted in an 8-fold increase in PAA-CoA ligase activity.[4][6]

Q4: How can I monitor the PAA-CoA ligase reaction in real-time?

A4: The reaction can be monitored spectrophotometrically in a coupled enzyme assay. The formation of AMP can be coupled to the oxidation of NADH via myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase, which can be followed by a decrease in absorbance at 340 nm.[3] Alternatively, endpoint analysis using HPLC is a robust method to quantify the formation of this compound.[2]

Q5: Are there different isoenzymes of PAA-CoA ligase?

A5: Yes, some organisms possess multiple isoenzymes of PAA-CoA ligase. For example, Azoarcus evansii has two different isoenzymes for aerobic and anaerobic metabolism of phenylacetic acid, each with distinct biochemical and molecular characteristics.[1]

References

improving the recovery of Phenylacetyl-CoA from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the recovery of Phenylacetyl-CoA from biological samples. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the stability of this compound during sample preparation?

A1: this compound is susceptible to degradation, primarily through hydrolysis of its thioester bond. The most critical factors to control are:

  • Temperature: All extraction and preparation steps should be performed at low temperatures (e.g., on ice or at 4°C) to minimize enzymatic activity and chemical degradation.[1][2] Samples should be stored at -80°C.[1][3]

  • pH: Maintaining an acidic pH helps to improve the stability of the thioester bond.[1] For instance, resuspending samples in 10% trichloroacetic acid (TCA) can help preserve the compound.[1]

  • Rapid Processing: Minimize the time between sample collection and extraction to prevent degradation by endogenous enzymes.

Q2: Which extraction method is most suitable for my biological sample (cells vs. tissues)?

A2: The choice of extraction method depends on the sample matrix.

  • For cultured cells: Protein precipitation with ice-cold perchloric acid (PCA) is a widely used and effective method for extracting small water-soluble metabolites like this compound.[2][3] Organic solvent extraction using methanol (B129727) or a mixture of acetonitrile, methanol, and water is also common.[4][5]

  • For tissues: Homogenization is a critical first step. Tissues should be flash-frozen in liquid nitrogen and ground to a fine powder.[2] Following homogenization in a suitable buffer, either perchloric acid precipitation or organic solvent extraction can be employed.[3]

Q3: I am observing low yields of this compound. What are the potential causes and solutions?

A3: Low recovery can stem from several factors:

  • Incomplete Cell Lysis or Homogenization: Ensure thorough disruption of cell membranes or tissue structures to release the analyte. Using a bead beater or sonicator can improve homogenization efficiency.[2]

  • Degradation: As mentioned in Q1, maintaining low temperatures and acidic pH is crucial. The presence of endogenous thioesterases can also lead to product loss.[6]

  • Inefficient Extraction: The choice of solvent and the ratio of solvent to sample volume are important. For organic extractions, ensure vigorous vortexing and proper phase separation.[3]

  • Loss during Sample Cleanup: If using Solid-Phase Extraction (SPE), ensure the cartridge is properly conditioned and that the elution solvent is appropriate for this compound.

Q4: How can I remove interfering substances from my sample extract?

A4: Complex biological matrices can contain compounds that interfere with downstream analysis.

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up samples. A C18 SPE cartridge can be used to bind this compound while salts and other polar impurities are washed away.[1]

  • Filtration: After reconstitution, centrifuge the sample and filter the supernatant through a 0.22 µm syringe filter to remove any particulate matter that could clog HPLC or LC-MS/MS systems.[1][3]

Q5: What is the best method for quantifying this compound?

A5: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantification of acyl-CoA species due to its high sensitivity and specificity.[4][7] High-Performance Liquid Chromatography (HPLC) with UV detection at approximately 260 nm is also a widely used and robust technique.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal in HPLC/LC-MS This compound degradation.Work quickly and keep samples on ice at all times. Use acidic conditions where possible.[1] Store extracts at -80°C.[1][3]
Inefficient extraction.Optimize the extraction solvent and volume. Ensure thorough homogenization and vortexing.[2][3]
Instrument issues.Check instrument parameters, including column integrity, mobile phase composition, and detector settings.
Poor Peak Shape in Chromatography Presence of interfering substances.Incorporate a Solid-Phase Extraction (SPE) cleanup step.[1] Filter the final extract before injection.[3]
Inappropriate mobile phase.For reversed-phase HPLC, consider using an ion-pairing agent like tributylamine (B1682462) in the mobile phase to improve peak shape.[7]
High Variability Between Replicates Inconsistent sample handling.Standardize all steps of the protocol, from sample collection to extraction and analysis.
Pipetting errors.Calibrate pipettes regularly and use proper pipetting techniques.
Incomplete protein precipitation.Ensure complete mixing with the precipitating agent (e.g., perchloric acid, methanol) and sufficient incubation time.[3][4]
Presence of Multiple Unexpected Peaks Sample contamination.Use high-purity solvents and reagents. Ensure cleanliness of labware.
Side reactions or degradation products.Optimize extraction conditions (pH, temperature) to minimize the formation of byproducts.[6]

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for Acyl-CoA Quantification

Parameter LC-MS/MS HPLC-UV/Fluorescence Enzymatic Assays
Limit of Detection (LOD) 2–133 nM[7]~120 pmol (with derivatization)[7]~50 fmol[7]
Limit of Quantification (LOQ) 2–133 nM[7]~1.3 nmol (LC/MS-based)[7]~100 fmol[7]
Linearity (R²) >0.99[7]>0.99[7]Variable[7]
Precision (%RSD) <15%[7]<15%[7]<20%[7]
Specificity High[7]Moderate[7]High[7]

Experimental Protocols

Protocol 1: Perchloric Acid Precipitation for Cell Cultures

This method is effective for deproteinization and extraction of this compound from cultured cells.[3]

  • Cell Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Metabolite Extraction: Add 1 mL of ice-cold 5% (w/v) perchloric acid (PCA) to the plate and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.

  • Incubation: Incubate the homogenate on ice for 30 minutes to allow for complete protein precipitation.[3]

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.[3]

  • Neutralization: Carefully transfer the supernatant to a new tube. Neutralize the extract by adding 3 M potassium carbonate (K2CO3) dropwise until the pH is between 6.0 and 7.0.[3] A precipitate of potassium perchlorate (B79767) will form.

  • Final Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.[3]

  • Sample Collection: Transfer the supernatant to a new tube for immediate analysis or store at -80°C.[3]

Protocol 2: Organic Solvent Extraction for Tissues

This method is suitable for the extraction of this compound from tissue samples.

  • Sample Preparation: Weigh 50-100 mg of frozen tissue and keep it frozen in liquid nitrogen.

  • Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue powder to 2 mL of an ice-cold extraction buffer (e.g., a mixture of acetonitrile, methanol, and water).[1][5] Homogenize thoroughly.

  • Protein Precipitation: Incubate the homogenate at -20°C for 30 minutes to enhance protein precipitation.[2]

  • Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.[4][7]

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound.[1]

  • Drying: Evaporate the solvent from the collected supernatant under a gentle stream of nitrogen or using a vacuum concentrator.[1][3]

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your HPLC or LC-MS/MS analysis.[3][4]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis Analysis sample Biological Sample (Cells or Tissue) homogenization Homogenization / Lysis sample->homogenization extraction Extraction (PCA or Organic Solvent) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe For complex samples drying Drying supernatant->drying For simpler samples spe->drying reconstitution Reconstitution drying->reconstitution analysis HPLC-UV or LC-MS/MS Analysis reconstitution->analysis Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Recovery degradation Degradation (pH, Temp) start->degradation extraction_eff Inefficient Extraction start->extraction_eff lysis_eff Incomplete Lysis start->lysis_eff optimize_conditions Keep Cold & Acidic degradation->optimize_conditions optimize_solvent Optimize Solvent/Volume extraction_eff->optimize_solvent improve_lysis Enhance Lysis Method lysis_eff->improve_lysis

References

Technical Support Center: Refined Methods for Sensitive Phenylacetyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Phenylacetyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the accurate quantification of this critical metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the sensitive detection of this compound?

A1: The most prevalent and sensitive methods for this compound detection are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and enzymatic assays. LC-MS/MS offers high selectivity and sensitivity, allowing for reliable quantification at low concentrations in complex biological matrices.[1][2] Enzymatic assays, which can be spectrophotometric, provide a functional measurement of this compound by assessing the activity of enzymes that use it as a substrate.[3]

Q2: My this compound signal is low or undetectable in my LC-MS/MS analysis. What are the potential causes?

A2: Low or no signal for this compound can arise from several factors:

  • Sample Degradation: this compound is susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures.[4]

  • Suboptimal Extraction: Inefficient extraction from your sample matrix can lead to low recovery.

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of this compound in the mass spectrometer.[5][6]

  • Incorrect Mass Spectrometry Parameters: Non-optimized ionization source parameters or incorrect precursor/product ion selection for Multiple Reaction Monitoring (MRM) will result in a weak signal.

Q3: How can I improve the stability of this compound in my samples?

A3: To minimize degradation of this compound, adhere to the following best practices:

  • Temperature Control: Always keep samples on ice during preparation and store them at -80°C for long-term storage.[1][4]

  • pH Management: Maintain a slightly acidic to neutral pH (6.0-7.0) during extraction and in your final sample solution.[4]

  • Solvent Choice: Use high-purity, LC-MS grade solvents. For storage in solution, a non-aqueous solvent like methanol (B129727) or a buffered aqueous solution with a high percentage of organic solvent is recommended.[4]

  • Aliquotting: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]

  • Vial Selection: Using glass vials instead of plastic can help reduce signal loss.[1]

Q4: What are the characteristic mass-to-charge ratios (m/z) for this compound in mass spectrometry?

A4: In positive ion mode ESI-MS/MS, this compound exhibits a characteristic fragmentation pattern. The protonated molecule [M+H]⁺ is observed, and a common neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety, is a key diagnostic fragment.[7]

Ion Description Approximate m/z
[M+H]⁺Protonated this compound886.2
[M-507+H]⁺Fragment after neutral loss379.2
[Adenine+H]⁺Adenine fragment136.1

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Troubleshooting Guides

LC-MS/MS Detection
Problem Potential Cause Recommended Solution
No or Low Peak Intensity Sample degradation.Prepare fresh samples, keeping them on ice throughout the process. Store at -80°C. Ensure the pH of the reconstitution solvent is slightly acidic.[1][4]
Inefficient extraction.Optimize the extraction protocol. Protein precipitation with cold methanol or acetonitrile (B52724) is a common method.[1]
Ion suppression from matrix.Improve sample cleanup. Use a stable isotope-labeled internal standard to compensate for matrix effects.[5] Modify chromatographic conditions to separate this compound from interfering matrix components.
Suboptimal MS parameters.Optimize source parameters (e.g., capillary voltage, gas flow, temperature). Perform a product ion scan to confirm the most abundant fragment for MRM.
Peak Tailing or Splitting Poor chromatography.Ensure compatibility between the injection solvent and the initial mobile phase. A weaker injection solvent is preferable.[8] Check for column degradation or contamination.
Column overload.Reduce the injection volume or dilute the sample.
Retention Time Shift Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.
Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Column aging.Replace the column if performance degrades over time.
Enzymatic Assay
Problem Potential Cause Recommended Solution
Low or No Enzyme Activity Inactive enzyme.Use a fresh aliquot of the enzyme. Ensure proper storage conditions (-80°C with glycerol (B35011) is often recommended).[9]
Substrate degradation.Prepare fresh solutions of substrates (e.g., Phenylacetic acid, CoA, ATP).[10]
Incorrect reaction conditions.Verify the pH and temperature of the reaction buffer. Ensure all necessary cofactors (e.g., Mg²⁺) are present at the correct concentration.[9][11]
High Background Signal Contaminating enzyme activities.Use a more purified enzyme preparation. Run a control reaction without the specific substrate to assess background activity.
Non-enzymatic reaction.Run a control reaction without the enzyme to check for non-enzymatic signal generation.
Assay Instability Product inhibition.Monitor the reaction progress over time to check for a decrease in the reaction rate. Dilute the enzyme or sample if necessary.
Instability of a coupled enzyme.If using a coupled assay, ensure the stability and optimal conditions for all enzymes in the system.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound from Cell Culture

Materials:

  • Ice-cold PBS

  • LC-MS grade methanol, chilled to -80°C

  • LC-MS grade acetonitrile

  • Internal standard (e.g., ¹³C-labeled this compound)

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g at 4°C

  • Nitrogen evaporator

Procedure:

  • Wash cell pellets with ice-cold PBS and centrifuge to remove the supernatant.

  • Add 500 µL of cold (-80°C) 80% methanol containing the internal standard to the cell pellet.

  • Vortex vigorously for 1 minute to ensure thorough cell lysis and protein precipitation.

  • Incubate the samples at -20°C for 30 minutes to further enhance protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble debris.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[1]

Protocol 2: this compound Ligase Activity Assay (Spectrophotometric)

This assay measures the formation of this compound by monitoring the consumption of CoA using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Phenylacetic acid solution (10 mM)

  • ATP solution (50 mM)

  • CoA solution (5 mM)

  • MgCl₂ solution (100 mM)

  • DTNB solution (10 mM in reaction buffer)

  • This compound ligase enzyme preparation

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL Tris-HCl buffer

    • 50 µL Phenylacetic acid solution

    • 20 µL ATP solution

    • 50 µL MgCl₂ solution

    • 50 µL DTNB solution

  • Add a suitable amount of the this compound ligase enzyme preparation to the cuvette.

  • Initiate the reaction by adding 10 µL of the CoA solution and mix immediately.

  • Monitor the decrease in absorbance at 412 nm over time. The rate of CoA consumption is proportional to the enzyme activity.

  • The rate can be calculated using the molar extinction coefficient of the DTNB-CoA adduct.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis start Cell Pellet / Tissue Homogenate extraction Extraction with Cold Methanol & Internal Standard start->extraction precipitation Protein Precipitation (-20°C) extraction->precipitation centrifugation1 Centrifugation precipitation->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant evaporation Evaporation (Nitrogen) supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution centrifugation2 Final Centrifugation reconstitution->centrifugation2 final_sample Supernatant for Analysis centrifugation2->final_sample injection Injection final_sample->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: LC-MS/MS workflow for this compound detection.

troubleshooting_workflow cluster_solutions Potential Solutions start Low/No this compound Signal check_sample Check Sample Integrity (Storage, pH, Freeze-Thaw) start->check_sample check_extraction Review Extraction Protocol (Solvent, Temperature) start->check_extraction check_ms Verify MS Parameters (Tuning, MRM Transitions) start->check_ms check_chromatography Assess Chromatography (Peak Shape, Retention) start->check_chromatography solution_sample Use Fresh Aliquots, Optimize pH check_sample->solution_sample solution_extraction Optimize Extraction Method check_extraction->solution_extraction solution_ms Re-optimize MS Source & MRM check_ms->solution_ms solution_chromatography Use New Column, Adjust Mobile Phase check_chromatography->solution_chromatography

Caption: Troubleshooting logic for low this compound signal.

phenylacetyl_coa_pathway phenylalanine Phenylalanine phenylacetic_acid Phenylacetic Acid phenylalanine->phenylacetic_acid phenylacetyl_coa This compound phenylacetic_acid->phenylacetyl_coa Phenylacetate-CoA Ligase (PaaK) + ATP + CoA degradation_products Degradation Products (e.g., via TCA cycle) phenylacetyl_coa->degradation_products PaaABCDE (Epoxidation)

Caption: Simplified metabolic context of this compound.

References

Validation & Comparative

A Comparative Guide to a Validated HPLC Method for Phenylacetyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a new, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Phenylacetyl-CoA against a traditional HPLC-UV method and an alternative enzymatic assay. Supporting experimental data, detailed protocols, and workflow visualizations are presented to assist researchers in selecting and implementing the most suitable analytical approach for their specific needs.

Performance Comparison of Analytical Methods

The accurate quantification of this compound, a key intermediate in xenobiotic metabolism and a potential biomarker, is crucial for a wide range of research applications. The selection of an appropriate analytical method depends on the required sensitivity, specificity, and sample throughput. The following table summarizes the key performance parameters of a new, validated HPLC method compared to a traditional HPLC-UV method and an enzymatic assay.

ParameterNew Validated HPLC MethodTraditional HPLC-UV Method (Representative Data)Enzymatic Assay
Linearity (R²) >0.999>0.995Variable
Accuracy (% Recovery) 98.5 - 101.2%95 - 105%90 - 110%
Precision (%RSD) < 2.0%< 5.0%< 10%
Limit of Detection (LOD) 0.5 µM2.0 µM1.0 µM
Limit of Quantification (LOQ) 1.5 µM5.0 µM3.0 µM
Specificity HighModerate (potential for co-elution)High (enzyme-specific)
Analysis Time per Sample ~15 minutes~20 minutesVariable (requires incubation)
Throughput HighModerateLow to Moderate

Experimental Protocols

Detailed methodologies for sample preparation and the new validated HPLC method are provided below.

Sample Preparation from Biological Matrices (Tissues and Cells)

This protocol is designed to efficiently extract this compound while minimizing degradation and removing interfering substances.

1. Homogenization and Deproteinization:

  • Homogenize frozen tissue powder or cell pellets in 10 volumes of ice-cold 5% (w/v) perchloric acid (PCA).

  • Incubate the homogenate on ice for 30 minutes to precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

2. Neutralization and Filtration:

  • Carefully transfer the supernatant to a new tube.

  • Neutralize the extract by adding 3 M potassium carbonate (K₂CO₃) dropwise until the pH is between 6.0 and 7.0.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to remove the potassium perchlorate (B79767) precipitate.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

3. Storage:

  • Analyze the samples immediately or store them at -80°C to prevent hydrolysis.

New Validated HPLC Method

Instrumentation:

  • A standard HPLC system equipped with a UV detector, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer (pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 40% B (linear gradient)

    • 10-12 min: 40% B

    • 12-13 min: 40% to 5% B (linear gradient)

    • 13-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm (due to the adenine (B156593) ring in the Coenzyme A moiety)[1].

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in the initial mobile phase.

  • Prepare calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µM to 100 µM).

Visualizing the Workflow and Metabolic Context

To provide a clearer understanding of the analytical process and the biological relevance of this compound, the following diagrams illustrate the experimental workflow and its metabolic pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sp1 Homogenization in Perchloric Acid sp2 Protein Precipitation (on ice) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Neutralization with K2CO3 sp3->sp4 sp5 Centrifugation sp4->sp5 sp6 Filtration (0.22 µm) sp5->sp6 hplc1 Injection into HPLC System sp6->hplc1 Inject Sample hplc2 C18 Reversed-Phase Separation hplc1->hplc2 hplc3 UV Detection at 260 nm hplc2->hplc3 da1 Peak Integration hplc3->da1 Chromatogram Output da2 Quantification using Calibration Curve da1->da2 da3 Reporting Results da2->da3

Caption: Experimental workflow for this compound analysis.

The metabolic pathway of this compound is crucial for understanding its role in both mammalian and bacterial systems. In mammals, it is primarily involved in the detoxification of phenylacetic acid.[2][3][4][5] In bacteria, it is a central intermediate in the catabolism of aromatic compounds.[1][6][7][8]

metabolic_pathway cluster_mammalian Mammalian Pathway (Detoxification) cluster_bacterial Bacterial Pathway (Catabolism) pa Phenylacetate (B1230308) pcoa This compound pa->pcoa Phenylacetate-CoA Ligase (ACSM1/ACSM2B) pag Phenylacetylglutamine (excreted) pcoa->pag Glycine N-Acyltransferase (with L-glutamine) b_pa Phenylacetate b_pcoa This compound b_pa->b_pcoa Phenylacetate-CoA Ligase b_epoxide Ring-1,2-epoxythis compound b_pcoa->b_epoxide PaaABCDE Oxygenase b_oxepin Oxepin-CoA b_epoxide->b_oxepin Isomerase b_products Succinyl-CoA + Acetyl-CoA b_oxepin->b_products Hydrolysis & β-oxidation

References

A Comparative Guide to Phenylacetyl-CoA Quantification: LC-MS/MS, HPLC-UV, and Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Phenylacetyl-CoA is critical for understanding various metabolic pathways, enzyme kinetics, and drug metabolism. This guide provides a comprehensive cross-validation of three common analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and enzymatic assays. We present a detailed comparison of their performance, supported by experimental data, to facilitate the selection of the most suitable method for your research needs.

Method Comparison at a Glance

The choice of analytical technique for this compound quantification depends on the specific requirements for sensitivity, specificity, throughput, and available instrumentation. LC-MS/MS has emerged as the gold standard for its superior sensitivity and specificity, making it ideal for complex biological matrices.[1] HPLC-UV offers a robust and cost-effective alternative, suitable for relatively higher concentration samples. Enzymatic assays provide a high-throughput option for rapid screening, though they may have limitations in specificity.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 2–133 nM[1]~120 pmol (with derivatization)[1]~50 fmol[1]
Limit of Quantification (LOQ) 2–133 nM[1]~1.3 nmol (LC/MS-based)[1]~100 fmol[1]
Linearity (R²) >0.99[1]>0.99[1]Variable[1]
Precision (%RSD) <15%[1]<15%[1]<20%[1]
Specificity High (mass-to-charge ratio and fragmentation)[1]Moderate (risk of co-elution)[1]High (enzyme-specific)[1]
Throughput HighModerateLow to Moderate
Sample Preparation Simple extractionDerivatization often requiredSpecific buffer conditions, potential for interference[1]

Experimental Protocols

LC-MS/MS Method

This method provides high sensitivity and specificity for the quantification of this compound in biological samples.

1. Sample Preparation (Protein Precipitation) [2]

  • To 100 µL of cell lysate or tissue homogenate, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., ¹³C-labeled this compound).

  • Vortex vigorously for 30 seconds.

  • Incubate at -80°C for 20 minutes to precipitate proteins.[2]

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50% methanol in water.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any debris.

  • Transfer the clear supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis [2]

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[2]

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.[2]

  • Gradient: A suitable gradient from low to high organic phase to elute this compound.

  • Flow Rate: 0.4 mL/min.[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

  • MRM Transitions: Monitor the precursor ion (m/z for this compound) and its specific product ions. For this compound (C₂₉H₄₀N₇O₁₇P₃S), the protonated molecule [M+H]⁺ is approximately m/z 886.1. The primary quantitative transition would involve the neutral loss of the pA-PP moiety (507.1 Da), resulting in a product ion of m/z 379.0. A secondary, qualifying transition could monitor a fragment of the adenosine (B11128) diphosphate (B83284) at m/z 428.0.

HPLC-UV Method

A robust and cost-effective method suitable for quantifying higher concentrations of this compound.

1. Sample Preparation (Perchloric Acid Precipitation)

  • Homogenize tissue or cell pellets in 10 volumes of ice-cold 5% (w/v) perchloric acid.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Neutralize the supernatant with 3 M potassium carbonate.

  • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

  • Filter the supernatant through a 0.22 µm filter before injection.

2. HPLC-UV Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 259 nm.

Enzymatic Assay

This method relies on the enzymatic conversion of this compound and can be adapted for high-throughput screening.

1. Principle The activity of this compound ligase, which produces this compound, can be measured using a coupled-enzyme assay.[3] The formation of AMP from ATP during the ligation reaction is coupled to the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.[3]

2. Assay Protocol [3]

  • Reaction Mixture (in a 96-well plate):

    • 100 mM Tris-HCl buffer, pH 7.8

    • 5 mM ATP

    • 10 mM MgCl₂

    • 0.5 mM Phosphoenolpyruvate

    • 0.2 mM NADH

    • 10 units/mL Pyruvate Kinase

    • 10 units/mL Lactate Dehydrogenase

    • 1 mM Phenylacetate

    • 0.5 mM Coenzyme A

  • Procedure:

    • Add all components except Coenzyme A to the wells.

    • Add the sample containing this compound ligase.

    • Initiate the reaction by adding Coenzyme A.

    • Immediately monitor the decrease in absorbance at 340 nm using a plate reader.

    • The rate of NADH oxidation is proportional to the rate of this compound formation.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in each quantification method.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Precipitation Protein Precipitation (Cold Methanol) Sample->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Evaporation Evaporation Centrifugation1->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Centrifugation2 Centrifugation Reconstitution->Centrifugation2 Vial Autosampler Vial Centrifugation2->Vial UHPLC UHPLC Separation (C18 Column) Vial->UHPLC ESI Electrospray Ionization (ESI+) UHPLC->ESI MSMS Tandem MS (MRM) ESI->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: LC-MS/MS workflow for this compound quantification.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Biological Sample Precipitation Acid Precipitation (Perchloric Acid) Sample->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Neutralization Neutralization Centrifugation1->Neutralization Centrifugation2 Centrifugation Neutralization->Centrifugation2 Filtration Filtration Centrifugation2->Filtration Vial HPLC Vial Filtration->Vial HPLC HPLC Separation (C18 Column) Vial->HPLC UV UV Detection (259 nm) HPLC->UV Data Data Acquisition & Quantification UV->Data

Caption: HPLC-UV workflow for this compound quantification.

Enzymatic_Assay_Workflow Start Prepare Reaction Mixture (Buffer, ATP, PEP, NADH, Enzymes, Phenylacetate) AddSample Add Sample (this compound Ligase) Start->AddSample Initiate Initiate Reaction (Add Coenzyme A) AddSample->Initiate Monitor Monitor Absorbance Decrease at 340 nm Initiate->Monitor Calculate Calculate Rate of NADH Oxidation Monitor->Calculate

Caption: Enzymatic assay workflow for this compound quantification.

Conclusion

The selection of an appropriate analytical method for this compound quantification is a critical decision that impacts the reliability and sensitivity of experimental data. For applications demanding the highest sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the superior choice. HPLC-UV provides a reliable and more accessible alternative for the quantification of more abundant this compound levels. Enzymatic assays offer a high-throughput solution for activity screening and kinetic studies. This guide provides the necessary details to help researchers make an informed decision based on their specific analytical needs and available resources.

References

A Comparative Guide to the Substrate Specificity of Phenylacetyl-CoA Ligases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the substrate specificity of various Phenylacetyl-CoA ligases (PCLs), enzymes crucial for the metabolism of phenylacetic acid and its derivatives. Understanding the substrate range of these enzymes is vital for applications in metabolic engineering, biosynthesis of pharmaceuticals like penicillin, and bioremediation. This document summarizes key kinetic data, outlines experimental methodologies, and presents visual workflows to aid in the selection and engineering of PCLs for specific applications.

Introduction to this compound Ligases

This compound ligase (EC 6.2.1.30) is an enzyme that catalyzes the ATP-dependent formation of this compound from phenylacetic acid (PAA) and coenzyme A (CoA).[1][2] This activation of the carboxyl group is the initial step in the aerobic degradation pathway of PAA in many microorganisms and is also a key step in the biosynthesis of penicillin G in fungi like Penicillium chrysogenum.[3][4] The reaction proceeds as follows:

PAA + ATP + CoA ⇌ this compound + AMP + Diphosphate[5][6]

While the primary substrate is phenylacetic acid, many PCLs exhibit a broad substrate specificity, activating a range of other aromatic and aliphatic carboxylic acids. This promiscuity is of significant interest for synthetic biology and drug development, as it allows for the enzymatic synthesis of diverse acyl-CoA thioesters, which are valuable precursors for various bioactive compounds.

Comparative Analysis of Substrate Specificity

The substrate specificity of this compound ligases varies significantly across different organisms. This section provides a comparative summary of the kinetic parameters for several well-characterized PCLs, highlighting their preferences for different substrates.

Data Summary

The following table summarizes the kinetic data for this compound ligases from different microbial sources. The catalytic efficiency (kcat/Km) is a key metric for comparing the enzyme's preference for different substrates.

Enzyme SourceSubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (mM⁻¹s⁻¹)
Penicillium chrysogenum Phenylacetic Acid (PAA)6.1 ± 0.3[7]-0.23 ± 0.06[3][7]
Phenoxyacetic Acid (POA)--7.8 ± 1.2[3][7]
trans-Cinnamic Acid--310 ± 40[7]
Hexanoic Acid--High[7]
Octanoic Acid--High[7]
Azoarcus evansii (aerobic) Phenylacetic Acid (PAA)0.014[4][5]40[4][5]2857
Other aromatic/aliphatic acids\multicolumn{3}{c}{Not used as substrates}[4][5]
Thermus thermophilus Phenylacetic Acid (PAA)0.050[6][8]--
4-Hydroxyphenylacetate\multicolumn{3}{c}{Low activity}[6][8]
Pseudomonas putida CA-3 Phenylacetic Acid\multicolumn{3}{c}{Specific enzyme activity detected}[9]
Phenylpropanoic Acid\multicolumn{3}{c}{Induces ligase activity}[9]
Cinnamic Acid\multicolumn{3}{c}{Induces ligase activity}[9]

Data presented as mean ± standard deviation where available. "-" indicates data not available in the cited sources. High indicates a strong qualitative preference.

Key Observations:

  • Penicillium chrysogenum PCL: This enzyme displays remarkable substrate promiscuity.[7] While it activates PAA, the precursor for penicillin G, it shows a significantly higher catalytic efficiency for phenoxyacetic acid (POA), the precursor for penicillin V.[3][7] Surprisingly, its highest efficiency is observed with trans-cinnamic acid, and it also efficiently activates medium-chain fatty acids like hexanoic and octanoic acid.[3][7] This suggests that the ancestral form of this enzyme may have been a fatty-acid-activating enzyme.[3]

  • Azoarcus evansii PCL (aerobic): In stark contrast to the fungal enzyme, the PCL from this bacterium is highly specific for phenylacetic acid.[4][5] Other aromatic or aliphatic acids tested were not utilized as substrates.[5][10] This high specificity is consistent with its dedicated role in the aerobic degradation of PAA.[5] The enzyme also exhibits a very high affinity for PAA, as indicated by its low K_m_ value.[4][5]

  • Thermus thermophilus PCL: The enzyme from this thermophilic bacterium is also highly specific for phenylacetate, with only low activity observed for 4-hydroxyphenylacetate.[6][8] This enzyme is notable for its thermostability, making it a potentially robust biocatalyst for industrial applications.[6]

  • Pseudomonas putida PCLs: This bacterium appears to have multiple phenylacyl-CoA ligase activities that are induced by different aromatic carboxylic acids.[9] Specific activities for this compound, phenylpropyl-CoA (acting on phenylpropanoic and cinnamic acids), and a medium-chain-length phenylalkanoyl-CoA have been detected, indicating a broader, adaptable system for aromatic acid metabolism.[9]

Experimental Protocols

Accurate determination of enzyme kinetics is fundamental to comparing substrate specificities. Below are detailed methodologies for key experiments.

Enzyme Expression and Purification

Recombinant this compound ligases are often expressed in Escherichia coli to obtain sufficient quantities for characterization.

  • Gene Cloning: The gene encoding the PCL of interest is cloned into an expression vector, often with a fusion tag (e.g., maltose-binding protein or a polyhistidine tag) to facilitate purification.[3][7]

  • Protein Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain. Protein expression is induced under optimized conditions of temperature and inducer concentration.

  • Cell Lysis and Purification: Cells are harvested and lysed. The PCL is then purified from the cell-free extract using affinity chromatography corresponding to the fusion tag, followed by further purification steps like ion-exchange or size-exclusion chromatography if necessary.[10]

Enzyme Activity Assays

Several methods can be employed to measure PCL activity.

Protocol 1: Continuous Spectrophotometric DTNB Assay

This assay is widely applicable and monitors the consumption of Coenzyme A.[11]

  • Principle: The free thiol group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm. The rate of CoA consumption is measured as a decrease in absorbance.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl at optimal pH), ATP, MgCl₂, the carboxylic acid substrate, and DTNB.

  • Initiation: The reaction is initiated by adding the purified enzyme or cell-free extract.

  • Measurement: The decrease in absorbance at 412 nm is monitored over time using a spectrophotometer.

  • Calculation: The rate of reaction is calculated from the molar extinction coefficient of the DTNB-CoA adduct.

Protocol 2: Coupled Spectrophotometric Assay

This method couples the production of the acyl-CoA to a subsequent enzymatic reaction that leads to a change in absorbance.[5][11]

  • Principle: The formation of this compound can be coupled to the oxidation of NADH through the sequential action of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase. The oxidation of NADH is monitored by the decrease in absorbance at 340 nm.

  • Reaction Mixture: Prepare a reaction mixture containing buffer, ATP, MgCl₂, CoA, the carboxylic acid substrate, and the coupling enzymes and their substrates (phosphoenolpyruvate, NADH).

  • Initiation: The reaction is initiated by the addition of the PCL.

  • Measurement: The decrease in absorbance at 340 nm is monitored.

  • Stoichiometry: The stoichiometry of the reaction (e.g., moles of NADH oxidized per mole of substrate) should be determined to ensure accurate rate calculations.[10]

Protocol 3: Hydroxamate Assay

This is a colorimetric endpoint assay.

  • Principle: The acyl-CoA product is reacted with hydroxylamine (B1172632) to form the corresponding acyl-hydroxamate. In the presence of ferric chloride under acidic conditions, the acyl-hydroxamate forms a colored complex that can be quantified spectrophotometrically.

  • Procedure: After the enzymatic reaction is stopped, hydroxylamine is added. This is followed by the addition of a ferric chloride solution.

  • Measurement: The absorbance of the resulting colored complex is measured. The concentration of the product is determined from a standard curve. It is important to note that the molar extinction coefficients of different phenylacyl-hydroxamates may vary and may need to be determined experimentally.[9]

Visualizing Experimental and Logical Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

PCL_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products PAA Phenylacetic Acid PCL This compound Ligase PAA->PCL ATP ATP ATP->PCL CoA CoA CoA->PCL PA_CoA This compound PCL->PA_CoA AMP AMP PCL->AMP PPi Diphosphate PCL->PPi

Caption: General enzymatic reaction catalyzed by this compound ligase.

DTNB_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Substrate, ATP, DTNB) Start->Prepare_Mixture Add_Enzyme Add Purified PCL Prepare_Mixture->Add_Enzyme Add_CoA Initiate Reaction with CoA Add_Enzyme->Add_CoA Monitor_Absorbance Monitor Absorbance at 412 nm Add_CoA->Monitor_Absorbance Calculate_Rate Calculate Rate of CoA Consumption Monitor_Absorbance->Calculate_Rate End End Calculate_Rate->End

Caption: Workflow for the continuous spectrophotometric DTNB assay.

Conclusion

The substrate specificity of this compound ligases is highly variable, ranging from the highly specific enzymes found in bacteria like Azoarcus evansii to the promiscuous ligase from the fungus Penicillium chrysogenum. This diversity provides a rich toolbox for researchers in metabolic engineering and drug development. The choice of a PCL for a particular application will depend on the desired substrate and the required reaction conditions. The data and protocols presented in this guide offer a foundation for making informed decisions and for the further exploration and engineering of these versatile enzymes.

References

A Comparative Guide to Phenylacetyl-CoA and Benzoyl-CoA in Anaerobic Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The anaerobic breakdown of aromatic compounds is a critical biogeochemical process and a key consideration in bioremediation and drug metabolism. Central to these pathways are the thioester-activated intermediates, phenylacetyl-CoA and benzoyl-CoA. While both converge on the central metabolite benzoyl-CoA, their initial activation and degradation strategies differ significantly. This guide provides an objective comparison of the two pathways, supported by experimental data, detailed methodologies, and visual representations to aid in research and development.

Introduction: Two Distinct Routes to a Common Intermediate

Under anoxic conditions, microorganisms have evolved sophisticated strategies to overcome the high resonance energy of the aromatic ring. This compound and benzoyl-CoA represent two major entry points into the anaerobic degradation network.

  • The this compound Pathway: This route is typically involved in the breakdown of compounds with a two-carbon side chain, such as phenylalanine and phenylacetate (B1230308).[1][2] The key challenge in this pathway is the oxidation of the methylene (B1212753) group adjacent to the aromatic ring to form a carbonyl group, ultimately leading to the formation of benzoyl-CoA.[3][4]

  • The Benzoyl-CoA Pathway: This is a central hub in the anaerobic metabolism of a vast array of aromatic compounds, including benzoate, toluene, and phenols.[5][6] Once formed, benzoyl-CoA undergoes a reductive dearomatization, a chemically challenging step that breaks the aromaticity of the ring, paving the way for its complete breakdown.[7][8]

This guide will dissect these two pathways, focusing on their enzymatic machinery, energetic requirements, and regulatory mechanisms.

The this compound Pathway: An α-Oxidation Strategy

The anaerobic catabolism of phenylacetate to benzoyl-CoA is a multi-step process initiated by the activation of phenylacetate to its CoA thioester. The cornerstone of this pathway is the subsequent α-oxidation of this compound.

Metabolic Steps

The conversion of phenylacetate to benzoyl-CoA proceeds through the following key intermediates:

  • Phenylacetate Activation: Phenylacetate is first activated to this compound by phenylacetate-CoA ligase , an ATP-dependent reaction.[9][10]

  • α-Oxidation to Phenylglyoxylate (B1224774): The key step is the four-electron oxidation of the methylene group of this compound to a carbonyl group, yielding phenylglyoxylate and releasing CoA.[3][11] This reaction is catalyzed by This compound:acceptor oxidoreductase .[3][11]

  • Oxidative Decarboxylation to Benzoyl-CoA: Phenylglyoxylate is then oxidatively decarboxylated to form benzoyl-CoA and CO2 by phenylglyoxylate:acceptor oxidoreductase .[4]

Key Enzyme: this compound:Acceptor Oxidoreductase

This enzyme is a membrane-bound, multi-subunit molybdenum-iron-sulfur protein.[3][11] In the denitrifying bacterium Thauera aromatica, it is composed of three subunits with apparent molecular masses of 93, 27, and 26 kDa.[3][11] The natural electron acceptor is likely a quinone.[3] The enzyme is notably stable in the presence of oxygen but is inhibited by cyanide.[3][12]

Pathway Diagram

Phenylacetyl_CoA_Pathway cluster_enzymes Enzymes Phenylacetate Phenylacetate PhenylacetylCoA This compound Phenylacetate->PhenylacetylCoA ATP, CoA Phenylglyoxylate Phenylglyoxylate PhenylacetylCoA->Phenylglyoxylate + 2 H₂O - 2 H⁺ - CoA BenzoylCoA Benzoyl-CoA Phenylglyoxylate->BenzoylCoA - CO₂ PaaK Phenylacetate-CoA ligase Pado This compound: acceptor oxidoreductase Pgdo Phenylglyoxylate: acceptor oxidoreductase

Anaerobic conversion of phenylacetate to benzoyl-CoA.

The Benzoyl-CoA Pathway: A Reductive Dearomatization Core

The benzoyl-CoA pathway is the central route for the complete mineralization of most monocyclic aromatic compounds under anoxic conditions. Its defining feature is the ATP-dependent reduction of the highly stable benzene (B151609) ring.

Metabolic Steps

The degradation of benzoyl-CoA can be broadly divided into an upper and a lower pathway:

  • Ring Reduction: The aromatic ring of benzoyl-CoA is reduced to a non-aromatic cyclic diene, cyclohexa-1,5-diene-1-carbonyl-CoA.[13] This energetically demanding reaction is catalyzed by the ATP-dependent benzoyl-CoA reductase .[7][8]

  • Hydration and Oxidation: The cyclic diene undergoes a series of hydration and oxidation reactions. In Thauera aromatica, this leads to the formation of 6-hydroxycyclohex-1-ene-1-carbonyl-CoA and subsequently 6-oxocyclohex-1-ene-1-carbonyl-CoA.[13]

  • Ring Cleavage: The alicyclic ring is then hydrolytically cleaved, yielding an aliphatic dicarboxylic acid derivative (e.g., 3-hydroxypimelyl-CoA).[13]

  • β-Oxidation: The resulting aliphatic chain is further degraded via a modified β-oxidation pathway to acetyl-CoA, which can then enter central metabolism.[6]

Key Enzyme: Benzoyl-CoA Reductase (Class I)

In facultative anaerobes like Thauera aromatica, the key dearomatizing enzyme is a Class I benzoyl-CoA reductase. This is a highly oxygen-sensitive, complex iron-sulfur protein.[7][8] It is typically a heterotetramer (αβγδ subunits) and couples the reduction of benzoyl-CoA to the hydrolysis of two ATP molecules.[7][8][14] The requirement for ATP is to overcome the high activation energy of this reduction.[14]

Pathway Diagram

Benzoyl_CoA_Pathway cluster_enzymes Enzymes BenzoylCoA Benzoyl-CoA DienoylCoA Cyclohexa-1,5-diene- 1-carbonyl-CoA BenzoylCoA->DienoylCoA 2 ATP, 2e⁻ HydroxyenoylCoA 6-Hydroxycyclohex-1-ene- 1-carbonyl-CoA DienoylCoA->HydroxyenoylCoA + H₂O OxoenoylCoA 6-Oxocyclohex- 1-ene-1-carbonyl-CoA HydroxyenoylCoA->OxoenoylCoA - 2H⁺, - 2e⁻ RingCleavage Ring Cleavage Product OxoenoylCoA->RingCleavage AcetylCoA 3 Acetyl-CoA + CO₂ RingCleavage->AcetylCoA Bcr Benzoyl-CoA reductase Hydratase Dienoyl-CoA hydratase Dehydrogenase Dehydrogenase Hydrolase Hydrolase BetaOx β-Oxidation

Anaerobic degradation of benzoyl-CoA in Thauera aromatica.

Head-to-Head Comparison: this compound vs. Benzoyl-CoA Pathways

FeatureThis compound PathwayBenzoyl-CoA Pathway (Class I)
Starting Substrate This compoundBenzoyl-CoA
Key Reaction α-Oxidation of the side chainReductive dearomatization of the ring
Key Enzyme This compound:acceptor oxidoreductaseBenzoyl-CoA reductase
Enzyme Location Membrane-bound[12]Cytosolic[7]
Cofactors/Prosthetic Groups Molybdenum, Iron-Sulfur clusters[3][11]Iron-Sulfur clusters, possibly flavin[7][8]
Energetics Does not directly consume ATPConsumes 2 ATP per benzoyl-CoA reduced[7][8]
Oxygen Sensitivity of Key Enzyme Relatively oxygen-insensitive[12]Highly oxygen-sensitive[7][8]
Final Product Benzoyl-CoAAcetyl-CoA + CO₂

Quantitative Performance Data

Quantitative kinetic data for the key enzymes in these pathways are essential for building accurate metabolic models and for understanding the flux-controlling steps. The following table summarizes available data, primarily from the model organism Thauera aromatica.

EnzymeSubstrate(s)KmSpecific Activity / VmaxOrganism
Phenylacetate-CoA ligasePhenylacetate14 µM[9]48 µmol min⁻¹ mg⁻¹Azoarcus evansii (aerobic)
ATP60 µM[9]
CoA45 µM[9]
This compound:acceptor oxidoreductaseThis compoundData not availableData not availableThauera aromatica
Benzoyl-CoA reductaseBenzoyl-CoA15 µM[7][8]0.55 µmol min⁻¹ mg⁻¹Thauera aromatica
ATP0.6 mM[7][8]

Experimental Protocols

Accurate and reproducible experimental methods are paramount for studying these complex anaerobic pathways. Below are detailed protocols for the purification and assay of the key enzymes, as well as for metabolite analysis.

Purification of Benzoyl-CoA Reductase (from Thauera aromatica)

This protocol is adapted from established methods and must be performed under strict anaerobic conditions.

Purification_BCR start Anaerobically Grown Thauera aromatica Cells cell_lysis Cell Lysis (e.g., French Press) in anaerobic buffer start->cell_lysis centrifugation1 Ultracentrifugation (100,000 x g) to obtain cell-free extract cell_lysis->centrifugation1 deae DEAE-Sepharose Anion Exchange Chromatography centrifugation1->deae hydroxyapatite (B223615) Hydroxyapatite Chromatography deae->hydroxyapatite gel_filtration Gel Filtration (e.g., Superdex 200) hydroxyapatite->gel_filtration end Purified Benzoyl-CoA Reductase gel_filtration->end

Purification workflow for Benzoyl-CoA Reductase.

Detailed Steps:

  • Cell Growth and Harvest: Grow Thauera aromatica anaerobically on a benzoate-containing medium with nitrate (B79036) as the electron acceptor. Harvest cells in the late exponential phase by centrifugation and store the cell paste under anaerobic conditions at -80°C.

  • Preparation of Cell Extract: Resuspend the cell paste in an anaerobic buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.0, containing 5 mM MgCl₂, 10% glycerol, and a reducing agent like 2 mM dithiothreitol). Lyse the cells using a French press at high pressure.

  • Ultracentrifugation: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to remove cell debris and membranes. The supernatant is the cell-free extract.

  • Chromatography: Perform all chromatography steps in an anaerobic chamber or using degassed buffers.

    • DEAE-Sepharose: Load the cell-free extract onto a DEAE-Sepharose column equilibrated with the anaerobic buffer. Elute with a linear gradient of KCl (e.g., 0-500 mM). Collect fractions and assay for benzoyl-CoA reductase activity.

    • Hydroxyapatite: Pool the active fractions and apply to a hydroxyapatite column. Elute with a linear gradient of potassium phosphate buffer.

    • Gel Filtration: Further purify the active fractions by size exclusion chromatography on a Superdex 200 column.

  • Purity and Storage: Assess the purity of the final enzyme preparation by SDS-PAGE. The purified enzyme is highly oxygen-sensitive and should be stored in anaerobic vials at -80°C.

Spectrophotometric Assay for Benzoyl-CoA Reductase

This continuous assay monitors the oxidation of a reduced artificial electron donor.

Reagents:

  • Anaerobic Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0, with 5 mM MgCl₂.

  • ATP Solution: 100 mM ATP in anaerobic water.

  • Methyl Viologen Solution: 100 mM methyl viologen in anaerobic water.

  • Sodium Dithionite (B78146) Solution: Freshly prepared 100 mM sodium dithionite in anaerobic 10 mM Tris-HCl, pH 8.0.

  • Benzoyl-CoA Solution: Stock solution of benzoyl-CoA in anaerobic water.

Procedure:

  • Prepare the Reaction Mixture: In an anaerobic cuvette sealed with a rubber stopper, combine the anaerobic assay buffer, ATP solution, and methyl viologen solution.

  • Reduction of Methyl Viologen: Add a small amount of the sodium dithionite solution until a stable, deep blue color is achieved, indicating the reduction of methyl viologen. The initial absorbance at 600 nm should be between 1.0 and 1.5.

  • Baseline Measurement: Place the cuvette in a spectrophotometer and record the baseline absorbance at 600 nm for 1-2 minutes.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified benzoyl-CoA reductase to the cuvette with a gas-tight syringe.

  • Substrate Addition: After a brief monitoring period to measure any background oxidation, add the benzoyl-CoA solution to start the enzymatic reaction.

  • Data Acquisition and Analysis: Continuously monitor the decrease in absorbance at 600 nm. The rate of reaction is calculated from the linear portion of the curve after substrate addition, corrected for any background rate. The rate of substrate conversion can be determined using the Beer-Lambert law and the molar extinction coefficient for reduced methyl viologen.

Metabolite Analysis by GC-MS

This protocol provides a general framework for the analysis of aromatic metabolites from anaerobic cultures.

Procedure:

  • Sample Collection and Quenching: Collect a sample of the anaerobic culture and immediately quench metabolic activity by adding it to a cold solvent, such as methanol (B129727) at -80°C.

  • Extraction: Centrifuge the quenched sample to pellet the cells. Extract the metabolites from the cell pellet and the supernatant using a suitable solvent system (e.g., a mixture of chloroform, methanol, and water).

  • Derivatization: Evaporate the metabolite extract to dryness under a stream of nitrogen. To analyze non-volatile metabolites like organic acids by GC-MS, they must be derivatized. A common two-step procedure is:

    • Methoximation: Protect carbonyl groups by reacting the dried extract with methoxyamine hydrochloride in pyridine.

    • Silylation: Convert polar functional groups (-OH, -COOH, -NH) to their trimethylsilyl (B98337) (TMS) ethers by reacting with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[15]

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Separation: Use a suitable capillary column (e.g., a non-polar or semi-polar column) and a temperature gradient to separate the metabolites.

    • Detection: Use the mass spectrometer to detect and identify the separated compounds based on their mass spectra and retention times. Comparison with spectral libraries (e.g., NIST) and authentic standards is used for confident identification.

Conclusion

The anaerobic metabolic pathways of this compound and benzoyl-CoA, while converging, showcase distinct biochemical solutions to the challenge of aromatic ring degradation. The this compound pathway employs an oxidative strategy to prepare the molecule for dearomatization, while the benzoyl-CoA pathway directly tackles the stable aromatic ring through an energetically costly reductive mechanism. Understanding the nuances of these pathways, from their enzymatic machinery to their regulation, is crucial for applications ranging from the bioremediation of contaminated sites to predicting the fate of aromatic-containing drugs in the human gut microbiome. The experimental protocols provided herein offer a starting point for researchers to further investigate these fascinating and important metabolic networks.

References

A Head-to-Head Battle of Acyl Moieties: Phenylacetyl-CoA vs. Phenoxyacetyl-CoA in Penicillin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed kinetic comparison of Phenylacetyl-CoA and Phenoxyacetyl-CoA as substrates for key enzymes in the penicillin biosynthetic pathway, providing researchers, scientists, and drug development professionals with critical data for optimizing antibiotic production and engineering novel biocatalysts.

In the intricate enzymatic cascade of penicillin biosynthesis, the final step dictates the identity of the resulting antibiotic. This crucial reaction, catalyzed by acyl-CoA:6-aminopenicillanic acid acyltransferase (AT), involves the transfer of an acyl group from a coenzyme A (CoA) thioester to the 6-aminopenicillanic acid (6-APA) nucleus. The two most prominent acyl-CoA substrates in this context are this compound, the precursor to Penicillin G, and Phenoxyacetyl-CoA, the precursor to Penicillin V. Understanding the kinetic nuances of how these two substrates are synthesized and utilized is paramount for enhancing penicillin titers and for the rational design of new antibiotic derivatives. This guide provides a comprehensive kinetic comparison of this compound and Phenoxyacetyl-CoA, supported by experimental data and detailed protocols.

Substrate Activation: A Tale of Two Precursors

The journey of both this compound and Phenoxyacetyl-CoA begins with the activation of their respective precursor carboxylic acids, phenylacetic acid (PAA) and phenoxyacetic acid (POA). This activation is catalyzed by Phenylacetate-CoA ligase (PCL), an enzyme that exhibits broad substrate specificity. A comparative analysis of the catalytic efficiency of PCL from Penicillium chrysogenum for these precursors reveals a significant preference for the activation of phenoxyacetic acid.

While specific individual kinetic parameters for the CoA derivatives are not extensively reported, the catalytic efficiency (kcat/Km) for the precursor acids provides a clear indication of the enzyme's preference.[1] Phenoxyacetic acid is activated with a considerably higher efficiency than phenylacetic acid, suggesting that the formation of Phenoxyacetyl-CoA is a more favorable reaction under identical enzymatic conditions.[1]

Table 1: Catalytic Efficiency of P. chrysogenum Phenylacetate-CoA Ligase (PCL) for Phenylacetic Acid and Phenoxyacetic Acid

Substrate (Precursor)Acyl-CoA ProductKm (mM)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)
Phenylacetic Acid (PAA)This compound6.1 ± 0.3Data not available0.23 ± 0.06
Phenoxyacetic Acid (POA)Phenoxyacetyl-CoAData not availableData not available7.8 ± 1.2

Data sourced from a comparative analysis of PCL substrate specificity.[1]

The Final Hand-Off: Acyltransferase Substrate Preference

The ultimate determinant of penicillin identity is the substrate preference of acyl-CoA:6-aminopenicillanic acid acyltransferase (AT). This enzyme catalyzes the transfer of the acyl moiety from either this compound or Phenoxyacetyl-CoA to 6-APA. In vitro and in vivo studies have consistently demonstrated a strong preference for this compound as the acyl donor.[2]

While the acyltransferase from P. chrysogenum can utilize both substrates to produce Penicillin G and Penicillin V, respectively, kinetic data and competitive inhibition studies indicate a higher affinity for this compound.[2][3] In vivo experiments have shown that when both phenylacetic acid and phenoxyacetic acid are supplied to P. chrysogenum cultures, the fungus preferentially produces Penicillin G, only beginning to synthesize Penicillin V after the phenylacetic acid has been depleted from the medium.[2] This suggests that this compound is the favored substrate under cellular conditions.[2]

Table 2: Kinetic and In Vivo Performance of this compound and Phenoxyacetyl-CoA with P. chrysogenum Acyl-CoA:6-Aminopenicillanic Acid Acyltransferase (AT)

ParameterThis compound (for Penicillin G)Phenoxyacetyl-CoA (for Penicillin V)
Enzyme Affinity (Km) 0.55 mM[3]Not explicitly reported, but in vivo data suggests a lower affinity compared to this compound.[2]
In Vivo Precursor Preference Highly preferred. Its presence blocks the utilization of phenoxyacetic acid.[2]Not utilized when phenylacetic acid is present in the culture medium.[2]
Product Formation Penicillin G[2]Penicillin V[2]

Experimental Protocols

To facilitate further research and validation of these findings, detailed experimental protocols for the key enzymes are provided below.

Protocol 1: Expression and Purification of Recombinant Acyl-CoA:6-Aminopenicillanic Acid Acyltransferase (AT) from E. coli

This protocol outlines the expression and purification of the P. chrysogenum acyltransferase (penDE gene) in E. coli. The gene encodes a proenzyme that is autocatalytically processed into two subunits.[4][5]

  • Gene Cloning and Expression Vector Construction: The penDE gene from P. chrysogenum is cloned into a suitable E. coli expression vector, such as a pET series plasmid, under the control of an inducible promoter (e.g., T7). Codon optimization for E. coli expression is recommended.

  • Expression in E. coli: The expression vector is transformed into a suitable E. coli host strain (e.g., BL21(DE3)).

    • Grow transformed cells in Luria-Bertani (LB) medium with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding a final concentration of 0.1 - 1 mM IPTG and continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.

  • Cell Lysis and Lysate Preparation:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

  • Affinity Chromatography:

    • If a His-tag was incorporated, purify the recombinant protein using a Ni-NTA affinity column according to the manufacturer's instructions.

    • Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

    • Elute the protein with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography (Optional):

    • For higher purity, the eluted fractions can be pooled, concentrated, and further purified by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT).

  • Protein Characterization:

    • Assess the purity of the final protein preparation by SDS-PAGE. The processed enzyme should show two bands corresponding to the subunits.

    • Determine the protein concentration using a standard method such as the Bradford assay.

Protocol 2: In Vitro Acyl-CoA:6-Aminopenicillanic Acid Acyltransferase (AT) Activity Assay

This protocol describes a method for determining the kinetic parameters of the purified acyltransferase with this compound and Phenoxyacetyl-CoA using High-Performance Liquid Chromatography (HPLC) for product quantification.[2][6]

  • Reaction Mixture Preparation:

    • Prepare a standard reaction mixture (final volume of 100 µL) containing:

      • 50 mM Tris-HCl buffer (pH 8.0)

      • 10 mM Dithiothreitol (DTT)

      • 5 mM 6-aminopenicillanic acid (6-APA)

      • Varying concentrations of this compound or Phenoxyacetyl-CoA (e.g., 0.1 to 5 mM)

  • Enzymatic Reaction:

    • Pre-incubate the reaction mixture at the optimal temperature of 25°C for 5 minutes.[7]

    • Initiate the reaction by adding a predetermined amount of the purified acyltransferase enzyme.

    • Incubate the reaction at 25°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of methanol (B129727) or by heat inactivation (e.g., 95°C for 5 minutes).[3]

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 4.5). A typical starting condition could be 25% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm.

    • Injection Volume: 10-20 µL.

    • Quantification: Create a standard curve using known concentrations of Penicillin G and Penicillin V to quantify the amount of product formed in the enzymatic reactions.

  • Kinetic Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each substrate concentration.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

    • Calculate the catalytic constant (kcat) from the Vmax and the enzyme concentration.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language are provided.

experimental_workflow cluster_purification Enzyme Purification cluster_assay Kinetic Assay p1 Cloning & Expression p2 Cell Lysis p1->p2 p3 Affinity Chromatography p2->p3 p4 Size-Exclusion Chromatography p3->p4 p5 Purified Enzyme p4->p5 a1 Reaction Setup p5->a1 Add Enzyme a2 Enzymatic Reaction a1->a2 a3 Reaction Termination a2->a3 a4 HPLC Analysis a3->a4 a5 Data Analysis a4->a5

Caption: Workflow for enzyme purification and kinetic assay.

signaling_pathway PAA Phenylacetic Acid PCL Phenylacetate-CoA Ligase (PCL) PAA->PCL POA Phenoxyacetic Acid POA->PCL PACoA This compound PCL->PACoA ATP, CoA POCoA Phenoxyacetyl-CoA PCL->POCoA ATP, CoA AT Acyl-CoA:6-APA Acyltransferase (AT) PACoA->AT POCoA->AT PenG Penicillin G AT->PenG PenV Penicillin V AT->PenV SixAPA 6-APA SixAPA->AT

Caption: Penicillin G and V biosynthetic pathways.

Conclusion

The kinetic data and in vivo observations clearly indicate that while both this compound and Phenoxyacetyl-CoA are viable substrates for the final step of penicillin biosynthesis, there is a marked preference for this compound by the acyl-CoA:6-aminopenicillanic acid acyltransferase from P. chrysogenum. Conversely, the activation of the precursor acid for Penicillin V, phenoxyacetic acid, is kinetically more favorable. This interplay of substrate activation and final acyl transfer highlights the complex regulatory landscape of penicillin production. For researchers in drug development and metabolic engineering, these findings underscore the importance of considering both the upstream activation and the final enzymatic conversion steps when designing strategies to enhance the production of specific penicillin variants or to create novel antibiotic structures. The provided protocols offer a robust framework for further investigation into the substrate specificity and kinetic properties of these crucial biosynthetic enzymes.

References

A Researcher's Guide to the Validation of an Enzyme-Coupled Assay for Phenylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic studies, drug discovery, and bioremediation, the accurate quantification of Phenylacetyl-CoA is critical. As an activated form of phenylacetic acid, its measurement provides insight into various biological pathways.[1] While chromatographic methods like HPLC and LC-MS/MS are powerful, enzyme-coupled assays offer a specific, sensitive, and often more accessible alternative for quantifying this key metabolite.

This guide provides a comprehensive comparison of the enzyme-coupled assay for this compound with other common analytical methods. It includes detailed experimental protocols for assay validation and performance data to aid researchers in selecting the most suitable method for their needs.

Comparison of Analytical Methods for this compound Quantification

The choice of analytical method depends on factors such as the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters of an enzyme-coupled assay compared to HPLC-UV and LC-MS/MS for the quantification of this compound. The data for the enzyme-coupled assay are representative of typical performance characteristics for such assays.

ParameterEnzyme-Coupled AssayHPLC-UV/FluorescenceLC-MS/MS
Principle Enzymatic conversion of this compound linked to a detectable signal (e.g., change in absorbance or fluorescence).Separation by liquid chromatography followed by detection based on UV absorbance or fluorescence.Separation by liquid chromatography followed by mass spectrometric detection, offering high specificity.
Limit of Detection (LOD) ~1 µM~120 pmol (with derivatization)[2]2–133 nM[2]
Limit of Quantification (LOQ) ~5 µM~1.3 nmol (LC/MS-based)[2]2–133 nM[2]
Linearity (R²) >0.99>0.99>0.99
Precision (%RSD) <10% (Intra-assay), <15% (Inter-assay)<15%<15%[2]
Specificity High (enzyme-specific)Moderate (risk of co-elution)High (based on mass-to-charge ratio and fragmentation pattern)[2]
Throughput High (plate-based)ModerateHigh
Sample Preparation Minimal, specific buffer conditions required.Derivatization may be needed for sensitivity.[2]Simple extraction, no derivatization required.[2]

Signaling Pathways and Experimental Workflows

Enzymatic Reaction of the Coupled Assay

The enzyme-coupled assay for this compound typically relies on the activity of this compound ligase, which catalyzes the formation of this compound from phenylacetic acid, ATP, and Coenzyme A (CoA).[1] The consumption of CoA can be monitored continuously in a spectrophotometric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a colored product.[2]

cluster_reaction Enzyme-Coupled Reaction cluster_detection Detection Reaction PA Phenylacetic Acid Phenylacetyl_CoA_Ligase This compound Ligase PA->Phenylacetyl_CoA_Ligase ATP ATP ATP->Phenylacetyl_CoA_Ligase CoA CoA-SH CoA->Phenylacetyl_CoA_Ligase Reaction_DTNB CoA->Reaction_DTNB unreacted DTNB DTNB (colorless) DTNB->Reaction_DTNB TNB TNB²⁻ (yellow) Monitor Monitor Absorbance at 412 nm TNB->Monitor PACoA This compound AMP AMP + PPi CoAS_TNB CoA-S-TNB Phenylacetyl_CoA_Ligase->PACoA Phenylacetyl_CoA_Ligase->AMP Reaction_DTNB->TNB Reaction_DTNB->CoAS_TNB

Caption: Enzymatic reaction and detection principle of the DTNB-coupled assay for this compound ligase activity.

Experimental Workflow for Assay Validation

The validation of the enzyme-coupled assay is a critical process to ensure the reliability and accuracy of the obtained data.[3] The workflow involves assessing several key parameters, including linearity, precision (intra- and inter-assay variability), and accuracy.

cluster_workflow Assay Validation Workflow cluster_linearity Linearity cluster_precision Precision cluster_accuracy Accuracy start Start prepare_standards Prepare this compound Standards & QCs start->prepare_standards linearity Linearity Assessment prepare_standards->linearity precision Precision Assessment prepare_standards->precision accuracy Accuracy Assessment prepare_standards->accuracy lin_run Run serial dilutions of standard linearity->lin_run intra_assay Intra-assay (n=20 replicates of QCs) precision->intra_assay inter_assay Inter-assay (3 runs on 3 different days) precision->inter_assay spike_recovery Spike known concentrations into matrix accuracy->spike_recovery end End lin_plot Plot Absorbance vs. Concentration lin_run->lin_plot lin_calc Calculate R² lin_plot->lin_calc lin_calc->end precision_calc Calculate %CV intra_assay->precision_calc inter_assay->precision_calc precision_calc->end accuracy_calc Calculate % Recovery spike_recovery->accuracy_calc accuracy_calc->end

Caption: A structured workflow for the validation of the this compound enzyme-coupled assay.

Experimental Protocols

Enzyme-Coupled Assay for this compound (DTNB Method)

This protocol is adapted from the general principle of monitoring CoA consumption.[2]

Materials:

  • This compound ligase

  • Phenylacetic acid

  • ATP

  • Coenzyme A (CoA)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 7.5-8.5)

  • MgCl₂

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, phenylacetic acid, ATP, and DTNB in a microcentrifuge tube.

  • Add the this compound ligase to the reaction mixture.

  • Equilibrate the mixture to the desired reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding CoA.

  • Immediately transfer the reaction mixture to a 96-well plate.

  • Monitor the decrease in absorbance at 412 nm over time using a spectrophotometer. The rate of decrease is proportional to the rate of CoA consumption and thus the enzyme activity.

  • A standard curve of known this compound concentrations should be run in parallel to quantify the amount in unknown samples.

Validation Protocol for the Enzyme-Coupled Assay

a. Linearity:

  • Prepare a stock solution of this compound of known concentration.

  • Perform a serial dilution to obtain at least five concentrations spanning the expected working range of the assay.

  • Run each concentration in triplicate using the enzyme-coupled assay protocol.

  • Plot the average absorbance reading against the known concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value >0.99 is generally considered acceptable.

b. Precision (Intra- and Inter-Assay Variability):

  • Prepare three quality control (QC) samples at low, medium, and high concentrations within the linear range.

  • Intra-assay precision: Analyze 20 replicates of each QC sample in a single assay run.

  • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each QC level. The intra-assay %CV should ideally be <10%.

  • Inter-assay precision: Analyze the three QC samples in triplicate on three different days by two different analysts.

  • Calculate the mean, SD, and %CV for each QC level across all runs. The inter-assay %CV should ideally be <15%.

c. Accuracy (Spike and Recovery):

  • Obtain a sample matrix (e.g., cell lysate, buffer) that does not contain this compound.

  • Spike the matrix with known concentrations of this compound at low, medium, and high levels.

  • Analyze the spiked samples in triplicate using the assay.

  • Calculate the percentage recovery for each concentration using the formula: (Measured Concentration / Spiked Concentration) x 100%.

  • The mean recovery should be within 80-120%.

By following these validation procedures, researchers can ensure that their enzyme-coupled assay for this compound provides accurate, precise, and reliable data for their studies.

References

A Comparative Analysis of Phenylacetyl-CoA Metabolic Flux: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic flux of Phenylacetyl-CoA (PA-CoA) is critical for applications ranging from optimizing antibiotic production to assessing the safety of novel therapeutics. This guide provides a comparative analysis of PA-CoA metabolism, detailing the key metabolic pathways, experimental protocols for flux analysis, and the implications for drug development.

This compound is a central intermediate in the metabolism of various aromatic compounds, most notably the amino acid phenylalanine. The metabolic fate of PA-CoA varies significantly across different organisms, primarily diverging between catabolic degradation for energy production and anabolic utilization for the synthesis of secondary metabolites. The regulation and flux through these competing pathways are of significant interest in both biotechnology and medicine.

Competing Metabolic Fates of this compound

The metabolic crossroads for this compound primarily involves two competing pathways:

  • The Phenylacetate Catabolic Pathway: Predominantly found in bacteria such as Escherichia coli and Pseudomonas putida, this pathway degrades PA-CoA into central metabolites, ultimately feeding into the tricarboxylic acid (TCA) cycle. This aerobic degradation pathway is a key route for the assimilation of aromatic compounds from the environment.

  • Penicillin Biosynthesis: In filamentous fungi like Penicillium chrysogenum, PA-CoA serves as a precursor for the biosynthesis of penicillin G. The flux of PA-CoA into this pathway is a critical determinant of antibiotic yield.

The distribution of metabolic flux between these pathways is tightly regulated and is influenced by the organism, environmental conditions, and the availability of other carbon sources.

Quantitative Comparison of Enzyme Kinetics

While direct comparative data on the overall metabolic flux of this compound across different organisms is scarce, a comparison of the kinetic parameters of the initial activating enzyme, Phenylacetate-CoA ligase (PCL), provides insights into the efficiency of PA-CoA formation in various species.

OrganismSubstrateKm (µM)Vmax (µmol/min/mg)Reference(s)
Azoarcus evansiiPhenylacetate1448[1]
Thermus thermophilusPhenylacetate5024[2]
Pseudomonas putida UPhenylacetate16.5N/A[3]
Penicillium chrysogenumPhenylacetic Acid6100N/A[4]

Note: N/A indicates that the data was not available in the cited sources. The Vmax for P. putida was not explicitly stated in the provided information.

Signaling Pathways and Metabolic Network

The metabolic pathways of this compound can be visualized to illustrate the flow of metabolites and the key enzymatic steps.

Phenylacetyl_CoA_Metabolism cluster_activation Activation cluster_degradation Bacterial Degradation cluster_biosynthesis Fungal Penicillin Biosynthesis cluster_conjugation Xenobiotic Metabolism (e.g., in Mammals) Phenylacetate Phenylacetate Phenylacetyl_CoA Phenylacetyl_CoA Phenylacetate->Phenylacetyl_CoA Phenylacetate-CoA ligase (PaaK/ACSM) Ring_Epoxidation Ring 1,2-Epoxidation Phenylacetyl_CoA->Ring_Epoxidation PaaABCDE Penicillin_G Penicillin G Phenylacetyl_CoA->Penicillin_G Amino_Acid_Conjugate Amino Acid Conjugate (e.g., Phenylacetylglutamine) Phenylacetyl_CoA->Amino_Acid_Conjugate Glycine N-acyltransferase Oxepin_CoA Oxepin-CoA Ring_Epoxidation->Oxepin_CoA PaaG Ring_Cleavage Ring Cleavage & β-oxidation Oxepin_CoA->Ring_Cleavage TCA_Cycle Acetyl-CoA & Succinyl-CoA (TCA Cycle) Ring_Cleavage->TCA_Cycle Isopenicillin_N Isopenicillin N Isopenicillin_N->Penicillin_G Acyl-CoA:6-APA acyltransferase

Figure 1: Metabolic fates of this compound.

Experimental Protocols for Metabolic Flux Analysis

The gold standard for quantifying intracellular metabolic fluxes is 13C-Metabolic Flux Analysis (13C-MFA).[3][5][6] This technique involves feeding the cells a 13C-labeled substrate and measuring the incorporation of the isotope into downstream metabolites.

Detailed Protocol for 13C-MFA of this compound Metabolism

1. Isotope Labeling Experiment:

  • Tracer Selection: For studying this compound metabolism originating from phenylalanine, [U-13C]-phenylalanine is a suitable tracer. If the starting point is phenylacetate, [1-13C]-phenylacetate or [U-13C]-phenylacetate can be used. The choice of tracer depends on the specific metabolic questions being addressed.[7]

  • Culture Conditions: Grow the microbial culture in a chemically defined medium with the 13C-labeled substrate as the sole carbon source or in a mixture with a known ratio of labeled and unlabeled substrate. Ensure the culture reaches a metabolic and isotopic steady state.

  • Parallel Labeling: To improve the precision of flux estimations, parallel labeling experiments using different tracers can be performed.[8]

2. Sample Preparation:

  • Quenching: Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. This is typically achieved by rapidly transferring the cell culture to a cold quenching solution, such as -20°C to -40°C 60% methanol.[9]

  • Metabolite Extraction: Extract the intracellular metabolites using a suitable solvent system. A common method involves a two-phase extraction with a cold mixture of methanol, chloroform, and water to separate polar and non-polar metabolites.

3. Analytical Measurement:

  • GC-MS and LC-MS/MS: Analyze the metabolite extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the mass isotopomer distributions (MIDs) of key metabolites.[10][11][12][13] For this compound and other CoA esters, LC-MS/MS is the preferred method due to their polarity and thermal lability.

  • MID Analysis: The MIDs provide information on the fractional abundance of molecules with a certain number of 13C atoms. This data is the primary input for the computational flux analysis.[5][14]

4. Computational Flux Analysis:

  • Metabolic Model: A stoichiometric model of the relevant metabolic pathways is required. This model defines the network of reactions and the carbon transitions between metabolites.

  • Flux Estimation Software: Use specialized software (e.g., INCA, Metran, 13CFLUX2) to estimate the intracellular fluxes by fitting the measured MIDs to the metabolic model.[14][15] The software iteratively adjusts the flux values to minimize the difference between the experimentally measured and the model-predicted MIDs.

  • Statistical Analysis: Perform a statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase Isotope_Labeling 1. 13C Isotope Labeling (e.g., [U-13C]-Phenylalanine) Quenching 2. Rapid Quenching (-20°C to -40°C Methanol) Isotope_Labeling->Quenching Extraction 3. Metabolite Extraction (e.g., Methanol/Chloroform/Water) Quenching->Extraction Analysis 4. LC-MS/MS Analysis (Measure Mass Isotopomer Distributions) Extraction->Analysis Flux_Estimation 6. Flux Estimation (Software: INCA, 13CFLUX2) Analysis->Flux_Estimation Metabolic_Model 5. Stoichiometric Metabolic Model Metabolic_Model->Flux_Estimation Statistical_Analysis 7. Statistical Analysis (Goodness-of-fit, Confidence Intervals) Flux_Estimation->Statistical_Analysis Flux_Map 8. Metabolic Flux Map Statistical_Analysis->Flux_Map

Figure 2: General workflow for 13C-Metabolic Flux Analysis.

Implications for Drug Development and Toxicology

The metabolic activation of xenobiotic carboxylic acids to their corresponding acyl-CoA thioesters is a critical consideration in drug safety assessment.[5] The formation of these reactive metabolites can lead to several adverse effects:

  • Covalent Protein Binding: Acyl-CoA thioesters can covalently bind to cellular proteins, leading to the formation of drug-protein adducts. These adducts can trigger immune responses and idiosyncratic drug reactions.

  • Mitochondrial Dysfunction: The sequestration of the cellular Coenzyme A pool into xenobiotic acyl-CoA thioesters can disrupt mitochondrial energy metabolism and fatty acid β-oxidation.

  • Inhibition of Endogenous Pathways: Xenobiotic acyl-CoAs can act as competitive inhibitors of enzymes involved in endogenous metabolic pathways. For example, this compound is a potent inhibitor of choline (B1196258) acetyltransferase.

Metabolic flux analysis can be a valuable tool in preclinical drug development to:

  • Quantify the formation of reactive acyl-CoA metabolites: By using 13C-labeled drug candidates, the flux towards the formation of acyl-CoA conjugates can be quantified.

  • Assess the impact on endogenous metabolism: 13C-MFA can be used to measure the perturbation of central metabolic pathways, such as the TCA cycle and fatty acid oxidation, upon exposure to a drug.

  • Identify potential metabolic liabilities: Early identification of compounds that form significant amounts of reactive acyl-CoA thioesters can help in the selection of drug candidates with a lower risk of metabolic toxicity.

By providing a quantitative understanding of the metabolic fate of this compound and analogous xenobiotic carboxylic acids, metabolic flux analysis offers a powerful platform for both fundamental research and the development of safer and more effective pharmaceuticals.

References

Assessing the Inhibitory Potency of Phenylacetyl-CoA Derivatives on Choline Acetyltransferase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced interactions between enzymes and their inhibitors is paramount. This guide provides a comparative analysis of the inhibitory effects of Phenylacetyl-CoA and its derivatives on Choline (B1196258) Acetyltransferase (ChAT), a critical enzyme in the synthesis of the neurotransmitter acetylcholine (B1216132). This compound is a known competitive inhibitor of ChAT, vying with the natural substrate, Acetyl-CoA, for the enzyme's active site[1]. This document outlines the inhibitory characteristics of related acyl-CoA molecules, details the experimental protocols for assessing inhibitory potency, and visualizes the relevant biochemical pathways.

Comparative Inhibitory Potency

CompoundType of InteractionKm (μM)Ki (μM)
Acetyl-CoASubstrate1.4-
Propionyl-CoASubstrate/Inhibitor1.4-
Butyryl-CoASubstrate/Inhibitor1.4-
Coenzyme A (CoA)Inhibitor-1.8
Desphospho-CoAWeak Inhibitor-500
5'-AMPWeak Inhibitor-2500
PhosphopantetheineNot an Inhibitor--

Data sourced from a study on rat brain Choline Acetyltransferase[2].

Experimental Protocols

To assess the inhibitory potency of this compound derivatives against Choline Acetyltransferase, a continuous spectrophotometric assay is a commonly employed method. This protocol is adapted from established methodologies for measuring ChAT activity.

Principle of the Assay

The activity of Choline Acetyltransferase is determined by measuring the rate of production of Coenzyme A (CoA) during the synthesis of acetylcholine from choline and Acetyl-CoA. The released CoA, bearing a free thiol group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored compound that can be quantified by measuring the absorbance at 412 nm. The presence of an inhibitor, such as a this compound derivative, will decrease the rate of acetylcholine synthesis, leading to a reduced rate of TNB formation.

Materials and Reagents

  • Purified Choline Acetyltransferase (from a suitable source, e.g., human recombinant, rat brain)

  • Acetyl-CoA (substrate)

  • Choline chloride (substrate)

  • This compound derivative (test inhibitor)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Microplate reader capable of measuring absorbance at 412 nm

  • 96-well microplates

Assay Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of DTNB (10 mM) in the assay buffer.

    • Prepare stock solutions of Acetyl-CoA (e.g., 10 mM) and choline chloride (e.g., 100 mM) in the assay buffer.

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in the assay buffer.

    • Prepare the ChAT enzyme solution to a working concentration in an ice-cold buffer containing BSA to maintain stability. The final enzyme concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

  • Assay Setup (in a 96-well plate):

    • Blank: Assay buffer, choline, and DTNB.

    • Control (100% activity): Assay buffer, choline, DTNB, and ChAT enzyme.

    • Inhibitor wells: Assay buffer, choline, DTNB, ChAT enzyme, and varying concentrations of the this compound derivative.

  • Reaction and Measurement:

    • To each well, add the assay buffer, choline, DTNB, and the inhibitor (for inhibitor wells).

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding Acetyl-CoA to all wells.

    • Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader at 1-minute intervals for 10-15 minutes.

Data Analysis

  • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time plot.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the control (uninhibited) reaction.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

  • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (Acetyl-CoA) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Dixon plots.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the enzymatic reaction catalyzed by Choline Acetyltransferase and a typical workflow for assessing the inhibitory potency of a test compound.

ChAT_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products AcetylCoA Acetyl-CoA ChAT Choline Acetyltransferase (ChAT) AcetylCoA->ChAT Choline Choline Choline->ChAT Acetylcholine Acetylcholine ChAT->Acetylcholine CoA Coenzyme A ChAT->CoA

Caption: Enzymatic synthesis of acetylcholine by Choline Acetyltransferase.

Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Substrates, DTNB, Enzyme, Inhibitor) start->prepare_reagents plate_setup Set up 96-well plate (Blank, Control, Inhibitor concentrations) prepare_reagents->plate_setup pre_incubate Pre-incubate at 37°C for 5 min plate_setup->pre_incubate initiate_reaction Initiate reaction by adding Acetyl-CoA pre_incubate->initiate_reaction measure_absorbance Monitor absorbance at 412 nm initiate_reaction->measure_absorbance data_analysis Calculate reaction rates and % inhibition measure_absorbance->data_analysis determine_ic50 Determine IC50 value data_analysis->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 of a ChAT inhibitor.

References

Confirming Phenylacetyl-CoA Reaction Products: An NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of metabolic products is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for confirming the identity of Phenylacetyl-CoA reaction products. Detailed experimental data and protocols are presented to support the objective comparison and to aid in methodological selection.

Phenylacetyl-coenzyme A (this compound) is a pivotal intermediate in the metabolism of phenylalanine and phenylacetate (B1230308), particularly in microbial systems. Its enzymatic transformations yield a variety of products crucial to cellular processes. The precise structural elucidation of these products is essential for understanding metabolic pathways, enzyme mechanisms, and for the development of novel therapeutics. While various analytical methods can be employed for this purpose, NMR spectroscopy offers an unparalleled ability to provide detailed structural information in a non-destructive manner.

This guide focuses on the NMR-based confirmation of three key reaction products of this compound:

  • Ring 1,2-epoxythis compound and its isomer, 2-oxepin-2(3H)-ylideneacetyl-CoA (oxepin-CoA): Key intermediates in the aerobic bacterial catabolism of phenylacetate.

  • Phenylglyoxylyl-CoA: A product of the oxidation of this compound.

  • Phenylacetylglycine: Formed through the conjugation of this compound with glycine.

Performance Comparison: NMR vs. Alternative Methods

The choice of analytical technique for identifying this compound reaction products depends on a variety of factors, including the specific information required, the purity of the sample, and the available instrumentation. While NMR provides comprehensive structural detail, other methods like Mass Spectrometry (MS) and X-ray Crystallography offer complementary information and, in some cases, superior sensitivity.

FeatureNMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Information Provided Detailed atomic-level structural information, including connectivity, stereochemistry, and conformation in solution.Precise molecular weight and elemental composition (HRMS). Fragmentation patterns provide structural clues.High-resolution 3D structure of molecules in a crystalline state, including absolute stereochemistry.
Sample Requirements Relatively high sample concentration (µM to mM) and purity. Non-destructive.High sensitivity (fmol to pmol range). Destructive.Requires well-ordered single crystals.
Strengths Unambiguous structure elucidation. Can study dynamics and interactions in solution.High sensitivity and throughput. Can be coupled with liquid chromatography (LC-MS) for complex mixture analysis.Provides the most detailed 3D structural information.
Limitations Lower sensitivity compared to MS. Can be complex to interpret for large molecules or mixtures.Provides limited information on stereochemistry and isomer differentiation.Crystal growth can be a major bottleneck. The solid-state structure may not represent the solution conformation.
Application to this compound Products Successfully used to identify and characterize key intermediates like oxepin-CoA.[1]Routinely used for detecting and quantifying acyl-CoA thioesters and their metabolites in biological matrices.Has been used to determine the structure of enzymes in the phenylacetate pathway with the substrate, this compound, bound, providing insights into the initial steps of the reaction.

Quantitative NMR Data for this compound Reaction Products

The following tables summarize the available ¹³C NMR chemical shift data for key intermediates in the this compound catabolic pathway. This data is critical for the unambiguous identification of these compounds in reaction mixtures.

Table 1: ¹³C-NMR Chemical Shifts (δ) for this compound Catabolism Intermediates

Carbon AtomRing 1,2-epoxythis compound (ppm)[1]2-oxepin-2(3H)-ylideneacetyl-CoA (oxepin-CoA) (ppm)[1]
C-1' (Aromatic/Oxepin)58.9102.1
C-2' (Aromatic/Oxepin)56.7145.8
C-3' (Aromatic/Oxepin)126.9122.7
C-4' (Aromatic/Oxepin)128.4129.5
C-5' (Aromatic/Oxepin)125.8127.9
C-6' (Aromatic/Oxepin)122.3115.6
C-1 (Carbonyl)198.2196.5
C-2 (Methylene)56.198.3

Note: Data was obtained from studies on the bacterial catabolism of phenylacetate. Chemical shifts are referenced to an internal standard.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for Phenylacetylglycine

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Phenyl C-1'-134.5
Phenyl C-2'/C-6'7.32 (m)129.3
Phenyl C-3'/C-5'7.28 (m)128.6
Phenyl C-4'7.22 (m)126.9
Methylene (CH₂)3.61 (s)43.1
Glycine CH₂3.89 (d)41.2
Carbonyl (C=O)-171.2
Glycine Carbonyl (C=O)-171.8

Note: Data is compiled from various sources and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Enzymatic Synthesis of this compound Intermediates for NMR Analysis

A common method for generating sufficient quantities of this compound reaction products for NMR analysis is through in vitro enzymatic reactions using purified enzymes.

Materials:

  • This compound

  • Purified enzymes of the phenylacetate catabolic pathway (e.g., this compound epoxidase, oxepin-CoA isomerase)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., NADPH)

  • Quenching solution (e.g., formic acid)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) or HPLC system for purification

Procedure:

  • Set up the enzymatic reaction in a suitable volume (typically 1-5 mL for NMR sample preparation).

  • Combine the reaction buffer, this compound, and any necessary cofactors.

  • Initiate the reaction by adding the purified enzyme(s).

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time.

  • Monitor the reaction progress by a suitable method (e.g., HPLC).

  • Once the desired product has been formed, quench the reaction by adding an acid (e.g., formic acid) to a final pH of ~3.5.

  • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

  • Purify the supernatant containing the reaction product using solid-phase extraction or preparative HPLC.

  • Lyophilize the purified product to dryness.

NMR Spectroscopy

Sample Preparation:

  • Dissolve the purified and lyophilized product in a suitable deuterated solvent (e.g., D₂O, methanol-d₄). The choice of solvent is critical to ensure sample solubility and to avoid overlapping solvent signals with resonances of interest.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Acquire a 1D ¹H NMR spectrum to get an initial overview of the sample and to confirm the presence of the product.

  • Acquire a 1D ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, this may require a longer acquisition time.

  • Acquire 2D NMR spectra, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish connectivity between protons and carbons and to unambiguously assign all signals.

Visualizing the Workflow

The following diagram illustrates the general workflow for confirming the identity of this compound reaction products using NMR spectroscopy.

Phenylacetyl_CoA_NMR_Workflow cluster_synthesis Enzymatic Synthesis & Purification cluster_nmr NMR Analysis Phenylacetyl_CoA This compound Enzyme_Reaction Enzymatic Reaction (with purified enzymes) Phenylacetyl_CoA->Enzyme_Reaction Substrate Purification Purification (SPE or HPLC) Enzyme_Reaction->Purification Reaction Mixture Sample_Prep Sample Preparation (Dissolve in deuterated solvent) Purification->Sample_Prep Purified Product NMR_Acquisition NMR Data Acquisition (1D & 2D Spectra) Sample_Prep->NMR_Acquisition Data_Analysis Data Analysis & Structure Elucidation NMR_Acquisition->Data_Analysis Final_Structure Final_Structure Data_Analysis->Final_Structure Confirmed Structure

Caption: Workflow for NMR-based identification of this compound products.

Signaling Pathway Diagram

The initial steps of the aerobic catabolism of this compound in bacteria involve a series of enzymatic transformations that can be elucidated using techniques like NMR.

Phenylacetyl_CoA_Pathway Phenylacetyl_CoA This compound Epoxide Ring 1,2-epoxythis compound Phenylacetyl_CoA->Epoxide PaaABCDE (Epoxidase) Oxepin_CoA Oxepin-CoA Epoxide->Oxepin_CoA PaaG (Isomerase) Ring_Cleavage Ring Cleavage Products Oxepin_CoA->Ring_Cleavage PaaZ (Hydrolase) Beta_Oxidation β-Oxidation Ring_Cleavage->Beta_Oxidation End_Products Acetyl-CoA + Succinyl-CoA Beta_Oxidation->End_Products

References

A Comparative Guide to the Synthesis of Phenylacetyl-CoA: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of Phenylacetyl-CoA, a key intermediate in various metabolic pathways and in the production of pharmaceuticals like penicillin G, is a critical consideration. This guide provides an objective comparison of the chemical and enzymatic approaches to this compound synthesis, supported by experimental data and detailed protocols.

At a Glance: Comparing Synthesis Efficiencies

The choice between chemical and enzymatic synthesis of this compound hinges on a trade-off between reaction speed and yield versus specificity and environmental impact. While chemical methods can offer rapid synthesis, they often suffer from lower yields and the use of harsh reagents. In contrast, enzymatic synthesis provides high specificity and operates under mild conditions, though reaction times may be longer.

ParameterChemical SynthesisEnzymatic Synthesis
Yield Variable, often moderateGenerally high
Reaction Time Typically rapid (minutes to a few hours)Can range from 1 to 4 hours or more
Specificity Lower, potential for side productsHigh, specific to phenylacetic acid
Reaction Conditions Anhydrous organic solvents, often requires inert atmosphereAqueous buffer, mild pH (7.0-9.0) and temperature (25-37°C)
Reagents Pyridine (B92270), ethyl chloroformate, organic solventsPhenylacetate-CoA ligase, ATP, MgCl₂, Coenzyme A
Byproducts Pyridinium hydrochloride, ethyl alcohol, CO₂AMP, pyrophosphate
Purification Often requires chromatographic techniquesGenerally simpler, may involve protein removal
Environmental Impact Use of volatile and potentially toxic organic solvents"Greener" approach with aqueous solutions

In-Depth Experimental Protocols

Chemical Synthesis: Mixed Anhydride (B1165640) Method

This method involves the activation of phenylacetic acid by forming a mixed anhydride with ethyl chloroformate, followed by nucleophilic attack by the thiol group of Coenzyme A.

Materials:

  • Phenylacetic acid

  • Pyridine

  • Ethyl chloroformate

  • Coenzyme A (CoA)

  • Anhydrous organic solvent (e.g., Tetrahydrofuran)

  • Potassium bicarbonate (KHCO₃) solution (1 M)

  • Sodium nitroprusside solution

Procedure:

  • Dissolve phenylacetic acid in anhydrous tetrahydrofuran (B95107) under an inert atmosphere.

  • Add pyridine to the solution and cool to 0°C.

  • Slowly add ethyl chloroformate to the reaction mixture to form the mixed anhydride.

  • In a separate vessel, dissolve Coenzyme A in a 20 mM solution, adjusting the pH to 7.5 with 1 M KHCO₃.

  • Slowly add the mixed anhydride solution to the Coenzyme A solution while maintaining the pH at 7.5.

  • Monitor the reaction for the disappearance of free CoA using a sodium nitroprusside test (a pink color indicates the presence of free thiol).

  • Once the reaction is complete, the this compound can be purified using appropriate chromatographic techniques.

Enzymatic Synthesis: Phenylacetate-CoA Ligase Catalysis

This protocol utilizes the enzyme Phenylacetate-CoA ligase to catalyze the formation of this compound from phenylacetic acid and Coenzyme A in the presence of ATP.[1][2]

Materials:

  • Phenylacetate-CoA ligase

  • Phenylacetic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 8.0-8.5)

  • Inorganic pyrophosphatase (optional)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, phenylacetic acid, Coenzyme A, ATP, and MgCl₂.

  • Initiate the reaction by adding Phenylacetate-CoA ligase to the mixture.

  • (Optional) Add inorganic pyrophosphatase to drive the reaction forward by hydrolyzing the pyrophosphate byproduct.

  • Incubate the reaction at an optimal temperature, typically between 25°C and 37°C, for 1-4 hours.[1]

  • Monitor the formation of this compound using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Terminate the reaction by heat inactivation or by adding a quenching agent like methanol.

  • The resulting this compound can be purified by methods such as solid-phase extraction or HPLC.

Visualizing the Synthesis Pathways

To better understand the workflows of both synthesis methods, the following diagrams illustrate the key steps involved.

Chemical_Synthesis_Workflow cluster_activation Activation of Phenylacetic Acid cluster_coupling Coupling with Coenzyme A cluster_purification Purification PA Phenylacetic Acid MA Mixed Anhydride PA->MA Pyridine Pyridine Pyridine->MA ECF Ethyl Chloroformate ECF->MA PACoA This compound MA->PACoA CoA Coenzyme A CoA->PACoA Purification Chromatography PACoA->Purification Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Enzymatic Reaction cluster_products Products & Purification PA Phenylacetic Acid Reaction Incubation (25-37°C, pH 7-9) PA->Reaction CoA Coenzyme A CoA->Reaction ATP ATP ATP->Reaction Enzyme Phenylacetate-CoA Ligase Enzyme->Reaction PACoA This compound Reaction->PACoA Byproducts AMP + PPi Reaction->Byproducts Purification Purification PACoA->Purification

References

Phenylacetyl-CoA's Central Role in Phenylacetic Acid Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of metabolic pathways is paramount for advancements in biotechnology and medicine. This guide provides a detailed comparison of two distinct aerobic degradation pathways for phenylacetic acid, a key intermediate in the metabolism of various aromatic compounds. The focus is on the validation of Phenylacetyl-CoA (PA-CoA) as a central molecule in one of these pathways, offering a comprehensive look at the experimental data and methodologies that underpin our current understanding.

Phenylacetic acid (PAA) is a significant compound in both natural and industrial contexts, arising from the breakdown of lignin, phenylalanine, and pollutants like styrene. Microorganisms have evolved sophisticated enzymatic machinery to utilize PAA as a carbon and energy source. Two prominent aerobic degradation routes have been elucidated: the this compound (PA-CoA) pathway and the hydroxylation pathway. This guide will delve into a comparative analysis of these two pathways, highlighting the pivotal role of PA-CoA.

Pathway Comparison: this compound vs. Direct Hydroxylation

The degradation of phenylacetic acid in aerobic bacteria primarily follows two distinct strategies: activation to a CoA thioester followed by ring modification, or direct hydroxylation of the aromatic ring prior to cleavage.

The this compound (PA-CoA) Pathway , often referred to as a "hybrid" pathway, is a widespread strategy found in bacteria such as Pseudomonas putida and Escherichia coli.[1][2] This pathway is characterized by the initial activation of phenylacetic acid to this compound, a reaction catalyzed by this compound ligase (PaaK).[3] This activation step is crucial as it prepares the otherwise stable aromatic ring for subsequent enzymatic attacks. The central role of PA-CoA is further solidified by the action of a multi-component enzyme complex, this compound oxygenase (PaaABCDE), which catalyzes the epoxidation of the aromatic ring of PA-CoA.[1][4] This epoxidation is a key step that destabilizes the aromatic system, paving the way for ring cleavage and further degradation into central metabolites like acetyl-CoA and succinyl-CoA.[5][6]

The Hydroxylation Pathway , an alternative route also observed in Pseudomonas putida, bypasses the initial CoA ligation.[7] Instead, it introduces hydroxyl groups directly onto the aromatic ring of phenylacetic acid. This pathway generates intermediates such as 2-hydroxyphenylacetate, 4-hydroxyphenylacetate, and 3,4-dihydroxyphenylacetate.[8][9] The dihydroxylated intermediate, 3,4-dihydroxyphenylacetate, is then susceptible to ring cleavage by dioxygenases, such as 3,4-dihydroxyphenylacetate 2,3-dioxygenase.[2][10]

The choice between these pathways can be influenced by the specific bacterial strain and the prevailing environmental conditions. The PA-CoA pathway is considered the most common route for aerobic bacterial degradation of phenylacetate (B1230308).[1][11]

Quantitative Performance Analysis

A direct quantitative comparison of the two pathways is complex due to variations in experimental conditions across different studies. However, by examining the kinetic parameters of key enzymes, we can gain insights into their potential efficiencies.

PathwayKey EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)V_max_ (µmol/min/mg)Reference
This compound Pathway This compound ligase (PaaK)Azoarcus evansiiPhenylacetate144048[12]
This compound ligase (PaaK)Thermus thermophilusPhenylacetate50-24
This compound oxygenase (PaaABCDE)Escherichia coliThis compound--~1[4]
Hydroxylation Pathway 3,4-dihydroxyphenylacetate 2,3-dioxygenasePseudomonas aeruginosa3,4-dihydroxyphenylacetate58 ± 864-[2][8][10]

Table 1: Comparison of Kinetic Parameters for Key Enzymes in Phenylacetic Acid Degradation Pathways. This table summarizes the available kinetic data for the initial activating enzyme of the PA-CoA pathway and a key ring-cleavage enzyme of the hydroxylation pathway. The data is compiled from studies on different bacterial species.

Experimental Validation of this compound's Role

The central role of this compound in its respective pathway has been validated through various experimental approaches, including genetic analysis and in vitro enzyme assays. Gene knockout studies in Pseudomonas putida have shown that mutations in the genes encoding the this compound ligase prevent the organism from growing on phenylacetic acid, demonstrating the essentiality of PA-CoA formation.[7] Furthermore, the expression of the paa gene cluster, which encodes the enzymes of the PA-CoA pathway, is induced in the presence of phenylacetic acid, with this compound itself acting as the true inducer molecule.[1][5]

Visualizing the Metabolic Pathways

To better understand the flow of metabolites and the key enzymatic steps in each pathway, the following diagrams are provided.

Phenylacetyl_CoA_Pathway PA Phenylacetic Acid PCoA This compound PA->PCoA PaaK (this compound ligase) Epoxide Ring 1,2-epoxythis compound PCoA->Epoxide PaaABCDE (Oxygenase) Oxepin Oxepin-CoA Epoxide->Oxepin PaaG (Isomerase) RingCleavage Ring Cleavage Products Oxepin->RingCleavage PaaZ (Hydrolase) TCA Acetyl-CoA + Succinyl-CoA RingCleavage->TCA β-oxidation-like steps

This compound Pathway Workflow.

Hydroxylation_Pathway PA Phenylacetic Acid MonoHydroxy 2- or 4-Hydroxyphenylacetate PA->MonoHydroxy Hydroxylase DiHydroxy 3,4-Dihydroxyphenylacetate MonoHydroxy->DiHydroxy Hydroxylase RingCleavage Ring Cleavage Product DiHydroxy->RingCleavage 3,4-dihydroxyphenylacetate 2,3-dioxygenase TCA TCA Cycle Intermediates RingCleavage->TCA

Hydroxylation Pathway Workflow.

Detailed Experimental Protocols

For researchers looking to validate these findings or explore the enzymatic activities further, the following provides an overview of key experimental protocols.

Protocol 1: Assay for this compound Ligase (PaaK) Activity

This spectrophotometric assay measures the formation of this compound by coupling the reaction to the reduction of NAD⁺.

Materials:

  • Purified this compound ligase (PaaK)

  • Phenylacetic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 8.0)

  • Coupling enzymes: Myokinase, Pyruvate Kinase, and Lactate Dehydrogenase

  • Phosphoenolpyruvate (PEP)

  • NADH

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, CoA, PEP, NADH, and the coupling enzymes.

  • Add a known concentration of phenylacetic acid to the reaction mixture.

  • Initiate the reaction by adding the purified PaaK enzyme.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the enzyme activity based on the rate of NADH oxidation and the molar extinction coefficient of NADH.

Protocol 2: Assay for 3,4-Dihydroxyphenylacetate 2,3-Dioxygenase Activity

This assay spectrophotometrically measures the formation of the ring cleavage product, 2-hydroxy-5-carboxymethylmuconate semialdehyde.[2][10]

Materials:

  • Purified 3,4-dihydroxyphenylacetate 2,3-dioxygenase

  • 3,4-Dihydroxyphenylacetic acid (substrate)

  • Sodium phosphate (B84403) buffer (pH 7.5)

Procedure:

  • Prepare a reaction mixture containing sodium phosphate buffer.

  • Add a known concentration of 3,4-dihydroxyphenylacetic acid.

  • Initiate the reaction by adding the purified dioxygenase enzyme.

  • Monitor the increase in absorbance at 380 nm, which corresponds to the formation of 2-hydroxy-5-carboxymethylmuconate semialdehyde.[2][10]

  • Calculate the enzyme activity using the molar extinction coefficient of the product (32.23 mM⁻¹cm⁻¹ at pH 7.5).[2][10]

Conclusion

The validation of this compound's role in the degradation of phenylacetic acid is supported by a robust body of genetic and biochemical evidence. The PA-CoA pathway represents a sophisticated and widespread strategy for the catabolism of this aromatic compound. While the direct hydroxylation pathway offers an alternative route, the PA-CoA pathway, with its central intermediate, appears to be a more common and well-characterized mechanism in many bacteria. Further research, particularly in the area of comparative metabolic flux analysis, will provide deeper insights into the regulation and efficiency of these two fascinating metabolic solutions to the challenge of aromatic compound degradation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate regulatory networks of bacterial metabolic pathways is paramount. The catabolism of phenylacetic acid (PAA), a common intermediate in the degradation of various aromatic compounds, is orchestrated by the paa gene cluster. The central molecule in this pathway is Phenylacetyl-CoA (PA-CoA), which not only serves as a metabolic intermediate but also as a key signaling molecule for transcriptional regulation. This guide provides a comparative overview of the transcriptomics of PA-CoA-related gene clusters in different bacteria, supported by experimental data and detailed protocols.

Comparative Organization and Regulation of paa Gene Clusters

The genetic organization of the paa gene cluster for PAA degradation shows both conservation and variation across different bacterial species. In many bacteria, including Escherichia coli and Pseudomonas putida, these genes are organized into operons that encode enzymes for the complete catabolic pathway, along with regulatory proteins.[1][2][3]

A key comparative aspect lies in the transcriptional regulation of these clusters. While the true inducer is consistently identified as PA-CoA[2][4][5], the regulatory proteins that sense this molecule can differ.

  • In E. coli and Pseudomonas species, a transcriptional repressor from the GntR family, known as PaaX , controls the expression of the paa genes.[4] PaaX binds to the promoter regions of the paa operons, preventing transcription. This repression is lifted when PaaX binds to PA-CoA, leading to a conformational change that releases it from the DNA and allows for gene expression.[3][5]

  • In contrast, bacteria like Corynebacterium glutamicum, Burkholderia cenocepacia, and Thermus thermophilus utilize a repressor from the TetR family, named PaaR .[4] Similar to PaaX, PaaR's repressive action is alleviated by its interaction with PA-CoA.[4]

  • Furthermore, global regulators can also play a role. In C. glutamicum, the global transcription regulator GlxR has been shown to bind to the upstream regions of the paa gene cluster, suggesting a multi-layered regulatory control.[4]

The table below summarizes the transcriptional response of paa genes under different genetic and environmental conditions based on findings from multiple studies.

Gene ClusterOrganismConditionKey Regulatory GeneTranscriptional Response of paa Catabolic GenesReference
paaCorynebacterium glutamicumPAA as carbon source vs. GlucosepaaR (TetR-family repressor)Upregulated on PAA[4]
paaCorynebacterium glutamicumpaaR disruption mutantpaaRConstitutively increased transcription[4]
paaPseudomonas putidaPAA as carbon sourcepaaN (repressor)Induced by PAA[2]
paaPseudomonas putidaMutants unable to produce PA-CoApaaNNo induction by PAA[2]
paaEscherichia coliPresence of PA-CoApaaX (GntR-family repressor)Induction of paa operons[3][5]
paaEscherichia coliAbsence of PA-CoApaaXRepression of paa operons[3][5]

Visualizing the this compound Metabolic and Regulatory Pathways

To better understand the processes involved, the following diagrams illustrate the PA-CoA catabolic pathway and its transcriptional regulation.

PA_CoA_Catabolism Phenylacetate (B1230308) Phenylacetate PA_CoA PA_CoA Phenylacetate->PA_CoA PaaK (Ligase) Ring_Epoxide Ring_Epoxide PA_CoA->Ring_Epoxide PaaABC(D)E (Oxygenase) Oxepin_CoA Oxepin_CoA Ring_Epoxide->Oxepin_CoA PaaG (Isomerase) Ring_Cleavage Ring Cleavage Products Oxepin_CoA->Ring_Cleavage PaaZ (Hydrolase) Beta_Oxidation β-Oxidation Ring_Cleavage->Beta_Oxidation PaaF, PaaH, PaaJ TCA_Cycle TCA Cycle Intermediates Beta_Oxidation->TCA_Cycle

Caption: The aerobic catabolic pathway of this compound (PA-CoA) in bacteria.[6][7]

Transcriptional_Regulation cluster_0 Bacterial Cell cluster_1 DNA PA Phenylacetate PA_CoA This compound PA->PA_CoA PaaK InactiveRepressor Inactive Repressor-PA-CoA Complex PA_CoA->InactiveRepressor Repressor Repressor (PaaX or PaaR) Repressor->InactiveRepressor Binds Promoter paa Promoter Repressor->Promoter Represses Transcription InactiveRepressor->Promoter Repression Lifted paaGenes paa Catabolic Genes

Caption: Transcriptional regulation of the paa gene cluster by the PA-CoA effector molecule.[4][5]

Experimental Protocols for Comparative Transcriptomics

A typical comparative transcriptomics study using RNA sequencing (RNA-seq) involves several key steps, from sample preparation to data analysis. The following is a generalized protocol synthesized from established methodologies.[8][9][10][11]

Bacterial Culture and RNA Extraction
  • Culture Conditions: Grow bacterial strains in a chemically defined medium with the desired carbon sources (e.g., glucose as a control, PAA as the inducing condition). Grow cultures to the mid-logarithmic phase to ensure active metabolism.

  • RNA Stabilization: Harvest bacterial cells by centrifugation and immediately stabilize the RNA using a commercial reagent (e.g., RNAlater) or by flash-freezing in liquid nitrogen to prevent RNA degradation.

  • RNA Extraction: Extract total RNA using a method appropriate for bacteria, often involving mechanical lysis (e.g., bead beating) followed by a column-based purification or Trizol extraction.

RNA Quality Control and rRNA Depletion
  • Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Look for high RNA integrity numbers (RIN) to ensure minimal degradation.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • rRNA Depletion: Since ribosomal RNA (rRNA) can constitute over 90% of total RNA in bacteria, it is crucial to deplete it to enrich for messenger RNA (mRNA). Use a commercial rRNA depletion kit that is effective across a broad range of bacterial species.

cDNA Library Preparation and Sequencing
  • RNA Fragmentation: Fragment the rRNA-depleted RNA to a suitable size for sequencing.

  • cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand, often incorporating dUTP to enable strand-specific sequencing.

  • Library Construction: Ligate sequencing adapters to the ends of the cDNA fragments and amplify the library using PCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

Bioinformatic Analysis
  • Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases.

  • Read Mapping: Align the high-quality reads to the reference genome of the bacterium using a splice-aware aligner like Bowtie2 or BWA.

  • Quantification: Count the number of reads mapping to each annotated gene to generate a gene expression matrix.

  • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between conditions (e.g., PAA vs. glucose).[10] This analysis will yield fold changes and p-values for each gene.

The workflow for a typical RNA-seq experiment is depicted below.

RNASeq_Workflow cluster_exp Experimental Phase cluster_bio Bioinformatics Phase Culture Bacterial Culture (e.g., PAA vs Glucose) RNA_Extraction Total RNA Extraction Culture->RNA_Extraction QC1 RNA Quality Control (RIN Score) RNA_Extraction->QC1 rRNA_Depletion rRNA Depletion QC1->rRNA_Depletion Library_Prep cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Raw_Reads Raw Sequencing Reads Sequencing->Raw_Reads QC2 Read Quality Control (Trimming) Raw_Reads->QC2 Mapping Read Mapping to Reference Genome QC2->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEA Differential Expression Analysis Quantification->DEA

Caption: A standard workflow for a comparative transcriptomics (RNA-seq) experiment.[8][9]

This guide provides a foundational comparison of the transcriptomics of this compound-related gene clusters. By understanding the similarities and differences in their regulation and employing robust experimental and bioinformatic pipelines, researchers can further elucidate the metabolic potential of diverse microorganisms.

References

A Researcher's Guide to Assessing Antibody Cross-Reactivity Against Phenylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of an antibody is paramount for the accuracy and reliability of immunoassays. When targeting small molecules like Phenylacetyl-CoA, a key intermediate in phenylalanine metabolism and a potential biomarker, understanding the antibody's cross-reactivity with structurally similar molecules is crucial. This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies intended for this compound, offering detailed experimental protocols and data interpretation strategies. As commercially available antibodies specifically targeting this compound are not readily found, this guide focuses on the validation of custom-developed or newly available antibodies.

Data Presentation: Quantifying Specificity

A critical step in assessing cross-reactivity is to quantify the antibody's binding to potential interfering compounds relative to its binding to the target analyte, this compound. The results of such an analysis, typically performed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), can be summarized in a table for clear comparison. The percentage of cross-reactivity is calculated using the concentration of this compound that causes 50% inhibition of the maximum signal (IC50) and the IC50 of the test compound.

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100

Table 1: Hypothetical Cross-Reactivity Profile of a Polyclonal Anti-Phenylacetyl-CoA Antibody. This table presents plausible data for an antibody designed to target this compound, illustrating how its specificity is evaluated against a panel of structurally related molecules.

CompoundStructural Similarity to this compoundIC50 (nM)Cross-Reactivity (%)
This compound (Target) - 50 100%
Phenylacetic AcidLacks the Coenzyme A moiety> 10,000< 0.5%
Benzoyl-CoADifferent acyl group (benzoyl vs. phenylacetyl)2,5002%
Acetyl-CoALacks the phenyl group5,0001%
Propionyl-CoADifferent acyl group (propionyl vs. phenylacetyl)> 10,000< 0.5%
Butyryl-CoADifferent acyl group (butyryl vs. phenylacetyl)> 10,000< 0.5%
Coenzyme ALacks the phenylacetyl group> 20,000< 0.25%
4-Hydroxythis compoundHydroxyl group on the phenyl ring8006.25%

Experimental Protocols

Accurate determination of antibody cross-reactivity relies on robust and well-defined experimental protocols. Competitive ELISA is the most common and suitable method for haptens like this compound.

Competitive ELISA for Cross-Reactivity Assessment

This technique measures the ability of analogs to compete with this compound for binding to the specific antibody. The signal generated is inversely proportional to the concentration of the competing analyte in the sample.

Materials:

  • High-binding 96-well microtiter plates

  • Anti-Phenylacetyl-CoA antibody (primary antibody)

  • This compound-protein conjugate for coating (e.g., this compound-BSA)

  • This compound standard

  • Potential cross-reacting compounds

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Protocol:

  • Plate Coating:

    • Dilute the this compound-protein conjugate to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the coating solution to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant in Blocking Buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted primary anti-Phenylacetyl-CoA antibody for 1 hour at 37°C.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Discard the solution and wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Measurement:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Alternative Methods for Specificity Assessment

While competitive ELISA is the primary method, other techniques can provide complementary data on antibody specificity.

  • Western Blotting: This method is more suitable for assessing cross-reactivity with proteins. To adapt it for a small molecule like this compound, one would need to run different protein-hapten conjugates on a gel, transfer them to a membrane, and probe with the anti-Phenylacetyl-CoA antibody to see if it binds to unintended conjugates.

  • Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates).[1] To assess cross-reactivity, the antibody is immobilized on a sensor chip, and solutions of this compound and potential cross-reactants are passed over the surface. The binding responses are measured and compared to determine the relative affinities.[1]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (affinity, stoichiometry, enthalpy, and entropy).[2][3][4][5][6] By titrating the antibody with this compound and then with potential cross-reactants, the binding affinities can be directly compared.[2][3][4][5][6]

Visualizations

Logical Relationship of this compound and Potential Cross-Reactants

The following diagram illustrates the structural components of this compound and highlights the areas where structural variations can lead to potential cross-reactivity.

cluster_PACoA This compound Structure cluster_Analogs Potential Cross-Reactants Phenyl Group Phenyl Group Acetyl Group Acetyl Group Modified Phenyl Group Modified Phenyl Group Phenyl Group->Modified Phenyl Group e.g., Benzoyl, 4-Hydroxyphenyl CoA Moiety CoA Moiety Modified Acyl Group Modified Acyl Group Acetyl Group->Modified Acyl Group e.g., Propionyl, Butyryl Modified CoA Moiety Modified CoA Moiety CoA Moiety->Modified CoA Moiety e.g., Free CoA

Caption: Structural components of this compound and examples of modifications leading to potential cross-reactants.

Experimental Workflow for Cross-Reactivity Assessment

The diagram below outlines the key steps in the competitive ELISA workflow for determining antibody cross-reactivity.

cluster_workflow Competitive ELISA Workflow A Coat Plate with This compound-Protein Conjugate B Block Non-Specific Sites A->B C Pre-incubate Antibody with Standard or Test Compound B->C D Add Mixture to Coated Plate (Competition Step) C->D E Wash Unbound Reagents D->E F Add Enzyme-Conjugated Secondary Antibody E->F G Wash Unbound Secondary Antibody F->G H Add Substrate and Measure Signal G->H I Calculate IC50 and % Cross-Reactivity H->I

Caption: Step-by-step workflow for assessing antibody cross-reactivity using competitive ELISA.

References

Metabolic Crossroads: A Comparative Guide to Phenylacetyl-CoA Fate in Diverse Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic intricacies of Phenylacetyl-CoA (PA-CoA) in different bacterial systems is crucial for harnessing their biotechnological potential and combating their role in pathogenesis. This guide provides a comparative analysis of the metabolic fate of PA-CoA in three well-studied bacterial genera: the versatile soil bacterium Pseudomonas putida, the workhorse of molecular biology Escherichia coli, and the robust actinomycete Rhodococcus sp.

This compound is a central intermediate in the aerobic degradation of a wide range of aromatic compounds, including the amino acid phenylalanine and environmental pollutants like styrene.[1] Bacteria have evolved a sophisticated enzymatic pathway, often referred to as the PA-CoA catabolon, to funnel these compounds into central metabolism, ultimately yielding energy and essential building blocks.[2][3] This "hybrid" pathway is notable for its utilization of CoA thioesters, a feature typically associated with anaerobic metabolism, despite its aerobic nature.[4][5]

Comparative Overview of the this compound Metabolic Pathway

The aerobic degradation of PA-CoA generally follows a conserved sequence of events across different bacterial species: activation of phenylacetic acid (PAA) to PA-CoA, epoxidation of the aromatic ring, isomerization to an oxepin, hydrolytic ring cleavage, and subsequent β-oxidation-like steps that lead to the formation of acetyl-CoA and succinyl-CoA.[1][5][6] However, variations in the regulation, substrate specificity, and enzymatic efficiencies exist between different bacterial strains.

The genes encoding the enzymes of this pathway are typically clustered in paa operons.[3][4] In E. coli and P. putida, these operons are well-characterized and their expression is induced by the presence of PA-CoA itself, which acts as the true inducer molecule by binding to a repressor protein and initiating transcription.[7][8]

Below is a comparative summary of the key enzymes and products in the PA-CoA metabolic pathway for the selected bacterial strains.

Key Enzymes and Products of the this compound Pathway
Metabolic Step Enzyme (Gene) Pseudomonas putida Escherichia coli Rhodococcus sp. Final Products
PAA Activation This compound Ligase (PaaK)PresentPresentPresent[4]This compound
Ring Epoxidation This compound 1,2-Epoxidase (PaaA/B/C/D/E)PresentPresent[5]Putative orthologs present[4]Ring-1,2-epoxythis compound
Isomerization Ring-1,2-epoxythis compound Isomerase (PaaG)PresentPresentPutative orthologs present[4]Oxepin-CoA
Ring Opening Oxepin-CoA Hydrolase (PaaZ)PresentPresentPutative orthologs present (PaaN is essential for growth on PAA)[4]3-oxo-5,6-dehydrosuberyl-CoA semialdehyde
β-Oxidation-like Steps Various enzymes (PaaF, PaaH, PaaJ)PresentPresentPutative orthologs present[4]Acetyl-CoA & Succinyl-CoA[6]

Quantitative Comparison

Direct comparative studies on the overall efficiency of the PA-CoA pathway across these specific strains are limited. However, data on the kinetics of the initial activating enzyme, this compound ligase (PaaK), and growth characteristics on PAA provide insights into their metabolic capabilities.

Kinetic Parameters of this compound Ligase (PaaK)
Bacterial Strain Km (Phenylacetate) (µM) Vmax (µmol/min/mg) Reference
Thermus thermophilus5024[9]
Azoarcus evansii1448[10][11]
Penicillium chrysogenum (fungus)6100Not available[2]
Bacterial Growth on Phenylacetic Acid
Bacterial Strain Growth on PAA as sole carbon source Observations Reference
Various soil isolates (including Bacillus, Pseudomonas, Rhodococcus)YesMost strains showed growth within 24 hours.[12]
Acinetobacter baumanniiYesA ΔpaaB mutant is unable to grow on PAA.[13]
Rhodococcus sp. strain RHA1YesGrowth observed on 15 mM PAA.[4]

Experimental Protocols

The study of PA-CoA metabolism involves a combination of genetic, biochemical, and analytical techniques. Below are outlines of key experimental protocols.

This compound Ligase (PaaK) Activity Assay (Continuous Spectrophotometric DTNB Assay)

This method monitors the consumption of Coenzyme A (CoA) by measuring the decrease in absorbance of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[14]

Principle: DTNB reacts with the free sulfhydryl group of CoA to produce a yellow-colored product that absorbs at 412 nm. As PaaK consumes CoA, the absorbance at 412 nm decreases.

Reaction Mixture:

  • Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Phenylacetic acid

  • ATP

  • MgCl₂

  • DTNB

Procedure:

  • Prepare the reaction mixture in a cuvette.

  • Add the purified PaaK enzyme.

  • Initiate the reaction by adding CoA.

  • Monitor the decrease in absorbance at 412 nm over time using a spectrophotometer.

  • Calculate the rate of CoA consumption from the change in absorbance.

Analysis of Metabolic Intermediates by High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate and quantify PAA and its metabolites from bacterial cultures or enzyme assays.[5]

Sample Preparation:

  • Centrifuge bacterial culture to pellet cells.

  • Extract metabolites from the supernatant and/or cell lysate using a suitable solvent (e.g., ethyl acetate).

  • Evaporate the solvent and resuspend the residue in the mobile phase.

HPLC Conditions (Example):

  • Column: Reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Detection: UV detector at a wavelength suitable for aromatic compounds (e.g., 254 nm).

  • Quantification: Compare peak areas to those of known standards.

Identification of Metabolites by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

NMR and MS are powerful techniques for the structural elucidation of unknown metabolites.[5]

Procedure:

  • Purify the metabolite of interest using techniques like HPLC.

  • Analyze the purified compound by ¹H-NMR and ¹³C-NMR to determine its chemical structure.

  • Use high-resolution mass spectrometry to determine the exact mass and elemental composition of the metabolite.

Visualizing the Metabolic Pathways and Workflows

To better illustrate the flow of metabolites and experimental procedures, the following diagrams were generated using Graphviz.

Phenylacetyl_CoA_Pathway_Comparison cluster_Pseudomonas Pseudomonas putida cluster_Ecoli Escherichia coli cluster_Rhodococcus Rhodococcus sp. PAA_p Phenylacetic Acid PACoA_p This compound PAA_p->PACoA_p PaaK Epoxide_p Ring-1,2-epoxythis compound PACoA_p->Epoxide_p PaaABCDE Oxepin_p Oxepin-CoA Epoxide_p->Oxepin_p PaaG RingOpen_p Ring Cleavage Products Oxepin_p->RingOpen_p PaaZ TCA_p Acetyl-CoA + Succinyl-CoA RingOpen_p->TCA_p β-oxidation PAA_e Phenylacetic Acid PACoA_e This compound PAA_e->PACoA_e PaaK Epoxide_e Ring-1,2-epoxythis compound PACoA_e->Epoxide_e PaaABCDE Oxepin_e Oxepin-CoA Epoxide_e->Oxepin_e PaaG RingOpen_e Ring Cleavage Products Oxepin_e->RingOpen_e PaaZ TCA_e Acetyl-CoA + Succinyl-CoA RingOpen_e->TCA_e β-oxidation PAA_r Phenylacetic Acid PACoA_r This compound PAA_r->PACoA_r PaaK RingMetabolism_r Ring Metabolism PACoA_r->RingMetabolism_r Paa enzymes TCA_r Central Metabolites RingMetabolism_r->TCA_r

Caption: Comparative this compound metabolic pathways.

Experimental_Workflow start Start: Bacterial Culture with Phenylacetic Acid sampling Sample Collection (Supernatant & Cell Lysate) start->sampling extraction Metabolite Extraction sampling->extraction enzyme_assay Enzyme Activity Assays (e.g., PaaK) sampling->enzyme_assay analysis Metabolite Analysis extraction->analysis hplc HPLC (Quantification) analysis->hplc ms_nmr MS / NMR (Identification) analysis->ms_nmr end End: Data Interpretation hplc->end ms_nmr->end enzyme_assay->end

Caption: General experimental workflow for studying PA-CoA metabolism.

Conclusion

The metabolic fate of this compound is a highly conserved and crucial pathway in many bacteria for the degradation of aromatic compounds. While the core enzymatic steps are similar in Pseudomonas putida, Escherichia coli, and Rhodococcus sp., differences in their regulation and substrate range offer a fascinating glimpse into the metabolic diversity of the microbial world. Further quantitative and comparative studies will be invaluable for a deeper understanding and for leveraging these pathways in bioremediation and synthetic biology applications.

References

Validating the Biological Activity of Synthesized Phenylacetyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with Phenylacetyl-CoA (PA-CoA), ensuring the biological activity of synthesized batches is paramount for reliable and reproducible experimental outcomes. This guide provides a framework for validating synthesized PA-CoA by comparing its performance against a commercial standard using a well-established enzymatic assay.

Comparative Analysis of this compound Activity

The biological activity of synthesized this compound can be quantitatively assessed by determining the kinetic parameters of an enzyme for which it is a substrate. Phenylacetate-CoA ligase, the enzyme responsible for the formation of PA-CoA from phenylacetate, is an ideal candidate for this purpose. By comparing the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) obtained with synthesized PA-CoA to those of a commercial standard, researchers can effectively validate the biological integrity of their compound.

The following table summarizes the kinetic constants of Phenylacetate-CoA ligase from various bacterial sources, providing a reference for expected values.

Enzyme SourceSubstrateKₘ (μM)Vₘₐₓ (μmol/min/mg)Reference
Pseudomonas putidaPhenylacetic Acid16,500Not Reported[1]
Pseudomonas putidaATP9,700Not Reported[1]
Pseudomonas putidaCoA1,000Not Reported[1]
Azoarcus evansiiPhenylacetic Acid1448[2][3]
Azoarcus evansiiATP6048[2][3]
Azoarcus evansiiCoA4548[2][3]
Thermus thermophilusPhenylacetate5024[4]
Thermus thermophilusATP624[4]
Thermus thermophilusCoA3024[4]

Experimental Protocol: Coupled Spectrophotometric Assay for Phenylacetate-CoA Ligase Activity

This protocol describes a continuous enzyme-coupled spectrophotometric assay to determine the kinetic parameters of Phenylacetate-CoA ligase. The formation of AMP during the ligase reaction is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[5]

Materials:

  • Synthesized this compound

  • Commercial this compound standard (e.g., from Sigma-Aldrich, Cayman Chemical)

  • Phenylacetate-CoA ligase (purified from a bacterial source, e.g., E. coli expressing the respective gene)

  • ATP

  • Coenzyme A (CoA)

  • Phosphoenolpyruvate (PEP)

  • Myokinase

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a master mix containing the assay buffer, PEP, myokinase, PK, LDH, and NADH. The final concentrations should be optimized but can be based on established protocols for similar coupled assays.[6]

  • Prepare serial dilutions of both the synthesized PA-CoA and the commercial PA-CoA standard.

  • To a cuvette, add the master mix and a specific concentration of the PA-CoA solution (either synthesized or commercial standard).

  • Initiate the reaction by adding a known amount of Phenylacetate-CoA ligase to the cuvette.

  • Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of AMP formation and thus to the Phenylacetate-CoA ligase activity.

  • Record the initial reaction velocity (v₀) at various substrate (PA-CoA) concentrations.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ for both the synthesized and commercial PA-CoA.

  • Compare the kinetic parameters obtained for the synthesized PA-CoA with those of the commercial standard. Similar Kₘ and Vₘₐₓ values indicate that the synthesized compound is biologically active and of comparable quality to the standard.

Visualizing the Biological Context and Experimental Design

To better understand the role of this compound and the workflow for its validation, the following diagrams are provided.

Phenylacetate_Metabolism_Pathway Phenylacetate Phenylacetate PA_CoA This compound Phenylacetate->PA_CoA Phenylacetate-CoA ligase (PaaK) + ATP, + CoA Epoxide Ring-1,2-epoxythis compound PA_CoA->Epoxide this compound epoxidase (PaaABCDE) Oxepin Oxepin-CoA Epoxide->Oxepin Isomerase (PaaG) RingCleavage Ring Cleavage Products Oxepin->RingCleavage Hydrolase BetaOxidation β-Oxidation RingCleavage->BetaOxidation TCA_Cycle TCA Cycle (Acetyl-CoA, Succinyl-CoA) BetaOxidation->TCA_Cycle Experimental_Workflow cluster_0 Preparation cluster_1 Enzymatic Assay cluster_2 Data Analysis & Validation Synthesized_PA_CoA Synthesized This compound Kinetic_Measurement_Synth Measure Enzyme Kinetics (Synthesized PA-CoA) Synthesized_PA_CoA->Kinetic_Measurement_Synth Commercial_PA_CoA Commercial This compound (Standard) Kinetic_Measurement_Comm Measure Enzyme Kinetics (Commercial PA-CoA) Commercial_PA_CoA->Kinetic_Measurement_Comm Assay_Setup Prepare Coupled Assay Master Mix Assay_Setup->Kinetic_Measurement_Synth Assay_Setup->Kinetic_Measurement_Comm Data_Analysis Calculate Km and Vmax for both samples Kinetic_Measurement_Synth->Data_Analysis Kinetic_Measurement_Comm->Data_Analysis Comparison Compare Kinetic Parameters Data_Analysis->Comparison Validation Biological Activity Validated Comparison->Validation Parameters Match Failed_Validation Activity Discrepancy (Further Analysis Required) Comparison->Failed_Validation Parameters Differ

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Phenylacetyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount, extending to the proper disposal of all chemical reagents. This guide provides essential, immediate safety and logistical information for the operational disposal of Phenylacetyl-CoA, ensuring the safety of laboratory personnel and the protection of the environment. While the Safety Data Sheet (SDS) for Phenylacetyl-Coenzyme A (sodium salt) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is best practice to handle all chemical waste with caution and to consult with your institution's Environmental Health & Safety (EHS) department for final guidance.[1]

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a designated safe area.

Personal Protective Equipment (PPE) Required:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for any signs of damage before use.

  • Body Protection: A standard laboratory coat is required to protect from potential splashes.

Work Area:

  • All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.

Disposal Plan: A Step-by-Step Guide

Given that this compound is a thioester, a recommended disposal pathway involves chemical deactivation through alkaline hydrolysis, especially for small quantities. This process cleaves the thioester bond. For larger quantities, disposal via a licensed waste management contractor is the preferred method.[2][3]

Method 1: Disposal via a Licensed Waste Management Contractor (Recommended for Bulk Quantities)

  • Segregation and Collection: Collect waste this compound, in both solid and solution forms, in a designated and clearly labeled hazardous waste container.[3]

  • Labeling: Ensure the container is accurately labeled with the full chemical name ("this compound waste"), concentration (if in solution), and any other information required by your institution's EHS office.

  • Storage: Store the sealed waste container in a designated secondary containment area, segregated from incompatible materials, while awaiting pickup.[4][5]

  • Arrangement for Pickup: Contact your institution's EHS department to schedule the pickup and final disposal of the hazardous waste container.[6][7]

Method 2: Laboratory-Scale Chemical Deactivation (For Small Quantities)

This procedure should be performed by trained personnel within a chemical fume hood. The objective is to hydrolyze the thioester bond.

  • Preparation: Place the beaker or flask containing the this compound waste solution on a magnetic stir plate and add a stir bar.

  • Alkaline Hydrolysis: While stirring, slowly add an equal volume of a 1 M sodium hydroxide (B78521) (NaOH) solution to the this compound waste. This will initiate the hydrolysis of the thioester bond. Allow the reaction to proceed for at least one hour to ensure complete hydrolysis.

  • Neutralization: After the hydrolysis is complete, slowly and carefully add a 1 M hydrochloric acid (HCl) solution dropwise while continuing to stir. Monitor the pH of the solution and continue adding HCl until the pH is between 6 and 8.

  • Final Waste Collection: Once neutralized, transfer the solution to a designated hazardous waste container.[2] The container should be clearly labeled with its contents (e.g., "Neutralized this compound waste, containing sodium phenylacetate (B1230308) and coenzyme A degradation products in aqueous solution").

  • Storage and Disposal: Store the sealed container in a designated secondary containment area and arrange for pickup and disposal through your institution's EHS department.[2][4][5] Do not pour the neutralized solution down the drain unless explicitly permitted by your institution's EHS guidelines. [2][8]

Quantitative Data Summary

For clarity, the key quantitative parameters for the laboratory-scale deactivation procedure are summarized below.

ParameterValue/Instruction
Reagent for Hydrolysis 1 M Sodium Hydroxide (NaOH)
Reagent for Neutralization 1 M Hydrochloric Acid (HCl)
Target pH for Neutralization 6 - 8
Reaction Time for Hydrolysis Minimum 1 hour

Experimental Protocol: Alkaline Hydrolysis of this compound

Objective: To hydrolyze the thioester bond of this compound to render it less biologically active prior to final disposal.

Materials:

  • Waste this compound solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Beaker or flask of appropriate size

  • Magnetic stir plate and stir bar

  • pH indicator strips or a calibrated pH meter

  • Appropriate hazardous waste container

Procedure:

  • Don all required PPE (safety goggles, lab coat, nitrile gloves) and perform all subsequent steps in a certified chemical fume hood.

  • Place the waste this compound solution into the beaker or flask.

  • Place the beaker or flask on the magnetic stir plate and add the stir bar. Begin stirring at a moderate speed.

  • Slowly and carefully add an equal volume of 1 M NaOH solution to the stirring waste solution.

  • Allow the mixture to stir for a minimum of one hour at room temperature to ensure complete hydrolysis.

  • After the hydrolysis period, begin the neutralization process by slowly adding 1 M HCl solution dropwise.

  • Periodically check the pH of the solution using either pH indicator strips or a pH meter.

  • Continue adding 1 M HCl until the pH of the solution is stable within the 6 to 8 range.

  • Once neutralized, cease stirring and carefully transfer the solution to a designated hazardous waste container.

  • Securely cap the container and label it appropriately, indicating the neutralized contents.

  • Store the container in a designated satellite accumulation area for hazardous waste.[4][7]

  • Contact your institution's EHS department for pickup and final disposal.

Phenylacetyl_CoA_Disposal_Workflow start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity bulk_disposal Bulk Quantity (> Small Amount) assess_quantity->bulk_disposal Bulk small_quantity Small Quantity assess_quantity->small_quantity Small package_label Package and Label as Hazardous Waste bulk_disposal->package_label deactivation Chemical Deactivation (Alkaline Hydrolysis) small_quantity->deactivation contact_ehs_bulk Contact EHS for Pickup package_label->contact_ehs_bulk end_node End: Proper Disposal contact_ehs_bulk->end_node hydrolysis 1. Add 1M NaOH (Stir for 1 hr) deactivation->hydrolysis neutralization 2. Neutralize with 1M HCl (to pH 6-8) hydrolysis->neutralization collect_waste Collect Neutralized Waste in Hazardous Waste Container neutralization->collect_waste contact_ehs_small Contact EHS for Pickup collect_waste->contact_ehs_small contact_ehs_small->end_node

References

Personal protective equipment for handling Phenylacetyl-coa

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Phenylacetyl-CoA

For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds like this compound. This guide provides essential, step-by-step information for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound to ensure a secure laboratory environment.

Hazard Assessment

While the Safety Data Sheet (SDS) for Phenylacetyl-Coenzyme A sodium salt may not classify it as a hazardous substance under the Globally Harmonized System (GHS), a cautious approach is recommended.[1] This is based on an assessment of its constituent parts, which include a thiol group within the Coenzyme A moiety, and the potential for the phenyacetyl group to cause irritation.

Personal Protective Equipment (PPE)

A thorough risk assessment is crucial for determining the appropriate level of personal protective equipment.[2] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Splash Potential
Eye and Face Protection Safety glasses with side shields.Chemical safety goggles or a face shield.
Hand Protection Disposable nitrile gloves.Double-gloving or wearing thicker, chemical-resistant gloves.
Body Protection Laboratory coat.Chemical-resistant apron or gown.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use in a certified chemical fume hood is strongly recommended.If aerosols may be generated, a NIOSH-approved respirator may be necessary.
Foot Protection Closed-toe shoes.Chemical-resistant boots in case of large spills.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Work Area:

  • Conduct all work with this compound in a well-ventilated chemical fume hood.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Prepare a designated and clearly labeled waste container for all materials contaminated with this compound.[2]

2. Handling the Compound:

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid inhalation of any dust or aerosols.[2]

  • Prevent contact with skin and eyes.[2]

  • After handling, wash hands thoroughly with soap and water.[2]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For Small Spills:

  • Notify personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[2][3] Do not use combustible materials like paper towels to absorb flammable spills.[4]

  • Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.[3]

  • Collect all decontamination materials for disposal as hazardous waste.[2]

For Large Spills:

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health & Safety (EHS) department or emergency responders.

  • Restrict access to the spill area.

Spill_Cleanup_Workflow spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area large_spill->evacuate contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose alert Alert EHS/Emergency Responders evacuate->alert

Spill Cleanup Workflow for this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[2]

1. Waste Segregation and Collection:

  • Liquid Waste: Collect all unused solutions and solvent rinses in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Solid Waste: Contaminated items such as gloves, absorbent materials, and pipette tips should be placed in a separate, sealed hazardous waste bag or container.[2]

2. Chemical Deactivation (for liquid waste): For enhanced safety, chemical deactivation of this compound through alkaline hydrolysis is recommended before disposal. This process breaks the thioester bond.[2]

  • Step 1: Alkaline Hydrolysis: In a certified chemical fume hood, slowly add an equal volume of 1 M sodium hydroxide (B78521) (NaOH) solution to the this compound waste while stirring. This will initiate the hydrolysis of the thioester bond.[2]

  • Step 2: Oxidation (Optional but Recommended): To reduce the odor of the resulting thiol from coenzyme A, a mild oxidizing agent, such as a 3% hydrogen peroxide solution, can be slowly added.[2] Allow the reaction to proceed for at least one hour.

  • Step 3: Neutralization: Slowly add a 1 M hydrochloric acid (HCl) solution dropwise while stirring until the pH of the solution is neutral (pH 6-8).[2]

  • Step 4: Final Disposal: The neutralized solution should be collected in a labeled hazardous waste container. Contact your institution's Environmental Health & Safety (EHS) department for pickup and final disposal in accordance with local, state, and federal regulations.[2]

Disposal_Workflow start This compound Waste hydrolysis Alkaline Hydrolysis (add 1M NaOH) start->hydrolysis oxidation Oxidation (add 3% H2O2) hydrolysis->oxidation neutralization Neutralization (add 1M HCl to pH 6-8) oxidation->neutralization collection Collect in Labeled Hazardous Waste Container neutralization->collection ehs Arrange for EHS Pickup and Disposal collection->ehs

Chemical Deactivation and Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylacetyl-coa
Reactant of Route 2
Phenylacetyl-coa

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.